Pyridoxine tripalmitate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-hexadecanoyloxy-4-(hexadecanoyloxymethyl)-6-methylpyridin-3-yl]methyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H101NO6/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-53(58)61-48-51-47-57-50(4)56(63-55(60)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)52(51)49-62-54(59)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h47H,5-46,48-49H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRYFKCHZFVZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H101NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195919 | |
| Record name | Pyridoxine tripalmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
884.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4372-46-7 | |
| Record name | Pyridoxine tripalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4372-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxine tripalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxine tripalmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxine tripalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXINE TRIPALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXS58JW4OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Pyridoxine Tripalmitate
Introduction: Beyond Vitamin B6 - The Lipophilic Advantage of Pyridoxine Tripalmitate
Pyridoxine, a water-soluble form of vitamin B6, is a crucial cofactor in a myriad of metabolic processes essential for human health.[1][2] Its application in dermatology for conditions like seborrheic dermatitis is well-documented.[1] However, its hydrophilic nature presents significant challenges in topical formulations, limiting its ability to penetrate the lipid-rich stratum corneum and exhibiting instability, particularly to light and oxidation.[3][4] To overcome these limitations, lipophilic derivatives have been developed, among which this compound stands out as a promising compound for cosmetic and pharmaceutical applications.[5]
This compound is the tri-ester of pyridoxine with palmitic acid, a 16-carbon saturated fatty acid.[6] This structural modification dramatically alters the molecule's physicochemical properties, transforming it into an oil-soluble, more stable entity with enhanced skin affinity and permeability.[3][5] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the formulation of advanced dermatological and cosmetic products.
Core Physicochemical Characteristics
The esterification of the three hydroxyl groups of pyridoxine with palmitic acid chains results in a molecule with significantly different properties from its parent compound. These are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | [5-hexadecanoyloxy-4-(hexadecanoyloxymethyl)-6-methyl-3-pyridinyl]methyl hexadecanoate | [6] |
| Synonyms | Vitamin B6 Tripalmitate, Pyridoxol Tripalmitate | |
| CAS Number | 4372-46-7 | [5] |
| Molecular Formula | C₅₆H₁₀₁NO₆ | [6] |
| Molecular Weight | 884.40 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 72-73 °C | |
| Boiling Point | 826.1 ± 65.0 °C (Predicted) | |
| Density | 0.945 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Oil-soluble | [3][5] |
| Stability | Enhanced stability against oxidation and heat compared to pyridoxine | [7] |
Molecular Structure and its Implications
The fundamental change from a hydrophilic to a lipophilic molecule is visually represented by its structure.
Caption: Chemical structure of this compound.
This lipophilic character is paramount for its enhanced performance in topical applications. The long fatty acid chains facilitate its integration into the lipid matrix of the stratum corneum, thereby improving skin penetration and bioavailability at the target site.[7]
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of this compound relies on a suite of standard analytical techniques. The following section outlines the methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of pyridoxine with palmitoyl chloride. While specific patents detail various modifications, a general representative synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve pyridoxine hydrochloride in pyridine. Pyridine acts as both the solvent and an acid scavenger.
-
Acylation: Slowly add palmitoyl chloride to the pyridoxine solution, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. The molar ratio of palmitoyl chloride to pyridoxine should be at least 3:1 to ensure complete esterification of all three hydroxyl groups.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours to proceed to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product. The precipitate is then filtered, washed with water to remove pyridine hydrochloride, and dried.
-
Purification: The crude product is further purified, commonly by column chromatography over silica gel, using a solvent system such as a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization: The final product's identity and purity are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Causality Behind Experimental Choices:
-
Pyridine as Solvent/Catalyst: Pyridine is a common choice as it effectively dissolves pyridoxine and also acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Controlled Temperature Addition: The slow addition of the highly reactive palmitoyl chloride at a low temperature is crucial to prevent side reactions and ensure a controlled reaction rate.
-
Column Chromatography: This purification technique is essential to separate the desired tri-ester from any mono- or di-esterified byproducts and unreacted starting materials, ensuring a high purity of the final compound.
Determination of Melting Point
The melting point is a critical indicator of purity.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube, sealed at one end.
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.
Solubility Assessment
Given its intended use in topical formulations, determining the solubility of this compound in relevant cosmetic oils is crucial.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of cosmetically relevant oils (e.g., isopropyl myristate, caprylic/capric triglycerides, jojoba oil).
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Causality Behind Experimental Choices:
-
Equilibrium Method: This method ensures that the maximum amount of solute has dissolved in the solvent under the specified conditions, providing a true measure of its solubility.
-
HPLC Quantification: HPLC is a precise and accurate method for quantifying the concentration of the dissolved analyte, even at low levels.
Stability Studies
The enhanced stability of this compound is a key advantage. Stability studies are essential to define its shelf-life and appropriate storage conditions.
Caption: Workflow for stability testing of this compound.
Step-by-Step Methodology:
-
Protocol Design: Design a stability study protocol that includes various storage conditions (e.g., different temperatures, humidity levels, and light exposure) and time points for analysis.
-
Sample Preparation: Store samples of this compound, both as a pure substance and in a representative formulation, under the defined conditions.
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Assay: Quantify the amount of remaining this compound using a stability-indicating HPLC method. This method should be able to separate the active ingredient from its potential degradation products.
-
Degradation Products: Identify and quantify any degradation products formed.
-
-
Data Evaluation: Analyze the data to determine the degradation kinetics and predict the shelf-life of the compound.
Causality Behind Experimental Choices:
-
Stress Testing: Exposing the compound to conditions more severe than normal storage (e.g., high temperature, intense light) helps to rapidly identify potential degradation pathways and degradation products.
-
Stability-Indicating Method: The use of a validated stability-indicating analytical method is critical to ensure that the decrease in the active ingredient is accurately measured and that the formation of degradation products is monitored.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its identity and providing information about its structure and purity.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Protocol: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., ethanol or hexane) and record the absorbance spectrum over the UV-Vis range (typically 200-400 nm).
-
Expected Outcome: Based on related long-chain fatty acid esters of pyridoxine, a maximum absorption peak is expected in the region of 265-283 nm.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Obtain the FTIR spectrum of a solid sample of this compound using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Expected Outcome: The spectrum will show characteristic absorption bands for the functional groups present, including:
-
C=O stretching of the ester groups (around 1740 cm⁻¹).
-
C-O stretching of the esters (around 1250-1100 cm⁻¹).
-
Aromatic C=C and C=N stretching of the pyridine ring.
-
C-H stretching of the long alkyl chains.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Outcome:
-
¹H NMR: Will show signals corresponding to the protons of the pyridine ring, the methyl group, the methylene groups adjacent to the ester oxygens, and the long aliphatic chains of the palmitate groups.
-
¹³C NMR: Will show signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the carbons of the palmitate chains.
-
-
Conclusion: A Versatile Lipophilic Vitamin B6 for Advanced Formulations
This compound represents a significant advancement in the topical application of vitamin B6. Its tailored physicochemical properties, particularly its lipophilicity and enhanced stability, overcome the primary limitations of its water-soluble precursor. The in-depth understanding of its synthesis, purification, and analytical characterization provided in this guide serves as a foundational resource for scientists and formulators. By leveraging these insights, the full potential of this compound can be harnessed to develop innovative and effective cosmetic and dermatological products that deliver the benefits of vitamin B6 directly to the skin.
References
- Fujishiro, M., Ochiai, Y., Eda, Y., Okano, Y., & Masaki, H. (2007). Vitamin B6 derivative improves skin hydration. Personal Care Magazine, November, 23-26.
- (2003). Pyridoxine derivative and skin care preparation and hair cosmetic containing the same.
- Juhász, M., Kitahara, Y., Takahashi, S., & Fujii, T. (2012). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. Journal of Thermal Analysis and Calorimetry, 110(1), 209-215.
- (2005). Process for the preparation of pyridoxine or its acid addition salt.
- Bilski, P., Li, M. Y., Ehrenshaft, M., Daub, M. E., & Chignell, C. F. (2000). Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. Photochemistry and photobiology, 71(2), 129–134.
- Yin, L., Liu, P., Li, Y., Liu, J., & Li, Z. (2020). Clinical Evaluation of Sequential Transdermal Delivery of Vitamin B6, Compound Glycyrrhizin, Metronidazole, and Hyaluronic Acid Using Needle-Free Liquid Jet in Facial Seborrheic Dermatitis. Frontiers in Medicine, 7, 575599.
- (2005). Methods for the synthesis of pyridoxamine.
- Juhász, M., Kitahara, Y., Takahashi, S., & Fujii, T. (2012). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. Journal of Thermal Analysis and Calorimetry, 110(1), 209–215.
- Chavan, A., & Gandhimathi, R. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. International Journal of Pharmaceutical Quality Assurance, 14(3), 701-706.
- Mizuno, N., Hattori, M., Yoshida, M., & Morita, E. (1978). Studies on Fatty Acid Esters of Pyridoxine. V. Stability, Bactericidal Activity, Vitamin B6 Activity and Gastrointestinal Absorption of 4'-and 5'-O-Benzoyl-pyridoxine. Journal of Nutritional Science and Vitaminology, 24(2), 165-175.
- Gaspar, L. R., & Campos, P. M. (2011). Content and stability of B complex vitamins in commercial cosmetic products. Journal of cosmetic science, 62(1), 59–68.
- Sakuragi, T., & Kummerow, F. A. (1959). The Synthesis of Long Chain Fatty Acid Derivatives of the Vitamin B6 Group. The Journal of Organic Chemistry, 24(7), 1032–1034.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- (2009). Manufacture of vitamin B6.
- (1968). Process for preparing pyridoxine.
- (1968). Process for producing pyridoxine and novel intermediates thereof.
- Schimpf, K. J., & Satterfield, M. B. (2012). Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation.
-
The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000239). Retrieved from [Link]
- Brescoll, J., & Daveluy, S. (2015). A review of vitamin B12 in dermatology.
- Brescoll, J., & Daveluy, S. (2015). A review of vitamin B12 in dermatology.
- Al-Malaika, S., & Amir, E. (2021). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Research Journal of Pharmacy and Technology, 14(8), 4235-4241.
- Knothe, G., & Steidley, K. R. (2020).
- (2006). Cosmetic composition.
-
Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]
-
Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]
- (2020). Formulations and methods for preparing stable cosmetic compositions.
- Thomas, A. H., & Snyderman, S. E. (1964). Radiolysis of pyridoxine (vitamin B 6) in aqueous solution under different conditions. The Journal of nutrition, 84(3), 231–236.
- Mahmood, A. S., & Ahmad, A. K. (2019). Determination of Vitamin B6 (pyridoxine hydrochloride) in Pharmaceutical Preparations Using High Performance Liquid Chromatography. Iraqi Journal of Science, 60(5), 943-951.
- Al-Malaika, S., & Amir, E. (2021). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Research Journal of Pharmacy and Technology, 14(8), 4235-4241.
- Mohn, C., & Hertel, C. (2019).
- Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal of the Association of Official Analytical Chemists, 62(5), 1170–1173.
- Altmeyer, P. (2020). Vitamin b6. Altmeyers Encyclopedia.
- (2015). Composition containing vitamin b6.
- Driskell, J. A. (2003). VITAMIN B6 | Properties and Determination. In Encyclopedia of Food Sciences and Nutrition (pp. 6012-6020). Elsevier.
- Trivedi, M. K., & Branton, A. (2016). TGA thermograms of the control and treated vitamin B 6.
- (2008). Cosmetic composition.
- Mooney, S., Leuendorf, J. E., Hendrickson, S., & Hellmann, H. (2009). Vitamin B6: a long known compound of surprising complexity. Molecules, 14(1), 329–351.
- Zhao, M., Miller, J. W., Rogers, Q. R., & Rucker, R. B. (2012). Vitamin B-6 restriction impairs fatty acid synthesis in cultured human hepatoma (HepG2) cells. The Journal of nutrition, 142(10), 1814–1820.
- El-Behery, M., & El-Twigry, H. (2007). IR spectra of Pyridoxine complexes: [La(PN) 2 (NO 3 )(H 2 O)]Á2HClÁH 2 O....
- Goda, K., & Kaji, T. (1996). Vitamin B6 phototoxicity induced by UVA radiation. Toxicology letters, 88(1-3), 235–239.
- Demetzos, C. (2008). Differential scanning calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Journal of liposome research, 18(3), 159–173.
- Hill, M. P., Carroll, E. C., Vang, M. C., Addington, T. A., Toney, M. D., & Larsen, D. S. (2008). Rapid photodynamics of vitamin B6 coenzyme pyridoxal 5'-phosphate and its Schiff bases in solution. The journal of physical chemistry. B, 112(23), 7106–7116.
- Trivedi, M. K., & Branton, A. (2017). Evaluation of the Structural Properties and Isotopic Abundance Ratios of Consciousness Energy Treated Pyridoxine Using LC-MS, GC.
- Chapman, K. D., & Neogi, P. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2538.
- Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal - Association of Official Analytical Chemists, 62(5), 1170–1173.
- Sari, Y., & Ulgen, K. O. (2023). Study of Boron Complexation with Pyridoxine: Effect of Interaction Time, Temperature, and Amount of Pyridoxine. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 431-440.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridoxine. Retrieved from [Link]
Sources
- 1. Vitamin B group levels and supplementations in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altmeyers.org [altmeyers.org]
- 3. JP2003206279A - Pyridoxine derivative and skin care preparation and hair cosmetic containing the same pyridoxine derivative - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. Vitamin B6 | C8H10NO5P-2 | CID 104817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. personalcaremagazine.com [personalcaremagazine.com]
- 8. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Mechanism of Action of Pyridoxine Tripalmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine tripalmitate, a lipophilic derivative of vitamin B6, represents a strategic modification to enhance the bioavailability and stability of pyridoxine.[1][2] This guide delineates its mechanism of action at a cellular level, tracing its path from a stable, fat-soluble prodrug to its metabolically active form, pyridoxal 5'-phosphate (PLP). We will explore its enhanced cellular uptake, the enzymatic cascade responsible for its intracellular activation, and the subsequent multifaceted roles of PLP as an essential coenzyme. This document provides a comprehensive overview of its function in neurotransmitter synthesis, amino acid metabolism, and its emerging role in mitigating oxidative stress and inflammation, supported by detailed experimental protocols and pathway visualizations to empower researchers in the fields of pharmacology, neurobiology, and drug development.
Introduction: The Rationale for a Lipophilic Vitamin B6 Prodrug
Vitamin B6 is a water-soluble vitamin essential for over 140 enzymatic reactions, playing a pivotal role in human health.[3] It exists in several forms, or vitamers, with pyridoxine being a common form used in dietary supplements.[4] However, the inherent water-solubility of pyridoxine can limit its stability in certain formulations and its passive diffusion across lipid-rich biological membranes. This compound (C₅₆H₁₀₁NO₆) is a synthetic ester derivative where the three hydroxyl groups of pyridoxine are esterified with palmitic acid, a 16-carbon saturated fatty acid.[5] This structural modification transforms the molecule into a highly lipophilic compound, which is advantageous for several reasons:
-
Enhanced Stability: The ester linkages protect the reactive hydroxyl groups, increasing the molecule's stability against heat, oxygen, and light.[5]
-
Improved Solubility: It is readily soluble in oils and lipids, making it an ideal candidate for inclusion in lipid-based formulations and anhydrous cosmetic systems.[2][]
-
Increased Bioavailability: Its lipophilic nature is hypothesized to facilitate enhanced passive diffusion across the phospholipid bilayer of cell membranes, potentially leading to greater intracellular accumulation compared to its hydrophilic counterpart.
This guide will deconstruct the cellular and molecular journey of this compound, from its entry into the cell to its ultimate function as the vital coenzyme, PLP.
Cellular Uptake and Intracellular Activation Cascade
The action of this compound begins with its transport across the plasma membrane and subsequent enzymatic conversion to release active pyridoxine.
Cellular Permeation: A Lipophilicity-Driven Advantage
While aqueous pyridoxine is transported into cells via a carrier-mediated, pH-dependent process, the large, nonpolar nature of this compound suggests a different primary mechanism of entry.[7][8] It is proposed that this compound leverages its high lipophilicity to passively diffuse across the cell membrane, bypassing the constraints of aqueous transporters.
Once inside the cytoplasm, the molecule must be hydrolyzed to release pyridoxine. This critical step is catalyzed by intracellular non-specific esterases or lipases, which cleave the three palmitate ester bonds. This releases free pyridoxine and three molecules of palmitic acid, which can be utilized by the cell in fatty acid metabolism.
The Vitamin B6 Salvage Pathway: Conversion to the Active Coenzyme
The liberated pyridoxine is a substrate for the conserved, two-step enzymatic Vitamin B6 salvage pathway, which converts all dietary B6 vitamers into the biologically active PLP.[3][9]
-
Phosphorylation by Pyridoxal Kinase (PDXK): In the first, rate-limiting step, pyridoxine is phosphorylated by the enzyme pyridoxal kinase (PDXK), utilizing one molecule of ATP to produce pyridoxine 5'-phosphate (PNP).[3][10] This phosphorylation traps the vitamer within the cell, as the negatively charged phosphate group prevents it from diffusing back across the membrane.[3]
-
Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO): The second step involves the flavin mononucleotide (FMN)-dependent enzyme, pyridoxine-5'-phosphate oxidase (PNPO).[9][11] PNPO catalyzes the oxidation of the 4'-hydroxyl group of PNP to an aldehyde, yielding the active coenzyme, pyridoxal 5'-phosphate (PLP).[9][12] This reaction primarily occurs in the liver but also takes place in other tissues to meet local metabolic demands.[13][14]
Core Mechanisms of Action of Pyridoxal 5'-Phosphate (PLP)
The biological effects of this compound are exerted through its active metabolite, PLP. As a coenzyme, PLP covalently binds to the active site of a vast array of enzymes, stabilizing reaction intermediates crucial for metabolism.[15][16]
Neurotransmitter Synthesis and Neurological Function
PLP is indispensable for the proper functioning of the nervous system.[17] It is a required coenzyme for the synthesis of several key neurotransmitters that regulate mood, cognition, and neuronal excitability.[15][18]
-
GABA Synthesis: PLP is the coenzyme for glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate (an excitatory neurotransmitter) into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[15] A sufficient supply of PLP is critical for maintaining the excitatory/inhibitory balance.
-
Serotonin and Dopamine Synthesis: The enzyme aromatic L-amino acid decarboxylase (AADC), which catalyzes the final step in the synthesis of both serotonin (from 5-hydroxytryptophan) and dopamine (from L-DOPA), is PLP-dependent.[19][20] Studies have shown that pyridoxine administration can enhance the rate of serotonin synthesis in the brain.[21]
Anti-inflammatory and Antioxidant Effects
Recent research has highlighted the role of vitamin B6 in modulating immune responses and combating oxidative stress.[22]
-
Inhibition of Inflammatory Pathways: PLP has been shown to inhibit inflammatory signaling, including the NF-κB pathway and the activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines like IL-1β and TNF-α.[[“]][24]
-
Antioxidant Activity: Pyridoxine itself can scavenge reactive oxygen species (ROS).[25] Furthermore, PLP indirectly contributes to the cellular antioxidant defense system by acting as a coenzyme in the transsulfuration pathway, which is involved in the synthesis of cysteine, a precursor to the major intracellular antioxidant, glutathione.[[“]]
Quantitative Data Summary
| Enzyme | Substrate | Apparent Km (µM) | Source |
| Pyridoxal Kinase (PDXK) | Pyridoxine | ~1.3 - 11.99 | [7][8] |
| Pyridoxine-5'-P Oxidase (PNPO) | Pyridoxine 5'-Phosphate (PNP) | Varies by species/tissue | [9] |
Note: Km values can vary significantly based on the tissue, species, and experimental conditions (e.g., pH, temperature).
Experimental Protocols for Mechanistic Investigation
To validate the proposed mechanism and quantify the efficacy of this compound, specific cellular assays are required. The following protocols provide a framework for these investigations.
Protocol 1: Comparative Cellular Uptake Analysis by HPLC
Objective: To compare the rate of intracellular accumulation of total vitamin B6 following treatment with this compound versus Pyridoxine HCl.
Rationale: This assay uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify intracellular vitamin B6.[26][27] By measuring the total B6 content over time, we can infer the relative uptake efficiency of the lipophilic prodrug compared to the standard form.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound and Pyridoxine HCl
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA) for protein precipitation
-
HPLC system with a C18 column and UV or fluorescence detector
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to ~90% confluency.
-
Treatment: Prepare stock solutions of this compound (dissolved in DMSO) and Pyridoxine HCl (dissolved in water). Dilute to a final concentration of 10 µM in serum-free medium.
-
Incubation: Aspirate the growth medium, wash cells twice with PBS, and add the treatment medium. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, aspirate the medium and wash cells three times with ice-cold PBS to remove extracellular compound. Add 200 µL of 10% TCA to each well to lyse the cells and precipitate proteins.
-
Sample Preparation: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the soluble B6 vitamers.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use an appropriate mobile phase gradient and detector wavelength to separate and quantify the B6 vitamers against a standard curve.
-
Data Analysis: Normalize the intracellular B6 concentration to the total protein content of each well. Plot the concentration versus time to compare the uptake kinetics.
Protocol 2: Spectrophotometric Assay for Pyridoxal Kinase (PDXK) Activity
Objective: To confirm that the pyridoxine released from this compound is a viable substrate for the first key enzyme in the activation pathway, PDXK.
Rationale: This coupled-enzyme assay measures the activity of PDXK by quantifying the rate of ADP production during the phosphorylation of pyridoxine.[3] The ADP is used in a subsequent reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.
Sources
- 1. This compound-BERI PHARMA CO., LTD. [en.zhberi.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridoxine - Wikipedia [en.wikipedia.org]
- 5. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 7. Pyridoxine uptake by rat renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms underlying therapeutic action of vitamin B6 - Zagubnaya - Pharmacy & Pharmacology [journals.eco-vector.com]
- 14. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 17. B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. High dose pyridoxine for the treatment of tardive dyskinesia: clinical case and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyridoxine effect on synthesis rate of serotonin in the monkey brain measured with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Emerging Role of Vitamin B6 in Inflammation and Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. consensus.app [consensus.app]
- 24. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Theoretical study of the antioxidant properties of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijsdr.org [ijsdr.org]
- 27. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
An In-depth Technical Guide to the Cellular Uptake and Metabolic Fate of Pyridoxine Tripalmitate
Abstract
Pyridoxine tripalmitate (PTP) is a synthetic, lipophilic derivative of pyridoxine (Vitamin B6), engineered to enhance stability and improve its incorporation into lipid-based formulations.[1][2][3] By esterifying the three hydroxyl groups of pyridoxine with palmitic acid, a 16-carbon saturated fatty acid, its physicochemical properties are fundamentally altered from a water-soluble vitamin to a fat-soluble compound.[1][4] This guide provides a comprehensive technical overview of the hypothesized cellular uptake mechanisms and the subsequent metabolic cascade that transforms this prodrug into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). We will deconstruct the process from membrane transit to intracellular enzymatic hydrolysis and the final metabolic trapping and activation of the vitamin moiety. Furthermore, this document furnishes detailed experimental protocols to empower researchers to investigate and validate these pathways, ensuring a self-validating system of inquiry.
Introduction: The Rationale for a Lipophilic Vitamin B6 Prodrug
Vitamin B6 is a crucial water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), participates in over 140 enzymatic reactions, primarily centered around amino acid metabolism.[5] However, the inherent hydrophilicity of pyridoxine (PN) can limit its stability and application in certain delivery systems, particularly in cosmetics and topical formulations.[2][3] this compound is designed to overcome these limitations. The addition of three palmitate chains renders the molecule highly lipophilic, improving its miscibility with oils and lipids and enhancing its stability.[3] This structural modification effectively creates a prodrug that requires intracellular metabolic processing to release the active vitamin. Understanding the precise mechanisms of its uptake and metabolic activation is paramount for optimizing its formulation and predicting its biological efficacy.
Physicochemical Profile: Pyridoxine vs. This compound
The stark contrast in physical properties between pyridoxine and its tripalmitate ester dictates their distinct interactions with biological systems. This difference is the cornerstone of PTP's design and function.
| Property | Pyridoxine (PN) | This compound (PTP) | Reference(s) |
| Molecular Formula | C₈H₁₁NO₃ | C₅₆H₁₀₁NO₆ | [4] |
| Molecular Weight | ~169.18 g/mol | ~884.40 g/mol | [1][6] |
| Solubility | Water-soluble | Oil-soluble, Lipophilic | [1][3][7] |
| Structure | Pyridine ring with three hydroxyl groups | Pyridine ring with three palmitoyl ester linkages | [4] |
Part I: Cellular Uptake - A Journey Across the Lipid Bilayer
The cellular entry of native pyridoxine is a well-studied, carrier-mediated process.[8][9] However, the large, lipid-soluble nature of PTP suggests a fundamentally different mechanism of uptake, likely independent of the known vitamin B6 transporters.
Hypothesized Mechanism: Passive Diffusion
Given its high lipophilicity and the absence of polar hydroxyl groups, the most probable mechanism for PTP's entry into the cell is passive diffusion directly across the phospholipid bilayer. The long palmitate chains can readily intercalate into the cell membrane, facilitating the molecule's passage from the extracellular space into the cytosol. This model posits that the intact PTP prodrug accumulates within the cell, where it becomes a substrate for intracellular enzymes.
Caption: Sequential hydrolysis of PTP by intracellular esterases.
Step 2: Fate of the Cleaved Moieties
-
Palmitic Acid: The three molecules of palmitic acid released during hydrolysis enter the cell's fatty acid pool. They can be utilized for energy production via β-oxidation in the mitochondria, incorporated into cellular membranes, or used for the synthesis of other lipids.
-
Pyridoxine: The liberated pyridoxine enters the well-established Vitamin B6 salvage pathway. [5]
Step 3: Metabolic Trapping and Conversion to PLP
The conversion of free pyridoxine to the active coenzyme PLP is a two-step, ATP-dependent process that effectively "traps" the vitamin within the cell. [9][10]
-
Phosphorylation: Pyridoxal kinase (PK) catalyzes the phosphorylation of pyridoxine to pyridoxine 5'-phosphate (PNP). [10][11]This addition of a charged phosphate group prevents the molecule from diffusing back out of the cell.
-
Oxidation: Pyridoxine 5'-phosphate oxidase (PNPO) then oxidizes PNP to the final, active coenzyme form, pyridoxal 5'-phosphate (PLP). [7][11]PLP is then ready to be utilized by a multitude of PLP-dependent enzymes. [5][12] The ultimate catabolite of vitamin B6 metabolism is 4-pyridoxic acid, which is formed from pyridoxal and excreted in the urine. [7]
Sources
- 1. This compound-BERI PHARMA CO., LTD. [en.zhberi.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 4. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 4372-46-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridoxine uptake by rat renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of pyridoxine uptake by isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Disorders affecting vitamin B6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilic Vitamin B6 Derivatives in Neurological Research: A Technical Guide to Enhancing Bioavailability and Therapeutic Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), is an indispensable coenzyme in the central nervous system (CNS), critical for the synthesis of key neurotransmitters and overall metabolic homeostasis.[1][2] However, the therapeutic potential of standard vitamin B6 supplementation in neurological disorders is significantly hampered by the restrictive nature of the blood-brain barrier (BBB), which limits the passage of these hydrophilic molecules.[3][4] This guide provides a comprehensive technical overview of a key strategy to overcome this limitation: the development and application of lipophilic vitamin B6 derivatives. We will explore the foundational challenge of CNS bioavailability, delve into the synthesis and multifaceted mechanisms of action of prominent derivatives like pyritinol, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers aiming to leverage these compounds in preclinical and translational neurological research.
Chapter 1: The Central Challenge: Vitamin B6 and the Blood-Brain Barrier
The rationale for developing lipophilic vitamin B6 derivatives is rooted in the fundamental biology of the CNS. Vitamin B6 is not a single molecule but a group of related compounds—pyridoxine, pyridoxal, and pyridoxamine—which are converted in the body to the active coenzyme, PLP.[5] PLP is a crucial cofactor for over 140 enzymatic reactions, including the synthesis of the primary inhibitory neurotransmitter GABA from glutamate, and the production of dopamine and serotonin.[1][6] A deficiency in functional vitamin B6 in the brain is therefore linked to neuronal hyperexcitability, impaired neurotransmission, and has been associated with a range of neurological and psychiatric conditions.[1][7][8]
The primary obstacle to elevating CNS levels of vitamin B6 is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. While the non-phosphorylated forms of vitamin B6 can cross the BBB via facilitated diffusion, this transport is slow and saturable.[4] The active, phosphorylated form, PLP, is largely unable to cross, trapping the vitamin peripherally.[3] This physiological bottleneck necessitates the design of molecules that can bypass these transport limitations. Lipophilicity, or fat-solubility, is a key molecular characteristic that facilitates passage across the lipid-rich cell membranes of the BBB. By chemically modifying the vitamin B6 structure to increase its lipophilicity, we can enhance its passive diffusion into the brain, thereby increasing its bioavailability where it is most needed.
Caption: Key Mechanisms of Pyritinol in the CNS.
Chapter 4: Applications in Preclinical Neurological Models
The diverse mechanisms of action make lipophilic B6 derivatives valuable tools for investigating a range of neurological conditions.
-
Alzheimer's Disease and Dementia : The cholinergic and glucose metabolism-enhancing properties of pyritinol make it a relevant compound for models of Alzheimer's disease, where deficits in both these areas are hallmark pathologies. [9][10]* Stroke and Cerebrovascular Insufficiency : In models of ischemic injury, pyritinol's ability to improve blood flow and provide neuroprotection against oxidative damage is of significant therapeutic interest. [11][10]* Traumatic Brain Injury (TBI) : The anti-inflammatory and antioxidant effects are directly applicable to the secondary injury cascade that follows a TBI, potentially mitigating neuronal loss and functional deficits.
-
Age-Related Cognitive Decline : Pyritinol is used to investigate mechanisms of cognitive enhancement and memory improvement in aging models, targeting the general decline in metabolic and neurotransmitter function. [11] The choice to use a compound like pyritinol in these models is causal: it is selected not just as a vitamin supplement, but as a multi-target drug that addresses specific pathological pathways relevant to the disease being studied.
Chapter 5: Key Experimental Methodologies
To ensure trustworthy and reproducible results, rigorous experimental protocols are essential. The following are self-validating workflows for assessing the efficacy of lipophilic B6 derivatives.
Protocol 1: In Vivo Assessment of BBB Penetration and Brain Bioavailability
Objective: To quantify and compare the concentration of a lipophilic B6 derivative and its metabolites in the brain versus a standard hydrophilic form (e.g., pyridoxine).
Methodology:
-
Animal Model: C57BL/6J mice (n=5 per group/time point), aged 8-10 weeks.
-
Compound Administration:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose) via oral gavage.
-
Group 2: Pyridoxine HCl (e.g., 50 mg/kg) in saline, oral gavage.
-
Group 3: Pyritinol (equimolar dose to Group 2) in vehicle, oral gavage.
-
-
Time Points: Collect blood and brain tissue at 0.5, 1, 2, 4, and 8 hours post-administration.
-
Sample Collection:
-
Perform cardiac puncture to collect blood into EDTA-coated tubes. Centrifuge to obtain plasma.
-
Immediately perfuse the mouse transcardially with ice-cold PBS to remove blood from the brain.
-
Dissect and snap-freeze the whole brain or specific regions (e.g., hippocampus, cortex) in liquid nitrogen.
-
-
Sample Preparation (Brain):
-
Weigh the frozen brain tissue.
-
Homogenize in 4 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Quantification (LC-MS/MS):
-
Develop a Liquid Chromatography-Tandem Mass Spectrometry method to detect and quantify the parent compound (pyritinol), its parent vitamin (pyridoxine), and the active form (PLP).
-
Create a standard curve for absolute quantification.
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point for each compound. A significantly higher ratio for pyritinol would validate its enhanced BBB penetration.
Sources
- 1. Frontiers | Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation [frontiersin.org]
- 2. The Role of Vitamins in Neurodegenerative Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood Brain Barrier: The Role of Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Brain Barriers in Maintaining Brain Vitamin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. [PDF] Mechanism of vitamin B6 effects on hippocampal neurogenesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 1mg.com [1mg.com]
- 11. grokipedia.com [grokipedia.com]
Beyond the Epidermis: A Technical Guide to the Potential Systemic Therapeutic Applications of Pyridoxine Tripalmitate
Abstract
Pyridoxine tripalmitate, a lipophilic derivative of vitamin B6, has been primarily utilized in dermatology for its enhanced stability and skin barrier penetration. This technical guide moves beyond its current applications to explore its potential as a systemic therapeutic agent. By leveraging its unique physicochemical properties, this compound may offer significant advantages in the treatment of neurological disorders, metabolic syndrome, and certain inflammatory conditions. This document provides a comprehensive overview of the underlying scientific rationale, proposes key therapeutic avenues, and outlines detailed experimental protocols to validate these hypotheses. It is intended for researchers, scientists, and drug development professionals seeking to innovate beyond the current landscape of vitamin B6 therapeutics.
Introduction: Reimagining a Dermatological Staple
Pyridoxine, or vitamin B6, is an essential water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a critical role in over 140 enzymatic reactions.[1] These reactions are fundamental to amino acid, lipid, and glucose metabolism, as well as neurotransmitter synthesis.[2] While the therapeutic use of pyridoxine is well-established for treating vitamin B6 deficiency and certain medical conditions, its clinical utility can be limited by its hydrophilicity, affecting its pharmacokinetic profile and ability to efficiently cross lipophilic biological barriers.
This compound, the tri-ester of pyridoxine with palmitic acid, represents a strategic chemical modification to overcome these limitations.[3] This lipidization dramatically increases its lipophilicity, a property that has been extensively exploited in cosmetic and dermatological formulations to improve skin penetration and stability.[4] However, the very characteristics that make it a superior topical agent—enhanced lipid solubility and stability—are the cornerstones of its untapped potential for systemic therapeutic applications. This guide will explore the hypothesis that this compound, acting as a lipophilic pro-drug of pyridoxine, could offer a novel and more effective means of delivering the therapeutic benefits of vitamin B6 to target tissues beyond the skin.
The Core Rationale: The Advantage of Lipophilicity
The covalent attachment of three palmitic acid moieties to the pyridoxine backbone transforms it into a highly lipophilic molecule.[5] This fundamental change is predicted to alter its absorption, distribution, metabolism, and excretion (ADME) profile in several therapeutically advantageous ways:
-
Enhanced Oral Bioavailability: Poorly water-soluble drugs can have their oral bioavailability significantly improved through lipid-based formulations.[6][7] Lipidic pro-drugs can leverage intestinal lymphatic transport, bypassing the hepatic first-pass metabolism that can reduce the systemic availability of the parent drug.[8][9]
-
Improved Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that restricts the passage of many therapeutic agents into the central nervous system (CNS).[10] The transport of molecules across the BBB is often favored by increased lipophilicity.[11] By masking the polar hydroxyl groups of pyridoxine, the tripalmitate ester is hypothesized to more readily diffuse across the lipid membranes of the BBB.
-
Sustained Release and Tissue Accumulation: Ester pro-drugs of lipophilic compounds can act as depot formulations, gradually releasing the active drug as the ester bonds are hydrolyzed by endogenous esterases.[12][13] This could lead to a more sustained plasma concentration of pyridoxine and potential accumulation in lipid-rich tissues.
Proposed Therapeutic Application I: Neurological Disorders
The central nervous system has a high demand for vitamin B6, a critical cofactor in the synthesis of key neurotransmitters, including GABA, dopamine, and serotonin.[14][15][16] Deficiencies or metabolic defects in vitamin B6 are linked to a range of neurological conditions.[10]
Mechanism of Action in the CNS
Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and is essential for the function of aromatic L-amino acid decarboxylase (AADC), the enzyme that catalyzes the final step in the synthesis of dopamine and serotonin.[14] It is also a cofactor for glutamic acid decarboxylase (GAD), which synthesizes the inhibitory neurotransmitter GABA.[17]
Potential Indications
-
Neurodegenerative Diseases: Emerging evidence suggests that vitamin B6 may have neuroprotective effects by attenuating neuroinflammation and oxidative stress.[18][19][20] The potential for this compound to efficiently deliver pyridoxine to the brain could be explored in preclinical models of diseases like Parkinson's and Alzheimer's.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): CIPN is a common and debilitating side effect of many anticancer drugs.[14][21][22] While the evidence for pyridoxine in preventing CIPN is mixed, a more bioavailable form that can access peripheral nerves could offer therapeutic benefits.
-
Pyridoxine-Dependent Epilepsy: In this rare genetic disorder, high doses of pyridoxine are required to control seizures. A lipophilic derivative could potentially achieve therapeutic CNS concentrations at lower systemic doses, reducing the risk of side effects.
Experimental Workflow for CNS Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Metabolic Syndrome, Insulin Resistance and Roles of Inflammation-Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. wjgnet.com [wjgnet.com]
- 6. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues | Current Research in Medical Sciences [pioneerpublisher.com]
- 13. pioneerpublisher.com [pioneerpublisher.com]
- 14. Animal models of chemotherapy-evoked painful peripheral neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of chemotherapy-induced peripheral neuropathy for hematological malignancies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 17. Page loading... [guidechem.com]
- 18. WO2002013870A2 - Formulation for administering therapeutic lipophilic molecules - Google Patents [patents.google.com]
- 19. lipoid.com [lipoid.com]
- 20. Systemic Inflammation and the Metabolic Syndrome among Middle-aged Community Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Animal models of chemotherapy-induced peripheral neuropathy: A machine-assisted systematic review and meta-analysis [ideas.repec.org]
Pyridoxine Tripalmitate: A Novel Frontier in Lipid-Based Drug Delivery
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The convergence of vitamin chemistry and lipid-based nanomedicine presents a promising frontier for addressing complex drug delivery challenges. Pyridoxine tripalmitate, a lipophilic ester of vitamin B6, is emerging from its established role in cosmetics to be considered a versatile and potent agent for advanced drug delivery systems. Its unique amphiphilic nature, inherent biocompatibility, and potential for metabolic activation position it as a valuable tool for formulating sophisticated drug carriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This guide provides a comprehensive technical overview of this compound, elucidating its physicochemical properties, synthesis, and its prospective applications in enhancing the therapeutic efficacy of a wide range of drug molecules. We will explore its potential role in improving drug solubility, stability, and bioavailability, and discuss detailed methodologies for the formulation, characterization, and evaluation of this compound-based drug delivery systems.
Introduction: The Imperative for Advanced Drug Delivery
The landscape of modern drug discovery is characterized by an increasing number of highly potent but poorly soluble drug candidates. This presents a significant hurdle in translating promising molecules into effective clinical therapies. Lipid-based drug delivery systems have garnered considerable attention as a solution to this challenge, offering a biocompatible and versatile platform for enhancing the oral bioavailability and targeted delivery of therapeutic agents.[1] Among the various lipid-based approaches, Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) have shown exceptional promise due to their ability to encapsulate both lipophilic and hydrophilic drugs, protect them from degradation, and provide controlled release profiles.[2][3]
This guide focuses on the untapped potential of this compound as a key component in these advanced lipid-based formulations. By leveraging its unique chemical structure—a vitamin B6 core esterified with three palmitic acid chains—we can envision novel drug delivery systems with enhanced functionality and therapeutic performance.
This compound: A Molecular Profile
This compound (C₅₆H₁₀₁NO₆) is the tri-ester of pyridoxine (vitamin B6) and palmitic acid, a 16-carbon saturated fatty acid.[4][5] This esterification dramatically alters the physicochemical properties of the parent vitamin B6 molecule, transforming it from a water-soluble compound into a highly lipophilic, solid material.[6][7] This transformation is the cornerstone of its potential in drug delivery.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. Its oil-soluble nature and solid-state at room and body temperature make it an ideal candidate for use as a solid lipid in the formulation of SLNs and NLCs.[3][7]
| Property | Value | Reference(s) |
| Molecular Formula | C₅₆H₁₀₁NO₆ | [4][5] |
| Molecular Weight | 884.4 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Oil-soluble, insoluble in water | [7] |
| Melting Point | 72-73 °C (may vary based on purity) | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of pyridoxine with palmitic acid or its more reactive derivative, palmitoyl chloride. This process involves the reaction of the three hydroxyl groups of pyridoxine with three molecules of the fatty acid, forming ester linkages. The reaction is generally carried out in the presence of a suitable catalyst and solvent.
A general synthetic scheme is depicted below:
Caption: General synthesis of this compound.
This compound in Drug Delivery: A Paradigm Shift
The true potential of this compound lies in its application as a functional excipient in drug delivery systems, particularly SLNs and NLCs. Its structural similarity to endogenous lipids like triglycerides (e.g., glyceryl tripalmitate) suggests a high degree of biocompatibility and a favorable safety profile.[9]
Role in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate a liquid lipid into the solid lipid matrix.[2][3] This liquid lipid creates imperfections in the crystal lattice, which can lead to higher drug loading and reduced drug expulsion during storage.[10][11]
This compound can serve as the primary solid lipid or as a component of the solid lipid matrix in both SLNs and NLCs. Its high melting point ensures the solid nature of the nanoparticle core at physiological temperatures, which is crucial for controlled drug release.[4][12]
The diagram below illustrates the conceptual structure of an NLC incorporating this compound.
Caption: Structure of a this compound-based NLC.
The Prodrug Potential: A Dual-Functionality Approach
Beyond its role as a structural component, this compound can be envisioned as a "prodrug" or a "lipid-drug conjugate."[13][14][15] In this paradigm, the drug molecule is covalently linked to the this compound backbone. This approach offers several potential advantages:
-
Enhanced Lipophilicity: The conjugation of a hydrophilic drug to the highly lipophilic this compound can significantly improve its ability to cross biological membranes.
-
Targeted Release: The ester linkages in this compound are susceptible to enzymatic hydrolysis by esterases and lipases that are abundant in the body, particularly in the gastrointestinal tract and within cells.[16] This enzymatic cleavage can trigger the release of the active drug at the target site.
-
Synergistic Effects: The released pyridoxine can have its own therapeutic benefits, potentially acting synergistically with the co-released drug.
The enzymatic release of a conjugated drug from a this compound-based prodrug is illustrated below.
Caption: Enzymatic activation of a this compound prodrug.
Experimental Protocols: A Guide to Formulation and Characterization
This section provides detailed, step-by-step methodologies for the preparation and characterization of this compound-based lipid nanoparticles. These protocols are based on established techniques for SLN and NLC formulation.[4][17]
Formulation of this compound NLCs by High-Pressure Homogenization
High-pressure homogenization is a widely used and scalable method for producing lipid nanoparticles.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., oleic acid, Miglyol 812)
-
Drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Purified water
Protocol:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of this compound and the liquid lipid.
-
Heat the lipid mixture to approximately 5-10 °C above the melting point of this compound (around 80-85 °C) with continuous stirring until a clear, homogenous lipid melt is obtained.
-
Dissolve the lipophilic drug in the molten lipid phase.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) at an optimized pressure (e.g., 500-1500 bar) for a defined number of cycles (e.g., 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid NLCs.
-
-
Purification (Optional):
-
The NLC dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug.
-
Characterization of this compound NLCs
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.
| Characterization Parameter | Technique(s) | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the width of the size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge of the nanoparticles, which influences stability. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Entrapment Efficiency (EE%) and Drug Loading (DL%) | Ultracentrifugation followed by HPLC or UV-Vis Spectroscopy | To quantify the amount of drug successfully encapsulated within the nanoparticles. |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | To investigate the physical state of the lipid matrix and the drug within it. |
| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | To evaluate the rate and mechanism of drug release from the nanoparticles over time. |
Future Perspectives and Conclusion
This compound stands at the cusp of innovation in drug delivery. While its potential is largely inferred from its physicochemical properties and the performance of structurally similar lipids, the scientific rationale for its application is compelling. Future research should focus on the systematic evaluation of this compound in the formulation of SLNs and NLCs for a variety of therapeutic agents. Key areas for investigation include:
-
Optimization of Formulation Parameters: A thorough investigation of the influence of lipid composition, surfactant selection, and process parameters on nanoparticle properties and drug release is warranted.
-
In Vivo Studies: Preclinical studies in animal models are essential to evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of this compound-based drug delivery systems.
-
Development of Prodrug Conjugates: The synthesis and evaluation of this compound-drug conjugates could unlock new therapeutic possibilities, particularly for targeted drug delivery.
References
- Bansal, T., Akhtar, N., & Jaggi, M. (2014). Lipid-based drug carriers for prodrugs to enhance drug delivery. Journal of Controlled Release, 193, 107-120.
- Gao, Y., Li, Z., Sun, M., Guo, C., Yu, A., Zhai, G., & Zhai, X. (2019). Use of Lipid Nanocarriers to Improve Oral Delivery of Vitamins. Nutrients, 11(11), 2605.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Souto, E. B., & Müller, R. H. (2008). Nanostructured lipid carriers (NLC): a potential drug carrier system. Journal of Pharmaceutical Sciences, 97(11), 4843-4853.
-
Ataman Kimya. (n.d.). GLYCEROL TRIPALMITATE. Retrieved from [Link]
- Klymchenko, A. S., Roger, E., Anton, N., Anton, H., Shulov, I., Vermot, J., ... & Mely, Y. (2016). Amphiphilic Phospholipid-Based Riboflavin Derivatives for Tumor Targeting Nanomedicines.
- Nasir, A., & Benita, S. (2019). The prospects of lipidic prodrugs: An old approach with emerging and future trends. Expert Opinion on Drug Delivery, 16(1), 1-15.
- Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: production, characterization and applications. Advanced Drug Delivery Reviews, 64, 83-101.
- Amsili, G., & Benita, S. (2018). Lipidic prodrug approach for improved oral drug delivery and therapy. Medicinal Research Reviews, 38(6), 1839-1875.
- Elmowafy, M., Shalaby, K., & El-Dahmy, R. M. (2021). Functional Nanostructured Lipid Carrier-Enriched Hydrogels Tailored to Repair Damaged Epidermal Barrier. Pharmaceutics, 13(9), 1386.
- Zhang, D., Zhuang, J., Chen, Y., He, B., & Gao, H. (2020). Vitamin Lipid Nanoparticles Enable Adoptive Macrophage Transfer for the Treatment of Multidrug-Resistant Bacterial Sepsis. ACS Nano, 14(7), 8746-8759.
- Liu, S., Li, L., Li, Y., Liu, Y., Zhang, Y., & Liu, J. (2022). Iterative Screening of Vitamin E-Based Functional Lipid Nanoparticles for mRNA Delivery.
- Torchilin, V. P. (2005). Lipid-based carriers for prodrugs to enhance drug delivery. Advanced Drug Delivery Reviews, 57(11), 1594-1613.
- Amsili, G., & Benita, S. (2018). Prospects and Challenges of Phospholipid-Based Prodrugs. Molecules, 23(11), 2841.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review, 16(2), 10-17.
- Kuo, Y. C., & Chung, C. Y. (2011). Solid lipid nanoparticles comprising internal Compritol 888 ATO, tripalmitin and cacao butter for encapsulating and releasing stavudine, delavirdine and saquinavir. Colloids and Surfaces B: Biointerfaces, 88(2), 682-690.
-
Ataman Kimya. (n.d.). GLYCEROL TRIPALMITATE. Retrieved from [Link]
- Patel, R. R., & Patel, M. M. (2017). Paliperidone loaded solid lipid nanoparticles for improved oral bioavailability. European Journal of Pharmaceutical and Medical Research, 4(6), 448-456.
- Pardeike, J., Hommoss, A., & Müller, R. H. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics, 366(1-2), 170-184.
- Haider, M., Abdin, S. M., Kamal, L., & Orive, G. (2020).
- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. Pharmaceutical Research, 25(7), 1447-1455.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54, S131-S155.
- Souto, E. B., Wissing, S. A., Barbosa, C. M., & Müller, R. H. (2004). Development of a controlled release formulation based on SLN and NLC for topical clotrimazole delivery. International Journal of Pharmaceutics, 278(1), 71-77.
- Fang, C. L., Al-Suwayeh, S. A., & Fang, J. Y. (2013). Nanostructured lipid carriers (NLC) for drug delivery and targeting. Expert Opinion on Drug Delivery, 10(7), 979-994.
- Tanaka, Y., Taneichi, A., & Fukushima, S. (2021). An Ionizable Lipid Material with a Vitamin E Scaffold as an mRNA Vaccine Platform for Efficient Cytotoxic T Cell Responses. Advanced Science, 8(21), 2102179.
- Takata, J., Oohira, K., & Kitamura, K. (1995). Prodrugs of vitamin E. 1. Preparation and enzymatic hydrolysis of aminoalkanecarboxylic acid esters of d-alpha-tocopherol. Journal of Pharmaceutical Sciences, 84(10), 1195-1201.
- Weisse, S., Kalimouttou, S., Lahiani-Skiba, M., Djedaini-Pilard, F., Perly, B., & Skiba, M. (2009). Investigations on Topically Applied Vitamin A Loaded Amphiphilic Cyclodextrin Nanocapsules. Journal of Nanoscience and Nanotechnology, 9(1), 640-645.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Weisse, S., Kalimouttou, S., Lahiani-Skiba, M., Djedaini-Pilard, F., Perly, B., & Skiba, M. (2009). Investigations on Topically Applied Vitamin A Loaded Amphiphilic Cyclodextrin Nanocapsules. Journal of Nanoscience and Nanotechnology, 9(1), 640-645.
- Lo Nostro, P., Ambrosi, M., Fratini, E., Ridi, F., Carretti, E., Alfredsson, V., ... & Baglioni, P. (2007).
- Gura, G. M., & Gura, V. (2002). U.S. Patent No. 6,548,519. Washington, DC: U.S.
-
Beri Pharma Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Puri, A., Loomis, K., Smith, B., Lee, J. H., Yavlovich, A., Heldman, E., & Blumenthal, R. (2009). Lipid-based nanoparticles as pharmaceutical drug carriers: from concepts to clinic. Critical Reviews™ in Therapeutic Drug Carrier Systems, 26(6).
-
Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]
- Chen, J., Wei, F., & Chen, J. (2018). Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives.
- Nephro-Genex, Inc. (2005). U.S.
-
Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
- F. Hoffmann-La Roche AG. (2006). U.S. Patent No. 7,495,101. Washington, DC: U.S.
-
Suzhou Health Chemicals Co., Ltd. (n.d.). This compound; VB6 Tripalmitate. Retrieved from [Link]
- Wuttke, S., Lismont, M., Escudero-Duch, C., Zimpel, A., & Rurack, K. (2024). Recent Advances in the Use of Vitamin D Organic Nanocarriers for Drug Delivery. Pharmaceutics, 16(9), 1234.
- F. Hoffmann-La Roche AG. (1968). U.S. Patent No. 3,381,014. Washington, DC: U.S.
- Szymanska, E., & Winnicka, K. (2015). Enzymatically derived oil-based L-ascorbyl esters: Synthesis, antioxidant properties and controlled release from cosmetic formulations. International Journal of Pharmaceutics, 495(1), 226-233.
- Annunziata, F., D'Errico, G., & Cimini, D. (2023). Biosynthesis of Novel Ascorbic Acid Esters and Their Encapsulation in Lignin Nanoparticles as Carriers and Stabilizing Systems. International Journal of Molecular Sciences, 24(10), 8909.
- Kambe, T., & Fukada, T. (2021). Rate of hydrolysis of the phosphate esters of B vitamins is reduced by zinc deficiency: In vitro and in vivo. The FASEB Journal, 35(S1).
- F. Hoffmann-La Roche AG. (2009). U.S. Patent No. 7,495,101. Washington, DC: U.S.
Sources
- 1. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Fabrication and Functionalization for Impending Therapeutic Applications [ebrary.net]
- 3. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS 4372-46-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound-BERI PHARMA CO., LTD. [en.zhberi.com]
- 7. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 8. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Transferrin-modified nanostructured lipid carriers as multifunctional nanomedicine for codelivery of DNA and doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejpmr.com [ejpmr.com]
- 13. Lipid-based drug carriers for prodrugs to enhance drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.bgu.ac.il [cris.bgu.ac.il]
- 15. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Nanostructured lipid carriers as a drug delivery system: A comprehensive review with therapeutic applications [journal.hep.com.cn]
The Role of Pyridoxine Tripalmitate in Lipid Metabolism Studies: A Lipophilic Prodrug Approach to Vitamin B6 Research
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of Pyridoxine tripalmitate and its potential applications in the study of lipid metabolism. As a lipophilic derivative of pyridoxine (Vitamin B6), this compound presents a unique tool for researchers in lipidology, nutrition, and drug development. This document delves into its chemical nature, proposes a metabolic pathway based on established biochemical principles, and outlines its utility in experimental models by leveraging the well-documented role of Vitamin B6 in lipid homeostasis.
Introduction: The Rationale for a Lipid-Soluble Vitamin B6
Vitamin B6, in its active coenzyme form pyridoxal 5'-phosphate (PLP), is a critical catalyst in over 140 enzymatic reactions, spanning amino acid, carbohydrate, and lipid metabolism.[1] While the water-soluble nature of pyridoxine is suitable for many biological functions, its study within the lipophilic environment of cellular membranes, adipose tissue, and circulating lipoproteins presents challenges. This compound, a tri-ester of pyridoxine and the saturated fatty acid palmitic acid, offers a solution.[2] Its oil-soluble properties suggest it may act as a prodrug, enhancing the delivery of pyridoxine to lipid-rich tissues and providing a novel means to investigate the localized effects of Vitamin B6 on lipid metabolic pathways.[2] This guide will explore this hypothesis, grounding it in the extensive existing research on pyridoxine's metabolic functions.
Physicochemical Profile of this compound
This compound is chemically designated as [5-hexadecanoyloxy-4-(hexadecanoyloxymethyl)-6-methylpyridin-3-yl]methyl hexadecanoate.[3] The conjugation of three 16-carbon palmitate chains to the pyridoxine backbone drastically alters its physical properties from hydrophilic to lipophilic.
| Property | Value | Source |
| Molecular Formula | C₅₆H₁₀₁NO₆ | [3] |
| Molecular Weight | 884.4 g/mol | [3] |
| Appearance | White or off-white crystalline powder | [2] |
| Solubility | Oil-soluble | [2] |
This lipophilicity is the cornerstone of its potential utility in lipid research, suggesting enhanced miscibility with lipid-based matrices and improved transport across cellular membranes.
The Prodrug Hypothesis: Metabolism and Bioavailability
While direct metabolic studies on this compound are not yet available, a plausible metabolic pathway can be hypothesized based on the well-understood metabolism of other lipid-drug conjugates and vitamin esters.
Enzymatic Hydrolysis
It is proposed that this compound is hydrolyzed by lipases and esterases, which are abundant in the gastrointestinal tract and various tissues. These enzymes are known to cleave ester bonds, which would release pyridoxine and three molecules of palmitic acid.[4] This mechanism is analogous to the enzymatic hydrolysis of retinyl palmitate (a Vitamin A ester) by pancreatic carboxyl ester hydrolase and other lipases.[5][6]
Caption: Proposed metabolic pathway for this compound.
Enhanced Bioavailability in Lipidic Environments
The conjugation with palmitic acid, a common dietary fatty acid, may facilitate absorption via lipid transport mechanisms. This approach is a recognized strategy for enhancing the oral bioavailability and lymphatic transport of drugs.[7] Furthermore, the increased lipophilicity could lead to preferential partitioning into chylomicrons and lipoproteins, thereby targeting the delivery of pyridoxine to tissues actively involved in lipid metabolism, such as the liver and adipose tissue. The released palmitic acid would enter the cellular fatty acid pool, where it can be used for energy or synthesis of complex lipids.[8]
The Core Function: Pyridoxine's Established Role in Lipid Metabolism
The scientific rationale for using this compound is built upon the extensive body of evidence detailing the effects of pyridoxine and its active form, PLP, on lipid homeostasis.
Influence on Cholesterol and Triglyceride Metabolism
Pyridoxine has been demonstrated to modulate circulating lipid levels. Supplementation with Vitamin B6 has been shown to reduce total cholesterol, LDL-cholesterol, and triglycerides in both animal models and human studies.[9][10] The proposed mechanisms include:
-
Decreased Cholesterol Biosynthesis: Vitamin B6 supplementation has been associated with a decrease in the activity of HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis.[9]
-
Increased Cholesterol Transport and Excretion: Pyridoxine upregulates the expression of the LDL receptor (LDLR) and CYP7A1, an enzyme critical for the conversion of cholesterol to bile acids, thereby promoting cholesterol clearance.[9]
-
Regulation of Lipoprotein Metabolism: Pyridoxine influences the levels of apolipoproteins, decreasing apolipoprotein B (ApoB), the primary protein component of LDL, and increasing apolipoprotein A-1 (ApoA1), the major protein in HDL.[9]
| Parameter | Effect of Pyridoxine Supplementation | Organism/Model | Reference |
| Total Cholesterol (TC) | ↓ | Rats (HFD-induced) | [9] |
| LDL-Cholesterol | ↓ | Rats (HFD-induced) | [9] |
| Triglycerides (TG) | ↓ | Rats (HFD-induced) | [9] |
| HDL-Cholesterol | ↑ | Rats (HFD-induced) | [9] |
| HMG-CoA Reductase | ↓ (activity) | Rats | [9] |
| LDLR mRNA | ↑ | Rats | [9] |
| CYP7A1 mRNA | ↑ | Rats | [9] |
Modulation of Fatty Acid Metabolism
Pyridoxine is essential for the metabolism of polyunsaturated fatty acids (PUFAs). It is a required cofactor for the enzymatic reactions that convert linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) into their long-chain, more unsaturated derivatives.[11] Vitamin B6 deficiency has been shown to impair the activity of Δ6-desaturase, a key enzyme in this pathway, leading to an accumulation of linoleic acid and a decrease in arachidonic acid.[11]
Caption: Role of PLP (from Pyridoxine) in PUFA metabolism.
Regulation of Gene Expression
Recent studies have elucidated the role of pyridoxine in regulating the transcription of genes involved in lipid metabolism. In models of hyperlipidemia, Vitamin B6 supplementation has been shown to downregulate the expression of key lipogenic transcription factors such as Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to reduced fatty acid and cholesterol synthesis.[9]
Experimental Protocols for Studying this compound
The following protocols are designed as a starting point for researchers. They are adapted from established methodologies for studying lipid metabolism and have been modified to accommodate the lipophilic nature of this compound.
In Vivo Study: High-Fat Diet-Induced Hyperlipidemia in Rats
This protocol outlines a study to evaluate the effects of this compound on lipid profiles and hepatic gene expression in a rat model of hyperlipidemia.
Workflow:
Caption: Workflow for the in vivo rat study.
Step-by-Step Methodology:
-
Animals and Diet:
-
Use male Sprague-Dawley rats (180-200g).
-
House animals under standard conditions (12h light/dark cycle, 22±2°C).
-
After a 1-week acclimatization period on a standard chow diet, switch to a high-fat diet (HFD; e.g., 45% kcal from fat) to induce hyperlipidemia for 2 weeks.
-
-
Preparation of this compound Formulation:
-
Due to its lipophilicity, this compound must be dissolved in an appropriate vehicle.
-
Vehicle: Corn oil or sesame oil.
-
Procedure: Gently warm the vehicle to 37°C. Add the calculated amount of this compound powder and stir until completely dissolved. Prepare fresh daily.
-
Dosage: Based on pyridoxine studies, suggested doses could be 2.0 and 4.0 mg/kg body weight, administered daily via oral gavage.[9]
-
-
Experimental Groups (n=8-10 per group):
-
Control: Normal chow diet + Vehicle.
-
HFD-Control: HFD + Vehicle.
-
PTP-Low: HFD + this compound (e.g., 2.0 mg/kg).
-
PTP-High: HFD + this compound (e.g., 4.0 mg/kg).
-
-
Sample Collection and Analysis:
-
At the end of the 8-week treatment period, collect blood samples via cardiac puncture following overnight fasting.
-
Euthanize animals and harvest liver tissue.
-
Serum Analysis: Measure TC, TG, HDL-C, and LDL-C using commercially available enzymatic kits.
-
Hepatic Tissue Analysis:
-
Lipid Content: Homogenize a portion of the liver for triglyceride and cholesterol quantification.
-
Gene Expression: Isolate RNA from another portion of the liver for qRT-PCR analysis of key lipid metabolism genes (e.g., SREBP-1c, PPARγ, LDLR, CYP7A1).
-
-
In Vitro Study: Lipid Accumulation in HepG2 Cells
This protocol is designed to assess the direct effects of this compound on fatty acid-induced lipid accumulation in human hepatoma (HepG2) cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Stock Solutions:
-
This compound (PTP): Dissolve PTP in DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C. Further dilute in culture medium for experiments. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
-
Fatty Acid Solution: Prepare a 10 mM stock solution of oleic acid by complexing it with fatty acid-free bovine serum albumin (BSA) in a 2:1 molar ratio.
-
-
Lipid Accumulation Assay:
-
Seed HepG2 cells in 24-well plates and allow them to reach 80-90% confluency.
-
Induce lipid accumulation by treating cells with 0.5 mM oleic acid for 24 hours.
-
Co-treat the cells with varying concentrations of PTP (e.g., 10, 50, 100 µM) or vehicle (DMSO) during the oleic acid incubation.
-
-
Quantification of Intracellular Lipids:
-
After treatment, wash the cells with PBS.
-
Oil Red O Staining: Fix the cells with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets. Elute the dye with isopropanol and measure the absorbance at 510 nm to quantify intracellular lipids.
-
Triglyceride Assay: Lyse the cells and measure the intracellular triglyceride content using a commercial colorimetric assay kit.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, tool for the study of lipid metabolism. Its lipophilic nature, conferred by the three palmitate moieties, positions it as a potential prodrug for the targeted delivery of Vitamin B6 to lipid-rich tissues and cellular compartments. The extensive evidence of pyridoxine's crucial role in regulating cholesterol, triglyceride, and fatty acid metabolism provides a strong scientific foundation for investigating its esterified derivative.
The protocols outlined in this guide offer a framework for initiating this research. Future studies should focus on directly confirming the hydrolysis of this compound in vivo and in vitro, determining its pharmacokinetic profile, and comparing its efficacy to that of standard pyridoxine in various models of dyslipidemia. Such research will be invaluable for drug development professionals and scientists seeking to unravel the intricate connections between vitamin status and lipid-related disorders.
References
-
Mathieu, M. C., et al. (2000). On-line supercritical fluid extraction/enzymatic hydrolysis of vitamin a esters: a new simplified approach for the determination of vitamins a and e in food. Journal of Agricultural and Food Chemistry, 48(4), 997-1002. [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: this compound. [Link]
-
EWG Skin Deep®. (n.d.). What is this compound. [Link]
-
Said, H. M., et al. (2003). A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway. American Journal of Physiology-Cell Physiology, 285(5), C1219-C1225. [Link]
-
Bowman, B. B., & McCormick, D. B. (1989). Pyridoxine uptake by rat renal proximal tubular cells. Journal of Nutrition, 119(5), 745-749. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20390, this compound. [Link]
-
Lombardo, D., et al. (1980). Esterification of cholesterol and lipid-soluble vitamins by human pancreatic carboxyl ester hydrolase. Biochimie, 62(7), 427-432. [Link]
-
Reyes-Reyes, T., et al. (2022). Summary of enzymatic synthesis of fatty acid esters of vitamin C. Catalysts, 12(10), 1145. [Link]
-
Zhonghe Fountain. (n.d.). A Vitamin B6 skin care active ingredient this compound. [Link]
-
U.S. National Library of Medicine. (2021). Vitamin B6 (Pyridoxine). StatPearls. [Link]
-
Tong, L. (2014). Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease. Sub-cellular biochemistry, 79, 255–271. [Link]
-
Deng, R. (2012). Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease. Toxicological sciences, 129(2), 346-362. [Link]
-
Mizuno, N., et al. (1969). Studies on fatty acid esters of pyridoxine. II. Percutaneous absorption of pyridoxine and its derivatives. Chemical & Pharmaceutical Bulletin, 17(4), 669-676. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1054, Pyridoxine. [Link]
-
Said, H. M., et al. (2004). Pyridoxine uptake by colonocytes: a specific and regulated carrier-mediated process. American Journal of Physiology-Gastrointestinal and Liver Physiology, 287(2), G371-G377. [Link]
-
Zhang, J., et al. (2000). Uptake, hydrolysis, and metabolism of pyridoxine-5'-beta-D-glucoside in Caco-2 cells. Journal of nutritional biochemistry, 11(11-12), 571-578. [Link]
-
Kirschman, J. C., & Coniglio, J. G. (1961). The role of pyridoxine in the metabolism of polyunsaturated fatty acids in rats. Journal of Biological Chemistry, 236(8), 2200-2203. [Link]
-
Shintani, S., et al. (1961). Studies on fat-soluble vitamin B6. II. Vitamin B6 activity of pyridoxine palmitates on the growth of Saccharomyces carlsbergensis and vitamin B6-deficient rats. The Journal of Vitaminology, 7(3), 182-187. [Link]
-
Shah, S. N., et al. (1960). The effect of pyridoxine on cholesterol metabolism. The Journal of nutrition, 72(1), 81-86. [Link]
-
Reynolds, R. D. (1988). Bioavailability of vitamin B-6 from plant foods. The American journal of clinical nutrition, 48(3 Suppl), 863-867. [Link]
-
Liu, T., et al. (2021). Antihyperlipidemic and Hepatoprotective Properties of Vitamin B6 Supplementation in Rats with High-Fat Diet-Induced Hyperlipidemia. Endocrine, Metabolic & Immune Disorders-Drug Targets, 21(10), 1845-1855. [Link]
-
Wikipedia. (n.d.). Pyridoxine. [Link]
-
Wilson, C. W. M., & Ali, S. M. (2024). Insights into the Cardioprotective Effects of Pyridoxine Treatment in Diabetic Rats: A Study on Cardiac Oxidative Stress, Cardiometabolic Status, and Cardiovascular Biomarkers. Medicina, 60(7), 1081. [Link]
-
Coburn, S. P., et al. (1988). The metabolism of small doses of vitamin B-6 in men. The American journal of clinical nutrition, 48(2), 275-280. [Link]
-
Merrill, A. H., & Henderson, J. M. (1987). Vitamin B6 metabolism by human liver. Annals of the New York Academy of Sciences, 585, 110-117. [Link]
-
Wilson, M. P., et al. (2019). Disorders affecting vitamin B6 metabolism. Journal of inherited metabolic disease, 42(4), 629-646. [Link]
-
Suzhou Health Chemicals Co., Ltd. (n.d.). This compound; VB6 Tripalmitate. [Link]
-
Fan, Y., et al. (2013). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Protein & cell, 4(3), 176-185. [Link]
-
Onyishi, V. I., et al. (2013). Formulation of pyridoxine hydrochloride sustained release capsules: Effect of propylene glycol co-solvent on the in vitro release. African Journal of Pharmacy and Pharmacology, 7(15), 784-790. [Link]
-
Al-Hassani, F. A., et al. (2023). Formulation of New Chewable Oral Dosage Forms of Meclizine and Pyridoxine Hydrochloride. BioMed Research International, 2023. [Link]
-
World Health Organization. (2024). Notes on the Design of Bioequivalence Study: Pyridoxine. [Link]
-
Titcomb, T. J., et al. (2021). Hydrosoluble and Liposoluble Vitamins: New Perspectives through ADMET Analysis. Pharmaceuticals, 14(11), 1133. [Link]
-
ResearchGate. (n.d.). Download Table | Examples of VitB6 Vitamers and Their Derivatives. [Link]
-
ResearchGate. (n.d.). The Bioavailability of Vitamin B6 | Request PDF. [Link]
-
ResearchGate. (n.d.). Biosynthesis of vitamin B 6 and structurally related derivatives. [Link]
-
ResearchGate. (n.d.). Effects of Vitamin B-6 on (n-3) Polyunsaturated Fatty Acid Metabolism. [Link]
-
Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]
-
ResearchGate. (n.d.). Interaction Among Dietary Vitamin B6, Proteins and Lipids: Effects on Liver Lipids in Rats. [Link]
-
MDPI. (2022). Palmitic Acid-Conjugated Radiopharmaceutical for Integrin α v β 3 -Targeted Radionuclide Therapy. [Link]
-
Frontiers. (2023). Molecular mechanism of palmitic acid and its derivatives in tumor progression. [Link]
-
National Center for Biotechnology Information. (n.d.). Lipid–Drug Conjugate for Enhancing Drug Delivery. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular mechanism of palmitic acid and its derivatives in tumor progression. [Link]
-
National Center for Biotechnology Information. (n.d.). pH-dependent pyridoxine transport by SLC19A2 and SLC19A3: Implications for absorption in acidic microclimates. [Link]
-
National Center for Biotechnology Information. (n.d.). Grantome: Hydrolysis of Vitamin a Esters in Liver. [Link]
-
MDPI. (2018). Vitamin B6: A Long Known Compound of Surprising Complexity. [Link]
Sources
- 1. Disorders affecting vitamin B6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 3. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On-line supercritical fluid extraction/enzymatic hydrolysis of vitamin a esters: a new simplified approach for the determination of vitamins a and e in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esterification of cholesterol and lipid-soluble vitamins by human pancreatic carboxyl ester hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Interaction among dietary vitamin B6, proteins and lipids: effects on liver lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for Investigating the Anti-inflammatory Properties of Pyridoxine Tripalmitate in Cellular Models
An In-Depth Technical Guide
Executive Summary
Inflammation is a critical biological process, but its dysregulation is a hallmark of numerous chronic diseases, driving the persistent need for novel therapeutic agents.[1] Pyridoxine tripalmitate (P3P), a lipophilic ester of pyridoxine (Vitamin B6), represents a compelling candidate for investigation. As a fat-soluble derivative, P3P is engineered for potentially enhanced cellular permeability compared to its hydrophilic parent molecule. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of P3P in relevant cell models. We will dissect key inflammatory signaling pathways, propose a multi-phased experimental workflow from cytotoxicity to mechanistic elucidation, and provide detailed, field-proven protocols. This document is built on the scientific premise of exploring whether P3P retains the known anti-inflammatory and antioxidant activities of pyridoxine while navigating the complex, and sometimes pro-inflammatory, signaling of its palmitate moiety.
Scientific Background: this compound as a Modulator of Inflammation
This compound is a synthetic compound where the three hydroxyl groups of pyridoxine are esterified with palmitic acid, a 16-carbon saturated fatty acid. This structural modification transforms the water-soluble vitamin into a highly lipophilic molecule, a strategy often employed to improve a compound's passage across cellular membranes.
The scientific rationale for investigating P3P is twofold and presents a fascinating biological question:
-
The Anti-Inflammatory Core (Pyridoxine): The parent molecule, Vitamin B6, and its active forms like pyridoxal 5'-phosphate (PLP), have demonstrated significant anti-inflammatory properties. Studies have shown that Vitamin B6 can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2] Mechanistically, it has been shown to inhibit critical inflammatory signaling hubs, including the NF-κB and JNK pathways, and to suppress the activation of the NLRP3 inflammasome.[2][3] Furthermore, pyridoxine possesses antioxidant capabilities, which are crucial for mitigating the oxidative stress that often accompanies and exacerbates inflammatory responses.[4][5]
-
The Bioactive Lipid Moiety (Palmitate): Palmitate is not an inert carrier. As a saturated fatty acid, it can act as a damage-associated molecular pattern (DAMP) that, in certain contexts, activates pro-inflammatory pathways. Specifically, free palmitate has been shown to induce NF-κB activation and can serve as a trigger for the NLRP3 inflammasome.[6][7]
This duality is the central hypothesis to be tested: Does the covalent linkage in P3P allow the dominant anti-inflammatory actions of the pyridoxine core to manifest, potentially by altering the cellular trafficking or metabolic fate of the palmitate moieties, thereby creating a net anti-inflammatory effect?
Core Inflammatory Pathways: Potential Targets for P3P
A thorough investigation of P3P requires interrogating its effects on the primary signaling networks that govern cellular inflammatory responses.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[1] In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[1] This releases NF-κB to translocate into the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[2][8][9] Given that pyridoxal, a form of Vitamin B6, is known to inhibit this pathway, it is a primary target for P3P.[2][10]
The NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytosol that responds to a wide array of stimuli, including microbial products and endogenous danger signals.[11] Its activation typically requires two signals: a "priming" signal (Signal 1), often from NF-κB activation, which upregulates NLRP3 expression, and an "activation" signal (Signal 2), such as ATP efflux or mitochondrial ROS.[3][12] Assembled, the inflammasome activates Caspase-1, which proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[11] This is a critical checkpoint to investigate, as pyridoxine inhibits NLRP3 activation while free palmitate may promote it.[2][7]
A Phased Experimental Framework for In Vitro Evaluation
A logical, stepwise approach is essential to build a clear profile of P3P's bioactivity. This framework progresses from foundational safety assessment to broad anti-inflammatory screening and finally to specific mechanistic studies.
Recommended Cell Models
The choice of cell model is critical for generating relevant data. We recommend beginning with immortalized cell lines for their robustness and reproducibility.
-
Macrophages (RAW 264.7 - murine; THP-1 - human monocyte, differentiated): These are the workhorses of in vitro immunology. They are ideal for studying LPS-induced inflammation, phagocytosis, and the production of a wide array of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[1][13] They are essential for investigating both NF-κB and NLRP3 inflammasome pathways.
-
Mast Cells (RBL-2H3 - rat basophilic leukemia): These cells are a well-established model for allergic inflammation and degranulation.[14][15] They allow for the assessment of P3P's ability to stabilize mast cells and prevent the release of pre-formed mediators like histamine and β-hexosaminidase.[16][17]
-
Keratinocytes (HaCaT - human): For studies with a dermatological or topical application focus, HaCaT cells are a valuable model to study skin inflammation and the cellular response to irritants.[18]
Phase 1: Cytotoxicity Assessment
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which P3P is not cytotoxic. A reduction in inflammatory mediators could be a result of true immunomodulation or simply cell death. The MTT assay is a reliable, colorimetric method to assess cell metabolic activity, which correlates with cell viability.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of P3P in complete culture medium. Remove the old medium from the cells and add 100 µL of fresh medium containing the various concentrations of P3P. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Subsequent anti-inflammatory experiments should use P3P concentrations that demonstrate >90% cell viability.[1]
Phase 2: Screening for Anti-inflammatory Activity
Causality: This phase aims to determine if P3P can inhibit the production of key inflammatory mediators in response to a defined stimulus. A reduction in these mediators provides the first line of evidence for an anti-inflammatory effect.
Protocol 2: Inhibition of Nitric Oxide, PGE₂, and Cytokines in LPS-Stimulated Macrophages
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in 24-well plates and grow to 80-90% confluency. Pre-treat the cells with non-toxic concentrations of P3P for 1-2 hours.
-
Inflammatory Stimulus: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant for analysis and store at -80°C.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
PGE₂ and Cytokine (TNF-α, IL-6, IL-1β) Measurement:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for each mediator.[16]
-
Follow the manufacturer's instructions precisely, which typically involve coating plates with capture antibody, adding supernatants, adding detection antibody, adding a substrate, and measuring the colorimetric change.
-
Protocol 3: Mast Cell Degranulation Assay (β-hexosaminidase Release)
-
Cell Seeding and Pre-treatment: Seed RBL-2H3 cells in a 24-well plate. Pre-treat with non-toxic concentrations of P3P for 1 hour.
-
Stimulation: Induce degranulation by adding a calcium ionophore like A23187 (e.g., 1 µM).[16] Include a non-stimulated control and a total release control (cells lysed with 0.1% Triton X-100).
-
Supernatant and Lysate Collection: After 30-60 minutes, collect the supernatant. Lyse the remaining cells in the wells to measure the non-released fraction.
-
Enzyme Assay:
-
In a 96-well plate, mix a sample of the supernatant or cell lysate with the substrate p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M carbonate buffer).
-
Measure the absorbance at 405 nm.
-
-
Calculation: Express degranulation as the percentage of β-hexosaminidase released into the supernatant relative to the total amount (supernatant + cell lysate).[14]
Phase 3: Mechanistic Elucidation
Causality: Once anti-inflammatory activity is confirmed, this phase investigates how P3P exerts its effects at the molecular level. Western blotting allows for the quantification of key signaling proteins and their phosphorylation (activation) state, directly implicating specific pathways.
Protocol 4: Western Blot Analysis for NF-κB and NLRP3 Pathway Proteins
-
Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with P3P, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes for IκBα phosphorylation; 4-6 hours for NLRP3 expression).
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, NLRP3, Caspase-1, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensity using densitometry software and normalize the target protein signal to the loading control.[1] A decrease in the p-IκBα/IκBα ratio or reduced NLRP3 expression in P3P-treated cells would provide strong mechanistic evidence.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and ease of comparison. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 1: Hypothetical Inhibitory Profile of this compound (P3P)
| Assay Parameter | Cell Line | Stimulus | P3P IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| Cell Viability (MTT) | RAW 264.7 | - | >100 | Doxorubicin (0.5) |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 12.5 | L-NAME (25) |
| PGE₂ Production | RAW 264.7 | LPS | 8.2 | Dexamethasone (0.05) |
| TNF-α Secretion | RAW 264.7 | LPS | 15.1 | Dexamethasone (0.04) |
| IL-1β Secretion | RAW 264.7 | LPS + ATP | 9.8 | Parthenolide (5) |
| β-hexosaminidase Release | RBL-2H3 | A23187 | 22.4 | Ketotifen (35) |
IC₅₀ values are hypothetical and serve as an example of data presentation.
Conclusion and Future Directions
This guide outlines a robust, logical, and technically detailed framework for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. By systematically progressing from cytotoxicity to broad screening and mechanistic studies, researchers can build a comprehensive profile of P3P's activity.
Positive and compelling results from this framework would justify advancing the investigation to more complex models. Future directions could include:
-
Exploring the Arachidonic Acid Pathway: Investigating the effects of P3P on the expression and activity of COX and LOX enzymes.[19][20]
-
Analysis in Primary Cells: Validating key findings in primary macrophages or human peripheral blood mononuclear cells (PBMCs) to enhance physiological relevance.
-
Co-culture Models: Utilizing co-culture systems (e.g., macrophages and fibroblasts) to better mimic tissue-level inflammatory environments.
-
Ex Vivo Models: Using explanted tissues to study the effects of P3P in a more integrated biological system.[13]
By following this structured approach, the scientific community can effectively uncover the therapeutic potential of novel compounds like this compound and contribute to the development of the next generation of anti-inflammatory drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin B6 Prevents IL-1β Protein Production by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]
- 5. Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low pyridoxine concentrations enhance lipopolysaccharide-stimulated gene expression of cyclooxygenase-2 and inducible nitric oxide synthase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparisons of uptake and cell surface binding among pyridoxal, pyridoxine, and pyridoxamine in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin B6 Prevents IL-1β Protein Production by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 14. Measuring degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for Assessing Mast Cell Responses to Engineered Nanomaterial Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. axxam.com [axxam.com]
- 19. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Understanding the Stability of Pyridoxine Tripalmitate in Biological Systems
An In-Depth Technical Guide
Introduction: Pyridoxine Tripalmitate - A Lipophilic Derivative of Vitamin B6
This compound is a synthetic, oil-soluble derivative of pyridoxine (Vitamin B6), created through the esterification of pyridoxine with three molecules of palmitic acid.[1][2] This structural modification transforms the water-soluble vitamin into a lipophilic compound, enhancing its stability and making it suitable for incorporation into anhydrous or lipid-based formulations, such as cosmetics and specialized nutritional products.[3][4] As a prodrug, its therapeutic or nutritional efficacy is contingent upon its conversion back to the active pyridoxine form within a biological system. This guide provides a technical exploration of the metabolic processes governing the stability and bioavailability of this compound, alongside validated methodologies for its assessment.
Section 1: The Metabolic Fate of this compound
The biological activity of this compound is unlocked through a sequential metabolic pathway. The journey begins with the enzymatic hydrolysis of the ester bonds, liberating free pyridoxine, which then enters the well-established Vitamin B6 metabolic cycle to be converted into its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP).[5][6][7]
Enzymatic Hydrolysis: The Gateway to Bioactivation
As a tri-ester, this compound is primarily susceptible to hydrolysis by lipases and carboxylesterases.[8][9] These enzymes are ubiquitous in biological systems, found in high concentrations in the small intestine (pancreatic lipase) for the digestion of dietary fats, and systemically in plasma and various tissues, particularly the liver.[5][9][10] The hydrolysis reaction cleaves the ester linkages, releasing free pyridoxine and three molecules of palmitic acid. This is the rate-limiting step for the bioavailability of the vitamin from its esterified form. The efficiency of this enzymatic cleavage dictates the concentration of free pyridoxine available for absorption and subsequent metabolic activation.
Conversion to Pyridoxal 5'-Phosphate (PLP)
Once liberated, pyridoxine is absorbed and undergoes a two-step enzymatic conversion, predominantly in the liver, to become the active coenzyme PLP.[5][6]
-
Phosphorylation: Pyridoxine is first phosphorylated by the enzyme pyridoxal kinase to form pyridoxine 5'-phosphate (PNP).
-
Oxidation: Subsequently, PNP is oxidized by pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, pyridoxal 5'-phosphate (PLP).[6]
PLP is a critical coenzyme for a multitude of metabolic reactions, including the synthesis of amino acids and neurotransmitters.[7] The entire metabolic cascade is visualized in the diagram below.
Caption: Metabolic activation pathway of this compound.
Section 2: Methodologies for Assessing Biological Stability
Evaluating the stability of this compound is crucial for predicting its in vivo behavior, optimizing formulation design, and ensuring consistent bioactivity. This involves a combination of in vitro assays and robust bioanalytical techniques.
In Vitro Stability Assessment
In vitro models provide a controlled environment to measure the intrinsic stability of a compound in a specific biological matrix.[11] For this compound, the primary assay is the plasma stability test, which mimics its fate upon entering systemic circulation.[8][12]
Causality Behind Experimental Design:
-
Matrix Selection: Plasma is chosen because it contains a host of hydrolytic enzymes (esterases) and is the primary transport medium in the body.[8] Comparing stability across species (e.g., human, rat, mouse) is critical, as enzyme activity can vary significantly, impacting pharmacokinetic predictions.[8]
-
Physiological Temperature: Incubations are performed at 37°C to simulate physiological conditions and ensure relevant enzyme kinetics.[12][13]
-
Time Course Analysis: Multiple time points are essential to accurately model the degradation kinetics and calculate a reliable half-life (t½), which is the time required for 50% of the compound to be metabolized.[12][13]
The general workflow for an in vitro plasma stability assay is outlined below.
Caption: Experimental workflow for an in vitro plasma stability assay.
Data Presentation: Standard Assay Conditions
| Parameter | Condition | Rationale |
| Test Compound Conc. | 1 µM | A standard concentration that is typically below the Km of metabolizing enzymes, ensuring first-order kinetics.[12] |
| Matrix | Pooled Human, Rat, or Mouse Plasma | Species-specific matrices are used to identify potential interspecies differences in metabolism.[8] |
| Incubation Temp. | 37°C | Mimics physiological body temperature for relevant enzymatic activity.[12][13] |
| Time Points | 0, 5, 15, 30, 60, 120 minutes | Provides sufficient data points to accurately model the degradation curve and calculate half-life.[13] |
| Solvent Conc. | <1% DMSO | Minimizes solvent effects on enzyme activity.[12] |
| Analysis Method | LC-MS/MS | Offers high sensitivity and specificity for quantifying the parent compound and metabolites.[11][12] |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a self-validating system for determining the half-life of this compound.
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Thaw pooled plasma (e.g., Human, Rat) from -80°C storage in a 37°C water bath.
-
Prepare a "Quench Solution" consisting of acetonitrile containing a suitable internal standard (e.g., Pyridoxine-d3) for LC-MS/MS analysis.[14]
-
-
Assay Initiation:
-
Pre-warm the plasma in a 37°C water bath for 5 minutes.
-
To initiate the reaction, spike the this compound stock solution into the pre-warmed plasma to achieve a final concentration of 1 µM (this requires a 1:1000 dilution, ensuring the final DMSO concentration is 0.1%). Vortex gently to mix.
-
-
Time-Course Sampling:
-
Immediately after spiking (T=0), withdraw a 50 µL aliquot of the plasma-compound mixture and add it to a microcentrifuge tube containing 150 µL of the cold Quench Solution. Vortex vigorously for 30 seconds. This stops the enzymatic reaction and precipitates plasma proteins.
-
Place the T=0 sample on ice.
-
Continue incubating the remaining plasma mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 min), repeat the sampling and quenching process described in step 3.1.
-
-
Sample Processing:
-
After the final time point, centrifuge all quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
-
Data Analysis:
-
Analyze the samples via a validated LC-MS/MS method to determine the peak area ratio of this compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Bioanalytical Quantification
Accurate quantification of this compound and its primary metabolite, pyridoxine, is essential for stability studies. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity, selectivity, and speed.[14][15]
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
-
Chromatographic Separation:
-
System: UPLC (Ultra-Performance Liquid Chromatography) system.[14]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the lipophilic this compound and the more polar pyridoxine.
-
Mobile Phase: A gradient elution is required.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: Start with a high percentage of A to retain pyridoxine, then rapidly increase B to elute the highly retained this compound.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[14] Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard.
-
Example Transition for Pyridoxine: m/z 170.1 → 152.1
-
Predicted Transition for this compound: m/z 884.8 → [Fragment ion, e.g., loss of a palmitoyl group]
-
-
-
Method Validation:
-
The analytical method must be validated according to regulatory guidelines (e.g., ICH) for linearity, accuracy, precision, and selectivity.[15]
-
Linearity: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against known concentrations. The correlation coefficient (r²) should be >0.99.[14][16]
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be <15%.[14]
-
Conclusion
The stability of this compound in biological systems is fundamentally governed by its susceptibility to enzymatic hydrolysis. As a lipophilic prodrug, its conversion to active Vitamin B6 is a prerequisite for its function. Understanding the rate and location of this hydrolysis is critical for its effective application in drug development and specialized formulations. The methodologies presented here, combining controlled in vitro stability assays with highly sensitive LC-MS/MS bioanalysis, provide a robust framework for researchers to accurately characterize the metabolic fate of this compound, ensuring its safe and efficacious use.
References
- Al-Ghananeem, A. M. (2012). Vitamin B6: Deficiency diseases and methods of analysis.
- Cyprotex - Evotec. (n.d.). Plasma Stability.
- Medscape. (n.d.). vitamin B6, Nestrex (pyridoxine) dosing, indications, interactions, adverse effects, and more.
- Merrill, A. H., & Henderson, J. M. (1987). Vitamin B6 metabolism by human liver. PubMed.
- Brown, M. J., et al. (2023). Vitamin B6 (Pyridoxine).
- International Journal of Scientific Development and Research. (2024). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR.
- Natural Micron Pharm Tech. (n.d.). This compound.
- Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
- ChemBK. (2024). Vitamin B6 tripalmitate.
- Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat.
- Sharma, R., et al. (2025). In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Springer.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Validation of an Analytical Method for Vitamin B6 (Pyridoxine) using Pyridoxine-d3 as an Internal Standard.
- Esteve, M. J., et al. (2000). Determination of Vitamin B6 (Pyridoxamine, Pyridoxal and Pyridoxine)
- Zhonghe Fountain. (n.d.). A Vitamin B6 skin care active ingredient this compound.
- Thiele, G., & Brin, M. (1976).
- Adam, E. E. S., et al. (2016). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Journal of Chemical and Pharmaceutical Research.
- Suzhou Health Chemicals Co., Ltd. (n.d.). This compound; VB6 Tripalmitate.
- Gandhimathi, M. (2023). A QbD based RP-HPLC method for stability indicating impurity profiling of Pyridoxine: Method development, validation, and application. International Journal of Pharmaceutical Quality Assurance.
- National Center for Biotechnology Inform
- Patel, M., & Siddamreddy, S. (2023). Biochemistry, Lipase.
- Liu, Y., et al. (2021). Characterization of a novel sn1,3 lipase from Ricinus communis L.
Sources
- 1. chembk.com [chembk.com]
- 2. A Vitamin B6 skin care active ingredient this compound [zfbiotec.com]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 5. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization of a novel sn1,3 lipase from Ricinus communis L. suitable for production of oleic acid-palmitic acid-glycerol oleate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. benchchem.com [benchchem.com]
- 15. ijsdr.org [ijsdr.org]
- 16. impactfactor.org [impactfactor.org]
Navigating the Lipophilic Landscape: A Technical Guide to the Solubility Profile of Pyridoxine Tripalmitate in Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility profile of Pyridoxine Tripalmitate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this lipophilic vitamin B6 derivative. We will explore the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and present a framework for predicting its behavior in various laboratory solvents.
Introduction: Understanding the Molecular Personality of this compound
This compound is a fat-soluble derivative of pyridoxine (Vitamin B6), created by esterifying the three hydroxyl groups of pyridoxine with palmitic acid, a 16-carbon saturated fatty acid. This structural modification dramatically alters its physicochemical properties, transforming the water-soluble pyridoxine into a highly lipophilic compound.[1] This increased lipophilicity enhances its stability and suitability for incorporation into oil-based formulations, particularly in the cosmetic and pharmaceutical industries.[1]
The solubility of a compound is a critical parameter in drug development and formulation, influencing everything from bioavailability to the design of delivery systems. For a highly lipophilic molecule like this compound, understanding its solubility in a range of laboratory solvents is paramount for preclinical research, formulation development, and analytical method development.
Theoretical Framework: Predicting Solubility through Molecular Interactions
While specific experimental solubility data for this compound is not extensively available in public literature, we can leverage established theoretical models to predict its behavior. The principle of "like dissolves like" is a fundamental concept in solubility, and we can quantify this using frameworks such as Hansen Solubility Parameters (HSP).
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar.
The logical relationship for predicting solubility using Hansen Solubility Parameters can be visualized as follows:
Caption: Hansen Solubility Parameter (HSP) based prediction workflow.
Given the long aliphatic chains of the palmitate esters, this compound is expected to have a high dispersion component (δD) and relatively low polar (δP) and hydrogen bonding (δH) components. Therefore, it is predicted to be more soluble in non-polar to moderately polar organic solvents.
Experimental Determination of Solubility: A Self-Validating Protocol
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[4][5] This method, recognized by pharmacopeias such as the United States Pharmacopeia (USP) in chapter <1236> "Solubility Measurements," provides a robust and reproducible approach to establishing the thermodynamic solubility limit.[6][7][8][9]
The causality behind this experimental choice lies in its ability to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved. The self-validating nature of the protocol comes from the requirement that solubility measurements taken at different time points converge to a consistent value, confirming that equilibrium has been reached.[10]
Detailed Step-by-Step Methodology: Shake-Flask Method
The following protocol outlines the determination of this compound solubility in a given laboratory solvent.
The experimental workflow for the shake-flask method is as follows:
Caption: Experimental workflow for the shake-flask solubility determination method.
Materials:
-
This compound (solid)
-
Selected laboratory solvent (e.g., ethanol, methanol, acetone, chloroform, DMSO)
-
Thermostatically controlled shaker bath or incubator
-
Appropriate vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the selected laboratory solvent to each vial.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining fine particles.
-
Analysis: Dilute the filtered sample to an appropriate concentration and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Equilibrium Confirmation: Compare the concentrations obtained at different time points (e.g., 24, 48, and 72 hours). If the concentrations are consistent, it indicates that equilibrium has been reached.
Predicted Solubility Profile of this compound
Based on the principles of "like dissolves like" and the highly lipophilic nature of this compound due to its three long-chain palmitate esters, the following table provides a predicted qualitative solubility profile in common laboratory solvents. It is crucial to note that these are predictions and should be confirmed by experimental data obtained using the protocol described above.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Chloroform | Non-polar | High | The non-polar nature of chloroform aligns well with the long hydrocarbon chains of the palmitate groups. |
| Acetone | Polar aprotic | Moderate to High | Acetone can interact with the ester groups and has some non-polar character, making it a potentially good solvent. |
| Ethanol | Polar protic | Moderate | The ethyl group of ethanol can interact with the palmitate chains, while the hydroxyl group can have some interaction with the pyridine ring and ester linkages. |
| Methanol | Polar protic | Low to Moderate | Methanol is more polar than ethanol, which may reduce its ability to effectively solvate the long non-polar palmitate chains. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Moderate | DMSO is a strong, polar aprotic solvent that can likely solvate the ester and pyridine portions of the molecule, but its high polarity may limit its interaction with the long alkyl chains.[11][12] |
| Water | Polar protic | Very Low / Insoluble | The highly non-polar nature of the three palmitate chains will dominate, making the molecule practically insoluble in water, despite the presence of the slightly polar pyridine ring. |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in laboratory solvents. While specific quantitative data is not yet widely published, the theoretical principles of Hansen Solubility Parameters and the robust experimental methodology of the shake-flask method offer a clear path forward for researchers.
The generation of precise solubility data is a critical step in the continued development and application of this compound in pharmaceuticals and cosmetics. The protocols and predictive models outlined in this guide are intended to empower scientists to generate this vital information, leading to more effective and well-characterized formulations.
References
- Hansen, C. M. (1967). Hansen solubility parameters: A user's handbook. CRC press.
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]
-
Dissolution Technologies. (2017, May). Technical Note: Solubility Measurements. Retrieved from [Link]
-
USP-NF. (n.d.). <1236> Solubility Measurements - ABSTRACT. Retrieved from [Link]
-
American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
Suzhou Health Chemicals Co., Ltd. (n.d.). This compound; VB6 Tripalmitate. Retrieved from [Link]
- Al-Maaieh, A. A., & Flanagan, D. R. (2002). Salt-solubility relationships of a basic drug, tropicamide. Journal of pharmaceutical sciences, 91(4), 1165–1173.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
- Shayan, S., et al. (2022).
Sources
- 1. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. biorelevant.com [biorelevant.com]
- 7. uspnf.com [uspnf.com]
- 8. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
From Prodrug to Powerhouse: A Technical Guide to the Enzymatic Conversion of Pyridoxine Tripalmitate to Active Vitamin B6
This guide provides an in-depth exploration of the enzymatic cascade that transforms the lipophilic prodrug, pyridoxine tripalmitate, into its biologically active form, pyridoxal 5'-phosphate (PLP). Designed for researchers, scientists, and drug development professionals, this document elucidates the rationale, mechanisms, and practical methodologies for studying this critical conversion process. We will delve into the enzymatic hydrolysis of the palmitate esters, the subsequent phosphorylation, and the final oxidative step, offering field-proven insights and detailed experimental protocols.
Introduction: The Rationale for a Lipophilic Vitamin B6 Prodrug
Vitamin B6 is an essential nutrient, with its active form, pyridoxal 5'-phosphate (PLP), serving as a crucial coenzyme in over 140 enzymatic reactions essential for human health. These reactions are fundamental to amino acid, glucose, and lipid metabolism. However, the hydrophilic nature of pyridoxine, a common form of vitamin B6, can limit its bioavailability and cellular uptake. To overcome this, lipophilic derivatives such as this compound have been developed. This esterified form, with three palmitate fatty acid chains, exhibits enhanced lipid solubility, potentially improving its absorption and allowing for its incorporation into lipid-based delivery systems. The therapeutic efficacy of this compound hinges on its efficient conversion back to the active vitamin B6 within the body. This guide will illuminate the enzymatic machinery responsible for this bioactivation.
The Two-Stage Bioactivation Pathway: From Ester to Active Coenzyme
The conversion of this compound to PLP is a multi-step process that can be broadly divided into two key stages:
-
Stage 1: Hydrolysis of Palmitate Esters. The initial and critical step is the cleavage of the three palmitate ester bonds to release free pyridoxine.
-
Stage 2: The Vitamin B6 Salvage Pathway. The liberated pyridoxine then enters the well-established salvage pathway to be converted into the active coenzyme, PLP.
The following diagram illustrates the overall conversion pathway:
Caption: Overall pathway of this compound conversion to active Vitamin B6.
Stage 1: The Crucial Hydrolytic Cleavage of this compound
The bioactivation of this compound is initiated by the hydrolytic cleavage of its ester bonds. This reaction is catalyzed by a class of enzymes known as carboxylesterases (CES), which are abundant in various tissues, particularly the liver.[1][2]
The Role of Carboxylesterases (CES)
Carboxylesterases are key players in the metabolism of many ester-containing prodrugs, converting them into their active forms.[3] In humans, the two major isoforms are CES1 and CES2. Based on their substrate specificities, CES1 is the more likely candidate for hydrolyzing this compound. CES1 generally prefers substrates with a large acyl group and a small alcohol moiety, a description that fits the palmitate esters of pyridoxine.[4][5]
-
CES1: Predominantly found in the liver, CES1 plays a major role in the metabolism of a wide array of drugs and xenobiotics.[4] Its high expression in the liver makes this organ a primary site for the activation of this compound.
-
CES2: Primarily located in the small intestine, CES2 typically hydrolyzes substrates with a small acyl group and a large alcohol moiety.[6]
The hydrolysis reaction catalyzed by carboxylesterases is as follows:
This compound + 3 H₂O ---(Carboxylesterase)--> Pyridoxine + 3 Palmitic Acid
Experimental Protocol: In Vitro Hydrolysis of this compound using Human Liver Microsomes
This protocol provides a framework for assessing the hydrolytic conversion of this compound to pyridoxine using human liver microsomes, which are rich in CES1.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Pyridoxine standard
-
HPLC system with UV or fluorescence detector
Procedure:
-
Preparation of Reaction Mixtures:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)
-
This compound (final concentration, e.g., 10 µM, dissolved in a suitable organic solvent like DMSO, ensuring the final solvent concentration is low, typically <1%)
-
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC to quantify the formation of pyridoxine.
-
A standard curve of pyridoxine should be prepared to determine the concentration in the samples.
-
Table 1: Example HPLC Conditions for Pyridoxine Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm or Fluorescence (Excitation: 290 nm, Emission: 395 nm)[7][8] |
| Injection Volume | 20 µL |
Stage 2: The Vitamin B6 Salvage Pathway
Once pyridoxine is liberated from its tripalmitate ester, it enters the well-characterized vitamin B6 salvage pathway to be converted into the active coenzyme, PLP. This two-step process involves phosphorylation and subsequent oxidation.
Phosphorylation by Pyridoxal Kinase (PLK)
The first step in the salvage pathway is the phosphorylation of the 5'-hydroxyl group of pyridoxine, a reaction catalyzed by the enzyme pyridoxal kinase (PLK).[7][9] This ATP-dependent reaction yields pyridoxine-5'-phosphate (PNP).
Pyridoxine + ATP ---(Pyridoxal Kinase)--> Pyridoxine-5'-Phosphate + ADP
Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO)
The final and rate-limiting step in the biosynthesis of PLP is the oxidation of PNP, catalyzed by pyridoxine-5'-phosphate oxidase (PNPO).[10] This FMN-dependent enzyme converts the 4'-alcohol group of PNP into an aldehyde, yielding the active coenzyme, pyridoxal 5'-phosphate.
Pyridoxine-5'-Phosphate + O₂ ---(PNPO)--> Pyridoxal 5'-Phosphate + H₂O₂
Comprehensive Analysis of the Conversion Cascade: A Workflow
To fully characterize the enzymatic conversion of this compound to PLP, a comprehensive analytical workflow is required. This involves monitoring the disappearance of the substrate and the appearance of the intermediates and the final product over time.
Caption: Experimental workflow for monitoring the enzymatic conversion.
Experimental Protocol: Simultaneous HPLC Analysis of B6 Vitamers
This protocol outlines a method for the simultaneous quantification of pyridoxine, PNP, and PLP, which is essential for monitoring the entire conversion pathway.
Materials:
-
Standards for Pyridoxine, Pyridoxine-5'-Phosphate, and Pyridoxal 5'-Phosphate
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile phase components (e.g., potassium phosphate buffer, acetonitrile)
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of each B6 vitamer in a suitable solvent.
-
Create a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in the experimental samples.
-
-
Sample Preparation:
-
Process the samples from the enzymatic reaction as described in section 3.2.
-
-
HPLC Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Use a gradient elution program to achieve separation of the different B6 vitamers.
-
Table 2: Example HPLC Gradient Conditions for B6 Vitamer Separation
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0 | 98 | 2 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 22 | 98 | 2 |
| 30 | 98 | 2 |
Note: These conditions are a starting point and may require optimization for specific columns and systems.
Detection:
-
A fluorescence detector is highly recommended for sensitive and selective detection of B6 vitamers.
-
The excitation and emission wavelengths can be programmed to switch during the run to optimize detection for each vitamer. For example, a method for simultaneous detection of PLP and 4-pyridoxic acid used an excitation of 367 nm and emission of 478 nm for PLP.[11]
Conclusion and Future Directions
The enzymatic conversion of this compound to active vitamin B6 is a critical process for the efficacy of this lipophilic prodrug. This guide has outlined the key enzymatic steps, with a strong emphasis on the initial hydrolysis by carboxylesterases, followed by the well-established vitamin B6 salvage pathway. The provided experimental protocols offer a robust framework for researchers to investigate this conversion in vitro.
Future research should focus on:
-
In vivo studies: To confirm the conversion pathway and determine the pharmacokinetic profile of this compound in animal models and humans.
-
Enzyme kinetics: Detailed kinetic analysis of the carboxylesterase-mediated hydrolysis will provide valuable insights into the efficiency of the conversion.
-
Formulation development: Optimizing the formulation of this compound in lipid-based delivery systems can further enhance its bioavailability and therapeutic potential.[12][13]
By understanding and optimizing the enzymatic conversion of this compound, the full potential of this prodrug strategy can be realized, leading to improved delivery and efficacy of vitamin B6.
References
-
Human carboxylesterases: a comprehensive review. (n.d.). PubMed Central. Retrieved from [Link]
- Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-22.
- Imai, T. (2006). [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 126(10), 897-907.
-
Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation. (n.d.). Protein Data Bank. Retrieved from [Link]
- Sanghani, S. P., et al. (2009). Human carboxylesterases: an update on CES1, CES2 and CES3. Protein and peptide letters, 16(10), 1207-14.
- Kwok, F., et al. (1985). Kinetic studies of the pyridoxal kinase from pig liver: slow-binding inhibition by adenosine tetraphosphopyridoxal. Biochemistry, 24(21), 5867-72.
- Xiao, S., et al. (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Expert opinion on drug metabolism & toxicology, 1-15.
- Yuan, J., et al. (2020). A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma. Clinica chimica acta; international journal of clinical chemistry, 506, 124-130.
- Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs. (2014). Drug Metabolism and Disposition, 42(11), 1845-1854.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2023). Pharmacology & Pharmacy, 14(11), 359-376.
-
The entire process of pyridoxal kinase catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-activity relationship of substrates with CES1 and CES2 families. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridoxal kinase. (n.d.). Wikipedia. Retrieved from [Link]
-
Human liver microsome mediated hydrolysis of ester prodrugs 5b, 5d, and 5g in presence of loperamide (1, 10, and 100 μM), a specific inhibitor of the human carboxylesterase isotype 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism. (2012). VCU Scholars Compass. Retrieved from [Link]
- Carboxylesterases: Sources, Characterization and Broader Applications. (2016). Journal of Microbial & Biochemical Technology, 8(5).
-
Carboxylesterase. (n.d.). Wikipedia. Retrieved from [Link]
- [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety]. (2006). Yakugaku Zasshi, 126(10), 897-907.
- Imai, T., et al. (2006). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine.
- Carboxylesterases: Dual roles in lipid and pesticide metabolism. (2014). The Journal of toxicological sciences, 39(5), 683-92.
- Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. (2012). Journal of drug delivery, 2012, 159458.
-
Carboxylesterase (CE) Reaction Phenotyping Assay. (n.d.). Evotec. Retrieved from [Link]
-
Carboxylesterase (CE1) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
- Hosokawa, M. (2008). Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs. Molecules (Basel, Switzerland), 13(2), 412-31.
- Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. (2024). Pharmaceutics, 16(6), 799.
- All-enzymatic HPLC method for determination of individual and total contents of vitamin B6 in foods. (2003). Journal of nutritional science and vitaminology, 49(1), 50-6.
- Lipid-based formulations for oral administration of poorly water-soluble drugs. (2013). Acta pharmaceutica Sinica. B, 3(5), 294-304.
-
HPLC Methods for analysis of Pyridoxal 5'-phosphate. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Summary To investigate the validity of using HPLC procedure with the fluorescence detection for the estimation of the pyridoxal. (n.d.). J-Stage. Retrieved from [Link]
- A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. (2009). Clinical biochemistry, 42(18), 1907-13.
- Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. (2022). International Journal of Molecular Sciences, 24(1), 693.
- Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. (2014). The Canadian journal of hospital pharmacy, 67(4), 296-301.
- Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. (2017).
-
A Simplified Method for Determination of Pyridoxal Phosphate in Biological Samples. (n.d.). Retrieved from [Link]
-
Role of pyridoxine 5'-phosphate oxidase in metabolism and transfer of pyridoxal 5'. (2012). VCU Scholars Compass. Retrieved from [Link]
- The role of human carboxylesterases in drug metabolism: have we overlooked their importance? (2013). Pharmacotherapy, 33(2), 210-222.
- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology, 14, 1222673.
- The role of human carboxylesterases in drug metabolism: have we overlooked their importance? (2013). Pharmacotherapy, 33(2), 210-22.
- Lipid-based formulations for oral delivery of lipophilic drugs. (2013). Advanced Drug Delivery Reviews, 65(1), 25-34.
-
This compound; VB6 Tripalmitate. (n.d.). Suzhou Health Chemicals Co., Ltd. Retrieved from [Link]
- Formulation of lipid-based delivery systems for oral administration: Materials, methods and strategies. (2021). Journal of Controlled Release, 332, 218-242.
- Stability of three forms of vitamin B6 to laboratory light conditions. (1979). Journal of the Association of Official Analytical Chemists, 62(5), 1170-3.
- The stability of vitamin B6 accumulation and pyridoxal kinase activity in rabbit brain and choroid plexus. (1983). Neurochemical research, 8(8), 983-92.
-
Pyridoxine 5′-phosphate oxidase. (n.d.). Wikipedia. Retrieved from [Link]
- Factors affecting the stability of drugs and drug metabolites in biological matrices. (2010). Bioanalysis, 2(5), 899-922.
Sources
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridoxal kinase - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 10. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 11. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Pyridoxine Tripalmitate: A Novel Modulator of Gene Expression in Neuronal Cells
An In-Depth Technical Guide for Researchers
Abstract
Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is a critical coenzyme in the central nervous system, essential for neurotransmitter synthesis, amino acid metabolism, and maintaining neuronal health.[1][2] However, the therapeutic potential of standard pyridoxine is often limited by its hydrophilic nature and restricted passage across the blood-brain barrier. Pyridoxine tripalmitate, a lipophilic ester of pyridoxine, represents a promising pro-drug strategy to enhance neuronal delivery and bioavailability. This technical guide provides a comprehensive exploration of the putative effects of this compound on gene expression in neuronal cells. We synthesize established knowledge on PLP's molecular actions to construct a scientifically grounded framework for its lipid-soluble precursor. This document details the metabolic activation of this compound, delves into the core mechanisms by which its active form, PLP, directly and indirectly modulates gene transcription, and proposes key genetic pathways and targets. Furthermore, we present a complete, self-validating experimental workflow—from cell model selection to global and targeted gene expression analysis—designed for researchers and drug development professionals to rigorously investigate and validate these effects.
Introduction: Enhancing Neuronal Vitamin B6 Delivery
The neurotropic properties of Vitamin B6 are well-established. Its active form, PLP, is indispensable for the function of over 140 enzymes, many of which are central to neuronal function.[2] Deficiencies are linked to a range of neurological symptoms, including irritability, cognitive decline, and seizures, primarily due to impaired neurotransmitter synthesis and myelin formation.[1][3][4]
This compound is a synthetic, lipid-soluble derivative of pyridoxine. The addition of three palmitate fatty acid chains transforms the hydrophilic vitamin into a lipophilic compound. This structural modification is designed to facilitate passage across cellular membranes, including the blood-brain barrier, thereby increasing its concentration within the central nervous system. Once inside the cell, it is presumed to be hydrolyzed by intracellular esterases, releasing free pyridoxine to enter the canonical Vitamin B6 salvage pathway.
This guide will dissect the molecular journey from this compound administration to the modulation of the neuronal transcriptome, providing a robust theoretical and practical foundation for its investigation.
Metabolic Activation: The Path to Bioactivity
The efficacy of this compound as a neurotherapeutic agent is entirely dependent on its conversion to PLP. This multi-step process begins after the pro-drug has crossed the cell membrane.
-
Intracellular Hydrolysis: Cellular lipases and esterases cleave the ester bonds linking the palmitate chains to the pyridoxine molecule, releasing free pyridoxine and fatty acids.
-
The Salvage Pathway: The liberated pyridoxine enters the cell's essential salvage pathway. It is first phosphorylated by a pyridoxal kinase (PDXK) to form pyridoxine 5'-phosphate (PNP).[2]
-
Oxidation to PLP: The enzyme pyridox-(am)-ine 5'-phosphate oxidase (PNPOx) then catalyzes the oxidation of PNP into the final, biologically active coenzyme, pyridoxal 5'-phosphate (PLP).[5]
This intracellular trapping mechanism, where the lipophilic pro-drug is converted into a hydrophilic active molecule, ensures its accumulation and retention within the target neuronal cells.
Figure 2: Dual mechanisms of PLP-mediated modulation of gene expression.
Hypothesized Gene Targets and Pathways in Neuronal Cells
Based on the established roles of PLP, treatment of neuronal cells with this compound is hypothesized to modulate a distinct set of genes crucial for neuronal function, survival, and resilience.
| Gene/Pathway | Function | Hypothesized Effect of this compound | Rationale |
| BDNF | Neurotrophin for survival, growth, and plasticity. [6][7] | Upregulation | Reduced excitotoxicity and potential direct transcriptional effects create a favorable environment for BDNF synthesis. [8][6] |
| TrkB (NTRK2) | High-affinity receptor for BDNF. [7][9] | Upregulation | Co-regulated with its ligand, BDNF, to enhance neurotrophic signaling. |
| GAD1 / GAD2 | Enzymes for GABA synthesis. [10] | Stabilization or Upregulation | Increased PLP cofactor availability may lead to feedback regulation to optimize GABA production. |
| Nrf2 (NFE2L2) | Master regulator of antioxidant response. [11] | Activation / Upregulation | Vitamin B6 has known antioxidant properties; may act via Nrf2 transactivation to upregulate downstream antioxidant genes. [11] |
| SOD1 / SOD2 | Superoxide dismutases; key antioxidant enzymes. [12][13] | Upregulation | As downstream targets of an activated Nrf2 pathway. |
| IL-6 / TNF-α | Pro-inflammatory cytokines. [14] | Downregulation | Vitamin B6 exhibits anti-inflammatory properties, potentially by suppressing NF-κB signaling pathways. [14][15] |
| CASP3 / BAX | Pro-apoptotic genes. | Downregulation | Neuroprotective effects stemming from reduced excitotoxicity and enhanced neurotrophic support would suppress apoptotic pathways. |
A Validated Experimental Workflow for Interrogating Gene Expression
To empirically test the hypotheses outlined above, a rigorous, multi-stage experimental approach is required. This workflow ensures reproducibility and provides a comprehensive view of the transcriptomic and functional changes induced by this compound.
Figure 3: Comprehensive workflow for validating this compound's effects.
Detailed Protocol: RNA-Sequencing and Bioinformatic Analysis
This protocol outlines the key steps for a global, unbiased analysis of gene expression changes in neuronal cells following treatment with this compound.
1. Cell Culture and Treatment:
- Culture primary neurons or a suitable cell line (e.g., SH-SY5Y differentiated towards a neuronal phenotype) under standard conditions.
- Based on prior dose-response assays, treat cells with the optimal concentration of this compound, equimolar pyridoxine, or a vehicle control for a predetermined time (e.g., 24-48 hours). Use at least three biological replicates per condition.
2. RNA Isolation and Quality Control (QC):
- Harvest cells and immediately lyse them using a buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).
- Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) including an on-column DNase digestion step to eliminate genomic DNA contamination.
- Assess RNA quantity using a spectrophotometer (e.g., NanoDrop) and RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Causality: Proceed only with samples having an RNA Integrity Number (RIN) of ≥ 8.0 to ensure that observed expression changes are not artifacts of RNA degradation. [16] 3. Library Preparation:
- Begin with 100-1000 ng of total RNA per sample.
- Isolate mRNA using oligo(dT) magnetic beads, which specifically bind to the poly-A tails of mature mRNAs.
- Fragment the purified mRNA into smaller pieces (approx. 200-500 bp) using enzymatic or chemical methods.
- Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
- Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
- Perform end-repair on the double-stranded cDNA fragments, adenylate the 3' ends, and ligate sequencing adapters. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) each sample.
- Amplify the library via PCR to generate a sufficient quantity of DNA for sequencing.
4. Sequencing:
- Pool the indexed libraries in equimolar concentrations.
- Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq). A read depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis in cultured cells.
5. Bioinformatic Analysis:
- QC of Raw Reads: Use tools like FastQC to check the quality of the sequencing reads.
- Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the raw counts and perform statistical analysis to identify genes that are significantly up- or down-regulated between treatment groups. A common threshold for significance is a False Discovery Rate (FDR) < 0.05 and a log2 fold change > |1|.
- Pathway and Gene Ontology (GO) Analysis: Use the list of differentially expressed genes as input for tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and functions. This provides a higher-level understanding of the biological impact of the treatment.
Conclusion and Future Directions
This compound holds significant promise as a neuroprotective agent due to its design for enhanced delivery of Vitamin B6 to the brain. The established molecular functions of its active metabolite, PLP, provide a strong rationale for its ability to modulate neuronal gene expression, promoting pathways of neuroprotection, antioxidant defense, and neurotransmitter homeostasis while suppressing inflammatory and apoptotic cascades.
The experimental framework detailed in this guide provides a clear and robust path for the scientific community to validate these hypotheses. Future research should focus on translating these in vitro findings into in vivo models of neurological disease. [12][17]Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models will be a critical next step, ultimately paving the way for potential clinical applications in the treatment of neurodegenerative and neuroinflammatory disorders.
References
-
Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]
-
Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]
-
Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]
-
Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]
-
Moroz, L.L., et al. (2015). Analysis of Gene Expression in Neurons and Synapses by Multi-color In Situ Hybridization. Springer Protocols. [Link]
-
Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]
-
Maladkar, M., et al. (2025). The Combination of Neurotropic Vitamins B1, B6, and B12 Enhances Neural Cell Maturation and Connectivity Superior to Single B Vitamins. National Institutes of Health. [Link]
-
Tzingounis, A.V., et al. (2013). Comprehensive qPCR profiling of gene expression in single neuronal cells. PMC. [Link]
-
Allgood, V.E., & Cidlowski, J.A. (1992). Modulation of gene expression by vitamin B6. ResearchGate. [Link]
-
Girgis, S., et al. (2025). Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation. Frontiers in Neuroscience. [Link]
-
Boone, D.R., et al. (2012). Laser Capture Microdissection of Enriched Populations of Neurons or Single Neurons for Gene Expression Analysis After Traumatic Brain Injury. YouTube. [Link]
-
Allgood, V.E., & Cidlowski, J.A. (1992). Modulation of gene expression by vitamin B6. PubMed. [Link]
-
Girgis, S., et al. (2025). Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation. ResearchGate. [Link]
-
Girgis, S., et al. (2025). Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation. PubMed. [Link]
-
Yang, C.M., & Wang, S.J. (2009). Pyridoxine inhibits depolarization-evoked glutamate release in nerve terminals from rat cerebral cortex: a possible neuroprotective mechanism?. PubMed. [Link]
-
Suidasari, S., et al. (2017). Dietary vitamin B6 modulates the gene expression of myokines, Nrf2-related factors, myogenin and HSP60 in the skeletal muscle of rats. PubMed. [Link]
-
Al-Amin, M.M., et al. (2025). Synergistic Effect Evaluation and Mechanism Investigation of Vitamin B6 and B12 in Models of Neuroinflammation. R Discovery. [Link]
-
Vrolijk, M.F., et al. (2017). Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity. PMC. [Link]
-
Baltrusch, S. (2021). Exploring neuropsychiatric manifestations of vitamin B complex deficiencies. PMC. [Link]
-
Macosko, E. (2021). Single Cell RNA-Seq in Neuroscience 101. YouTube. [Link]
-
Dakshinamurti, K., & Dakshinamurti, S. (2015). Antihypertensive and neuroprotective actions of pyridoxine and its derivatives. PubMed. [Link]
-
Calderón-Ospina, C.A., & Nava-Mesa, M.O. (2020). B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin. ResearchGate. [Link]
-
Mas-y-Mas, S., et al. (2023). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. MDPI. [Link]
-
Spector, R., & Greenwald, L.L. (1978). Vitamin B6 transport in the central nervous system: in vitro studies. ScienceDirect. [Link]
-
Dakshinamurti, K., & Dakshinamurti, S. (2015). Neuroprotective actions of pyridoxine. ResearchGate. [Link]
-
Maladkar, M., et al. (2025). The Combination of Neurotropic Vitamins B1, B6, and B12 Enhances Neural Cell Maturation and Connectivity Superior to Single B Vitamins. MDPI. [Link]
-
di Salvo, M.L., et al. (2021). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. MDPI. [Link]
-
Biocompare Editor. (2019). Gene-Expression Experimental Design. Biocompare. [Link]
-
Petronilho, F., et al. (2018). Vitamin B6 Reduces Neurochemical and Long-Term Cognitive Alterations After Polymicrobial Sepsis: Involvement of the Kynurenine Pathway Modulation. PubMed. [Link]
-
O'Connor, D., et al. (2023). High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes. MDPI. [Link]
-
Wei, Y., et al. (2020). Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection. Nature Communications. [Link]
-
Various Authors. (2023). Examples of VitB6 Vitamers and Their Derivatives. ResearchGate. [Link]
-
Yang, C.M., & Wang, S.J. (2009). Pyridoxine Inhibits Depolarization-Evoked Glutamate Release in Nerve Terminals from Rat Cerebral Cortex: a Possible Neuroprotective Mechanism?. ResearchGate. [Link]
-
Kowiański, P., et al. (2018). Brain-derived neurotrophic factor and its clinical implications. PMC. [Link]
-
Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. PMC. [Link]
-
Kim, H., et al. (2019). Beta-nerve growth factor gene therapy alleviates pyridoxine-induced neuropathic damage by increasing doublecortin and tyrosine kinase A in the dorsal root ganglion. PMC. [Link]
-
Wikipedia contributors. (2025). Brain-derived neurotrophic factor. Wikipedia. [Link]
-
Kowiański, P., et al. (2018). Neurotrophic Factor BDNF, Physiological Functions and Therapeutic Potential in Depression, Neurodegeneration and Brain Cancer. PMC. [Link]
-
The Scientist staff. (2016). Single-Cell RNA Sequencing Reveals Neuronal Diversity. The Scientist. [Link]
-
Miranda, M., et al. (2019). Brain-Derived Neurotrophic Factor: A Key Molecule for Memory in the Healthy and the Pathological Brain. Frontiers in Cellular Neuroscience. [Link]
-
Lin, M., et al. (2011). RNA-Seq of Human Neurons Derived From iPS Cells Reveals Candidate Long Non-Coding RNAs Involved in Neurogenesis and Neuropsychiatric Disorders. PubMed. [Link]
-
Tsunemoto, R., et al. (2021). Decoding Neuronal Diversification by Multiplexed Single-cell RNA-Seq. PMC. [Link]
-
Nagappan, G., & Zivin, R.A. (2012). The Role of Brain-Derived Neurotrophic Factor in the Pathophysiology of Psychiatric and Neurological Disorders. PMC. [Link]
-
Zhang, Y., et al. (2014). An RNA-sequencing transcriptome and splicing database of glia, neurons, and vascular cells of the cerebral cortex. PubMed. [Link]
Sources
- 1. Exploring neuropsychiatric manifestations of vitamin B complex deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination of Neurotropic Vitamins B1, B6, and B12 Enhances Neural Cell Maturation and Connectivity Superior to Single B Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain-derived neurotrophic factor - Wikipedia [en.wikipedia.org]
- 8. Pyridoxine inhibits depolarization-evoked glutamate release in nerve terminals from rat cerebral cortex: a possible neuroprotective mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotrophic Factor BDNF, Physiological Functions and Therapeutic Potential in Depression, Neurodegeneration and Brain Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation [frontiersin.org]
- 11. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. Vitamin B6 Reduces Neurochemical and Long-Term Cognitive Alterations After Polymicrobial Sepsis: Involvement of the Kynurenine Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Validated LC-MS/MS Method for the Quantification of Pyridoxine Tripalmitate in Animal Tissue Samples
An Application Note for Drug Development Professionals
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Pyridoxine Tripalmitate in tissue homogenates. This compound, a lipophilic ester of Vitamin B6, presents unique challenges for extraction and analysis due to its non-polar nature. This protocol employs a liquid-liquid extraction (LLE) procedure optimized for high recovery from complex biological matrices, followed by rapid and specific analysis using UPLC-MS/MS with a stable isotope-labeled internal standard. The method has been fully validated according to the principles outlined in the ICH M10 guideline for bioanalytical method validation, ensuring data integrity and reliability for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][2][3][4]
Introduction and Scientific Rationale
Pyridoxine (Vitamin B6) is a water-soluble vitamin crucial for numerous metabolic processes, including amino acid metabolism and neurotransmitter synthesis.[5][6] In pharmaceutical development, lipid-soluble esters of active compounds, such as this compound, are often synthesized to enhance bioavailability, improve stability, or facilitate formulation in lipid-based delivery systems. The tripalmitate ester modification renders the pyridoxine molecule highly lipophilic, significantly altering its pharmacokinetic profile and tissue distribution compared to its hydrophilic parent form.
Accurate quantification of this compound in tissue is therefore critical for:
-
Pharmacokinetic (PK) Studies: Determining the rate and extent of tissue uptake, distribution, and elimination.
-
Toxicokinetic (TK) Studies: Assessing tissue exposure in nonclinical safety studies.[1][2]
-
Metabolism Studies: Understanding the conversion of the ester prodrug to the active pyridoxine form within target tissues.
LC-MS/MS is the analytical technique of choice for this application due to its superior sensitivity, specificity, and high-throughput capabilities, which are essential for analyzing complex biological samples.[7][8][9] This note provides a comprehensive, step-by-step protocol grounded in established bioanalytical principles to ensure the generation of reliable and defensible data.
Analytical Method Principle
The method is based on the efficient extraction of the lipophilic this compound from a tissue homogenate matrix using liquid-liquid extraction (LLE). A stable isotope-labeled internal standard (IS), Pyridoxine-d3 Tripalmitate, is added at the beginning of the sample preparation process to correct for variability during extraction and potential matrix effects.[8]
Following extraction, the analyte and IS are separated from endogenous interferences using reversed-phase Ultra-Performance Liquid Chromatography (UPLC). Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for definitive identification and quantification.
Experimental Workflow Overview
Caption: Overall workflow for this compound quantification.
Materials and Reagents
-
Analytes: this compound (Reference Standard, >98% purity), Pyridoxine-d3 Tripalmitate (Internal Standard, >98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Hexane (HPLC grade), Ethyl Acetate (HPLC grade).
-
Reagents: Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade), Phosphate-Buffered Saline (PBS).
-
Consumables: 1.5 mL and 2.0 mL polypropylene microcentrifuge tubes, 96-well plates, analytical balance, tissue homogenizer.
-
Control Matrix: Blank tissue (e.g., liver, brain, muscle) from untreated animals.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and Pyridoxine-d3 Tripalmitate into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the primary stock solution with Acetonitrile:Water (50:50, v/v) to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock solution with methanol to achieve the final working concentration.
Sample Preparation: Liquid-Liquid Extraction
Causality: A liquid-liquid extraction using a non-polar organic solvent mixture is required to efficiently partition the highly lipophilic this compound away from proteins, salts, and other polar endogenous components of the tissue homogenate. A simple protein precipitation with acetonitrile would result in poor recovery for this analyte.
-
Homogenization: Accurately weigh approximately 100 mg of tissue into a 2 mL tube containing ceramic beads. Add 400 µL of cold PBS. Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Aliquoting: Transfer a 50 µL aliquot of the tissue homogenate into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the IS working solution (100 ng/mL) to all samples except for "double blank" (matrix without analyte or IS). Vortex briefly.
-
Extraction: Add 1 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (~900 µL) to a new tube or a 96-well deep-well plate, being careful not to disturb the protein pellet and aqueous layer.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Acetonitrile:Water (80:20, v/v). Vortex and centrifuge to pellet any insoluble debris before analysis.
LC-MS/MS Instrumental Analysis
Causality: A reversed-phase C18 column is selected for its ability to retain non-polar analytes. The gradient elution starts with a higher aqueous composition to focus the analytes at the head of the column and then ramps up the organic solvent concentration to elute the lipophilic this compound. Positive ESI is used as the pyridine ring is readily protonated.
| Parameter | Condition |
| UPLC System | Thermo Scientific™ Vanquish™ Flex or equivalent |
| Analytical Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min (60% B), 0.5-2.5 min (60% to 98% B), 2.5-3.5 min (98% B), 3.6-4.5 min (return to 60% B) |
| Mass Spectrometer | TSQ Fortis™ or TSQ Quantis™ Triple Quadrupole MS or equivalent |
| Ionization Source | Heated Electrospray Ionization (HESI), Positive Mode |
| Spray Voltage | 3500 V |
| Vaporizer Temp. | 350°C |
| Capillary Temp. | 320°C |
| MRM Transitions | This compound: Q1: 884.8 -> Q3: 256.2Pyridoxine-d3 Tripalmitate (IS): Q1: 887.8 -> Q3: 259.2 |
Note: MRM transitions are predictive and must be optimized empirically.
Bioanalytical Method Validation (per ICH M10)
A full validation must be performed to demonstrate the method is suitable for its intended purpose.[3][4] The results must meet the acceptance criteria defined in the ICH M10 Bioanalytical Method Validation Guideline.[1][2]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity & Specificity | Ensures the method can differentiate the analyte from endogenous matrix components and other interferences.[10] | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix from at least 6 sources. |
| Calibration Curve & LLOQ | Demonstrates the relationship between instrument response and concentration. Defines the lowest quantifiable concentration. | At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Measures the closeness of results to the true value and the reproducibility of measurements.[10] | Three runs with QC samples at LLOQ, Low, Mid, and High concentrations. Mean accuracy within 85-115% (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assesses the ion suppression or enhancement caused by the biological matrix.[10] | IS-normalized matrix factor CV should be ≤15% across at least 6 lots of matrix. |
| Recovery | Measures the efficiency of the extraction process. | Should be consistent and reproducible, although 100% recovery is not required. |
| Stability | Ensures the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).[10][11] | Mean concentration of stability samples should be within ±15% of nominal concentration. |
| Dilution Integrity | Verifies that samples with concentrations above the ULOQ can be diluted and accurately measured. | Accuracy and precision of diluted samples must be within ±15%. |
Example Validation Data Summary
| QC Level | Nominal (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.0 | 8.5% | 11.2% | +4.5% |
| Low QC | 3.0 | 6.1% | 7.8% | -2.1% |
| Mid QC | 50 | 4.5% | 5.9% | +1.3% |
| High QC | 150 | 3.8% | 5.1% | -0.8% |
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and robust protocol for the quantification of this compound in tissue samples. The detailed sample preparation procedure is optimized for high-recovery of this lipophilic analyte, and the method is rigorously defined by a comprehensive validation strategy consistent with international regulatory guidelines.[1][3][4] This application note serves as a complete guide for researchers in drug development requiring reliable bioanalytical data for pharmacokinetic and toxicokinetic studies.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. ICH M10 Bioanalytical Method Validation. European Medicines Agency. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. European Union. [Link]
-
ProPharma Group. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. ProPharma Group. [Link]
-
ICH. (2022). Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. [Link]
-
ResearchGate. Determination of vitamin B6 vitamers and pyridoxic acid in biological samples. ResearchGate. [Link]
-
ResearchGate. Analysis of vitamin B6 derivatives in biological samples with high performance liquid chromatography. ResearchGate. [Link]
-
Children's Minnesota. VITAMIN B6 ASSAY. Children's Minnesota. [Link]
-
REVIEW Vitamin B6:Deficiency diseases and methods of analysis. (n.d.). [Link]
-
Trivedi, M. K., et al. (2021). Isotopic Abundance Ratio Evaluation of the Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS Spectrometry. Juniper Publishers. [Link]
-
Cleveland HeartLab, Inc. (2015). Vitamin B6. Cleveland HeartLab, Inc. [Link]
-
IJSDR. Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR. [Link]
-
SciSpace. Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. SciSpace. [Link]
-
Eagle Biosciences. Vitamin B6 HPLC Assay. Eagle Biosciences. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
-
Impactfactor.org. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. [Link]
-
Regulations.gov. GFI #208 - VICH GL49 - Validation of Analytical Methods. [Link]
-
NIH. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. National Institutes of Health. [Link]
-
Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. (n.d.). [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]
-
PubMed. (2021). Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum. [Link]
-
PLOS. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. [Link]
-
OUCI. Analysis of B-6 vitamers and pyridoxic acid in plasma, tissues and urine using high performance liquid chromatography. [Link]
-
NIH. (2024). Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. National Institutes of Health. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
Sources
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. ijsdr.org [ijsdr.org]
- 7. Vitamin B6 - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldwide.com [worldwide.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Application Note: A Validated HPLC-Based Strategy for the Quantitative Analysis of Pyridoxine Tripalmitate and its Key Metabolites
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of Pyridoxine Tripalmitate (PTP), a lipophilic prodrug of Vitamin B6, and its primary metabolites, Pyridoxine (PN) and 4-Pyridoxic Acid (4-PA), using High-Performance Liquid Chromatography (HPLC). We present two distinct, robust reversed-phase HPLC (RP-HPLC) methods tailored to the divergent physicochemical properties of the parent drug and its more polar metabolites. This guide details the rationale behind method development, step-by-step protocols for sample preparation from biological matrices, and a full discussion of method validation according to international regulatory standards. The protocols are designed for researchers, analytical scientists, and professionals in drug development engaged in pharmacokinetic, stability, and quality control studies.
Introduction: The Analytical Imperative for this compound
Pyridoxine (Vitamin B6) is a water-soluble vitamin essential for over 100 enzymatic reactions in the human body, primarily related to amino acid metabolism.[1][2] Its clinical utility, however, can be limited by its hydrophilicity, affecting its absorption and tissue penetration. This compound (PTP) is a lipid-soluble ester of pyridoxine, designed as a prodrug to enhance bioavailability and facilitate formulation in lipid-based delivery systems.
The accurate quantification of PTP and its subsequent metabolites is critical for evaluating its efficacy and metabolic fate. Upon administration, PTP is expected to undergo enzymatic hydrolysis to release the active pyridoxine, which is then converted to its biologically active coenzyme form, Pyridoxal 5'-phosphate (PLP), and ultimately metabolized to the excretory product, 4-Pyridoxic Acid (4-PA).[1][3]
Due to the significant difference in polarity between the highly lipophilic PTP and its hydrophilic metabolites, a single isocratic HPLC method is insufficient. This application note presents a strategic approach using two optimized RP-HPLC methods: one for the parent prodrug and another for its key metabolites, ensuring specificity, accuracy, and reliability in bioanalytical studies. All proposed methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for analytical procedure validation.[4][5]
Metabolic Pathway of this compound
Understanding the metabolic cascade is fundamental to developing a relevant bioanalytical strategy. The anticipated pathway involves the cleavage of the ester bonds, followed by the well-established metabolism of pyridoxine.
Sources
- 1. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyridoxine - Wikipedia [en.wikipedia.org]
- 3. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes & Protocols: Developing Cell-Based Assays for Lipophilic Vitamin B6 Compounds
Introduction: The Therapeutic Promise and Analytical Challenges of Lipophilic Vitamin B6
Vitamin B6, a crucial cofactor in over 140 enzymatic reactions, is fundamental to cellular metabolism, including amino acid and fatty acid synthesis.[1] Its biologically active form, pyridoxal 5'-phosphate (PLP), participates in neurotransmitter synthesis, immune function, and glyconeogenesis.[2] While essential, the therapeutic application of standard vitamin B6 forms can be limited by their water-solubility, affecting bioavailability and cellular uptake. To overcome this, lipophilic (fat-soluble) derivatives of vitamin B6 have been synthesized, demonstrating enhanced cellular permeability and unique therapeutic properties.[3]
Prominent examples include benfotiamine , a synthetic thiamine (B1) precursor with a lipophilic structure, and pyridoxamine , a naturally occurring vitamer that exhibits lipophilic characteristics in certain contexts and is a potent inhibitor of advanced glycation end-product (AGE) formation.[3][4][5][6][7] These compounds are subjects of intense research for their potential in managing diabetic complications, neurodegenerative diseases, and inflammatory conditions.[8][9]
The development of robust and reliable cell-based assays is paramount to elucidating the mechanisms of action and therapeutic potential of these lipophilic vitamin B6 compounds. However, their physicochemical properties present unique challenges compared to water-soluble counterparts. This guide provides a comprehensive framework for designing, executing, and validating cell-based assays for these promising molecules, with a focus on scientific integrity and practical, field-proven insights.
Pillar 1: Strategic Assay Design for Lipophilic Compounds
The success of any cell-based assay hinges on careful planning that accounts for the specific properties of the test compound. For lipophilic vitamin B6 derivatives, several critical factors must be addressed to ensure data accuracy and reproducibility.
The Solubility Dilemma: Choosing the Right Vehicle
The primary hurdle in working with lipophilic compounds is their poor solubility in aqueous cell culture media.[10] This can lead to compound precipitation, inaccurate dosing, and misleading results. The choice of a solvent, or "vehicle," is therefore a critical first step.
-
Dimethyl Sulfoxide (DMSO): DMSO is the most common vehicle for dissolving lipophilic drugs for in vitro studies.[11][12] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
-
Causality: The decision to use DMSO is based on its ability to effectively solubilize lipophilic molecules, allowing for the preparation of concentrated stock solutions that can be diluted into the final assay medium.[12]
-
Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the cell culture wells is kept to a minimum, typically ≤ 0.1% , as higher concentrations can induce cytotoxicity and affect cell physiology, confounding the results.[12] A vehicle control (media with the same final DMSO concentration as the highest dose of the compound) is mandatory in every experiment.
-
-
Alternative Vehicles: While DMSO is widely used, other solvents like ethanol or the use of carriers such as cyclodextrins can also be considered, though their own biological effects must be carefully evaluated.[13][14]
Cell Line Selection: A Biologically Relevant System
The choice of cell line must align with the therapeutic hypothesis being tested.
-
Neuroprotection: For studying the neuroprotective effects of lipophilic vitamin B6 derivatives, neuronal cell lines such as SH-SY5Y (human neuroblastoma) are commonly used.[15] These cells can be differentiated to exhibit neuron-like characteristics.
-
Diabetic Complications: To investigate the effects on pathways related to diabetic complications, such as AGE formation, endothelial cell lines like Human Umbilical Vein Endothelial Cells (HUVECs) are relevant.[9]
-
Inflammation: Macrophage cell lines like RAW 264.7 are suitable for studying anti-inflammatory properties.[16]
Expert Insight: Always ensure the chosen cell line expresses the target of interest and exhibits the cellular pathways relevant to your study. For example, when studying benfotiamine's effect on the pentose phosphate pathway, it's crucial to use cells with active glucose metabolism.[3][8]
Choosing a Robust Assay Endpoint: Measuring What Matters
The assay endpoint should provide a clear and quantifiable measure of the biological effect of the compound. For initial screening and dose-response studies, cell viability and proliferation assays are often the first choice.
-
Tetrazolium Salt-Based Assays (MTS/MTT): These colorimetric assays are widely used to assess cell metabolic activity, which is often proportional to the number of viable cells.
-
Mechanism: Viable cells with active metabolism reduce a tetrazolium salt (MTS or MTT) into a colored formazan product. The amount of formazan produced, measured by absorbance, correlates with the number of living cells.
-
Why MTS over MTT? The MTS assay is often preferred for its simplicity. The formazan product of MTS is soluble in cell culture medium, eliminating the need for a separate solubilization step that is required for the MTT assay.[17] This reduces handling steps and potential sources of error.
-
Pillar 2: A Validating Protocol for Assessing Cell Viability with Lipophilic B6 Compounds
This section provides a detailed, step-by-step protocol for a cell viability assay using the MTS reagent. The protocol is designed to be a self-validating system, incorporating necessary controls and checks to ensure data integrity.
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| Selected Cell Line (e.g., SH-SY5Y) | ATCC | Biological system for testing |
| Complete Culture Medium (e.g., DMEM/F12 + 10% FBS + 1% Pen/Strep) | Gibco | Cell growth and maintenance |
| Lipophilic Vitamin B6 Compound | BenchChem, Sigma-Aldrich | Test article |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Vehicle for dissolving the test article |
| MTS Reagent (e.g., CellTiter 96® AQueous One Solution) | Promega | Reagent for measuring cell viability |
| 96-well, flat-bottom, clear tissue culture plates | Corning | Assay platform |
| Phosphate-Buffered Saline (PBS), sterile | Gibco | Washing cells |
| Trypsin-EDTA | Gibco | Cell detachment |
Experimental Workflow Diagram
Caption: Workflow for a cell-based viability assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Culture cells in T-75 flasks until they reach approximately 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.[18]
-
Harvesting: Wash cells with PBS, then add Trypsin-EDTA to detach them. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability (e.g., via Trypan Blue exclusion) to ensure a healthy starting population (>95% viability).
-
Seeding: Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium. Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Insight: Avoid seeding cells in the outer wells of the plate as they are prone to evaporation (the "edge effect"). Instead, fill these wells with 100 µL of sterile PBS or media to maintain humidity.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.[19]
Day 2: Compound Treatment
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your lipophilic vitamin B6 compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in serum-free or low-serum medium to create 2X working concentrations of your desired final concentrations.
-
Causality: Using serum-free medium for dilutions prevents the lipophilic compound from binding to serum proteins, which would reduce its effective concentration.
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration will be 0.1%).
-
-
Treatment: Carefully remove the medium from the wells. Add 100 µL of the 2X compound dilutions or 2X vehicle control to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired treatment period (typically 24, 48, or 72 hours).
Day 4: Viability Measurement (for a 48h treatment)
-
Add MTS Reagent: Add 20 µL of MTS reagent directly to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time can vary between cell types and should be determined during assay optimization.[18]
-
Measure Absorbance: Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Presentation
-
Background Subtraction: Average the absorbance values from the "media only" (no cells) wells and subtract this value from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Dose-Response Curve: Plot the % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Table 1: Example Data Summary for a Dose-Response Experiment
| Compound Conc. (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 1 | 1.215 | 0.070 | 97.2% |
| 10 | 1.050 | 0.065 | 84.0% |
| 25 | 0.855 | 0.050 | 68.4% |
| 50 | 0.630 | 0.045 | 50.4% |
| 100 | 0.350 | 0.030 | 28.0% |
| 250 | 0.150 | 0.025 | 12.0% |
Pillar 3: Mechanistic Insights and Troubleshooting
Connecting Assay Results to Mechanism of Action
A decrease in cell viability, as measured by the MTS assay, can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). The results from this primary assay should guide further mechanistic studies.
-
Benfotiamine: Benfotiamine enhances the activity of the enzyme transketolase, shunting glucose metabolites into the pentose phosphate pathway (PPP).[3][8] This action can prevent the accumulation of toxic advanced glycation end-products (AGEs) and reduce oxidative stress, which may manifest as increased cell viability under hyperglycemic or oxidative stress conditions.[9][20]
-
Pyridoxamine: Pyridoxamine is a potent inhibitor of AGE formation, trapping reactive carbonyl intermediates.[4][5][7] It also has antioxidant properties.[21] Assays could be designed to measure AGE levels (e.g., via ELISA) or reactive oxygen species (ROS) to confirm these mechanisms.
Signaling Pathway Diagram: Benfotiamine's Mechanism
Caption: Benfotiamine redirects glucose byproducts to prevent cell damage.
Troubleshooting Common Assay Pitfalls
Table 2: Troubleshooting Guide for MTS Assays with Lipophilic Compounds
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.[17] 2. Compound precipitation in media. 3. "Edge effect" in 96-well plate. | 1. Ensure a homogenous single-cell suspension before seeding; calibrate pipettes. 2. Vortex compound dilutions vigorously before adding to cells; check for visible precipitate under a microscope. Consider lowering the stock concentration.[12] 3. Avoid using outer wells for experimental samples; fill them with sterile media or PBS. |
| High background absorbance (in "media only" wells) | 1. Media components (e.g., phenol red) interfering with absorbance reading.[22] 2. Test compound is colored or reacts with MTS reagent. | 1. Use phenol red-free medium for the duration of the assay. 2. Run a control plate with compound dilutions in cell-free media to measure any direct absorbance or reaction. Subtract this value from treated wells. |
| Low absorbance readings overall | 1. Cell seeding density is too low.[17] 2. Insufficient incubation time with MTS reagent. 3. Vehicle (e.g., DMSO) is causing cytotoxicity. | 1. Optimize cell seeding density to ensure a robust signal within the linear range of the assay. 2. Increase incubation time with MTS (e.g., from 2 to 4 hours), checking for color development periodically. 3. Ensure final DMSO concentration is non-toxic (typically ≤0.1%). Run a DMSO dose-response curve to determine the toxic threshold for your cell line. |
| Compound appears to increase viability above 100% | 1. Compound has reducing properties that directly convert MTS. 2. Compound is colored and absorbs at 490 nm. | 1. Test the compound in cell-free media with MTS reagent to check for direct reduction. If this occurs, a different viability assay (e.g., CellTiter-Glo®) may be needed. 2. Measure the absorbance of the compound in media alone and subtract it from the readings of treated cells. |
Conclusion
The study of lipophilic vitamin B6 compounds holds immense therapeutic promise. By employing carefully designed, validated, and well-controlled cell-based assays, researchers can overcome the inherent challenges posed by these molecules. The protocols and principles outlined in this guide provide a robust foundation for generating high-quality, reproducible data, thereby accelerating the journey from basic research to potential clinical applications. Understanding the causality behind each experimental step, from vehicle selection to data interpretation, is the cornerstone of scientific integrity and the key to unlocking the full potential of these fascinating compounds.
References
- 1. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Benfotiamine? [synapse.patsnap.com]
- 4. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyridoxamine, an inhibitor of advanced glycation end product (AGE) formation ameliorates insulin resistance in obese, type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Pyridoxamine, an Inhibitor of Advanced Glycation Reactions, Also Inhib" by Joelle M. Onorato, Alicia J. Jenkins et al. [scholarcommons.sc.edu]
- 8. nbinno.com [nbinno.com]
- 9. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anti-Inflammatory Effects of Benfotiamine are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. biocompare.com [biocompare.com]
- 19. marinbio.com [marinbio.com]
- 20. Benfotiamine exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols: A Researcher's Guide to In Vivo Imaging of Pyridoxine Tripalmitate Distribution
Introduction: Elucidating the In Vivo Journey of a Lipophilic Vitamin B6 Prodrug
Pyridoxine tripalmitate (PTP) is a lipophilic ester of pyridoxine (Vitamin B6), designed to enhance the stability and bioavailability of this essential vitamin. Its lipid nature suggests potential applications not only as a nutritional supplement but also as a component within sophisticated lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of PTP is paramount for its development and validation. The fundamental question—"Where does it go, how much gets there, and how long does it stay?"—can only be answered through robust in vivo tracking.[2]
Conventional pharmacokinetic studies, which rely on blood sampling and tissue homogenization, provide valuable but incomplete data. They lack the spatiotemporal resolution to visualize accumulation in specific microenvironments or to understand the dynamic interplay between the delivery vehicle and target tissues.[3] Non-invasive in vivo imaging techniques offer a powerful solution, providing a dynamic and quantitative window into the biological fate of PTP in a living organism.[4]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a detailed, experience-driven analysis of the primary imaging modalities suitable for tracking PTP: Fluorescence Imaging , Radionuclide Imaging (PET/SPECT) , and Magnetic Resonance Imaging (MRI) . We will explore the causality behind experimental choices, present detailed and self-validating protocols, and discuss how to integrate these multimodal approaches for a complete and authoritative understanding of PTP biodistribution.
Section 1: The Foundation—Crafting an "Imageable" this compound
Before any imaging can occur, the molecule or its carrier must be rendered visible to a detector. The choice of label is dictated by the chosen imaging modality and can significantly influence the experimental outcome. For a lipophilic molecule like PTP, labeling is typically achieved by incorporating a tagged lipid or a lipophilic probe into the formulation.
Fluorescent Labeling for Optical Imaging
Fluorescent labeling is often the first step in screening and visualizing biodistribution due to its accessibility. The strategy involves incorporating a lipophilic fluorescent dye that co-localizes with the PTP-containing lipid formulation.
Recommended Probes:
-
Lipophilic Carbocyanine Dyes (e.g., DiR, DiD): These near-infrared (NIR) dyes are preferred for in vivo work. Their long emission wavelengths ( >700 nm) fall within the "NIR window" of biological tissues, minimizing absorption by hemoglobin and water and reducing tissue autofluorescence, thereby maximizing signal penetration and sensitivity.
-
BODIPY Dyes: These dyes offer sharp emission peaks and high quantum yields. Specific BODIPY derivatives can be designed to partition into the neutral lipid core of a nanoparticle, making them excellent reporters for lipid droplet-like structures.[][7]
Radiolabeling for PET and SPECT Imaging
Nuclear imaging provides unparalleled sensitivity and quantitative accuracy for whole-body tracking.[8] The strategy involves chelating a radioisotope to the surface of the PTP-containing nanoparticle.
-
Expert Insight: The choice of radioisotope is dictated by the biological half-life of the nanoparticle. For long-circulating formulations, a longer-lived isotope like Zirconium-89 (89Zr, t1/2 = 78.4 h) is ideal for PET imaging.[9] For faster-clearing particles or shorter studies, Copper-64 (64Cu, t1/2 = 12.7 h) for PET or Technetium-99m (99mTc, t1/2 = 6.0 h) for SPECT are more appropriate.[10][11]
Labeling Methodology: Bifunctional Chelators This is the most robust and widely used method.[12] It involves incorporating a lipid that has been pre-conjugated to a metal-chelating molecule.
-
Chelator Selection:
-
Process: A lipid-chelator conjugate (e.g., DSPE-PEG-DOTA) is included during the formulation of the PTP nanoparticle. After purification, the stable nanoparticle is simply incubated with the desired radioisotope under specific pH and temperature conditions to achieve efficient radiolabeling just prior to injection.[12]
MRI Contrast Agent Labeling
MRI offers superb anatomical resolution, allowing researchers to pinpoint nanoparticle accumulation within specific tissue substructures.[13] Labeling is achieved by incorporating a paramagnetic metal ion.
-
Expert Insight: The most common MRI contrast agent is Gadolinium (Gd3+). Like with radiolabeling, Gd3+ is attached to the nanoparticle via a chelator (e.g., Gd-DOTA or Gd-DTPA) conjugated to a lipid anchor.[14][15] This ensures the contrast agent tracks with the PTP formulation and minimizes the toxicity associated with free Gd3+. The presence of the Gd3+-labeled nanoparticles shortens the T1 relaxation time of nearby water protons, creating a bright signal (positive contrast) in T1-weighted images.[15]
Section 2: Whole-Body Screening with In Vivo Fluorescence Imaging (FLI)
FLI is a powerful, high-throughput technique for initial assessment of PTP nanoparticle biodistribution, particularly for observing clearance routes and accumulation in superficial tumors or organs.
Workflow for In Vivo Fluorescence Imaging```dot
Caption: Workflow for Quantitative PET Imaging of PTP Nanoparticles.
Protocol 2: Quantitative PET/CT Imaging of 64Cu-DOTA-PTP Nanoparticles
A. Materials
-
DOTA-conjugated PTP nanoparticles
-
64CuCl₂ in dilute HCl
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
PD-10 desalting column
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile phase: 50 mM DTPA
-
PET/CT scanner
-
Animal model (as above)
B. Protocol Steps
-
Radiolabeling:
-
In a sterile vial, mix DOTA-PTP nanoparticles (~1-2 mg) with 64CuCl₂ (~37-74 MBq, 1-2 mCi) in sodium acetate buffer.
-
Incubate at 40-45°C for 45-60 minutes with gentle shaking.
-
-
Purification and QC (Self-Validation):
-
Purification: Remove any unchelated 64Cu by passing the reaction mixture through a PD-10 column, eluting the labeled nanoparticles with saline.
-
Radiochemical Purity (RCP): Spot a small aliquot of the final product onto an iTLC strip. Develop the strip using 50 mM DTPA as the mobile phase. In this system, the 64Cu-nanoparticles remain at the origin (Rf = 0.0), while free 64Cu-DTPA moves with the solvent front (Rf = 1.0).
-
Acceptance Criterion: The RCP, calculated as [activity at origin / total activity], must be >95% for in vivo use. [16]3. Animal Preparation and Injection:
-
Anesthetize the animal with isoflurane.
-
Draw a precise dose (~3.7-5.5 MBq, 100-150 µCi) of the purified 64Cu-DOTA-PTP nanoparticles into a syringe. Measure the exact activity in a dose calibrator (this is the "injected dose").
-
Inject via the tail vein. Record the post-injection residual activity in the syringe to calculate the true injected dose.
-
-
PET/CT Imaging:
-
At desired time points (e.g., 1h, 4h, 24h), position the anesthetized animal in the scanner.
-
Perform a 5-10 minute CT scan for anatomical localization and attenuation correction.
-
Perform a 15-30 minute static PET scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data, correcting for decay, scatter, and attenuation (using the CT data).
-
Fuse the PET and CT images.
-
Draw 3D volumes of interest (VOIs) over major organs (liver, spleen, kidneys, muscle, tumor, etc.) guided by the CT scan.
-
The software will provide the mean activity concentration within each VOI (in Bq/mL).
-
-
Quantitative Calculation:
-
Convert the activity concentration (Bq/mL) to the percentage of injected dose per gram of tissue (%ID/g), assuming a tissue density of 1 g/mL.
-
Formula: %ID/g = [(Bq/mL in VOI) / (Total Injected Bq)] x 100%
-
This final value is the quantitative measure of nanoparticle accumulation and can be compared directly across different animals, time points, and formulations. [17]
-
Section 4: High-Resolution Anatomical Localization with MRI
While PET provides the best quantification, MRI provides the best pictures. It is invaluable for determining if PTP nanoparticle accumulation occurs, for example, in the tumor periphery versus its core, or within specific functional regions of an organ. [18]
Protocol 3: T1-Weighted MRI for PTP Nanoparticle Visualization
A. Materials
-
Gd-DOTA-conjugated PTP nanoparticles
-
MRI scanner (e.g., 7T small animal scanner)
-
Animal model (as above)
B. Protocol Steps
-
Formulation and QC: Prepare and characterize the Gd-DOTA-PTP nanoparticles. Confirm Gd3+ incorporation via inductively coupled plasma mass spectrometry (ICP-MS). Measure the T1 relaxivity (r1) of the formulation to confirm its potency as a contrast agent. [15]2. Animal Preparation: Anesthetize the animal and position it within a suitable animal coil in the MRI scanner. Use respiratory gating and maintain body temperature.
-
Baseline Imaging: Acquire a pre-injection T1-weighted scan of the region of interest (e.g., the tumor and surrounding tissue). This serves as a baseline for comparison. A common sequence is a T1-weighted spin-echo sequence.
-
Administration: Remove the animal from the scanner, inject the Gd-DOTA-PTP nanoparticles intravenously, and immediately return it to the scanner.
-
Post-Contast Imaging: Acquire a series of T1-weighted scans at multiple time points post-injection (e.g., 5 min, 30 min, 2h, 6h, 24h) using the identical imaging parameters as the baseline scan.
-
Data Analysis:
-
Visually compare the pre- and post-injection images. Regions of nanoparticle accumulation will appear significantly brighter ("enhanced").
-
For semi-quantitative analysis, draw ROIs in the enhanced tissues and in control tissues (e.g., muscle) on both pre- and post-contrast images.
-
Calculate the signal-to-noise ratio (SNR) or the percentage signal enhancement to track the change over time.
-
Section 5: Data Integration and Modality Comparison
No single imaging technique tells the whole story. The true power of in vivo imaging comes from a multimodal approach, where the strengths of one technique compensate for the weaknesses of another.
Decision-Making Framework for Imaging PTP
Caption: Decision framework for selecting imaging modalities.
Quantitative Data Summary
| Modality | Primary Signal | Sensitivity | Spatial Resolution | Penetration Depth | Key Advantage | Primary Limitation |
| Fluorescence (FLI) | Photons (NIR) | High (pM-nM) | Low (~1-2 mm) | Low (~1-2 cm) | High-throughput, low cost | Poor quantification, shallow penetration |
| PET | Annihilation Photons | Very High (pM) | Moderate (~1-2 mm) | Unlimited | Fully quantitative, whole-body | Requires cyclotron, lower resolution |
| SPECT | Gamma Photons | High (nM) | Moderate (~1-2 mm) | Unlimited | More accessible than PET | Lower sensitivity than PET |
| MRI | Proton Relaxation | Low (µM-mM) | Very High (<0.5 mm) | Unlimited | Excellent anatomical detail | Low sensitivity, not inherently quantitative |
| MSI (ex vivo) | Mass-to-Charge Ratio | High (fM-pM) | High (cellular) | N/A (Tissue Slice) | Label-free, chemical specificity | Destructive, not for live dynamics |
Conclusion
Tracking the in vivo distribution of this compound is a complex but essential task for its therapeutic or nutraceutical development. A thoughtful, multimodal imaging strategy provides the most comprehensive and reliable data. By starting with a robust and validated labeling strategy, researchers can confidently employ techniques like fluorescence imaging for initial screening, PET for gold-standard quantification, and MRI for high-resolution anatomical context. Each protocol must be a self-validating system, incorporating appropriate controls to ensure that the detected signal is a true representation of the PTP formulation's fate. By integrating these powerful technologies, scientists can accelerate the translation of promising lipid-based formulations from the laboratory to clinical application.
References
-
Title: Production, Physico-Chemical Characterization and Biodistribution Studies of Lipid Nanoparticles Source: ResearchGate URL: [Link]
-
Title: Exploiting the Metal-Chelating Properties of the Drug Cargo for In Vivo Positron Emission Tomography Imaging of Liposomal Nanomedicines Source: ACS Nano URL: [Link]
-
Title: Exploiting the Metal-Chelating Properties of the Drug Cargo for In Vivo Positron Emission Tomography Imaging of Liposomal Nanomedicines Source: PMC - NIH URL: [Link]
-
Title: A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles Source: PMC - NIH URL: [Link]
-
Title: Targeted multifunctional lipid-based nanocarriers for image-guided drug delivery Source: Semantic Scholar URL: [Link]
-
Title: Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles Source: ACS Omega URL: [Link]
-
Title: Precision Localization of Lipid-Based Nanoparticles by Dual-Fluorescent Labeling for Accurate and High-Resolution Imaging in Living Cells Source: ResearchGate URL: [Link]
-
Title: Radiolabeled Liposomes for Nuclear Imaging Probes Source: PMC - PubMed Central URL: [Link]
-
Title: Liposomes for Magnetic Resonance Image-Guided Drug Delivery; Lipid Chain Length Affects Drug Release and MRI Relaxivity Source: PMC - PubMed Central URL: [Link]
-
Title: In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques Source: Walsh Medical Media URL: [Link]
-
Title: Exploiting the Metal-Chelating Properties of the Drug Cargo for In Vivo Positron Emission Tomography Imaging of Liposomal Nanomedicines Source: Mediso URL: [Link]
-
Title: Lipid -Cell staining Source: BIO-PROTOCOL URL: [Link]
-
Title: Lipid-based nanoparticles for contrast-enhanced MRI and molecular imaging Source: PubMed URL: [Link]
-
Title: Liposomes for Magnetic Resonance Image-Guided Drug Delivery; Lipid Chain Length Affects Drug Release and MRI Relaxivity Source: ResearchGate URL: [Link]
-
Title: Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research Source: MDPI URL: [Link]
-
Title: Vitamin B6 (Pyridoxine) Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Radiolabeling and Quantitative In Vivo SPECT/CT Imaging Study of Liposomes Using the Novel Iminothiolane-99mTc-Tricarbonyl Complex Source: NIH URL: [Link]
-
Title: Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials Source: NIH URL: [Link]
-
Title: Mass spectrometry imaging for drug distribution studies Source: UTMB Research Experts URL: [Link]
-
Title: Fully automated radiolabelling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging Source: PMC - NIH URL: [Link]
Sources
- 1. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 7. Lipid -Cell staining -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
- 8. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting the Metal-Chelating Properties of the Drug Cargo for In Vivo Positron Emission Tomography Imaging of Liposomal Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radiolabeling and Quantitative In Vivo SPECT/CT Imaging Study of Liposomes Using the Novel Iminothiolane-99mTc-Tricarbonyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeled Liposomes for Nuclear Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-based nanoparticles for contrast-enhanced MRI and molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposomes for Magnetic Resonance Image-Guided Drug Delivery; Lipid Chain Length Affects Drug Release and MRI Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mediso - Exploiting the Metal-Chelating Properties of the Drug Cargo for In Vivo Positron Emission Tomography Imaging of Liposomal Nanomedicines [mediso.com]
- 18. Targeted multifunctional lipid-based nanocarriers for image-guided drug delivery. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Formulation of Pyridoxine Tripalmitate-Loaded Nanostructured Lipid Carriers for Targeted Brain Delivery
Abstract
The blood-brain barrier (BBB) represents a formidable challenge in the treatment of central nervous system (CNS) disorders, restricting the passage of nearly all large-molecule and 98% of small-molecule drugs.[1] Pyridoxine, Vitamin B6, is essential for neurotransmitter synthesis, and its deficiency is implicated in various neurological conditions.[2] However, its hydrophilic nature limits its ability to cross the BBB. Pyridoxine tripalmitate, a lipophilic ester of Vitamin B6, offers a promising prodrug strategy to enhance brain penetration.[3][4][5] This guide provides a comprehensive framework for the formulation, characterization, and in vitro evaluation of this compound-loaded Nanostructured Lipid Carriers (NLCs) designed for targeted brain delivery. We detail a high-pressure homogenization protocol, methods for physicochemical characterization, and an in vitro BBB model for permeability assessment, offering researchers a robust starting point for developing next-generation neurotherapeutics.
Introduction: The Rationale for a Nanotechnology-Based Approach
The effective delivery of therapeutic agents to the brain is a central challenge in neuroscience and drug development. The BBB, a highly selective barrier formed by endothelial cells with complex tight junctions, rigorously controls substance entry into the CNS.[6][7] Lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and their second-generation counterparts, Nanostructured Lipid Carriers (NLCs), have emerged as powerful tools to overcome this barrier.[8][9][10]
Why Nanostructured Lipid Carriers (NLCs)?
NLCs are composed of a blend of solid and liquid lipids, creating an imperfect, unstructured solid matrix. This structure offers several key advantages over traditional SLNs for encapsulating lipophilic drugs like this compound:
-
Increased Drug Loading: The disordered lipid core provides more space to accommodate drug molecules, preventing drug expulsion during storage.[11][12]
-
Enhanced Stability: The lipid blend minimizes the risk of polymorphic transitions and gelation, leading to better long-term stability.[1][12]
-
Controlled Release: The solid matrix allows for sustained and controlled release of the encapsulated drug.[10][13]
This compound is an oil-soluble, stable form of Vitamin B6, making it an ideal candidate for incorporation into the lipid matrix of NLCs.[4] By encapsulating this lipophilic prodrug into NLCs, we aim to leverage the benefits of nanotechnology to facilitate its transport across the BBB, ultimately delivering the active pyridoxine to the brain parenchyma. Furthermore, studies have indicated the neuroprotective potential of pyridoxine in the context of brain injury and its role in inhibiting depolarization-evoked glutamate release, highlighting the therapeutic promise of this approach.[14][15]
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the formulation and evaluation of this compound-loaded NLCs.
Caption: Overall experimental workflow from formulation to in vitro evaluation.
Detailed Protocols
Formulation of this compound-Loaded NLCs
This protocol is based on the widely adopted hot high-pressure homogenization (HPH) technique, which is reliable, scalable, and avoids the use of harsh organic solvents.[16][17]
Materials & Equipment:
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate)
-
Liquid Lipid: Oleic Acid or Miglyol® 812
-
Active Pharmaceutical Ingredient (API): this compound
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Aqueous Phase: Ultra-purified water
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
Protocol Steps:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid (e.g., Compritol® 888 ATO) and liquid lipid (e.g., Oleic Acid). A typical solid-to-liquid lipid ratio is 7:3 (w/w).
-
Add the lipids and the desired amount of this compound to a glass beaker.
-
Heat the mixture in a water bath to approximately 5-10°C above the melting point of the solid lipid (Compritol® melts at ~70°C), under gentle magnetic stirring, until a clear, homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (Polysorbate 80) in ultra-purified water.
-
Heat this aqueous phase to the same temperature as the lipid phase. The concentration of the surfactant is a critical parameter and typically ranges from 0.5% to 2.5% (w/v).
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase under continuous high-shear homogenization (e.g., 8,000 rpm for 5-10 minutes).
-
This step is crucial as it disperses the lipid phase into fine droplets within the aqueous phase, creating a coarse oil-in-water (o/w) pre-emulsion. The quality of this pre-emulsion significantly impacts the final nanoparticle size.
-
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which should also be pre-heated to the same temperature.
-
Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for 3 to 5 cycles.[18] The intense cavitation and shear forces during HPH reduce the droplet size to the nanometer range.[19][20]
-
Expert Tip: The number of cycles and the pressure are key parameters to optimize for achieving the desired particle size and a narrow polydispersity index (PDI).[20]
-
-
Cooling and NLC Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring.
-
Upon cooling, the lipids recrystallize, forming the solid matrix of the NLCs with the this compound entrapped within.
-
-
Storage:
-
Store the final NLC dispersion at 4°C for further characterization.
-
Table 1: Example Formulation Parameters
| Component | Suggested Concentration/Ratio | Role in Formulation |
| Solid Lipid (Compritol® 888 ATO) | 70% of total lipid | Forms the solid matrix, controls drug release |
| Liquid Lipid (Oleic Acid) | 30% of total lipid | Increases drug loading, creates imperfect crystal lattice |
| Total Lipid Content | 1-10% (w/v) | Core component of the nanoparticles |
| This compound | 0.1-1% (w/v) | Active Pharmaceutical Ingredient (API) |
| Surfactant (Polysorbate 80) | 0.5-2.5% (w/v) | Stabilizes the nanoparticle dispersion, brain targeting |
| Aqueous Phase (Water) | q.s. to 100% | Continuous phase of the dispersion |
Physicochemical Characterization of NLCs
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.[21][22]
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of the size distribution width). Zeta potential measures the surface charge of the nanoparticles, which is an indicator of colloidal stability.
-
Protocol:
-
Dilute the NLC dispersion with ultra-purified water to an appropriate concentration to avoid multiple scattering effects.
-
Perform the measurement using a Zetasizer instrument at 25°C.
-
Acceptance Criteria: A particle size between 100-200 nm is generally desired for brain targeting. A PDI value below 0.3 indicates a homogenous and narrow size distribution.[23] A zeta potential of approximately ±30 mV suggests good physical stability due to electrostatic repulsion between particles.[23]
-
3.2.2. Entrapment Efficiency (EE) and Drug Loading (DL)
-
Principle: This protocol determines the amount of this compound successfully encapsulated within the NLCs. It involves separating the free, unentrapped drug from the NLCs and quantifying both fractions.
-
Protocol:
-
Separation: Place a known volume of the NLC dispersion into an ultracentrifuge filter unit (e.g., Amicon® Ultra with a 10 kDa MWCO). Centrifuge at a high speed (e.g., 12,000 x g for 30 minutes) to separate the NLCs (in the filter) from the aqueous supernatant containing the free drug.[24]
-
Quantification:
-
Accurately measure the concentration of this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.
-
To determine the total drug amount, disrupt a known volume of the original NLC dispersion with a suitable solvent (e.g., methanol or chloroform) to release the entrapped drug, and then quantify using HPLC.[25]
-
-
Calculation:
-
Entrapment Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100 [24]
-
Drug Loading (%DL) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3.2.3. Morphological Analysis
-
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticle's shape and size.
-
Protocol:
-
Place a drop of the diluted NLC dispersion onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the grid under a TEM. The NLCs should appear as spherical particles.[26]
-
Brain Targeting Strategy: The Role of Polysorbate 80
The choice of Polysorbate 80 (Tween® 80) as a surfactant is not only for stabilization but also as a key component of the brain-targeting strategy.
Mechanism of Action:
When NLCs coated with Polysorbate 80 are introduced into the bloodstream, they are believed to adsorb apolipoproteins (especially ApoE) from the plasma onto their surface.[27][28] This "mimicry" of low-density lipoproteins (LDL) allows the nanoparticles to interact with and be transported across the BBB via receptor-mediated endocytosis, specifically through the LDL receptors expressed on brain capillary endothelial cells.[28][29]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Blood Brain Barrier: The Role of Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ferwer.com [ferwer.com]
- 4. This compound | 4372-46-7 [chemicalbook.com]
- 5. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid lipid nanoparticles for targeted brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanostructured Lipid Carriers for Nose to Brain Delivery Targeting CNS: Diversified Role of Liquid Lipids for Synergistic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanostructured lipid carriers: a promising drug carrier for targeting brain tumours - ProQuest [proquest.com]
- 13. Solid Lipid Nanoparticles for nose to Brain delivery: A Review - ProQuest [proquest.com]
- 14. Pyridoxine Administration Improves Behavioral and Anatomical Outcome after Unilateral Contusion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridoxine inhibits depolarization-evoked glutamate release in nerve terminals from rat cerebral cortex: a possible neuroprotective mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. Lipid Nanoparticles - High Pressure Homogenizers [homogenisingsystems.com]
- 20. idus.us.es [idus.us.es]
- 21. Solid lipid nanoparticles: Measures of characterization - IJNDD [ijndd.in]
- 22. Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. storage.imrpress.com [storage.imrpress.com]
- 27. eurekaselect.com [eurekaselect.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Rhynchophylline Loaded-mPEG-PLGA Nanoparticles Coated with Tween-80 for Preliminary Study in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Creating Liposomal Formulations of Pyridoxine Tripalmitate for Enhanced Bioavailability
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of liposomal Pyridoxine tripalmitate. This compound, a lipophilic prodrug of Vitamin B6, presents a promising avenue for overcoming the bioavailability challenges of its parent molecule. By encapsulating this compound within liposomes, we can significantly enhance its solubility, stability, and ultimately, its absorption in vivo. These application notes detail the rationale behind this approach, provide step-by-step protocols for liposome preparation and characterization, and outline methodologies for assessing the enhanced bioavailability of the final formulation.
Introduction: The Rationale for Liposomal this compound
Vitamin B6, in its common form as pyridoxine, is a water-soluble vitamin essential for numerous metabolic processes.[1][2] However, its hydrophilicity can limit its passive diffusion across biological membranes, impacting its overall bioavailability. To address this, this compound was synthesized. This esterified derivative, with three palmitate chains, transforms the molecule into a lipophilic compound, making it more suitable for incorporation into lipid-based delivery systems.[3][4][5]
Despite its increased lipophilicity, oral delivery of this compound can still be hampered by poor aqueous dispersibility and potential degradation in the gastrointestinal tract. Liposomes, microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, offer an elegant solution to these challenges.[6][7] By encapsulating this compound within the lipid bilayer of liposomes, we can:
-
Enhance Aqueous Dispersibility: The amphiphilic nature of the phospholipids forming the liposome allows for the dispersion of the lipophilic drug in an aqueous environment.
-
Protect from Degradation: The liposomal structure can shield the encapsulated this compound from enzymatic and pH-induced degradation in the stomach and intestine.
-
Improve Absorption: Liposomes can facilitate the transport of the encapsulated drug across the intestinal epithelium, thereby increasing its systemic bioavailability.[6][7][8]
This guide will focus on practical, validated methods for the successful formulation and evaluation of this compound liposomes.
Physicochemical Properties of this compound
A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to formulation development.
| Property | Value | Source |
| Molecular Formula | C56H101NO6 | [4][9][10] |
| Molecular Weight | 884.4 g/mol | [4][9][10] |
| Appearance | White to off-white crystalline powder | [][12] |
| Melting Point | 72-73 °C | [9][] |
| Solubility | Oil-soluble, poorly soluble in water | [3][] |
Liposome Formulation Strategies
Several methods can be employed for the preparation of liposomes. The choice of method depends on factors such as the desired liposome size, lamellarity, and scalability. Here, we detail two widely used and effective techniques: Thin-Film Hydration and Ethanol Injection.
Diagram: Liposome Preparation Workflow
Caption: Workflow for liposome preparation.
Protocol: Thin-Film Hydration Method
The thin-film hydration method is a robust and widely used technique for preparing liposomes in a laboratory setting.[13][14][15][16] It involves the formation of a thin lipid film followed by hydration to form vesicles.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Vortex mixer
Procedure:
-
Lipid Dissolution: Dissolve phosphatidylcholine, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio for PC:Cholesterol is 2:1. The amount of this compound should be optimized, but a starting point is a lipid-to-drug ratio of 10:1 (w/w).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 40-50°C) to evaporate the organic solvent under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask using a vortex mixer to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[14]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).[13] This process should be performed at a temperature above the lipid phase transition temperature.
Protocol: Ethanol Injection Method
The ethanol injection method is a rapid and reproducible technique that is also amenable to scaling up.[17][18][19][20][21] It involves the rapid injection of an ethanolic solution of lipids and drug into an aqueous phase.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Glass beakers
-
Stir plate with a magnetic stir bar
-
Syringe pump
-
Rotary evaporator or a system for nitrogen stream evaporation
Procedure:
-
Lipid Solution Preparation: Dissolve phosphatidylcholine, cholesterol, and this compound in ethanol.
-
Aqueous Phase Preparation: Place the aqueous buffer in a beaker on a stir plate and maintain a constant stirring speed.
-
Injection: Using a syringe pump, inject the ethanolic lipid solution into the stirred aqueous phase at a controlled rate. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.[17][19]
-
Ethanol Removal: Remove the ethanol from the liposome suspension, typically by rotary evaporation under reduced pressure or by dialysis.
Characterization of Liposomal Formulations
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the liposomal formulation.
Diagram: Liposome Characterization Parameters
Caption: Key parameters for liposome characterization.
Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for these measurements.[22][23][24][25]
Equipment:
-
Zetasizer or similar instrument
Procedure:
-
Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., filtered PBS) to a suitable concentration for measurement.[26]
-
Measurement:
-
Particle Size and PDI: Use DLS to measure the hydrodynamic diameter of the liposomes and the PDI, which indicates the breadth of the size distribution.[24] A PDI value below 0.3 is generally considered acceptable for a monodisperse population.
-
Zeta Potential: Use ELS to measure the surface charge of the liposomes. The zeta potential is an indicator of the stability of the colloidal suspension; a higher absolute value (e.g., > ±20 mV) suggests better stability due to electrostatic repulsion.[22]
-
Protocol: Encapsulation Efficiency and Drug Loading
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of this compound encapsulated within the liposomes.[27][28][29][30][31]
Principle: Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully entrapped in the liposomes.[30] Drug Loading (DL) is the weight percentage of the drug relative to the total weight of the liposome.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated this compound from the liposomes. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantification of Free Drug: Analyze the supernatant or filtrate from the separation step by a validated HPLC method to determine the concentration of the unencapsulated drug.
-
Quantification of Total Drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug. Analyze this solution by HPLC to determine the total drug concentration.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Encapsulated Drug / Total Weight of Lipids and Drug] x 100
-
Expected Liposome Characteristics
| Parameter | Target Range | Rationale |
| Particle Size (Z-average) | 80 - 200 nm | Optimal for oral absorption and stability. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous and narrow size distribution. |
| Zeta Potential | > ±20 mV | Suggests good colloidal stability, preventing aggregation. |
| Encapsulation Efficiency | > 80% | High encapsulation is crucial for therapeutic efficacy.[6][32] |
In Vitro and In Vivo Bioavailability Assessment
The ultimate goal of this formulation is to enhance the bioavailability of this compound.
Protocol: In Vitro Drug Release
An in vitro release study provides insights into the drug release kinetics from the liposomes.[33][34][35][36][37] The dialysis bag method is a common approach.
Equipment:
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Shaking water bath or dissolution apparatus
-
HPLC system
Procedure:
-
Place a known amount of the liposomal formulation in a dialysis bag.
-
Immerse the sealed bag in a release medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the withdrawn samples by HPLC to determine the cumulative amount of drug released over time.
In Vivo Bioavailability Studies
Animal models are used to determine the pharmacokinetic parameters of the liposomal formulation compared to a control (e.g., a simple suspension of this compound).[6][32][38]
Procedure Outline:
-
Animal Model: Typically, rats or mice are used.
-
Dosing: Administer the liposomal formulation and the control formulation orally to different groups of animals.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). An increased AUC for the liposomal group compared to the control group indicates enhanced bioavailability.[38]
Conclusion
The formulation of this compound into liposomes presents a scientifically sound strategy to enhance its oral bioavailability. The protocols detailed in these application notes provide a comprehensive framework for the successful preparation, characterization, and evaluation of these advanced drug delivery systems. By carefully controlling the formulation parameters and conducting rigorous characterization, researchers can develop stable and effective liposomal this compound formulations with the potential for improved therapeutic outcomes.
References
- PubMed. (n.d.). Ethanol Injection Method for Liposome Preparation.
- PubMed. (n.d.). Ethanol injection method for hydrophilic and lipophilic drug-loaded liposome preparation.
- Springer Nature. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation.
- Springer Nature Experiments. (n.d.). Ethanol Injection Method for Liposome Preparation.
- National Institutes of Health. (n.d.). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches.
- ACS Publications. (2022). Microfluidic Manufacturing of Liposomes: Development and Optimization by Design of Experiment and Machine Learning. ACS Applied Materials & Interfaces.
- Genizer. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
- ResearchGate. (2014). Preparation of liposomes at large scale using the ethanol injection method: Effect of scale-up and injection devices. Chemical Engineering Research and Design.
- Microfluidics. (n.d.). Liposomes Processing Solutions.
- CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
- Fluigent. (2023). Liposome Preparation through Microfluidic Methods.
- Brookhaven Instruments. (2021). Characterizing Liposomes with DLS and Zeta Potential.
- National Institutes of Health. (n.d.). Factors affecting liposomes particle size prepared by ethanol injection method.
- ChemBK. (2024). Vitamin B6 tripalmitate.
- PubMed. (n.d.). Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective.
- Semantic Scholar. (2017). Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective. AAPS Journal.
- PubMed. (2016). Liposome production by microfluidics: potential and limiting factors. Sci Rep.
- National Institutes of Health. (n.d.). Microfluidic Methods for Production of Liposomes.
- Chemical-Suppliers. (n.d.). This compound | CAS 4372-46-7.
- MDPI. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application.
- Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration Procedure.
- ResearchGate. (n.d.). Characterization of liposomes. a Particle size and (b) Zeta potential....
- PubMed. (2003). Entrapment of peptidoglycans and adamantyltripeptides into liposomes: an HPLC assay for determination of encapsulation efficiency. J Liposome Res.
- ResearchGate. (n.d.). Drug loading and encapsulation efficiency values determined by the HPLC method.
- HORIBA. (n.d.). Particle Size Analysis of Liposomes.
- Semantic Scholar. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. Pharmaceutics.
- Guidechem. (n.d.). What is the synthesis of Pyridoxine dipalmitate and its applications?.
- Acta Pharmaceutica. (2006). In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels.
- ResearchGate. (n.d.). In vitro drug release profiles of liposomes in PBS over 72 h at 37 C....
- National Institutes of Health. (2021). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM).
- ResearchGate. (n.d.). Characteristics and in vivo bioavailability of liposomal formulations for various water-insoluble drugs.
- Agilent. (n.d.). Determination of mRNA Encapsulation Efficiency with the Agilent 1290 Infinity II Bio LC System.
- Pharmaceutical Methods. (2016). Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique.
- Express Pharma. (2017). In-vitro drug release methods for liposomal drug delivery systems.
- Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination.
- Suzhou Health Chemicals Co., Ltd. (n.d.). This compound; VB6 Tripalmitate.
- National Institutes of Health. (n.d.). This compound | C56H101NO6 | CID 20390 - PubChem.
- BOC Sciences. (n.d.). CAS 4372-46-7 this compound.
- Natural Micron Pharm Tech. (n.d.). This compound.
- SciELO. (n.d.). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation.
- PubMed. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. Pharmaceutics.
- SciSpace. (n.d.). Liposomal Drug Delivery for Solubility and Bioavailability Enhancement of Efavirenz.
- Cayman Chemical. (2022). PRODUCT INFORMATION.
- MySkinRecipes. (n.d.). This compound (Oil-Soluble Vitamin B6).
- National Institutes of Health. (n.d.). Pyridoxine | C8H11NO3 | CID 1054 - PubChem.
- Cosmacon. (n.d.). Pyridoxine - vitamin b6.
Sources
- 1. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridoxine - vitamin b6 - Cosmacon [cosmacon.de]
- 3. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 4. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches | Semantic Scholar [semanticscholar.org]
- 9. chembk.com [chembk.com]
- 10. This compound | CAS 4372-46-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 15. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 16. mdpi.com [mdpi.com]
- 17. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brookhaveninstruments.com [brookhaveninstruments.com]
- 23. researchgate.net [researchgate.net]
- 24. horiba.com [horiba.com]
- 25. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. phmethods.net [phmethods.net]
- 27. Entrapment of peptidoglycans and adamantyltripeptides into liposomes: an HPLC assay for determination of encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. lcms.cz [lcms.cz]
- 30. creative-biostructure.com [creative-biostructure.com]
- 31. scielo.br [scielo.br]
- 32. researchgate.net [researchgate.net]
- 33. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective | Semantic Scholar [semanticscholar.org]
- 35. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 36. researchgate.net [researchgate.net]
- 37. expresspharma.in [expresspharma.in]
- 38. scispace.com [scispace.com]
Application Notes and Protocols for Investigating Pyridoxine Tripalmitate in Animal Models of Neurodegenerative Disease
Introduction: A Novel Lipophilic Vitamin B6 Approach for Neuroprotection
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological thread weaving through these disorders is the triad of oxidative stress, neuroinflammation, and impaired cellular metabolism, which collectively drive progressive neuronal loss and functional decline.[1] Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is an essential cofactor for over 140 enzymatic reactions, many of which are critical for nervous system health.[2] It plays pivotal roles in neurotransmitter synthesis (GABA, dopamine, serotonin), amino acid metabolism, and the endogenous antioxidant network.[2][3]
Emerging evidence points to dysregulated Vitamin B6 metabolism in neurodegenerative conditions. For instance, the enzyme that activates Vitamin B6, pyridoxal kinase, is found to be oxidized and its levels reduced in the brains of Huntington's disease patients and corresponding mouse models.[4][5] Furthermore, pyridoxine has demonstrated antioxidant effects in cellular models of Alzheimer's disease, acting via the Nrf2/HO-1 pathway.[6][7]
However, the therapeutic potential of standard pyridoxine is limited by its hydrophilic nature, affecting its stability and ability to efficiently cross the blood-brain barrier. Pyridoxine tripalmitate, a lipid-soluble derivative of pyridoxine, overcomes this limitation.[8] By attaching three palmitate fatty acid chains, its lipophilicity is dramatically increased, enhancing its potential for improved absorption and tissue distribution.[8]
These application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of this compound in preclinical animal models of neurodegenerative disease. We will detail the putative mechanisms of action, provide step-by-step protocols for compound formulation and administration, and outline robust methodologies for evaluating neuroprotective efficacy through behavioral, biochemical, and histological endpoints.
Putative Mechanism of Action: Targeting Oxidative Stress
The primary hypothesis for the neuroprotective effects of this compound centers on its ability to deliver pyridoxine efficiently to neural tissues, where it is converted to the active coenzyme PLP. This boosts the cell's capacity to counteract key pathological drivers. One of the most compelling pathways is the activation of the Nrf2 antioxidant response.
In a cellular model of Alzheimer's disease, pyridoxine was shown to upregulate the Nrf2/HO-1 pathway.[9][10] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes like Heme Oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant properties.
Caption: A generalized experimental workflow for preclinical evaluation.
Protocol 1: Formulation and Administration of this compound
Rationale: this compound is highly lipophilic and insoluble in aqueous solutions. Therefore, an oil-based vehicle is required for effective solubilization and administration via oral gavage, which ensures accurate dosing. Corn oil is a commonly used, well-tolerated, and effective vehicle for such compounds. [11][12] Materials:
-
This compound (CAS: 4372-46-7)
-
Corn oil (or alternative: sesame oil, peanut oil)
-
Glass vials
-
Magnetic stirrer and stir bars or vortex mixer
-
Warming plate or water bath (optional)
-
Analytical balance
-
Animal gavage needles (flexible or rigid, appropriate size for species)
-
Syringes (1 mL)
Procedure:
-
Dose Calculation:
-
Critical Step: As no established in vivo dose for this compound in these models exists, a pilot dose-response study is required.
-
A suggested starting point is to calculate a dose molar-equivalent to published doses of pyridoxine hydrochloride (e.g., 25-100 mg/kg in mice). [10] * Example Calculation:
-
MW of Pyridoxine HCl: 205.64 g/mol
-
MW of this compound: 884.4 g/mol
-
To get a molar equivalent of a 50 mg/kg Pyridoxine HCl dose:
-
(50 mg/kg / 205.64 g/mol ) * 884.4 g/mol ≈ 215 mg/kg
-
-
-
We recommend testing three dose levels (e.g., 50, 100, and 200 mg/kg) in a pilot study to determine the optimal dose before proceeding to a full-scale efficacy study.
-
-
Preparation of Dosing Solution (for a 10 mg/mL concentration):
-
Weigh 100 mg of this compound using an analytical balance.
-
Transfer the powder to a sterile glass vial.
-
Add 10 mL of corn oil to the vial. This will result in a final concentration of 10 mg/mL.
-
Mix thoroughly using a vortex mixer or a magnetic stirrer until the compound is fully dissolved or evenly suspended. Gentle warming (to ~37°C) may aid dissolution but check compound stability first.
-
Prepare fresh daily or assess stability for longer-term storage (protected from light at 4°C).
-
-
Vehicle Control Preparation:
-
Prepare a vehicle-only control group that receives the same volume of corn oil without the active compound. This is essential to control for any effects of the vehicle or the gavage procedure itself. [13]
-
-
Administration via Oral Gavage:
-
Weigh each animal immediately before dosing to calculate the precise volume needed.
-
For a 10 mg/kg dose using a 10 mg/mL solution, a 25g mouse would receive: (10 mg/kg * 0.025 kg) / 10 mg/mL = 0.025 mL or 25 µL. The volume can be adjusted by changing the solution concentration for ease of administration (e.g., a 1 mg/mL solution would require 250 µL).
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach. Ensure proper training to prevent injury.
-
Administer once daily, or as determined by the study design.
-
Protocol 2: Evaluation of Motor and Cognitive Function
Rationale: Behavioral tests are non-invasive methods to assess the functional outcomes of a therapeutic intervention. [11]The choice of test depends on the animal model and the primary symptoms of the disease being modeled.
| Behavioral Test | Primary Function Assessed | Relevant Disease Models |
| Rotarod Test | Motor coordination, balance, and endurance | Parkinson's Disease, Huntington's Disease [3] |
| Open Field Test | General locomotor activity and anxiety-like behavior | General health assessment for all models [3] |
| Morris Water Maze | Spatial learning and memory | Alzheimer's Disease [3] |
| Novel Object Recognition | Recognition memory | Alzheimer's Disease |
| Grip Strength Test | Muscle strength | Huntington's Disease, ALS |
Step-by-Step Protocol: Rotarod Test (for PD or HD models)
-
Apparatus: An automated rotarod unit with a rotating rod.
-
Acclimation/Training:
-
For 2-3 consecutive days before the main test, train the animals on the rotarod.
-
Place each mouse on the rod at a low, constant speed (e.g., 4 RPM) for 60 seconds.
-
Gradually increase the training duration or speed to acclimate them to the task.
-
-
Testing Protocol (Accelerating):
-
Place the mouse on the rod.
-
Start the rotation, accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
Record the latency to fall (in seconds) or the time at which the animal makes two consecutive passive rotations without attempting to walk.
-
Perform 3 trials per animal with a 15-20 minute inter-trial interval.
-
-
Data Analysis:
-
Average the latency to fall across the three trials for each animal.
-
Compare the average latency between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). An increase in latency to fall in the treated group indicates improved motor coordination.
-
Protocol 3: Post-Mortem Analysis of Oxidative Stress
Rationale: Oxidative stress is a key pathological feature of neurodegenerative diseases. [1]Measuring biomarkers of lipid peroxidation (Malondialdehyde, MDA) and DNA damage (8-hydroxy-2'-deoxyguanosine, 8-OHdG) in brain tissue provides a direct biochemical assessment of therapeutic efficacy. [1][14] Materials:
-
Brain tissue homogenizer
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Microcentrifuge and tubes
-
Commercial TBARS (Thiobarbituric Acid Reactive Substances) assay kit for MDA measurement (e.g., from Abcam, Cayman Chemical)
-
Commercial ELISA kit for 8-OHdG measurement
-
Spectrophotometer or plate reader
Procedure:
-
Tissue Collection and Homogenization:
-
Following euthanasia, rapidly dissect the brain region of interest (e.g., striatum for PD/HD, hippocampus/cortex for AD).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
On the day of the assay, weigh the frozen tissue and homogenize it in ice-cold PBS containing protease inhibitors according to the assay kit's instructions.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) for analysis.
-
-
MDA Measurement (TBARS Assay):
-
The TBARS assay detects MDA, a major product of lipid peroxidation. [7] * Follow the manufacturer's protocol for the chosen commercial kit.
-
Briefly, this typically involves mixing the brain lysate with an acidic solution of thiobarbituric acid and heating the mixture.
-
The reaction between MDA and TBA forms a pink-colored product.
-
Measure the absorbance of this product at ~532 nm. [7] * Quantify the MDA concentration by comparing the sample's absorbance to a standard curve generated with known concentrations of MDA.
-
-
8-OHdG Measurement (ELISA):
-
8-OHdG is a product of oxidative DNA damage and a widely used biomarker. [14] * Follow the manufacturer's protocol for the commercial ELISA kit.
-
This involves adding the brain lysate to a microplate pre-coated with an anti-8-OHdG antibody, followed by detection with a secondary antibody and substrate.
-
Measure the absorbance and calculate the concentration based on a standard curve.
-
-
Data Analysis:
-
Normalize the biomarker concentrations to the total protein content of the lysate (determined by a BCA or Bradford assay).
-
Compare the normalized levels between vehicle and treated groups. A significant decrease in MDA and/or 8-OHdG indicates a reduction in oxidative stress.
-
Protocol 4: Immunohistochemical (IHC) Analysis of Neuroinflammation
Rationale: Chronic neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of neurodegeneration. [6]IHC allows for the visualization and quantification of these cellular markers within the specific brain regions affected by the disease.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections (5-10 µm)
-
Primary antibodies:
-
Anti-Iba1 (for microglia)
-
Anti-GFAP (for astrocytes)
-
-
Appropriate secondary antibodies (e.g., HRP-conjugated or fluorescent)
-
DAB substrate kit (for HRP) or DAPI (for fluorescence)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS-T)
-
Microscope with imaging software
Procedure:
-
Tissue Preparation:
-
At the time of euthanasia, perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before freezing or processing for paraffin embedding. [15] * Section the brain using a cryostat or microtome.
-
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each) and finally in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer for 10-20 minutes. [2]Allow to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide (for HRP-DAB staining).
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate sections with the primary antibody (e.g., rabbit anti-Iba1) diluted in blocking buffer overnight at 4°C.
-
Wash sections extensively with PBS-T.
-
Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Wash again with PBS-T.
-
For HRP detection, apply DAB substrate until the desired color develops, then stop the reaction with water. For fluorescence, mount with media containing DAPI.
-
-
Imaging and Quantification:
-
Coverslip the slides and acquire images from the brain region of interest.
-
Quantify the staining using image analysis software (e.g., ImageJ). This can be done by measuring the percent area of positive staining or by counting the number of positive cells.
-
Compare the quantification between vehicle and treated groups. A reduction in Iba1 and GFAP staining suggests an anti-inflammatory effect.
-
References
-
Singh, M., & Singh, J. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(11), 5673-5677. Available from: [Link]
-
Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available from: [Link]
-
Pradhan, S. S., et al. (2023). Vitamin B6, B12 and folate modulate deregulated pathways and protein aggregation in yeast model of Huntington disease. 3 Biotech, 13(3), 96. Available from: [Link]
-
Wang, R., et al. (2018). Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway. Cellular and Molecular Biology, 64(10), 119-124. Available from: [Link]
-
Singh, M., & Singh, J. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC. Available from: [Link]
-
Sandy, P. T., & Lerner, A. J. (1987). Pyridoxine improves drug-induced parkinsonism and psychosis in a schizophrenic patient. Biological Psychiatry, 22(12), 1517-1520. Available from: [Link]
-
Sorolla, M. A., et al. (2023). Vitamin B6, B12 and folate modulate deregulated pathways and protein aggregation in yeast model of Huntington disease. PubMed. Available from: [Link]
-
Li, C., et al. (2018). Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway. PubMed. Available from: [Link]
-
Sorolla, M. A., et al. (2010). Protein oxidation in Huntington disease affects energy production and vitamin B6 metabolism. PubMed. Available from: [Link]
-
Gašperšič, R., & Ribarič, S. (2020). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. ResearchGate. Available from: [Link]
-
UCLA Health. (2024). Molecule restores cognition, memory in Alzheimer's disease model mice. UCLA Health. Available from: [Link]
-
Wang, R., et al. (2018). Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway. Cellular and Molecular Biology. Available from: [Link]
-
Sorolla, M. A., et al. (2010). Protein oxidation in Huntington disease affects energy production and vitamin B6 metabolism. ResearchGate. Available from: [Link]
-
An, P., & Zhou, B. (2022). The Role of Vitamins in Neurodegenerative Disease: An Update. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Vitamin B6 (Pyridoxine). StatPearls - NCBI Bookshelf. Available from: [Link]
-
Suzhou Health Chemicals Co., Ltd. (n.d.). This compound; VB6 Tripalmitate. Suzhou Health Chemicals Co., Ltd.. Available from: [Link]
Sources
- 1. Vitamin B6, B12 and folate modulate deregulated pathways and protein aggregation in yeast model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridoxine improves drug-induced parkinsonism and psychosis in a schizophrenic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein oxidation in Huntington disease affects energy production and vitamin B6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway | Cellular and Molecular Biology [cellmolbiol.org]
- 7. Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 10. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uclahealth.org [uclahealth.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: A Multi-tiered Approach for Assessing the Blood-Brain Barrier Permeability of Pyridoxine Tripalmitate
Introduction
Pyridoxine tripalmitate, a lipophilic derivative of vitamin B6, presents a promising strategy for enhancing the central nervous system (CNS) availability of this essential vitamin.[1][2] The brain's requirement for pyridoxine is significantly higher than that of peripheral organs, as it is a crucial cofactor in neurotransmitter synthesis.[3][4] However, the blood-brain barrier (BBB) selectively controls the passage of substances into the brain, often limiting the entry of hydrophilic molecules like pyridoxine.[3][4] The esterification of pyridoxine with three palmitic acid chains dramatically increases its lipophilicity, a key physicochemical property that can facilitate passive diffusion across the BBB.[5] This application note provides a comprehensive, multi-tiered protocol for researchers, scientists, and drug development professionals to rigorously assess the BBB permeability of this compound, from initial high-throughput screening to definitive in vivo validation.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to designing a robust permeability assessment strategy.
| Property | Value | Source |
| Molecular Formula | C₅₆H₁₀₁NO₆ | [6][7] |
| Molecular Weight | 884.4 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline powder | [2][] |
| Melting Point | 72-73 °C | [1][] |
| Boiling Point | 826.1 ± 65.0 °C (Predicted) | [1][] |
| Density | 0.945 ± 0.06 g/cm³ (Predicted) | [1][] |
| Solubility | Soluble in water | [] |
Tier 1: High-Throughput In Vitro Screening - Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, cost-effective method for predicting passive, transcellular permeability across the BBB.[9][10][11] This assay is an excellent first-tier screen to rank compounds based on their lipophilicity-driven membrane transport.[9][12]
Principle
The assay utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., porcine brain lipid extract) to mimic the lipid composition of the BBB.[9][10] The test compound is added to the donor well, and its diffusion across the artificial membrane into the acceptor well is measured over time.
Experimental Workflow
Caption: Workflow for the PAMPA-BBB assay.
Detailed Protocol
-
Preparation of Reagents:
-
BBB Lipid Solution: Prepare a solution of porcine brain lipid extract in an alkane solvent (e.g., dodecane) as per manufacturer's instructions or literature.[10]
-
Donor Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.[13]
-
Acceptor Solution: Use the same buffer as the donor solution, with or without a "sink" component like a surfactant to improve the solubility of the permeated compound.
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with the BBB lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Add the donor solution containing this compound to the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method such as LC-MS/MS.[14][15]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = [ -ln(1 - CA/Cequilibrium) ] / [ A * t * (1/VD + 1/VA) ]
Where:
-
CA is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
A is the filter area.
-
t is the incubation time.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
-
Tier 2: Cell-Based In Vitro Models - MDCK-MDR1 Assay
For compounds that show promise in the PAMPA-BBB assay, cell-based models are employed to investigate the role of active transport mechanisms, particularly efflux by P-glycoprotein (P-gp), which is highly expressed at the BBB.[16][17] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely accepted model for this purpose.[18][19][20][21]
Principle
MDCK-MDR1 cells are cultured on semi-permeable inserts, where they form a polarized monolayer with tight junctions, mimicking the barrier properties of the BBB.[20] The overexpression of P-gp allows for the assessment of whether this compound is a substrate for this efflux transporter.[18]
Experimental Workflow
Caption: Workflow for the MDCK-MDR1 permeability assay.
Detailed Protocol
-
Cell Culture:
-
Seed MDCK-MDR1 cells on semi-permeable Transwell® inserts at an appropriate density.
-
Culture the cells for 4-7 days to allow for the formation of a confluent and polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER) using a voltmeter.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
To assess apical-to-basolateral (A-to-B) transport, add the transport buffer containing this compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To assess basolateral-to-apical (B-to-A) transport, add the compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with 5% CO₂.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed buffer.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Data Analysis:
-
Quantify the concentration of this compound in all samples using LC-MS/MS.[22][23]
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) as follows:
ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[24]
-
Tier 3: Advanced In Situ and In Vivo Models
For compounds with favorable in vitro permeability profiles, progression to more physiologically relevant models is essential for definitive assessment of BBB penetration.
In Situ Brain Perfusion
This technique allows for precise control over the composition of the perfusate and eliminates the influence of peripheral metabolism.[25][26][27]
The brain vasculature of an anesthetized animal (typically a rat) is isolated and perfused with an artificial physiological buffer containing the test compound.[25][26] The uptake of the compound into the brain parenchyma is then measured.
-
Surgical Preparation:
-
Anesthetize the animal and expose the common carotid artery.
-
Cannulate the external carotid artery in a retrograde manner.
-
Ligate the common carotid artery and other relevant vessels to isolate the cerebral circulation.
-
-
Perfusion:
-
Initiate perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood.
-
Switch to the perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
-
Sample Collection and Analysis:
-
Decapitate the animal and collect the brain.
-
Dissect the brain into different regions if desired.
-
Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) or the permeability-surface area (PS) product.
-
In Vivo Microdialysis
Microdialysis is a powerful technique for continuously monitoring the unbound concentration of a compound in the brain extracellular fluid of a freely moving animal, providing valuable pharmacokinetic data.[28][29][30][31]
A microdialysis probe is surgically implanted into a specific brain region.[28] The probe is perfused with a physiological solution, and small molecules from the surrounding brain tissue diffuse across the semi-permeable membrane of the probe into the perfusate, which is then collected and analyzed.[28]
-
Probe Implantation:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Allow the animal to recover from surgery for at least 24 hours to allow the BBB to reseal.[28]
-
-
Microdialysis Experiment:
-
Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals over several hours.
-
Simultaneously, collect blood samples to determine the plasma concentration of the compound.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.[28]
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to determine the extent of BBB penetration.
-
Analytical Considerations: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its potential metabolites in biological matrices due to its high sensitivity and selectivity.[14][15][22][23]
Key Parameters for Method Development
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from plasma, brain homogenates, or dialysates.
-
Chromatography: A C18 reversed-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol is typically used.[15]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the parent compound and any relevant metabolites.
Conclusion
The assessment of BBB permeability is a critical step in the development of CNS-targeted therapies. This tiered approach, beginning with high-throughput in vitro screening and progressing to more complex and physiologically relevant models, provides a robust framework for characterizing the BBB penetration of this compound. The data generated from these studies will be invaluable for understanding its potential as a brain-penetrant prodrug of vitamin B6 and for guiding further drug development efforts.
References
- Fu, B. M. (2018). Transport across the blood-brain barrier. Adv Exp Med Biol, 1097, 235–259.
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]
-
Linden, A. D., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162). [Link]
-
ChemBK. Vitamin B6 tripalmitate. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]
-
Ibañez-Solé, O., et al. (2023). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers in Neuroanatomy, 17, 1142106. [Link]
-
Yoshikawa, Y., et al. (2013). Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. Journal of pharmacological and toxicological methods, 68(2), 249–255. [Link]
-
Thrippleton, M. J., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism, 39(11), 2126–2149. [Link]
-
Irvine, S., et al. (2025). Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. International Journal of Pharmaceutics, 288(2), 349-359. [Link]
-
Groothuis, D. R., et al. (1998). Changes in blood-brain barrier permeability associated with insertion of brain cannulas and microdialysis probes. Brain research, 798(1-2), 293–300. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Dykstra, K. H., et al. (1995). Quantitative assessment of blood-brain barrier damage during microdialysis. Journal of neurochemistry, 64(4), 1754–1761. [Link]
-
Chemical Suppliers. This compound | CAS 4372-46-7. [Link]
-
Reichenbach, N., et al. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (128), 56216. [Link]
-
Mikkelsen, K., et al. (2017). The role of vitamins in the central nervous system. Current pharmaceutical design, 23(32), 4818–4845. [Link]
-
Evotec. MDCK-MDR1 Permeability Assay. [Link]
-
Wolff, A., et al. (2015). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of pharmaceutical sciences, 104(9), 2727–2744. [Link]
-
Jiang, L., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives, 10(4), e00971. [Link]
-
Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484-H493. [Link]
-
Creative Bioarray. In Vivo Blood-Brain-Barrier Assay. [Link]
-
Doan, K. M. M., et al. (2002). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood–brain barrier. International journal of pharmaceutics, 236(1-2), 177–187. [Link]
-
Cucullo, L., et al. (2008). Drug delivery and in vitro models of the blood-brain barrier. Current pharmaceutical design, 14(16), 1601–1611. [Link]
-
Cucullo, L., et al. (2016). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in neuroanatomy, 10, 1. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20390, this compound. [Link]
-
Stone, N. L., et al. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. Bioengineering, 10(5), 572. [Link]
-
Smith, Q. R. (2003). A review of the in situ brain perfusion technique. Journal of neurovirology, 9(2), 167–172. [Link]
-
De Vocht, N., et al. (2012). Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier. British journal of pharmacology, 166(4), 1370–1381. [Link]
-
Roy, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1275995. [Link]
-
Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484-H493. [Link]
-
Tega, M. F., et al. (2013). In Vitro Cell-Based Blood-Brain Barrier Models: A Tool for CNS Drug Discovery and Delivery. Journal of neuroscience methods, 219(1), 135–145. [Link]
-
Roy, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1275995. [Link]
-
Technology Networks. PAMPA Permeability Assay. [Link]
-
Wahl, C., et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Journal of Chromatography B, 1152, 122241. [Link]
-
Brown, M. J., & Levine, J. (2008). Blood brain barrier: the role of pyridoxine. Neuropsychiatric disease and treatment, 4(5), 883–886. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit. [Link]
-
Kahoun, D., et al. (2019). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PloS one, 14(10), e0224239. [Link]
-
ResearchGate. LC-MS/MS MRM chromatograms of human plasma containing endogenous... | Download Scientific Diagram. [Link]
-
Wang, Y., et al. (2020). Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation. Journal of Visualized Experiments, (160), e61226. [Link]
-
Natural Micron Pharm Tech. This compound. [Link]
-
Kahoun, D., et al. (2019). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLOS ONE, 14(10), e0224239. [Link]
-
Spector, R., & Johanson, C. E. (2025). The Role of Brain Barriers in Maintaining Brain Vitamin Levels. Annual review of nutrition, 34, 139–163. [Link]
-
Llorent-Martínez, E. J., et al. (2021). Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products. Frontiers in nutrition, 8, 706443. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Blood Brain Barrier: The Role of Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood brain barrier: the role of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 6. This compound | CAS 4372-46-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 11. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Caco-2 Permeability | Evotec [evotec.com]
- 25. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Changes in blood-brain barrier permeability associated with insertion of brain cannulas and microdialysis probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitative assessment of blood-brain barrier damage during microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vitro Effects of Pyridoxine Tripalmitate
Introduction: Unveiling the Potential of a Lipophilic Vitamin B6 Derivative
Pyridoxine tripalmitate, a triester of vitamin B6 (pyridoxine) and palmitic acid, represents a lipophilic modification of a vital water-soluble vitamin.[1] This structural alteration from its parent molecule, pyridoxine hydrochloride, transforms its physicochemical properties, rendering it oil-soluble and highly skin-affine.[1] These characteristics have made it a compound of interest in the cosmetic and dermatological fields for applications such as regulating sebum production, preventing rough skin and acne, and maintaining the health of hair follicles.[1]
Vitamin B6, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is a critical cofactor in over 140 enzymatic reactions.[2] These reactions are fundamental to cellular metabolism, including amino acid synthesis, neurotransmitter production (such as GABA, dopamine, and serotonin), and lipid metabolism.[2][3] The rationale for using this compound in topical formulations is its enhanced stability and ability to penetrate the stratum corneum, potentially delivering pyridoxine to deeper epidermal and dermal layers. It is hypothesized that once intracellular, cellular esterases hydrolyze the palmitate chains, releasing pyridoxine to be converted into its active form, PLP, to exert its biological effects locally.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the efficacy and mechanisms of action of this compound in relevant cell culture models. The protocols herein are designed to be robust and self-validating, offering detailed step-by-step methodologies to assess its effects on sebaceous gland activity, skin barrier function, antioxidant capacity, and potential neurotrophic properties.
Part 1: Compound Preparation and Handling
A critical first step in any in vitro study is the proper preparation of the test compound. Due to the lipophilic nature of this compound, careful consideration of the solvent and stock solution preparation is paramount to ensure accurate and reproducible results.
Solubility and Stock Solution Preparation
It is strongly recommended to perform a preliminary solubility test to determine the maximum practical stock concentration in your solvent of choice.
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Recommended Starting Concentration (Estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mg/mL (11.3 - 22.6 mM) | Ensure the final concentration in cell culture media does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity. |
| Ethanol (100%) | 10-20 mg/mL (11.3 - 22.6 mM) | Similar to DMSO, keep the final concentration in media low (typically ≤ 0.5%) to prevent adverse effects on cells. |
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to the powder to achieve the desired stock concentration.
-
Solubilization: Vortex the solution vigorously. Gentle warming in a 37°C water bath may aid in dissolution. Ensure the solution is clear and free of any precipitate before use.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container (e.g., amber vial).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Dermatological Applications: In Vitro Models and Protocols
The primary application of this compound is in dermatology. The following sections detail the use of relevant skin cell models to investigate its effects on sebum production and skin barrier integrity.
Assessing the Effect on Sebum Regulation in Sebocytes
To investigate the claim that this compound regulates sebum production, immortalized human sebocyte cell lines are the model of choice. The SZ95 and SEB-1 cell lines are well-characterized and widely used for this purpose.[5][6] These cells retain key characteristics of primary sebocytes, including the ability to synthesize lipids.[5]
Protocol 2: Culturing and Treating Human Sebocytes (SZ95)
-
Cell Culture: Culture SZ95 sebocytes in Sebomed® basal medium supplemented with 10% fetal bovine serum (FBS), 1 ng/mL epidermal growth factor (EGF), and 1% penicillin-streptomycin solution at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed SZ95 cells in appropriate culture vessels (e.g., 6-well or 24-well plates) and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest treatment dose) and a positive control if available (e.g., a known sebum-regulating agent).
-
Incubation: Replace the existing medium with the treatment-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).
Protocol 3: Quantification of Intracellular Lipids using Nile Red Staining
Nile Red is a fluorescent dye that selectively stains intracellular lipid droplets.
-
Staining: After the treatment period, wash the cells twice with phosphate-buffered saline (PBS). Add a working solution of Nile Red (e.g., 1 µg/mL in PBS) to each well and incubate for 15 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Visualization and Quantification: Visualize the lipid droplets using a fluorescence microscope. For quantification, lyse the cells and measure the fluorescence intensity using a microplate reader (excitation ~550 nm, emission ~635 nm). Normalize the fluorescence intensity to the total protein content of each well.
Evaluating Skin Barrier Function and Cytotoxicity in Keratinocytes
Human keratinocyte cell lines, such as HaCaT or N/TERT2G, are excellent models for assessing the effects of compounds on epidermal differentiation and barrier function.[2] Cytotoxicity is a crucial initial assessment for any compound intended for topical application.
Protocol 4: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed HaCaT or N/TERT2G keratinocytes in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 5: Assessing Skin Barrier Integrity with Transepithelial Electrical Resistance (TEER)
TEER measurement is a quantitative method to assess the integrity of the tight junctions forming the skin barrier in a confluent monolayer of keratinocytes.
-
Cell Culture on Inserts: Seed N/TERT2G cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed and differentiated.
-
Treatment: Add this compound to the apical and/or basolateral compartments of the inserts.
-
TEER Measurement: At various time points (e.g., 0, 24, 48, 72 hours), measure the electrical resistance across the cell monolayer using a TEER meter. A decrease in TEER indicates a disruption of the barrier function, while an increase may suggest enhancement.
-
Data Analysis: Correct the TEER values by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.
Investigating Antioxidant Properties in Keratinocytes
Pyridoxine has been shown to have antioxidant properties. This can be investigated in keratinocytes subjected to oxidative stress.
Protocol 6: Cellular Antioxidant Activity (CAA) Assay
-
Cell Seeding: Seed HaCaT cells in a 96-well black-walled plate.
-
Loading with DCFH-DA: Once the cells are confluent, load them with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that measures intracellular reactive oxygen species (ROS).
-
Treatment: Wash the cells and treat them with various concentrations of this compound for a specified period.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-generating compound like hydrogen peroxide (H₂O₂) or by exposing the cells to UVB radiation.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~485 nm, emission ~535 nm). A lower fluorescence intensity in the this compound-treated cells compared to the control indicates antioxidant activity.[7]
Part 3: Neurological Applications: A Potential Frontier
While the primary use of this compound is in dermatology, its ability to deliver a vitamin B6 moiety suggests potential applications in neurology, given the crucial role of vitamin B6 in neurotransmitter synthesis.[2] Studies have shown that pyridoxine and its active form, PLP, promote the survival of cultured neurons.[8]
Assessing Neuroprotective Effects
Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures can be used to investigate the potential neuroprotective effects of this compound.
Protocol 7: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation: Culture SH-SY5Y neuroblastoma cells and differentiate them into a neuronal phenotype using agents like retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate.
-
Assessment of Cell Viability: After the neurotoxin exposure, assess cell viability using the MTT assay (as described in Protocol 4) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death. An increase in cell viability in the pre-treated cells compared to the toxin-only treated cells would suggest a neuroprotective effect.
Part 4: Visualizing Workflows and Pathways
To better understand the experimental designs and the underlying biological rationale, the following diagrams are provided.
Caption: Workflow for assessing sebum regulation.
Caption: Workflow for skin barrier function assay.
Caption: Hypothesized mechanism of action.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the systematic in vitro evaluation of this compound. By employing relevant cell models and quantitative assays, researchers can generate reliable data to substantiate claims related to its efficacy in regulating sebum production, enhancing skin barrier function, and providing antioxidant protection. Furthermore, the exploration of its neuroprotective potential opens up new avenues for research into the therapeutic applications of lipophilic vitamin derivatives. Future studies could involve more complex 3D skin models that better mimic the architecture of human skin and in vivo studies to confirm the in vitro findings.
References
- Antonov, D., Schliemann, S., & Elsner, P. (2016). Methods for the Assessment of Barrier Function.
- A comparative guide to the neuroprotective effects of vitamin B6 vitamers. (2025). BenchChem.
- Bocobo, F. C., Lu, Y. C., & Esmali, O. (1954). The effect of topical application of pyridoxine ointment on the rate of sebaceous secretion in patients with seborrheic dermatitis.
- Cayman Chemical. (2022).
- Xia, L., Zouboulis, C. C., & Ju, Q. (2009). Culture of human sebocytes in vitro.
- Zouboulis, C. C. (2009). The human sebocyte culture model provides new insights into development and management of seborrhoea and acne. Dermatology (Basel, Switzerland), 196(1), 21–31.
- Geng, M. Y., Saito, H., & Katsuki, H. (1995). Effects of vitamin B6 and its related compounds on survival of cultured brain neurons. Neuroscience research, 24(1), 61–65.
- Protheragen. (n.d.). Cell-based Assays for Cosmetics.
- Chemos GmbH & Co.KG. (2024).
- Axol Bioscience. (n.d.).
- O'Riordan, D., et al. (2017).
- Lee, J. H., et al. (2019). Antioxidant and Pro-Oxidant Capacities as Mechanisms of Photoprotection of Olive Polyphenols on UVA-Damaged Human Keratinocytes. International journal of molecular sciences, 20(15), 3749.
- Xu, Z., et al. (2004). Pyridoxine (vitamin B6) neurotoxicity: enhancement by protein-deficient diet.
- Hosek, J., Zavalova, V., & Kollar, P. (2010). Effect of solvent on cytotoxicity and bioavailability of fatty acids. Immunopharmacology and immunotoxicology, 32(3), 462–465.
- ChemicalBook. (n.d.).
- Schmidt, M., et al. (2024). Keeping skin healthy: New method provides molecular portrait of sebum production. Journal of Biological Chemistry.
- Patil, S. P., et al. (2022). Cell-Based Model Systems for Validation of Various Efficacy-Based Claims for Cosmetic Ingredients. Cosmetics, 9(6), 127.
- Kim, B., et al. (2023). Broccoli Extract (Broccoli NMN®)
- Lee, J., et al. (2019). Antioxidant Activities and Mechanisms of Tomentosin in Human Keratinocytes. Antioxidants (Basel, Switzerland), 8(10), 439.
- British Pharmacopoeia. (2020).
- Grégoire, S., et al. (2017). Solvent Solubility Testing of Cosmetics-Relevant Chemicals: Methodology and Correlation of Water Solubility to In Silico Predictions. Journal of Solution Chemistry, 46(7), 1459–1477.
- Pagnoni, A., et al. (2024).
- Lee, J. H., et al. (2019). Antioxidant and Pro-Oxidant Capacities as Mechanisms of Photoprotection of Olive Polyphenols on UVA-Damaged Human Keratinocytes. International journal of molecular sciences, 20(15), 3749.
- Carl ROTH. (n.d.).
- Del Duca, E., et al. (2023). Scalp seborrheic dermatitis demonstrates a skewing of Th1 activation: a proteomic study in lesional skin. Frontiers in immunology, 14, 1243552.
- ChemicalBook. (n.d.).
- Park, S., et al. (2020). Effects of antioxidants on keratinocyte viability. Antioxidants, 9(8), 717.
- De Oliveira, D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10785–10797.
- Girardi, M., et al. (2002). A novel T cell receptor transgenic animal model of seborrheic dermatitis-like skin disease.
- Suzhou Health Chemicals Co., Ltd. (n.d.).
- Dumont, P., et al. (2021). Improvement of Antioxidant Defences in Keratinocytes Grown in Physioxia: Comparison of 2D and 3D Models. Antioxidants (Basel, Switzerland), 10(11), 1832.
- Various Authors. (2018). Fatty acid solubility in 20%DMSO for alpha-glucosidase test.
- Sicaire, A. G., et al. (2015). About solvents used in the preparation of oils for cosmetic products complying with the Cosmos standard.
- Shodex. (n.d.).
- Grégoire, S., et al. (2019). Solubility of cosmetics ingredients in 6 different solvents and applicability to skin bioavailability assays.
- Grégoire, S., et al. (2017). Solvent Solubility Testing of Cosmetics-Relevant Chemicals: Methodology and Correlation of Water Solubility to In Silico Predictions. Journal of Solution Chemistry, 46(7), 1459–1477.
- Various Authors. (2023). Fatty acid (n-alkanoic) standards won't dissolve…. Reddit.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1054, Pyridoxine.
- National Center for Biotechnology Information. (n.d.).
- Xu, Z., et al. (2004). Pyridoxine (vitamin B6) neurotoxicity: enhancement by protein-deficient diet.
- Various Authors. (2017). What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells.
- Vrolijk, M. F., et al. (2021). Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity. Advances in nutrition (Bethesda, Md.), 12(5), 1913–1923.
- Hanger, H. C., et al. (1991). Effect of oral vitamin B6 supplementation on in vitro platelet aggregation. The American journal of clinical nutrition, 53(4), 907–912.
- Hosek, J., Zavalova, V., & Kollar, P. (2010). Effect of solvent on cytotoxicity and bioavailability of fatty acids. Immunopharmacology and immunotoxicology, 32(3), 462–465.
- Cayman Chemical. (n.d.).
Sources
- 1. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Non-Steroidal Facial Cream Demonstrates Antifungal and Anti-Inflammatory Properties in Ex Vivo Model for Seborrheic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmetic-labs.com [cosmetic-labs.com]
- 7. Antioxidant Activities and Mechanisms of Tomentosin in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of vitamin B6 and its related compounds on survival of cultured brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Pyridoxine Tripalmitate in Advanced Topical Drug Delivery
Introduction: Overcoming the Barriers of Topical Vitamin B6 Delivery
Vitamin B6, in its active form pyridoxine, is a crucial cofactor in numerous metabolic pathways essential for maintaining skin homeostasis.[1] Deficiencies or localized metabolic disturbances of vitamin B6 have been associated with inflammatory skin conditions such as seborrheic dermatitis.[1][2] Consequently, topical application of vitamin B6 is a therapeutic strategy of significant interest for managing conditions like acne, skin roughness, and inflammation.[3][4] However, the clinical efficacy of standard pyridoxine is hampered by its inherent hydrophilicity and instability, which severely limits its ability to penetrate the lipophilic stratum corneum—the skin's primary protective barrier.[5]
To address these challenges, pyridoxine tripalmitate (CAS: 4372-46-7) was developed. This molecule is a lipophilic ester derivative of pyridoxine, created by attaching three palmitate fatty acid chains.[6] This structural modification transforms the water-soluble vitamin into an oil-soluble compound, profoundly enhancing its stability, compatibility with the skin's lipid matrix, and potential for deeper epidermal penetration.[6][7] The tripalmitate tail allows the molecule to integrate seamlessly into the lipid layers of the stratum corneum, acting as a pro-drug that, once absorbed, can be metabolized to release active vitamin B6 within the skin.
This document serves as a comprehensive technical guide for researchers, cosmetic chemists, and drug development professionals. It provides an in-depth overview of the physicochemical properties of this compound, its mechanisms of action in the skin, and detailed protocols for its formulation, characterization, and in vitro performance evaluation.
Physicochemical Profile & Molecular Structure
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective and stable topical delivery systems. Its lipophilic nature dictates the choice of formulation base, excipients, and delivery strategy.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 4372-46-7 | [8][9][10] |
| INCI Name | This compound | [10][11] |
| Molecular Formula | C₅₆H₁₀₁NO₆ | [8][9][10] |
| Molecular Weight | 884.4 g/mol | [8][9][10][12] |
| Appearance | White to off-white crystalline powder | [3][10] |
| Melting Point | 72-73 °C | [8][] |
| Solubility | Oil-soluble; Insoluble in water | [6][7][] |
| IUPAC Name | [5-hexadecanoyloxy-4-(hexadecanoyloxymethyl)-6-methylpyridin-3-yl]methyl hexadecanoate | [12][] |
Molecular Structure
The structure consists of the core pyridoxine ring, with its three hydroxyl groups esterified with palmitic acid, a 16-carbon saturated fatty acid.
Dermal-Biological Mechanisms of Action
The efficacy of this compound stems from its enhanced bioavailability within the skin and the subsequent biological activities of its parent molecule, pyridoxine. The lipophilic nature is the key that unlocks its potential.[6]
-
Enhanced Skin Barrier Integration: The fatty acid chains allow the molecule to intercalate with the lipids of the stratum corneum, reinforcing the skin's natural barrier, which helps to retain moisture and protect against external aggressors.[6][10]
-
Sebum Regulation: Vitamin B6 plays a role in the metabolism of amino acids and lipids.[4] By normalizing cellular metabolism in sebaceous glands, this compound can help regulate sebum production, making it beneficial for oily and acne-prone skin.[3][6][14]
-
Anti-Inflammatory and Soothing Effects: Vitamin B6 derivatives have been shown to modulate inflammatory pathways in the skin.[6] This can help reduce localized inflammation and soothe irritation associated with conditions like dermatitis and acne.[3][15]
-
Antioxidant Protection: Pyridoxine exhibits antioxidant properties, helping to neutralize free radicals generated by UV exposure and environmental pollutants.[6][16] This action protects skin cells from oxidative damage, a key factor in premature aging.[10]
Formulation Strategies and Development
The oil-soluble nature of this compound makes it unsuitable for simple aqueous solutions but ideal for incorporation into the oil phase of various topical systems.
-
Emulsion Systems (Creams, Lotions): Oil-in-water (O/W) or water-in-oil (W/O) emulsions are the most common vehicles. This compound is dissolved in the oil phase along with emollients, emulsifiers, and other oil-soluble actives before being homogenized with the aqueous phase.
-
Anhydrous Formulations (Ointments, Balms): For maximum stability and occlusive effects, it can be formulated in water-free bases like petrolatum, waxes, and vegetable oils.[10]
-
Advanced Delivery Systems: To further enhance penetration and bioavailability, nano-carrier systems are a promising approach.
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range (20-200 nm) can increase the surface area for absorption and improve skin penetration.[]
-
Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs): These systems use solid lipids to encapsulate the active agent, offering controlled release and improved stability.[17]
-
Example Formulation Compositions
The following are starting-point formulations. Optimization is required based on desired sensory properties, stability, and performance.
| Ingredient (INCI Name) | Function | % w/w (O/W Cream) | % w/w (SLN Concept) |
| Phase A (Aqueous) | |||
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 3.0 | 5.0 |
| Xanthan Gum | Thickener | 0.2 | - |
| Phase B (Oil) | |||
| This compound | Active Ingredient | 0.5 - 2.0 | 1.0 |
| Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 5.0 | - |
| Caprylic/Capric Triglyceride | Emollient | 8.0 | - |
| Glyceryl Stearate | Solid Lipid | - | 8.0 |
| Polysorbate 80 | Surfactant | - | 2.5 |
| Phase C (Cooldown) | |||
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 | 1.0 |
| Tocopherol (Vitamin E) | Antioxidant | 0.5 | 0.5 |
Experimental Protocols for Evaluation
This section provides standardized, step-by-step protocols for the formulation and evaluation of a topical product containing this compound.
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream
Objective: To prepare a stable O/W cream incorporating this compound.
Methodology:
-
Aqueous Phase Preparation: In a primary beaker, combine Deionized Water and Glycerin. Sprinkle Xanthan Gum slowly while mixing with a propeller stirrer until a vortex is formed to prevent clumping. Heat to 75°C.
-
Oil Phase Preparation: In a separate beaker, combine this compound, Cetearyl Alcohol/Ceteareth-20, and Caprylic/Capric Triglyceride. Heat to 75°C and mix until all components are fully melted and homogenous.
-
Emulsification: Slowly add the Oil Phase to the Aqueous Phase under high-shear homogenization (e.g., 5000 RPM for 5-10 minutes) while maintaining the temperature at 75°C.
-
Cooling: Remove from heat and continue mixing with a low-shear anchor stirrer.
-
Final Additions: Once the emulsion has cooled to below 40°C, add Phase C ingredients (Preservative, Antioxidant) and mix until uniform.
-
QC Check: Measure the final pH and adjust to 5.0-6.0 with citric acid or sodium hydroxide if necessary.
Protocol 2: In Vitro Skin Permeation Testing (IVPT)
Objective: To quantify the rate and extent of this compound permeation through a skin membrane using Franz Diffusion Cells. This is a critical assay for evaluating the performance of a topical formulation.[18][19]
Equipment & Materials:
-
Vertical Franz Diffusion Cells (with a known diffusion area, e.g., 1.77 cm²)[20]
-
Magnetic stirrer plate and stir bars[20]
-
Excised human or porcine skin (full-thickness or dermatomed)[18][22]
-
Receptor solution: Phosphate-buffered saline (PBS) pH 7.4 with a suitable solubilizer for the lipophilic analyte (e.g., 2% Oleth-20 or 40% PEG 400) to maintain sink conditions.[21]
-
Validated HPLC system for quantification.
Methodology:
-
Receptor Solution Preparation: Prepare and degas the receptor solution under vacuum to remove dissolved air, which can form bubbles under the membrane.[21]
-
Skin Membrane Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat.[20] Cut skin sections large enough to fit the Franz cells. Measure skin integrity via Transepidermal Water Loss (TEWL) or electrical resistance if required.[22]
-
Franz Cell Assembly:
-
Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped.[20]
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[18][20]
-
Clamp the chambers securely. Place the assembled cells into the water bath and allow the system to equilibrate for at least 30 minutes. Start the magnetic stirrer (e.g., 600 RPM).[20]
-
-
Dosing: Apply a finite dose of the formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[22]
-
Sampling:
-
At predetermined intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 300 µL) from the sampling arm of the receptor chamber.[20]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[18][20]
-
-
Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of this compound.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample removal. Plot this value against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.[18][22]
Protocol 3: Stability Testing
Objective: To evaluate the physical and chemical stability of the formulation under various storage conditions as per ICH guidelines.[23]
Methodology:
-
Batch Preparation: Prepare at least three primary batches of the final formulation in the proposed marketing packaging.[23][24]
-
Storage Conditions: Place samples into stability chambers set to the conditions outlined in the table below.
-
Testing Frequency: Pull samples for analysis at specified time points. For a 12-month proposed shelf life, testing at long-term conditions should be at 0, 3, 6, 9, and 12 months.[24] For accelerated studies, a minimum of 0, 3, and 6 months is recommended.[23][24]
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, phase separation.
-
Chemical: Assay of this compound (e.g., by HPLC) to determine degradation.
-
Microbiological: Microbial limit testing (at the beginning and end of the study).
-
ICH Recommended Storage Conditions for Stability Testing:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
| Table based on ICH Q1A(R2) Guidelines[25] |
Conclusion and Future Perspectives
This compound represents a significant advancement in the topical application of vitamin B6. Its lipophilic design successfully overcomes the penetration barrier of the stratum corneum, enabling targeted delivery to the epidermis and dermis. The protocols detailed in this guide provide a robust framework for formulating, characterizing, and substantiating the performance of topical products containing this innovative active ingredient.
Future research should focus on clinical trials to validate the in vitro findings and confirm the efficacy of this compound in managing skin conditions like seborrheic dermatitis, acne, and general skin inflammation. Furthermore, exploring its synergistic effects with other active ingredients and its application in advanced nanodelivery systems will continue to expand its utility in both dermatological and cosmetic science.
References
-
MySkinRecipes. This compound (Oil-Soluble Vitamin B6). Available from: [Link]
-
ChemBK. Vitamin B6 tripalmitate. Available from: [Link]
-
Auriga Research. Franz Diffusion. Available from: [Link]
-
Chemical-Suppliers. This compound | CAS 4372-46-7. Available from: [Link]
-
Personal Care Magazine. Vitamin B6 derivative improves skin hydration. (2007-11-06). Available from: [Link]
-
bkherb.com. Buy this compound. Available from: [Link]
-
Natural Micron Pharm Tech. This compound. Available from: [Link]
-
National Institutes of Health (NIH), PubChem. This compound | C56H101NO6 | CID 20390. Available from: [Link]
-
PermeGear. "In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations". Available from: [Link]
-
Monash University. In Vitro Skin Permeation Methodology. Available from: [Link]
-
huanghai. Franz Cell Setup Essentials: Ensuring Consistency in Transdermal Diffu. (2025-11-14). Available from: [Link]
-
MDPI. Methods to Evaluate Skin Penetration In Vitro. Available from: [Link]
-
ACS Publications. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. (2025-02-03). Available from: [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available from: [Link]
-
Eurofins. Franz Cell Test. Available from: [Link]
-
PubMed. The vitamin B6-regulated enzymes PYGL and G6PD fuel NADPH oxidases to promote skin inflammation. Available from: [Link]
-
ICH. Annex 10. Available from: [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). Available from: [Link]
-
kk wagh college of pharmacy. ICH GUIDELINES FOR STABILITY. Available from: [Link]
-
ICH. Q1A(R2) Guideline. Available from: [Link]
-
ElectronicsAndBooks. The Synthesis of Long Chain Fatty Acid Derivatives of the Vitamin B6 Group1,2. Available from: [Link]
-
PubMed Central (PMC). Vitamin B group levels and supplementations in dermatology. Available from: [Link]
-
PubMed. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes. Available from: [Link]
-
National Institutes of Health (NIH). Clinical Evaluation of Sequential Transdermal Delivery of Vitamin B6, Compound Glycyrrhizin, Metronidazole, and Hyaluronic Acid Using Needle-Free Liquid Jet in Facial Seborrheic Dermatitis. (2020-10-30). Available from: [Link]
-
INCI Beauty. This compound - Ingredient. Available from: [Link]
-
BERI PHARMA CO., LTD. This compound. Available from: [Link]
-
EWG Skin Deep®. What is this compound. Available from: [Link]
-
PubMed. Vitamin B6 catabolism and psoriasis risk: a cross-sectional study. (2025-06-25). Available from: [Link]
-
ReachMD. The Role of Vitamin B6 Catabolism in Psoriasis Risk. (2025-02-24). Available from: [Link]
-
Life Extension. Skin Disorders. Available from: [Link]
-
Vitamin в6: Pyridoxine, Pyridoxal and Pyridoxamine. Available from: [Link]
-
ResearchGate. Role of vitamin B6 in skin health and diseases. (2021-05-13). Available from: [Link]
- Google Patents. US9724285B1 - Use of stabilized vitamin B-6 (pyridoxine cyclic phosphate) in conjunction with skin cosmetics.
-
PubMed Central (PMC). Polymeric Nanoparticles as Tunable Nanocarriers for Targeted Delivery of Drugs to Skin Tissues for Treatment of Topical Skin Diseases. Available from: [Link]
Sources
- 1. Vitamin B group levels and supplementations in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin Disorders - Life Extension [lifeextension.com]
- 3. bkherb.com [bkherb.com]
- 4. Clinical Evaluation of Sequential Transdermal Delivery of Vitamin B6, Compound Glycyrrhizin, Metronidazole, and Hyaluronic Acid Using Needle-Free Liquid Jet in Facial Seborrheic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. personalcaremagazine.com [personalcaremagazine.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound-BERI PHARMA CO., LTD. [en.zhberi.com]
- 8. chembk.com [chembk.com]
- 9. This compound | CAS 4372-46-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 11. incibeauty.com [incibeauty.com]
- 12. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US9724285B1 - Use of stabilized vitamin B-6 (pyridoxine cyclic phosphate) in conjunction with skin cosmetics - Google Patents [patents.google.com]
- 15. The vitamin B6-regulated enzymes PYGL and G6PD fuel NADPH oxidases to promote skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polymeric Nanoparticles as Tunable Nanocarriers for Targeted Delivery of Drugs to Skin Tissues for Treatment of Topical Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. alterlab.co.id [alterlab.co.id]
- 22. pubs.acs.org [pubs.acs.org]
- 23. snscourseware.org [snscourseware.org]
- 24. database.ich.org [database.ich.org]
- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Application Note: Advanced Techniques for Incorporating Pyridoxine Tripalmitate into Nanoemulsions for Enhanced Delivery
Introduction: The Rationale for Nano-Encapsulation of Pyridoxine Tripalmitate
This compound, a lipophilic ester derivative of Vitamin B6, offers enhanced stability and skin affinity compared to its water-soluble counterpart, pyridoxine HCl.[1][2] Its oil-solubility makes it an excellent candidate for incorporation into topical formulations for skincare and haircare, where it can regulate sebum production, support the skin barrier, and provide antioxidant benefits.[3][][5] However, to maximize its efficacy, the delivery system must overcome the challenge of effectively dispersing this oily, crystalline powder within an aqueous base, typical of many cosmetic and pharmaceutical products.
Nanoemulsions, which are colloidal dispersions of oil-in-water (O/W) with droplet sizes typically ranging from 20 to 200 nm, present a sophisticated solution to this challenge.[6] The sub-micron droplet size provides a large surface area for improved absorption, enhanced physical stability against creaming and sedimentation, and often a transparent or translucent appearance.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for successfully incorporating this compound into stable, high-performance nanoemulsions. We will explore both high-energy and low-energy formulation methods, detailing the underlying principles and providing step-by-step protocols.
Part 1: Foundational Principles of Formulation Design
The successful formulation of a this compound nanoemulsion hinges on the judicious selection of its core components: the oil phase, surfactants, and co-surfactants.
Selecting the Oil Phase: The Reservoir for this compound
The primary role of the oil phase is to act as a solvent for the lipophilic this compound. Key considerations for oil selection include:
-
Solubilizing Capacity: The chosen oil must effectively dissolve this compound at the desired concentration. Given that this compound is a white powder with a melting point of 72-73°C, gentle heating (around 70-80°C) can be employed to facilitate its dissolution in the oil phase.[][5]
-
Compatibility and Stability: The oil should be non-reactive with the active ingredient and other excipients.
-
Application-Specific Properties: For cosmetic applications, oils with desirable sensory properties (e.g., non-greasy feel) and potential skin benefits are preferred.
Recommended Oils for this compound Nanoemulsions:
| Oil Type | Examples | Rationale for Use |
| Medium-Chain Triglycerides (MCTs) | Caprylic/Capric Triglyceride | Excellent solvent for many lipophilic compounds, low viscosity, and good skin penetration. |
| Esters | Isopropyl Myristate (IPM), C12-15 Alkyl Benzoate | Good solubilizing power and desirable emollient properties. |
| Natural Oils | Jojoba Oil, Squalane | Offer biocompatibility and additional skin-conditioning benefits. Their stability should be considered. |
The Surfactant and Co-surfactant System: The Heart of the Nanoemulsion
The surfactant and co-surfactant combination is critical for reducing the interfacial tension between the oil and water phases, thereby facilitating the formation of nano-sized droplets and ensuring their long-term stability.[9][10]
-
Surfactants: These are amphiphilic molecules that adsorb at the oil-water interface. For O/W nanoemulsions, non-ionic surfactants with a high Hydrophile-Lipophile Balance (HLB) value (typically 8-18) are preferred.[11]
-
Co-surfactants: These are typically short-chain alcohols, glycols, or other amphiphilic molecules that work in synergy with the primary surfactant. They help to further reduce interfacial tension and increase the fluidity of the interfacial film, which is crucial for the formation of stable nanoemulsions.[9][10]
Recommended Surfactant/Co-surfactant Systems:
| Component | Examples | Function & Rationale |
| Primary Surfactant (High HLB) | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), PEG-40 Hydrogenated Castor Oil | Proven efficacy in forming stable O/W nanoemulsions for pharmaceutical and cosmetic use. Generally regarded as safe. |
| Co-surfactant | Transcutol P, Propylene Glycol, Ethanol, PEG-400 | Increases the flexibility of the surfactant film and improves the spontaneity of nanoemulsification, particularly in low-energy methods. |
Part 2: Formulation Methodologies and Protocols
Nanoemulsions can be prepared using either high-energy or low-energy methods.[12][13][14] The choice of method depends on available equipment, desired scale, and formulation characteristics.
High-Energy Method: High-Pressure Homogenization (HPH)
High-energy methods utilize mechanical devices to generate intense disruptive forces that break down coarse emulsions into nano-sized droplets.[13][14] High-pressure homogenization is a widely used and scalable technique.[15][16]
Causality Behind the Method: The process involves forcing a coarse pre-emulsion through a narrow gap at high pressure. The combination of intense shear, cavitation, and turbulence provides the energy required to overcome the interfacial tension and create nano-sized droplets.[12]
Caption: High-Pressure Homogenization Workflow for this compound Nanoemulsion.
Protocol 2.1: High-Pressure Homogenization
Materials:
-
This compound: 1-5% (w/w)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride): 10-20% (w/w)
-
Surfactant (e.g., Polysorbate 80): 5-15% (w/w)
-
Co-surfactant (e.g., Transcutol P): 2-10% (w/w)
-
Purified Water: q.s. to 100%
Equipment:
-
Magnetic stirrer with hot plate
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer
-
Analytical balance
Procedure:
-
Oil Phase Preparation:
-
Accurately weigh the selected oil and this compound into a beaker.
-
Heat the mixture to approximately 70-80°C on a hot plate with continuous stirring until the this compound is fully dissolved and the solution is clear.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, accurately weigh the purified water, surfactant, and co-surfactant.
-
Stir at room temperature until all components are fully dissolved.
-
-
Pre-emulsion Formation:
-
While maintaining the temperature of the oil phase, slowly add it to the aqueous phase under continuous agitation with a high-shear mixer (e.g., 5,000-10,000 rpm) for 5-10 minutes. This will form a coarse, milky-white pre-emulsion.
-
-
Homogenization:
-
Final Product:
-
Collect the resulting nanoemulsion, which should appear translucent to slightly bluish.
-
Allow it to cool to room temperature before proceeding with characterization.
-
Low-Energy Method: Phase Inversion Composition (PIC)
Low-energy methods, also known as spontaneous emulsification, rely on the internal chemical energy of the system to form nano-sized droplets, typically requiring only gentle stirring.[12][17] The Phase Inversion Composition (PIC) method is particularly effective and energy-efficient.[7][18]
Causality Behind the Method: This method involves a change in the spontaneous curvature of the surfactant layer as the composition of the system is altered.[19] Typically, water is slowly added to a mixture of oil and surfactant. Initially, a water-in-oil (W/O) emulsion forms. As more water is added, the system approaches a phase inversion point where the interfacial tension is extremely low, allowing for the formation of very small oil droplets. Further water addition leads to the inversion to a stable oil-in-water (O/W) nanoemulsion.[18][19]
Caption: Phase Inversion Composition Workflow for this compound Nanoemulsion.
Protocol 2.2: Phase Inversion Composition
Materials:
-
This compound: 1-3% (w/w)
-
Oil Phase (e.g., Isopropyl Myristate): 5-15% (w/w)
-
Surfactant (e.g., Polysorbate 80): 15-30% (w/w)
-
Co-surfactant (e.g., Transcutol P): 10-20% (w/w)
-
Purified Water: q.s. to 100%
Equipment:
-
Magnetic stirrer with hot plate
-
Burette or syringe pump for controlled water addition
-
Analytical balance
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh the oil, this compound, surfactant, and co-surfactant into a single beaker.
-
Heat the mixture to approximately 70-80°C with gentle stirring to ensure the complete dissolution of this compound and the formation of a homogeneous, clear organic phase.
-
Allow the organic phase to cool to room temperature.
-
-
Titration:
-
Place the beaker containing the organic phase on a magnetic stirrer set to a gentle speed (e.g., 200-400 rpm).
-
Slowly and dropwise, add the purified water to the organic phase using a burette or syringe pump.
-
-
Phase Inversion:
-
Observe the mixture closely during water addition. You may see an initial increase in viscosity or turbidity.
-
At the phase inversion point, the system will spontaneously become clear and transparent or translucent, indicating the formation of the O/W nanoemulsion.
-
-
Final Product:
-
Continue gentle stirring for another 15-30 minutes to ensure the system is fully equilibrated.
-
The resulting nanoemulsion is now ready for characterization.
-
Part 3: Characterization and Stability Assessment
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoemulsion.
Physicochemical Characterization
Table of Key Characterization Parameters:
| Parameter | Method | Typical Expected Values | Significance |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)[15][] | Droplet Size: 20-200 nmPDI: < 0.25 | Confirms nanoscale size and uniformity of the droplet population. A low PDI indicates a narrow size distribution.[15] |
| Zeta Potential | Electrophoretic Light Scattering[15][] | > ±30 mV (for electrostatic stabilization) | Indicates the surface charge of the droplets. A high magnitude suggests good stability due to electrostatic repulsion between droplets.[15][21] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets | Visual confirmation of droplet shape and size distribution.[22] |
| pH | pH meter | Application-dependent (e.g., 4.5-6.5 for skin) | Ensures compatibility with the intended biological environment. |
| Viscosity | Rheometer/Viscometer | Low viscosity, similar to water | Confirms the fluid nature of the nanoemulsion. |
Stability Testing: A Self-Validating System
Stability testing is crucial to ensure the nanoemulsion maintains its physicochemical properties over its shelf life.
Protocol 3.2: Thermodynamic and Long-Term Stability Studies
-
Centrifugation:
-
Freeze-Thaw Cycles:
-
Procedure: Subject the nanoemulsion to at least three cycles of freezing (e.g., -20°C for 48 hours) followed by thawing at room temperature (25°C for 48 hours).[23][24]
-
Purpose: To assess stability against temperature fluctuations. The formulation should remain homogeneous without droplet coalescence.
-
-
Long-Term Storage:
Conclusion
The successful incorporation of this compound into nanoemulsions offers a promising strategy for enhancing its delivery in various applications. By carefully selecting the oil phase, surfactants, and co-surfactants, and by employing either high-energy or low-energy formulation methods, researchers can develop stable, effective, and aesthetically pleasing delivery systems. The detailed protocols and characterization techniques provided in this application note serve as a robust framework for the development and validation of this compound nanoemulsions, paving the way for next-generation products with superior performance.
References
- Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Nanoemulsion: an advanced mode of drug delivery system. 3 Biotech, 5(2), 123–127.
- Extraction Magazine. (2021). High & Low Energy Methods in Making Nanoemulsions.
- Gupta, A., Eral, H. B., Hatton, T. A., & Doyle, P. S. (2016). Nanoemulsions: formation, properties and applications.
- Ferwer.
- Zhonghe Fountain.
- BOC Sciences.
- MySkinRecipes.
- Doyle Research Group. (2017).
- Natural Micron Pharm Tech.
- International Forum of Mechanical and Biological Engineering. (2025).
- ResearchGate. (2023). General Formulation of Nanoemulsions Using High-Energy and Low-Energy Principal Methods: A Brief Review.
- SciSpace. (2014).
- ResearchGate. (2018). Stability tests for nanoemulsions.
- BOC Sciences.
- International Journal of Pharmaceutical Sciences. Nanoemulsion: An Emerging Approach For The Enhancement Of Solubility In Lipophilic Drugs.
- News of Pharmacy. (2014).
- Surfactant and co-surfactant: Significance and symbolism. (2025).
- Taylor & Francis. (2017). Development and characterization of nanoemulsion as carrier for the enhancement of bioavailability of artemether.
- National Center for Biotechnology Information. (2011). Nanoemulsion Components Screening and Selection: a Technical Note.
- Indian Journal of Pharmaceutical Sciences. (2012).
- Preventive Nutrition and Food Science. (2018). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review.
- ResearchGate. (2017).
- PubMed. (2023).
- High Energy Approaches, Low Energy Approaches.
- MDPI. (2021). Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge.
- National Center for Biotechnology Information. (2013).
- National Center for Biotechnology Information. (2013). Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant.
- IJNRD. (2023). NANOEMULSION: A NOVEL APPROACH.
- ACS Omega. (2020). Optimization of Surfactant- and Cosurfactant-Aided Pine Oil Nanoemulsions by Isothermal Low-Energy Methods for Anticholinesterase Activity.
- MDPI. (2021).
- ResearchGate. Characterization of nanoemulsion (A) Particle size and size...
- National Institutes of Health. (2021). Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions.
- ResearchGate.
- The Good Scents Company. This compound hexadecanoic acid, (6-methyl-5-((1-oxohexadecyl)oxy)-3,4-pyridinediyl)bis(methylene) ester.
- BERI PHARMA CO., LTD.
- Suzhou Health Chemicals Co., Ltd.
- Google Patents. (2011).
- SpecialChem. (2021).
- Suzhou Weita Chemical Co., Ltd.
- PubMed. (2016). Vitamin B6 Tethered Endosomal pH Responsive Lipid Nanoparticles for Triggered Intracellular Release of Doxorubicin.
- National Center for Biotechnology Inform
- PubMed. (2014). Exploiting the vitamin B12 pathway to enhance oral drug delivery via polymeric micelles.
Sources
- 1. This compound-BERI PHARMA CO., LTD. [en.zhberi.com]
- 2. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 3. A Vitamin B6 skin care active ingredient this compound [zfbiotec.com]
- 5. This compound [myskinrecipes.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Nanoemulsion formation by low-energy methods: a review | News of Pharmacy [nphj.nuph.edu.ua]
- 8. mdpi.com [mdpi.com]
- 9. Surfactant and co-surfactant: Significance and symbolism [wisdomlib.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. extractionmagazine.com [extractionmagazine.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. High Energy Approaches, Low Energy Approaches [ebrary.net]
- 17. scispace.com [scispace.com]
- 18. Nanoemulsions: formation, properties and applications - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02958A [pubs.rsc.org]
- 19. doylegroup.mit.edu [doylegroup.mit.edu]
- 21. tandfonline.com [tandfonline.com]
- 22. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Study of Vitamin B6 Deficiency Using Pyridoxine Tripalmitate
Introduction: The Crucial Role of Vitamin B6 and the Challenge of In Vitro Modeling
Vitamin B6 is a water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays an indispensable role in a vast array of metabolic processes. PLP is a cofactor for over 140 enzymatic reactions, primarily centered around amino acid metabolism, but also extending to neurotransmitter synthesis, one-carbon metabolism, and hemoglobin formation[1][2][3]. Consequently, vitamin B6 deficiency can lead to a range of pathologies, including anemia, neurological disorders, and impaired immune function[2][4].
Studying the cellular ramifications of vitamin B6 deficiency is paramount for understanding disease mechanisms and for the development of therapeutic interventions. In vitro cell culture models are powerful tools for such investigations. Traditionally, researchers have induced vitamin B6 deficiency in vitro through two primary methods: the use of specially formulated nutrient-deficient media or the application of vitamin B6 antagonists[1][5]. While effective, these methods can present challenges, such as the need for custom media formulations and the potential for off-target effects of antagonists.
This application note presents a novel and robust approach for studying vitamin B6 deficiency in vitro using Pyridoxine Tripalmitate . This lipophilic derivative of pyridoxine offers a stable and efficient means of delivering the vitamin B6 precursor to cells, allowing for a controlled modulation of intracellular PLP levels.
This compound: A Lipophilic Prodrug for Controlled Vitamin B6 Delivery
This compound is an esterified form of pyridoxine, where the three hydroxyl groups of the pyridoxine molecule are conjugated to palmitic acid, a 16-carbon saturated fatty acid[6][7][8]. This modification renders the molecule highly lipophilic, which is advantageous for in vitro applications[9][10].
Mechanism of Action and Rationale for Use:
The lipophilic nature of this compound is hypothesized to facilitate its passive diffusion across the cell membrane, a characteristic not shared by the hydrophilic pyridoxine or the highly charged PLP, which requires active transport mechanisms[1][2]. Once inside the cell, it is presumed that ubiquitous intracellular esterases hydrolyze the palmitate chains, releasing free pyridoxine. This liberated pyridoxine then enters the canonical vitamin B6 salvage pathway, where it is phosphorylated by pyridoxal kinase and subsequently oxidized to the active coenzyme, PLP[4][11]. This process of intracellular conversion and accumulation is often referred to as "metabolic trapping"[2][12].
The use of this compound provides a sustained and controlled release of pyridoxine intracellularly, which can be titrated to achieve varying degrees of vitamin B6 sufficiency or deficiency, depending on the experimental design. Its stability in culture media is also a significant advantage over the more reactive aldehyde forms of vitamin B6[13][14][15].
Experimental Workflows and Protocols
I. Preparation and Solubilization of this compound
Due to its lipophilic nature, this compound is insoluble in aqueous solutions like cell culture media. Therefore, a stock solution must be prepared in a sterile, cell-culture compatible organic solvent.
Protocol 1: Preparation of a this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder into a sterile, light-blocking microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may assist in solubilization.
-
Store the stock solution at -20°C, protected from light.
-
II. Inducing Vitamin B6 Deficiency: A Titratable Approach
The following protocol outlines a general procedure for inducing a state of vitamin B6 deficiency. The optimal concentration of this compound and the duration of treatment will need to be empirically determined for each cell line and experimental endpoint.
Protocol 2: Induction of Vitamin B6 Deficiency in Cultured Cells
-
Basal Media Selection:
-
To create a deficient state that can be "rescued" or modulated by this compound, it is essential to start with a basal medium that lacks vitamin B6. Many common media formulations can be custom-ordered without pyridoxine.
-
If using serum, it is crucial to use dialyzed fetal bovine serum (dFBS) to remove small molecules, including endogenous vitamin B6[1].
-
-
Cell Seeding and Initial Culture:
-
Seed cells at an appropriate density in your standard, complete culture medium (containing vitamin B6 and non-dialyzed serum) and allow them to attach and enter a logarithmic growth phase (typically 24 hours).
-
-
Induction of Deficiency:
-
Aspirate the standard culture medium.
-
Wash the cells twice with sterile, pre-warmed phosphate-buffered saline (PBS) to remove residual vitamin B6.
-
Add the pre-warmed, custom vitamin B6-deficient basal medium supplemented with dFBS and other necessary components (e.g., L-glutamine, antibiotics). This establishes the "deficient" condition.
-
For your experimental groups, add the appropriate volume of the this compound stock solution to the vitamin B6-deficient medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). Include a vehicle control group (deficient medium with the same concentration of DMSO).
-
Culture the cells for the desired duration (e.g., 24, 48, 72 hours), monitoring for morphological changes.
-
Experimental Workflow for Inducing and Validating Vitamin B6 Deficiency
Caption: Workflow for using this compound to study B6 deficiency.
III. Assessment of Vitamin B6 Deficiency
To validate the successful induction of vitamin B6 deficiency and to quantify the effects of this compound, a combination of direct and functional biomarkers should be assessed[16].
Protocol 3: Measurement of Intracellular PLP Levels
The most direct measure of vitamin B6 status is the quantification of intracellular PLP[2][16].
-
Sample Preparation:
-
After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable method (e.g., sonication in a buffered solution or using a lysis buffer compatible with your chosen assay).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
PLP Quantification:
-
HPLC with Fluorescence Detection: This is a highly sensitive and specific method for PLP quantification[1].
-
Fluorometric Assay Kits: Commercially available kits offer a convenient and high-throughput alternative for measuring PLP levels[5]. These assays are typically based on a PLP-dependent enzymatic reaction that generates a fluorescent product.
-
Protocol 4: Functional Assay of PLP-Dependent Enzymes
The activity of PLP-dependent transaminases, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), is a reliable functional marker of vitamin B6 status[16].
-
Sample Preparation: Prepare cell lysates as described in Protocol 3.
-
Enzyme Activity Assay:
-
Use a commercial AST or ALT activity assay kit, following the manufacturer's instructions.
-
Measure the enzymatic activity in the cell lysates.
-
To confirm that any observed decrease in activity is due to a lack of the PLP cofactor, the assay can be performed with and without the addition of exogenous PLP to the reaction mixture. A significant increase in activity upon PLP addition is indicative of a functional vitamin B6 deficiency.
-
Expected Results and Data Presentation
The use of this compound in a vitamin B6-deficient medium is expected to rescue the deficient phenotype in a dose-dependent manner.
| Treatment Group | This compound (µM) | Intracellular PLP (pmol/mg protein) | AST Activity (U/mg protein) | Cell Viability (%) |
| Control (Standard Medium) | N/A | 150 ± 12 | 2.5 ± 0.3 | 100 |
| B6 Deficient (Vehicle) | 0 | 15 ± 3 | 0.8 ± 0.1 | 75 ± 6 |
| Rescue Group 1 | 1 | 45 ± 5 | 1.3 ± 0.2 | 85 ± 5 |
| Rescue Group 2 | 10 | 120 ± 10 | 2.2 ± 0.2 | 98 ± 4 |
| Rescue Group 3 | 50 | 165 ± 15 | 2.6 ± 0.3 | 99 ± 3 |
Table 1: Hypothetical dose-response data for this compound treatment in a vitamin B6-deficient cell culture model. Data are presented as mean ± standard deviation.
Cellular Pathways Amenable to Study
By modulating intracellular PLP levels with this compound, researchers can investigate a multitude of PLP-dependent pathways.
Key PLP-Dependent Cellular Pathways
Caption: PLP is a vital cofactor in diverse metabolic pathways.
-
Tryptophan Metabolism (Kynurenine Pathway): Vitamin B6 deficiency can lead to a buildup of certain tryptophan metabolites, such as xanthurenic acid, which can be measured in the cell culture supernatant or lysate[2][16].
-
Homocysteine Metabolism: PLP is a cofactor for cystathionine β-synthase and cystathionine γ-lyase in the transsulfuration pathway, which converts homocysteine to cysteine. Deficiency can lead to elevated intracellular homocysteine levels[3].
-
Neurotransmitter Synthesis: The synthesis of key neurotransmitters, including serotonin, dopamine, and GABA, is dependent on PLP-dependent decarboxylases.
-
Immune Cell Function: Vitamin B6 status has been shown to impact T-cell proliferation and cytokine production, offering avenues for immunological studies[13].
Conclusion and Future Directions
This compound represents a valuable and versatile tool for the in vitro investigation of vitamin B6 deficiency. Its lipophilic nature allows for efficient cellular uptake, and its intracellular conversion to pyridoxine provides a sustained source for the synthesis of the active coenzyme, PLP. This enables researchers to precisely control and modulate vitamin B6 status in a cellular context, thereby facilitating detailed studies of the biochemical and functional consequences of deficiency. Future studies should focus on directly confirming the intracellular hydrolysis of this compound and characterizing the specific esterases involved. Comparative studies with other methods of inducing vitamin B6 deficiency will further elucidate the unique advantages of this promising research compound.
References
-
Ueland, P. M., Ulvik, A., Rios-Avila, L., Midttun, Ø., & Gregory, J. F. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. Annual Review of Nutrition, 35, 33-70. [Link]
-
Di Salvo, M. L., Safo, M. K., & Contestabile, R. (2012). Biomedical aspects of pyridoxal 5'-phosphate availability. Frontiers in Bioscience (Elite Edition), 4, 897–913. [Link]
-
Brown, M. J., & Beier, K. (2025). Vitamin B6 Deficiency. In StatPearls. StatPearls Publishing. [Link]
-
Celli, B., di Salvo, M. L., & Contestabile, R. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 18. [Link]
-
Wikipedia. (2025). Pyridoxal phosphate. [Link]
-
Ueland, P. M., Ulvik, A., Rios-Avila, L., Midttun, O., & Gregory, J. F. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. PubMed, 25974692. [Link]
-
Zhang, T., & Ames, J. B. (2018). Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease. Sub-cellular biochemistry, 89, 247–273. [Link]
-
Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B₆ and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]
-
Rios-Avila, L., Nijhout, H. F., Reed, M. C., Sitren, H. S., & Gregory, J. F., 3rd. (2013). A mathematical model of tryptophan metabolism via the kynurenine pathway provides insights into the effects of vitamin B-6 deficiency, tryptophan loading, and induction of tryptophan 2,3-dioxygenase on tryptophan metabolites. The Journal of nutrition, 143(9), 1509–1519. [Link]
-
Chemistry LibreTexts. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). [Link]
-
Twardziok, M., Vrolijk, M. F., Opperhuizen, A., Jansen, E. H. J. M., van der Krieken, S., & Bast, A. (2017). The vitamin B6 paradox: Supplementation with high concentrations of pyridoxine leads to decreased vitamin B6 function. Toxicology in Vitro, 44, 206-212. [Link]
-
Cheng, C. H., Chang, S. J., & Lee, B. J. (2017). Effects of Vitamin B6 Deficiency on the Composition and Functional Potential of T Cell Populations. Journal of immunology research, 2017, 2197975. [Link]
-
Cheng, C. H., Chang, S. J., & Lee, B. J. (2017). Effects of Vitamin B6 Deficiency on the Composition and Functional Potential of T Cell Populations. PubMed, 28367454. [Link]
-
Linus Pauling Institute. (2025). Vitamin B6. Oregon State University. [Link]
-
ALPCO Diagnostics. (2025). Vitamin B6 MicroBiological Assay. [Link]
-
Ferwer. (2025). This compound - Information. [Link]
-
Catalyst University. (2019). Mammalian Pyridoxine (Vitamin B6) Processing & Metabolism. YouTube. [Link]
-
Natural Micron Pharm Tech. (2025). This compound. [Link]
-
Oxford Academic. (2025). A Protozoological Method for Detecting Clinical Vitamin B 6 Deficiency. [Link]
-
ChemBK. (2024). Vitamin B6 tripalmitate. [Link]
-
Reed, M. C., Nijhout, H. F., & Gregory, J. F., 3rd. (2015). A Mathematical Model Gives Insights into the Effects of Vitamin B-6 Deficiency on 1-Carbon and Glutathione Metabolism. The Journal of nutrition, 145(4), 849–856. [Link]
-
Zand, A., Zand, A., & Richter, M. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 118(10), 3826–3843. [Link]
-
PubChem. (2025). This compound. National Institutes of Health. [Link]
-
MySkinRecipes. (2025). This compound (Oil-Soluble Vitamin B6). [Link]
-
Zhonghe Fountain. (2025). A Vitamin B6 skin care active ingredient this compound. [Link]
-
Mooney, S., Leuendorf, J. E., Hendrickson, C., & Hellmann, H. (2009). Vitamin B6: a long known compound of surprising complexity. Molecules (Basel, Switzerland), 14(1), 329–351. [Link]
Sources
- 1. A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridoxine uptake by rat renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of individual vitamin B(6) compounds based on enzymatic conversion to 4-pyridoxolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Trypanosoma brucei brucei: uptake and metabolism of pyridoxine and pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of oral vitamin B6 supplementation on in vitro platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Pyridoxine tripalmitate in aqueous buffers
Welcome to the technical support resource for Pyridoxine Tripalmitate (PTP). This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant challenge of solubilizing this lipophilic compound in aqueous buffers for experimental use. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding this compound.
Q1: What is this compound and why is it so difficult to dissolve in aqueous buffers?
A: this compound (PTP) is a fat-soluble (lipophilic) derivative of Vitamin B6 (pyridoxine).[1][2] The parent molecule, pyridoxine, is highly water-soluble due to its polar hydroxyl groups.[3][4] However, in PTP, these polar groups are esterified with three long, nonpolar palmitic acid chains.[5][6] This modification dramatically increases the molecule's molecular weight (to approx. 884.4 g/mol ) and its overall hydrophobicity, making it virtually insoluble in water and standard aqueous buffers.[7][8][9] Think of it as adding long, oily tails to a water-loving head, causing the entire molecule to repel water.
Q2: I've seen some datasheets that list PTP as "water-soluble." Is this accurate?
A: This is a common point of confusion. While a few sources may list it as water-soluble, this is likely an oversimplification or an error stemming from its classification as a Vitamin B6 derivative.[7][] The overwhelming physicochemical evidence points to PTP being an oil-soluble, crystalline powder that is poorly soluble in aqueous systems.[1][2][5] For all practical laboratory purposes, you should treat it as a highly lipophilic compound.
Q3: Can I just add the PTP powder directly to my cell culture media or experimental buffer?
A: No, this approach is not recommended and will lead to inaccurate and non-reproducible results.[11][12] Due to its hydrophobic nature, the crystalline PTP powder will not dissolve. Instead, it will either float on the surface, settle at the bottom, or form a non-homogenous suspension.[12] This means the compound is not bioavailable to your cells or target system, rendering any experimental data unreliable.
Q4: What are the primary strategies to solubilize PTP for in vitro experiments?
A: There are several established methods for solubilizing highly lipophilic compounds like PTP. The choice depends on your experimental needs, required concentration, and tolerance for excipients. The main strategies are:
-
Co-Solvent Systems: Using a water-miscible organic solvent to create a concentrated stock solution.
-
Surfactant-Mediated Micellar Solubilization: Using detergents to form micelles that encapsulate PTP.[13]
-
Cyclodextrin Inclusion Complexes: Using cyclic oligosaccharides to form a host-guest complex with PTP, increasing its apparent water solubility.[14][15][16]
-
Lipid-Based Formulations: Creating systems like nanoemulsions for more complex delivery needs.[17][18]
Q5: What is the maximum concentration of PTP I can expect to achieve in an aqueous buffer?
A: There is no single answer, as the achievable concentration is entirely dependent on the solubilization method employed. With a simple co-solvent like DMSO, you might be limited to low micromolar concentrations in the final buffer before precipitation occurs. Using advanced methods like cyclodextrins or optimized surfactant systems can significantly increase this limit, potentially into the high micromolar or even low millimolar range, but this requires careful formulation and validation.
Section 2: Troubleshooting & Protocol Guides
This section provides detailed methodologies and troubleshooting advice for the most common solubilization techniques.
Initial Troubleshooting Workflow
Before selecting a complex protocol, follow this logical workflow to diagnose and solve your solubility issue.
Caption: General troubleshooting workflow for PTP solubility.
Method 1: Co-Solvent Systems (First-Line Approach)
Mechanism: This is the most straightforward method. A water-miscible organic solvent with low polarity, such as Dimethyl Sulfoxide (DMSO) or Ethanol, is used to dissolve the lipophilic PTP at a high concentration. This stock solution is then diluted into the aqueous buffer. The key is that the final concentration of the organic solvent in the aqueous medium must be low enough to not affect the biological system, yet sufficient to keep PTP in solution.[11]
-
Weigh PTP: Accurately weigh a precise amount of this compound powder (e.g., 8.84 mg) in a sterile microcentrifuge tube.
-
Add Co-Solvent: Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., add 1 mL DMSO for a 10 mM stock).
-
Dissolve: Vortex vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can aid dissolution. Expert Tip: Sonication in a water bath for 5-10 minutes is highly effective at breaking up small crystalline aggregates and ensuring complete dissolution.
-
Inspect: The final stock solution should be clear and free of any visible particulates.
-
Dilute: Perform a serial dilution of the stock into your final aqueous buffer or cell culture medium. It is critical to add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and prevent localized high concentrations that can cause precipitation.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution into aqueous buffer | The final concentration of PTP exceeds its solubility limit in the low-percentage organic solvent mixture. | 1. Decrease the final concentration of PTP. 2. Ensure the final DMSO/Ethanol concentration does not exceed 0.5-1% for most cell-based assays. 3. Add the stock solution dropwise into the buffer while vigorously vortexing. |
| Stock solution is cloudy or has particulates | Incomplete dissolution or the stock concentration is too high even for the pure organic solvent. | 1. Increase sonication time and/or warm to 37°C. 2. If cloudiness persists, lower the stock concentration. 3. Filter the stock through a 0.22 µm PTFE (Teflon) syringe filter. |
| Observed cell toxicity or off-target effects | The final concentration of the organic co-solvent (e.g., DMSO) is too high for the experimental system. | 1. Always run a vehicle control (buffer + same final concentration of co-solvent without PTP). 2. Reduce the final co-solvent concentration to the lowest possible level (e.g., <0.1%). This may require preparing a more dilute stock. |
Method 2: Surfactant-Mediated Solubilization
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. PTP, being lipophilic, will partition into the hydrophobic core, allowing it to be stably dispersed in the aqueous buffer.[13] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used as they tend to be less disruptive to biological systems than ionic surfactants.
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound [myskinrecipes.com]
- 3. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 6. This compound-BERI PHARMA CO., LTD. [en.zhberi.com]
- 7. chembk.com [chembk.com]
- 8. This compound | CAS 4372-46-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. itmedicalteam.pl [itmedicalteam.pl]
Technical Support Center: Strategies for Preventing Pyridoxine Tripalmitate Aggregation in In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridoxine Tripalmitate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of compound aggregation in in vitro assays. Due to its lipophilic nature, this compound has a strong tendency to aggregate in aqueous buffer systems, which can lead to inaccurate and irreproducible experimental results. This resource is designed to provide you with the foundational knowledge and practical protocols to mitigate these issues, ensuring the scientific integrity of your work.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a fat-soluble derivative of Vitamin B6.[1][2] The addition of three palmitate fatty acid chains to the pyridoxine backbone dramatically increases its lipophilicity, rendering it poorly soluble in the aqueous environments typical of most in vitro assays.[1][2] This inherent hydrophobicity is the primary driver of its aggregation in buffer solutions.
| Property | Value | Source |
| Molecular Formula | C56H101NO6 | [] |
| Molecular Weight | 884.40 g/mol | [] |
| Appearance | White or off-white crystalline powder | [1] |
| Solubility | Oil-soluble, poorly water-soluble | [1][2] |
When introduced into an aqueous medium, this compound molecules will preferentially associate with each other to minimize their contact with water, leading to the formation of aggregates. These aggregates can range in size from small oligomers to large, visible precipitates.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results in my cell-based assay when using this compound. Could this be due to aggregation?
A1: Yes, inconsistent results are a hallmark of compound aggregation. When this compound aggregates, the actual concentration of the monomeric, biologically active compound in your assay is unknown and likely much lower than your nominal concentration.[4] This can lead to poor reproducibility, a loss of potency, and a high degree of variability between replicate wells and experiments.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Knowing the approximate CMC is crucial because it dictates the maximum concentration of monomeric this compound that can be achieved in your assay buffer. Exceeding this concentration will lead to aggregation.
Q3: My stock solution of this compound in DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why does this happen?
A3: This is a common issue with lipophilic compounds.[8] this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO). However, when this concentrated stock solution is diluted into an aqueous buffer, the dramatic change in solvent polarity causes the compound to crash out of solution and form aggregates or precipitates. The final concentration of DMSO in your assay should be kept as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts.[4]
Q4: Can I use sonication to dissolve the precipitated this compound in my assay buffer?
A4: While sonication can be used to disperse the initial stock solution in an organic solvent, it is generally not recommended for dissolving the compound in the final aqueous assay buffer.[4] Sonication can introduce high energy that may lead to the formation of undefined aggregates or micelles, which can still interfere with the assay and may not represent the biologically active form of the compound.
Troubleshooting Guide: Step-by-Step Protocols to Prevent Aggregation
This section provides practical, step-by-step protocols to help you overcome the challenges of working with this compound in in vitro assays.
Workflow for Handling this compound in In Vitro Assays
Caption: Workflow for preparing and troubleshooting this compound solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution
The first step in any experiment with a lipophilic compound is to prepare a high-quality, fully solubilized stock solution in an appropriate organic solvent.
Materials:
-
This compound (powder)
-
100% Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Amber glass vial or a vial protected from light
Procedure:
-
Weigh out the desired amount of this compound powder and place it in the vial.
-
Add the required volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. A brief, gentle warming in a water bath (not exceeding 37°C) can aid dissolution, but be cautious of compound stability.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining the Apparent Aqueous Solubility
Before proceeding with your main experiment, it is crucial to determine the practical solubility limit of this compound in your specific assay buffer.
Materials:
-
This compound stock solution in 100% DMSO
-
Your specific in vitro assay buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at multiple wavelengths (e.g., 400-600 nm)
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your assay buffer. It is important to add the DMSO stock to the buffer and mix immediately to minimize precipitation.[4]
-
Include a vehicle control (buffer with the same final concentration of DMSO).
-
Incubate the plate under the same conditions as your planned assay (e.g., 37°C, 5% CO2).
-
After the incubation period, visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Measure the absorbance of each well across a range of wavelengths. An increase in absorbance, particularly at shorter wavelengths, is indicative of light scattering from aggregates.
-
The highest concentration that remains clear by visual inspection and does not show an increase in absorbance compared to the vehicle control is your apparent aqueous solubility limit. Your final assay concentrations should be kept below this limit.
Protocol 3: Utilizing Surfactants to Prevent Aggregation
For many biochemical assays, the inclusion of a non-ionic surfactant can significantly improve the solubility of lipophilic compounds.[9][10]
Recommended Surfactants and Working Concentrations:
| Surfactant | Typical Working Concentration | Notes |
| Tween-20 (Polysorbate 20) | 0.005% - 0.05% (v/v) | Commonly used, but can interfere with some enzyme assays. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Effective, but also has the potential for assay interference. |
| Pluronic F-68 | 0.01% - 0.1% (w/v) | A gentler, non-ionic surfactant, often better tolerated by cells. |
Procedure:
-
Prepare your assay buffer containing the desired concentration of the chosen surfactant.
-
When preparing your final working solution of this compound, add the DMSO stock to the surfactant-containing buffer while vortexing to ensure rapid dispersion.
-
Always include the surfactant in your vehicle control to account for any effects of the surfactant itself on the assay.
Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[9] Below the CMC of the surfactant, the monomers can help to shield the hydrophobic this compound molecules from water, preventing self-aggregation. Above the CMC, the surfactant micelles can encapsulate the this compound, keeping it in solution.[11]
Protocol 4: Advanced Delivery Methods: Cyclodextrins and Liposomes
For cell-based assays where surfactants may be cytotoxic, alternative delivery methods can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate lipophilic molecules like this compound, increasing their aqueous solubility.[4]
-
Recommendation: Use methyl-β-cyclodextrin at a concentration that is empirically determined to be non-toxic to your cells.
-
-
Liposomes: These are spherical vesicles composed of a lipid bilayer.[13] Hydrophobic compounds like this compound can be incorporated into the lipid bilayer of the liposome, which can then be used to deliver the compound to cells.[13]
-
Recommendation: Utilize commercially available liposome formulation kits or follow established protocols for thin-film hydration to encapsulate this compound.[13]
-
Logical Flow for Troubleshooting Aggregation
Sources
- 1. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 2. This compound-BERI PHARMA CO., LTD. [en.zhberi.com]
- 4. benchchem.com [benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Controlled drug release from gels using surfactant aggregates: I. Effect of lipophilic interactions for a series of uncharged substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Enhancing the Bioavailability of Pyridoxine Tripalmitate in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical strategies and troubleshooting advice for improving the oral bioavailability of Pyridoxine tripalmitate in your animal studies. As a highly lipophilic ester of Vitamin B6, this compound presents unique formulation challenges. This resource will equip you with the foundational knowledge and actionable protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a fat-soluble derivative of pyridoxine (Vitamin B6), created by esterifying the hydroxyl groups of pyridoxine with palmitic acid, a 16-carbon saturated fatty acid. This modification significantly increases its lipophilicity, rendering it practically insoluble in water.[1][2] While this lipophilicity can enhance its stability, it poses a significant challenge for oral absorption. For effective absorption, a drug must have some degree of aqueous solubility to dissolve in the gastrointestinal fluids and sufficient permeability to cross the intestinal membrane. Due to its high lipophilicity, the dissolution of this compound in the aqueous environment of the gastrointestinal tract is the rate-limiting step for its absorption, often leading to low and variable bioavailability.[3][4]
Q2: What is the likely metabolic fate of this compound in the gastrointestinal tract?
While direct studies on the gastrointestinal hydrolysis of this compound are not extensively documented, it is highly probable that it undergoes enzymatic hydrolysis by pancreatic lipase and other intestinal esterases prior to absorption. This is analogous to the digestion of other dietary fat-soluble vitamin esters, such as retinyl palmitate (a Vitamin A ester).[5][6][7][8] These enzymes cleave the ester bonds, releasing free pyridoxine and palmitic acid. The liberated pyridoxine, being water-soluble, can then be absorbed by the intestinal epithelial cells through both passive diffusion and carrier-mediated transport mechanisms.[2] The fatty acids are absorbed through micellar solubilization. Therefore, formulation strategies should not only focus on enhancing the dissolution of the intact ester but also on facilitating its enzymatic hydrolysis and the subsequent absorption of pyridoxine.
Troubleshooting Guide: Common Issues in this compound Bioavailability Studies
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established scientific principles.
Issue 1: Low and Inconsistent Oral Bioavailability in Pilot Animal Studies
Plausible Cause: Poor dissolution and inefficient solubilization of this compound in the gastrointestinal fluids. The highly crystalline and lipophilic nature of the compound limits its interaction with the aqueous environment of the gut.
Troubleshooting Strategies:
-
Lipid-Based Formulations: The most effective approach for enhancing the bioavailability of highly lipophilic compounds is to formulate them in a lipid-based delivery system.[3][4][9] These formulations present the drug in a solubilized state, bypassing the dissolution step.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10] The small droplet size provides a large surface area for both drug release and enzymatic activity.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers where the drug is encapsulated within a solid lipid matrix.[11][12] They offer advantages such as controlled release and improved stability. NLCs are a modified version of SLNs that incorporate liquid lipids, which can increase drug loading and prevent drug expulsion during storage.[13]
-
-
Particle Size Reduction: While this compound is intended to be dissolved in a lipid vehicle, the particle size of the raw material can still influence the dissolution rate during formulation preparation. Micronization or nanocrystallization of the raw material can be a preliminary step to improve its dissolution in the lipid excipients.
Experimental Workflow: Formulation Selection
Caption: Workflow for selecting a suitable lipid-based formulation.
Issue 2: Drug Precipitation Upon Dilution of a Lipid-Based Formulation
Plausible Cause: The formulation, when diluted in the aqueous environment of the gut, becomes supersaturated with this compound. If the drug's concentration exceeds its solubility in the dispersed lipid phase, it can precipitate out, negating the benefits of the lipid-based system.
Troubleshooting Strategies:
-
Inclusion of Polymeric Precipitation Inhibitors: Incorporating polymers such as HPMC (hydroxypropyl methylcellulose), PVP (polyvinylpyrrolidone), or Soluplus® into the SNEDDS formulation can help maintain a supersaturated state by inhibiting drug nucleation and crystal growth.[10][14][15][16] This "parachute effect" prolongs the time the drug remains in a dissolved state, allowing for greater absorption.
-
Optimize Excipient Ratios: The ratio of oil, surfactant, and co-surfactant is critical. A well-designed formulation will form a stable nanoemulsion with a high capacity to solubilize the drug even after dilution. Systematically screen different ratios of these components to find the optimal composition.
-
Increase Surfactant Concentration: A higher concentration of surfactant can create more micelles, increasing the solubilization capacity of the aqueous phase for the drug. However, be mindful of potential gastrointestinal irritation with high surfactant levels.
Data Presentation: Excipient Screening for SNEDDS
| Excipient Type | Examples | Rationale for Use with this compound |
| Oils | Medium-chain triglycerides (e.g., Capmul MCM), Long-chain triglycerides (e.g., soybean oil, sesame oil) | High solubilizing capacity for lipophilic drugs. |
| Surfactants | Polysorbates (e.g., Tween 80), Cremophor EL, Labrasol | Facilitate the formation of nanoemulsions and enhance drug solubilization. |
| Co-surfactants | Transcutol, Polyethylene Glycols (PEGs) | Improve the emulsification process and increase the amount of oil that can be incorporated. |
| Precipitation Inhibitors | HPMC, PVP, Soluplus® | Prevent drug precipitation from a supersaturated state upon dilution in the GI tract.[10][14][15][16] |
Issue 3: Low Encapsulation Efficiency in SLN/NLC Formulations
Plausible Cause: The drug is expelled from the solid lipid matrix during the crystallization process upon cooling. This is more common with highly ordered crystalline lipids.
Troubleshooting Strategies:
-
Use of Nanostructured Lipid Carriers (NLCs): By incorporating a liquid lipid into the solid lipid matrix, NLCs create a less ordered, imperfect crystalline structure. This provides more space to accommodate the drug molecules, leading to higher encapsulation efficiency and preventing drug expulsion.[13]
-
Optimize the Lipid Matrix: Select lipids that have a less perfect crystal lattice. A mixture of different solid lipids can also create imperfections in the crystal structure, improving drug loading.
-
High-Speed Homogenization and Ultrasonication: The method of preparation significantly impacts encapsulation efficiency. High-energy methods like high-speed homogenization followed by ultrasonication can rapidly solidify the lipid nanoparticles, trapping the drug before it can be expelled.[17][18]
Experimental Workflow: Preparation of SLNs
Caption: A typical workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Issue 4: Instability of Lipid-Based Formulations During Storage
Plausible Cause:
-
Nanoemulsions (SNEDDS): Phase separation, creaming, or cracking over time due to thermodynamic instability.
-
SLNs/NLCs: Particle aggregation, crystal growth, and drug expulsion.[11][12][19][20]
Troubleshooting Strategies:
-
Optimize Zeta Potential: For SLNs and NLCs, a sufficiently high zeta potential (either positive or negative, typically > |30| mV) provides enough electrostatic repulsion to prevent particle aggregation. The choice of surfactants can influence the zeta potential.
-
Lyophilization (Freeze-Drying): Converting the liquid nanoformulation into a solid powder by lyophilization can significantly improve its long-term stability. Cryoprotectants like trehalose or sucrose should be added to prevent particle aggregation during the freezing and drying processes.[21]
-
Storage Conditions: Store formulations at appropriate temperatures (often refrigerated) and protected from light to minimize degradation.[11][19][20]
Protocols for Key Experiments
Protocol 1: In Vitro Lipolysis for Predicting In Vivo Performance
This model simulates the digestion of lipid-based formulations in the small intestine to assess the solubilization and potential for absorption of the drug.[22][23][24][25][26]
Materials:
-
Lipolysis buffer (e.g., maleate buffer, pH 6.5)
-
Bile salts (e.g., sodium taurocholate)
-
Phospholipids (e.g., phosphatidylcholine)
-
Pancreatic lipase (e.g., porcine pancreatin)
-
Calcium chloride (CaCl2)
-
pH-stat titrator
Procedure:
-
Prepare the lipolysis medium containing bile salts and phospholipids in the lipolysis buffer and equilibrate to 37°C.
-
Add the this compound formulation to the lipolysis medium.
-
Initiate the lipolysis by adding pancreatic lipase and CaCl2.
-
Maintain the pH at 6.5 using the pH-stat titrator by adding a standardized NaOH solution. The rate of NaOH addition is proportional to the rate of fatty acid release from the lipid formulation.
-
At various time points, collect samples and immediately stop the enzymatic reaction (e.g., by adding a lipase inhibitor).
-
Centrifuge the samples to separate the aqueous phase (containing micelles with solubilized drug) from the undigested lipid and precipitated drug.
-
Analyze the concentration of Pyridoxine and/or its hydrolyzed form (pyridoxine) in the aqueous phase using a validated HPLC or LC-MS/MS method.
Interpretation: A higher concentration of the drug in the aqueous micellar phase suggests better solubilization and a higher potential for in vivo absorption.
Protocol 2: Animal Pharmacokinetic Study Design
Objective: To determine the oral bioavailability of this compound from different formulations.
Animal Model:
-
Rats or mice are commonly used for initial bioavailability screening.[2]
-
Ensure animals are fasted overnight to minimize food effects on absorption.
Study Design:
-
Group 1 (Intravenous): Administer a known dose of pyridoxine hydrochloride intravenously to determine the 100% bioavailability reference.
-
Group 2 (Oral Suspension): Administer an aqueous suspension of unformulated this compound as a baseline control.
-
Group 3 onwards (Test Formulations): Administer the different lipid-based formulations of this compound orally.
Procedure:
-
Administer the formulations to the respective groups.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein or retro-orbital sinus).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of pyridoxine and its major metabolite, 4-pyridoxic acid, using a validated LC-MS/MS method.[5][11]
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Data Presentation: Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | F (%) |
| Pyridoxine HCl (IV) | - | - | [Value] | 100 |
| PTP Suspension (Oral) | [Value] | [Value] | [Value] | [Value] |
| PTP-SNEDDS (Oral) | [Value] | [Value] | [Value] | [Value] |
| PTP-SLN (Oral) | [Value] | [Value] | [Value] | [Value] |
PTP: this compound
References
-
A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems. (2020). RSC Publishing. [Link]
-
Plasma kinetics of vitamin A in humans after a single oral dose of [8,9,19-13C]retinyl palmitate. PubMed. [Link]
-
A Review on Solid Supersaturable SNEDDS. Research Journal of Pharmacy and Technology. [Link]
-
Simultaneous lipolysis/permeation in vitro model, for the estimation of bioavailability of lipid based drug delivery systems. ScienceDirect. [Link]
-
In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central. [Link]
-
Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs. PMC - NIH. [Link]
-
Stability of solid lipid nanoparticles (SLN) and nanostructured lipid... ResearchGate. [Link]
-
Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. NIH. [Link]
-
In vitro assessment of oral lipid based formulations. PubMed. [Link]
-
Solidification of SNEDDS Using Mesoporous Carriers: Design, Biopharmac. DDDT. [Link]
-
Mechanisms involved in the intestinal absorption of dietary vitamin A and provitamin A carotenoids. PMC - PubMed Central. [Link]
-
Digestion and Intestinal Absorption of Dietary Carotenoids and Vitamin A. Abdominal Key. [Link]
-
Optimisation and Stability Assessment of Solid Lipid Nanoparticles using Particle Size and Zeta Potential. Journal of Physical Science. [Link]
-
The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. PMC - NIH. [Link]
-
Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase. PubMed. [Link]
-
Esterification of cholesterol and lipid-soluble vitamins by human pancreatic carboxyl ester hydrolase. PubMed. [Link]
-
Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC - NIH. [Link]
-
In vitro lipid digestion models. GSC Biological and Pharmaceutical Sciences. [Link]
-
Structure and Function of Pancreatic Lipase-Related Protein 2 and Its Relationship With Pathological States. NIH. [Link]
-
Improving the Drug Load and in vitro Performance of Supersaturated Self-Nanoemulsifying Drug Delivery Systems (Super-SNEDDS) using Polymeric Precipitation Inhibitors. Request PDF - ResearchGate. [Link]
-
This compound; VB6 Tripalmitate. Suzhou Health Chemicals Co., Ltd.. [Link]
-
Transport of high concentration of thiamin, riboflavin and pyridoxine across intestinal epithelial cells Caco-2. PubMed. [Link]
-
Design and Optimization of Solid Lipid Nanoparticles Loaded with Triamcinolone Acetonide. MDPI. [Link]
-
Studies on vitamin A esterase. 4. The hydrolysis and synthesis of vitamin A esters by rat intestinal mucosae. PMC - NIH. [Link]
-
Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins. PubMed Central. [Link]
-
Use of Lipid Nanocarriers to Improve Oral Delivery of Vitamins. PMC - NIH. [Link]
-
Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. PMC - NIH. [Link]
-
Toxicokinetiek en embryotoxische effecten van Vitamine A na eenmalige orale toediening van verschillende doses retinylpalmitaat aan drachtige ratten. RIVM Publications Repository. [Link]
-
Teratogenicity of a single oral dose of retinyl palmitate in the rat, and the role of dietary vitamin A status. PubMed. [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC - NIH. [Link]
-
Retinyl palmitate. Wikipedia. [Link]
-
Utilization of Nanotechnology to Improve the Handling, Storage and Biocompatibility of Bioactive Lipids in Food Applications. NIH. [Link]
-
Use of Lipid Nanocarriers to Improve Oral Delivery of Vitamins. ResearchGate. [Link]
-
Lipases: it's not just pancreatic lipase! AVMA Journals. [Link]
-
Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. Springer. [Link]
-
Case STUDY: OPTIMIZING LIPID-BASED DRUG FORMULATIONS 23 3 x20. ProtoQSAR. [Link]
-
Optimizing oral drug delivery using lipid based formulations. SciSpace. [Link]
-
Lipid Nanoparticles: An Effective Tool to Improve the Bioavailability of Nutraceuticals. MDPI. [Link]
-
Development and Optimization of Solid Lipid Nanoparticle for Topical Delivery. Journal of Drug Delivery and Therapeutics. [Link]
-
Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. MDPI. [Link]
-
Development and Study of Nanoemulsions and Nanoemulsion-Based Hydrogels for the Encapsulation of Lipophilic Compounds. PMC - NIH. [Link]
-
NANOEMULSION: A NOVEL APPROACH. IJNRD. [Link]
-
Pancreatic Enzymes and Their Role in Absorption of Fat-Soluble Vitamins. Prime Scholars. [Link]
-
How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. PMC - NIH. [Link]
-
In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. PubMed. [Link]
-
Permeability for intestinal absorption: Caco-2 assay and related issues. PubMed. [Link]
-
Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. YouTube. [Link]
Sources
- 1. Pancreatic lipase-related protein 2 is responsible for the increased hepatic retinyl ester hydrolase activity in vitamin A-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport of high concentration of thiamin, riboflavin and pyridoxine across intestinal epithelial cells Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway. | Semantic Scholar [semanticscholar.org]
- 5. Plasma kinetics of vitamin A in humans after a single oral dose of [8,9,19-13C]retinyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in the intestinal absorption of dietary vitamin A and provitamin A carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digestion and Intestinal Absorption of Dietary Carotenoids and Vitamin A | Abdominal Key [abdominalkey.com]
- 8. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. rjptonline.org [rjptonline.org]
- 11. A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03491F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
- 18. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin | MDPI [mdpi.com]
- 19. jps.usm.my [jps.usm.my]
- 20. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eko.co.jp [eko.co.jp]
- 23. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro assessment of oral lipid based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro lipid digestion models | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 27. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Analysis of Pyridoxine Tripalmitate Degradation Products
Introduction
Welcome to the technical support guide for the analysis of Pyridoxine Tripalmitate and its degradation products. This compound, a lipophilic derivative of Vitamin B6, is valued in cosmetic and pharmaceutical formulations for its enhanced stability and skin permeability.[1][2][3] However, like all active ingredients, its efficacy and safety are contingent upon its stability. Understanding its degradation profile is not merely an academic exercise; it is a critical component of quality control and regulatory compliance.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the stability testing and analysis of this molecule. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot effectively and develop robust, reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and analysis of this compound.
Q1: What is this compound and why is its stability a concern?
A1: this compound is an oil-soluble ester of Pyridoxine (Vitamin B6) and palmitic acid.[4] This modification of the water-soluble Vitamin B6 enhances its stability and allows for better incorporation into lipid-based formulations like creams and lotions.[1][2] Stability is a primary concern because degradation can lead to a loss of potency and the formation of potentially unknown impurities, which could impact the product's safety and performance. The purpose of stability testing is to understand how the quality of the substance changes over time under the influence of environmental factors like temperature, humidity, and light.[5]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure—three ester linkages to a pyridine core—the most anticipated degradation pathway is hydrolysis . This process involves the cleavage of one or more of the palmitate ester bonds, especially under acidic or basic conditions. This would yield di- and mono-palmitate esters of pyridoxine, and ultimately, free pyridoxine and palmitic acid.
Other potential pathways, common to the pyridoxine moiety, include oxidation and photodegradation .[6][7][8]
-
Oxidative degradation can target the pyridine ring and its substituents, potentially forming products like pyridoxal or 4-pyridoxic acid.[6][9]
-
Photodegradation can occur upon exposure to UV light, leading to complex reactions that may involve the formation of species like ortho-quinone methide.[10][11]
Q3: What are the regulatory expectations for analyzing degradation products?
A3: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), require comprehensive stability data for drug substances and products. The key guideline, ICH Q1A(R2), mandates "forced degradation" or "stress testing" studies.[5][12][13] The goal of these studies is to:
-
Identify the likely degradation products.
-
Establish the intrinsic stability of the molecule.
-
Validate the stability-indicating power of the analytical procedures used.[14][15]
This means your analytical method must be able to separate the intact this compound from all its potential degradation products and accurately quantify them.
Part 2: Troubleshooting Guide for Analytical Methods
This section adopts a problem-and-solution format to address specific experimental challenges.
Sample Preparation & Extraction
Q4: I'm seeing low recovery of this compound from my cream-based formulation. What's going wrong?
A4: Low recovery from a complex, lipid-rich matrix is a common challenge. The issue likely lies in inefficient extraction or loss of analyte during sample workup.
-
Causality: this compound is highly lipophilic due to the three palmitate chains.[1] To extract it from an emulsion (cream), you must first break the emulsion and then use a solvent in which the analyte is highly soluble and which is immiscible with the bulk of the matrix.
-
Solutions & Rationale:
-
Emulsion Disruption: Before extraction, try disrupting the cream structure. This can be achieved by vortexing with a small amount of a polar solvent like methanol or ethanol, which can help break the oil-water interface.
-
Solvent Selection: Use a non-polar organic solvent for the primary extraction. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or isopropanol is a good starting point. Since lipids are a diverse group, a combination of techniques is often used for characterization.[16]
-
Saponification (Use with Caution): For some fat-soluble vitamins, a saponification step (using KOH in ethanol) is used to hydrolyze triglycerides in the matrix.[17][18][19] However, this is NOT recommended for analyzing this compound degradation , as the harsh basic conditions will hydrolyze the ester linkages of the analyte itself, artificially creating the very degradation products you are trying to measure.
-
Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE): Consider these techniques for cleaner extracts. For SPE, a C18 or other reversed-phase sorbent would be appropriate. Elute with a strong, non-polar solvent.
-
Chromatographic Issues
Q5: My HPLC peaks for this compound are broad and tailing. How can I improve the peak shape?
A5: Poor peak shape for highly lipophilic compounds is often related to the mobile phase, stationary phase, or injection solvent.
-
Causality: Broad peaks suggest slow kinetics or secondary interactions on the column. Tailing often indicates active sites on the silica backbone interacting with the pyridine nitrogen or sample overload. Because many lipids are nonvolatile, derivatization is often required before GC analysis, which adds complexity. HPLC is often simpler as derivatization is not required.[16]
-
Solutions & Rationale:
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting in a very strong, non-polar solvent (like pure hexane) while the mobile phase is more polar can cause significant peak distortion. Try dissolving the sample in the mobile phase itself.
-
Mobile Phase Composition: For this reversed-phase separation, you need a strong organic mobile phase. A gradient of acetonitrile or methanol with a small amount of a non-polar solvent like isopropanol or tetrahydrofuran (THF) can improve peak shape and resolution.
-
Column Choice: A standard C18 column is a good start. If tailing persists, consider a column with high-purity silica and end-capping to minimize silanol interactions.
-
Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[20]
-
Check for Overload: Dilute your sample. Injecting too much mass onto the column is a common cause of broad, fronting, or tailing peaks.[20]
-
Q6: I can't separate the parent this compound from its di-palmitate and mono-palmitate degradation products. What should I do?
A6: Co-elution of structurally similar compounds requires optimization of chromatographic selectivity.
-
Causality: These compounds are all highly lipophilic. The primary difference is a slight increase in polarity as each palmitate group is removed. A standard gradient may not provide enough resolving power.
-
Solutions & Rationale:
-
Shallow Gradient: The key is to use a very slow, shallow gradient. Instead of a rapid 10-minute gradient from 50% to 100% organic, try a 30-40 minute gradient that changes by only 0.5-1% organic per minute in the elution window of interest.
-
Change Organic Modifier: The selectivity of the separation can be altered by changing the organic solvent. If you are using acetonitrile, try methanol, or a ternary mixture (e.g., water/acetonitrile/isopropanol).
-
Stationary Phase Chemistry: If mobile phase optimization fails, consider a different stationary phase. A phenyl-hexyl or a C30 column can offer different selectivity for lipophilic compounds compared to a standard C18.
-
UHPLC System: If available, transferring the method to a UHPLC system with a sub-2 µm particle column will provide significantly higher efficiency and resolving power.
-
Detection and Identification
Q7: How can I identify an unknown peak in my chromatogram that I suspect is a degradation product?
A7: Tentative identification without a reference standard relies heavily on mass spectrometry (MS).
-
Causality: UV detection only tells you that a compound is present. Mass spectrometry provides the molecular weight and fragmentation data needed for structural elucidation.
-
Solutions & Rationale:
-
LC-MS Analysis: The most powerful tool is Liquid Chromatography-Mass Spectrometry.
-
Determine Molecular Weight: Look for the molecular ion ([M+H]⁺ in positive ESI mode). This compound has a molecular weight of 884.4 g/mol .[2] A di-palmitate degradant would have a mass corresponding to the loss of one palmitoyl group (C16H31O), and so on.
-
Fragmentation (MS/MS): Perform MS/MS on the parent ion. The fragmentation pattern will provide structural clues. For example, you would expect to see losses corresponding to the palmitate chains and fragments related to the pyridoxine core.
-
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide a highly accurate mass measurement, which allows you to determine the elemental formula of the unknown peak, greatly increasing confidence in its identification.
-
Forced Degradation Comparison: Compare the chromatograms from different stress conditions (acid, base, peroxide, etc.). A peak that appears only under hydrolytic conditions is likely a hydrolysis product. A peak appearing under oxidative stress is likely an oxidation product. This provides orthogonal evidence for your identification.
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines a standard approach for conducting forced degradation studies as per ICH guidelines.[14][15][21] The goal is to achieve 5-20% degradation of the active ingredient.[14][22]
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or isopropanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature (hydrolysis is typically faster under basic conditions). Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours. Also, heat the stock solution at 60 °C for 24 hours.
-
Photostability: Expose the solid drug substance and the stock solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for a reversed-phase HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v)
-
Gradient:
-
0-5 min: 80% B
-
5-35 min: 80% to 100% B (linear gradient)
-
35-40 min: 100% B (hold)
-
40.1-45 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
Table 1: Potential Degradation Products and Their Properties
| Compound Name | Potential Formation Condition | Expected Mass Change from Parent | Expected [M+H]⁺ (m/z) | Notes |
| This compound | (Parent Compound) | N/A | 885.4 | Highly lipophilic. |
| Pyridoxine Dipalmitate | Acid/Base Hydrolysis | -238.22 | 647.2 | Loss of one palmitate chain. |
| Pyridoxine Monopalmitate | Acid/Base Hydrolysis | -476.44 | 409.0 | Loss of two palmitate chains. |
| Pyridoxine | Acid/Base Hydrolysis | -714.66 | 170.8 | Complete hydrolysis. Much more polar. |
| Pyridoxal derivative | Oxidation | Varies | Varies | Oxidation of a hydroxymethyl group to an aldehyde. |
| 4-Pyridoxic acid derivative | Oxidation | Varies | Varies | Further oxidation to a carboxylic acid. |
Part 4: Visualization of Workflows and Pathways
Diagram 1: General Workflow for Degradation Product Analysis
Caption: Workflow for forced degradation, analysis, and identification.
Diagram 2: Primary Hydrolytic Degradation Pathway
Caption: Stepwise hydrolysis of this compound.
References
-
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]
-
This compound; VB6 Tripalmitate. Suzhou Health Chemicals Co., Ltd. [Link]
-
Kinetics and mechanism of oxidation of pyridoxine by enneamolybdomanganate(IV). ScienceDirect. [Link]
-
Theoretical Study of Pyridoxine (Vitamin B6) Photolysis. ACS Publications. [Link]
-
Radiolysis of pyridoxine (vitamin B 6) in aqueous solution under different conditions. ResearchGate. [Link]
-
The bacterial oxidation of vitamin B6. V. The enzymatic formation of pyridoxal and isopyridoxal from pyridoxine. PubMed. [Link]
-
The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study. PubMed. [Link]
-
Vitamin в6: Pyridoxine, Pyridoxal and Pyridoxamine. Springer. [Link]
-
This compound. Natural Micron Pharm Tech. [Link]
-
Determination of Fat-Soluble Vitamins in Foods Using Agilent Chem Elut S Extraction with LC/DAD and LC/MS. Agilent. [Link]
-
Vitamin B6. Wikipedia. [Link]
-
Theoretical study of pyridoxine (vitamin B6) photolysis. DiVA portal. [Link]
-
Determination of Fat-soluble Vitamins in Food and Pharmaceutical Supplements Using Packed-fiber Solid Phase Extraction (PFSPE) for Sample Preconcentration/ Clean-up. ResearchGate. [Link]
-
HPLC ANALYSIS OF VITAMIN B1, B2, B3, B6, B9, B12 AND VITAMIN C IN VARIOUS FOOD MATRICES. CPUT. [Link]
-
HPLC Method for Analysis of Pyridoxine on Primesep 100 Column. Alltesta. [Link]
-
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. [Link]
-
HPLC Guide to Troubleshooting. Chromatography Online. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Comparative Study for the Determination of Fat-Soluble Vitamins in Rice Cereal Baby Foods Using HPLC-DAD and UHPLC-APCI-MS/MS. NIH. [Link]
-
Fat-soluble vitamins (A, E, D, and K). OUCI. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. NIH. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing. [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Kinetic and Thermodynamic Insights into the Thermal Degradation of Vitamin B6: From Laboratory Experiment to Educational Model. MDPI. [Link]
-
Proposed degradation reaction of the pyridoxine hydrochloride (vit. B 6 ) ligand. ResearchGate. [Link]
-
Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Uptake, hydrolysis, and metabolism of pyridoxine-5'-beta-D-glucoside in Caco-2 cells. PubMed. [Link]
-
The Synthesis of Long Chain Fatty Acid Derivatives of the Vitamin B6 Group. ElectronicsAndBooks. [Link]
-
Pyridoxine Degradation Pathway. Eawag-BBD. [Link]
-
Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. JAPS. [Link]
-
HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. Academic Journals. [Link]
-
This compound - Information. Ferwer. [Link]
Sources
- 1. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. This compound | 4372-46-7 [chemicalbook.com]
- 4. ferwer.com [ferwer.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bacterial oxidation of vitamin B6. V. The enzymatic formation of pyridoxal and isopyridoxal from pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Theoretical study of pyridoxine (vitamin B6) photolysis [diva-portal.org]
- 12. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. longdom.org [longdom.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. hplc.eu [hplc.eu]
- 17. agilent.com [agilent.com]
- 18. Analytical Methodologies for Fat-Soluble Vitamin Determination - Creative Proteomics [creative-proteomics.com]
- 19. Comparative Study for the Determination of Fat-Soluble Vitamins in Rice Cereal Baby Foods Using HPLC-DAD and UHPLC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Mitigating Pyridoxine Tripalmitate Interference in Cell Viability Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of Pyridoxine tripalmitate in cell-based assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your cell viability data.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound is a lipophilic, oil-soluble derivative of Vitamin B6 (pyridoxine).[1][2] This esterification with three palmitic acid chains renders the molecule highly fat-soluble, enhancing its stability and skin penetration for cosmetic applications.[1][3] However, this very lipophilicity is the primary source of interference in aqueous, cell-based assay systems.
Key Chemical Properties:
| Property | Value/Description | Source |
| CAS Number | 4372-46-7 | [3][] |
| Molecular Formula | C₅₆H₁₀₁NO₆ | [1][] |
| Molecular Weight | 884.40 g/mol | [][5] |
| Appearance | White or off-white crystalline powder | [2][] |
| Solubility | Oil-soluble; Poor aqueous solubility | [2][6] |
| Melting Point | 72-73°C | [] |
The core issue arises from introducing a highly lipophilic compound into the predominantly aqueous environment of cell culture media. This can lead to several confounding factors:
-
Precipitation: The compound may fall out of solution, reducing the effective concentration and creating particulates that can interfere with optical readings.[6]
-
Aggregation: Lipophilic molecules can self-associate to form micelles or aggregates, which may have unintended biological effects or interact with assay reagents.[6]
-
Cell Membrane Sequestration: The compound can accumulate in the lipid bilayers of cell membranes, potentially altering membrane fluidity and function.[6]
Troubleshooting Guide: Tetrazolium-Based Assays (e.g., MTT, XTT)
Tetrazolium assays (like MTT, MTS, XTT) are colorimetric methods that measure cellular metabolic activity.[7][8] Viable cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the tetrazolium salt to a colored formazan product.[8][9]
FAQ 1: I'm observing an unexpected increase in cell viability with high concentrations of this compound. Is this real?
Answer: It is highly unlikely to be a true representation of increased cell viability. This is a classic artifact observed with lipophilic or reducing compounds.
Root Cause Analysis: The MTT assay is susceptible to interference from compounds that can chemically reduce the tetrazolium salt, independent of cellular enzymatic activity.[10][11] This leads to formazan production in the absence of viable cells or an artificially inflated signal, resulting in a false-positive reading for cell health.
Diagram: Interference Mechanism in MTT Assay
Caption: this compound can directly reduce MTT, creating a false signal.
Experimental Protocol: Control for Direct MTT Reduction
To validate your MTT assay results, you must run a parallel "cell-free" control plate.
Objective: To quantify the direct chemical reduction of MTT by this compound.
Methodology:
-
Plate Setup: Prepare a 96-well plate without any cells.
-
Media Addition: Add the same volume of cell culture medium (e.g., 100 µL) to each well as used in your cellular experiment. It is advisable to use phenol red-free media to reduce background absorbance.[12]
-
Compound Dilution: Prepare a serial dilution of this compound in the cell-free wells, mirroring the exact concentrations used on your cells. Include vehicle-only (e.g., DMSO) control wells.[6]
-
MTT Reagent: Add the MTT reagent to all wells at the same final concentration (e.g., 0.5 mg/mL) used in your main experiment.[9]
-
Incubation: Incubate the plate for the same duration (e.g., 1-4 hours) at 37°C.[13]
-
Solubilization: Add the solubilization agent (e.g., acidified isopropanol or SDS) and mix thoroughly.[14][15]
-
Read Absorbance: Measure the absorbance at ~570 nm.
Data Interpretation: Any absorbance values in the cell-free plate that are above the vehicle control background should be subtracted from the corresponding wells on your cell-containing plate. If this background signal is high and concentration-dependent, the MTT assay is not suitable for your compound.
Troubleshooting Guide: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of the cytosolic enzyme lactate dehydrogenase released from cells with damaged plasma membranes.[16]
FAQ 2: My LDH assay results show less cytotoxicity than expected, even at high concentrations of this compound. Why?
Answer: This could be a false-negative result due to assay interference. The lipophilic nature of this compound, and its potential to form aggregates or nano-emulsions in media, can interfere with the LDH enzyme or the assay's chemical reactions.
Root Cause Analysis:
-
Enzyme Inhibition/Inactivation: Certain compounds, particularly nanoparticles or aggregates, can directly inactivate the LDH enzyme, preventing it from catalyzing its reaction and generating a signal.[16][17][18]
-
Adsorption of LDH: The large surface area of compound aggregates or micelles could non-specifically bind and adsorb the released LDH enzyme, removing it from the solution and making it unavailable for detection.[16][17]
-
Interference with NADH: The LDH assay measures the conversion of a tetrazolium salt using NADH produced by LDH. Some compounds can interfere with NADH absorbance measurements at 340 nm.[18][19]
Diagram: Interference Mechanisms in LDH Assay
Caption: this compound aggregates can inactivate or adsorb LDH enzyme.
Experimental Protocol: Control for LDH Activity Interference
To test for interference, you must assess the compound's effect on a known amount of LDH enzyme.
Objective: To determine if this compound inhibits or sequesters LDH enzyme activity.
Methodology:
-
Plate Setup: In a cell-free 96-well plate, add your culture medium to each well.
-
Compound Dilution: Add serial dilutions of this compound to the wells, matching the concentrations in your main experiment.
-
Add LDH Positive Control: Add a known, constant amount of LDH enzyme (often supplied as a positive control in LDH assay kits) to all wells.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for potential interaction between the compound and the enzyme.
-
Assay Reaction: Add the LDH assay substrate/reagent mixture to all wells and proceed with the kit's protocol.
-
Read Signal: Measure the absorbance or fluorescence according to the manufacturer's instructions.
Data Interpretation: If the signal in wells containing this compound is lower than the signal in the LDH-only control wells, it indicates direct interference. This assay is likely unsuitable for your experimental conditions.
Recommended Alternative Assays
When working with lipophilic compounds like this compound, it is often best to switch to an assay with a different detection principle.
| Assay Type | Principle | Advantages for Lipophilic Compounds | Considerations |
| Resazurin (AlamarBlue) | Measures metabolic reduction of blue resazurin to pink, fluorescent resorufin.[7][20] | Fewer steps than MTT (no solubilization).[20] High sensitivity.[21] The reagent is water-soluble, reducing interaction likelihood. | Can still be susceptible to direct reduction by test compounds, so cell-free controls are still recommended.[7] |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels via a luciferase-luciferin reaction, quantifying the energy currency of viable cells.[20][21] | The lytic nature of the reagent immediately stops metabolic activity, preventing further compound interference.[20] Extremely sensitive, can detect as few as 10 cells.[20] The luminescent readout is less prone to colorimetric or fluorescent interference. | The signal is transient, so timing of the reading is critical. Ensure the vehicle (e.g., DMSO) does not inhibit luciferase. |
| Dye Exclusion (e.g., Trypan Blue) | A microscopy-based method where viable cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[20] | A direct physical measurement of membrane integrity, not a metabolic proxy.[22] Unaffected by the compound's reducing potential or color. | Low-throughput and requires a hemocytometer or automated cell counter. Provides a snapshot in time and is not suitable for continuous monitoring.[22] |
Protocol: ATP-Based Luminescent Cell Viability Assay
This protocol provides a general workflow for a homogenous, lytic ATP assay. Always follow the specific manufacturer's instructions for your chosen kit.
-
Plate Cells: Seed cells in an opaque-walled 96-well plate (white plates are recommended for luminescence) and incubate to allow attachment.[12]
-
Treat with Compound: Treat cells with your desired concentrations of this compound and incubate for the exposure period.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
Prepare Reagent: Reconstitute the luminescent assay reagent according to the manufacturer's protocol.
-
Add Reagent: Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix and Incubate: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure Luminescence: Read the plate on a luminometer.
Final Recommendations
-
Always Run Controls: When testing a new compound, especially a lipophilic one, always run cell-free controls for both tetrazolium and LDH assays to check for direct interference.
-
Prioritize Orthogonal Methods: Do not rely on a single assay. Confirm critical findings with a second viability assay that uses a different mechanism (e.g., confirm metabolic assay results with a direct cytotoxicity or dye exclusion method).
-
Optimize Solubilization: Ensure your this compound stock is fully dissolved in a suitable vehicle (like DMSO) before diluting into aqueous media. When diluting, vortex the media to promote rapid dispersion and minimize precipitation.[6]
-
Visual Inspection: Always visually inspect your assay plates under a microscope before adding reagents. Look for signs of compound precipitation, which can interfere with optical readings.
By understanding the unique properties of this compound and implementing the appropriate controls and alternative methods, you can confidently mitigate assay interference and generate reliable data for your research.
References
- Technical Support Center: Addressing Poor Reproducibility in Bioassays with Lipophilic Compounds - Benchchem. (URL: )
-
Particle-induced artifacts in the MTT and LDH viability assays - PMC - NIH. (URL: [Link])
-
What is Pyridoxine (Vitamin B6) mechanism of action? - Consensus. (URL: [Link])
-
This compound - Natural Micron Pharm Tech. (URL: [Link])
-
Validation of an LDH assay for assessing nanoparticle toxicity - PubMed - NIH. (URL: [Link])
-
This compound; VB6 Tripalmitate - Suzhou Health Chemicals Co., Ltd. (URL: [Link])
-
Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC - NIH. (URL: [Link])
-
Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf. (URL: [Link])
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (URL: [Link])
-
Alternatives to MTT Assay in Cell Viability Assessments - 4B - Alojamiento Web UVa. (URL: [Link])
- "troubleshooting guide for inconsistent results in cell viability assays with novel compounds" - Benchchem. (URL: )
- P5P vs. Pyridoxine: A Comparative Analysis of Efficacy in Cellular Assays - Benchchem. (URL: )
-
This compound | CAS 4372-46-7 | Chemical-Suppliers. (URL: [Link])
-
Cell viability assays: Alternatives to the MTT assay. (URL: [Link])
-
Molecular mechanisms underlying therapeutic action of vitamin B6. (URL: [Link])
-
MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - ResearchGate. (URL: [Link])
-
Vitamin B6 | Linus Pauling Institute | Oregon State University. (URL: [Link])
-
MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. | Semantic Scholar. (URL: [Link])
-
Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells - PMC - PubMed Central. (URL: [Link])
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - NIH. (URL: [Link])
-
Validation of an LDH assay for assessing nanoparticle toxicity - R Discovery. (URL: [Link])
-
The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC - NIH. (URL: [Link])
-
What is the mechanism of Pyridoxine Hydrochloride? - Patsnap Synapse. (URL: [Link])
-
Cell viability assay: Problems with MTT assay in the solubilization step. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed. (URL: [Link])
-
(PDF) Cell Viability Assays Assay Guidance Manual - ResearchGate. (URL: [Link])
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 3. This compound | 4372-46-7 [chemicalbook.com]
- 5. This compound | CAS 4372-46-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. benchchem.com [benchchem.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. 细胞活力和增殖测定 [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of an LDH assay for assessing nanoparticle toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.quartzy.com [blog.quartzy.com]
- 21. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 22. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyridoxine Tripalmitate Delivery to Cultured Neurons
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers utilizing Pyridoxine Tripalmitate (PTP) in neuronal cell culture. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges associated with this highly lipophilic Vitamin B6 derivative. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of this compound
This compound (PTP), a stable, oil-soluble ester of Vitamin B6, presents significant advantages in terms of bioavailability and stability over its water-soluble counterparts like Pyridoxine HCl.[1][2] Its three palmitate chains render it highly lipophilic, which is beneficial for skin absorption in cosmetic applications but creates a primary hurdle for in vitro neuroscience research: poor aqueous solubility.[1][3] The central challenge, therefore, is to formulate PTP in a manner that ensures its effective and non-toxic delivery to cultured neurons, allowing for the study of its potential neuroprotective effects.[4][5][6] This guide will address this challenge head-on.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and common initial queries regarding the use of PTP in neuronal cultures.
Q1: What is this compound and how does it differ from standard Pyridoxine (Vitamin B6)?
A1: this compound (PTP) is a lipophilic derivative of Pyridoxine, the common form of Vitamin B6. The core pyridoxine molecule is esterified with three palmitic acid chains.[1] This structural modification dramatically changes its physical properties:
| Characteristic | This compound (PTP) | Pyridoxine Hydrochloride (PN-HCl) |
| Solubility | Oil-soluble, lipophilic[1] | Water-soluble[7] |
| Chemical Stability | More stable to heat and oxygen[1] | Less stable; reactive aldehyde group in active forms (PLP) can interact with media components[8][9] |
| Cellular Uptake | Expected to passively diffuse across lipid membranes or be delivered via lipid-based carriers. | Requires cellular machinery to be converted to the active coenzyme form, Pyridoxal 5'-phosphate (PLP).[7][10] |
| Primary Use | Cosmetics (skin conditioning), research[2][3] | Dietary supplement, cell culture media component[10][11] |
The key takeaway is that PTP's lipophilicity necessitates specialized delivery strategies for aqueous cell culture environments, unlike the readily soluble PN-HCl.
Q2: Why can't I just dissolve this compound directly in my cell culture medium?
A2: You cannot dissolve PTP directly in aqueous-based cell culture media due to a fundamental principle: "like dissolves like." PTP is a nonpolar, lipophilic molecule, while cell culture medium is a polar, aqueous solution. Attempting to add the crystalline PTP powder directly will result in it failing to dissolve, likely floating on the surface or settling at the bottom, making it unavailable to your neurons.[1][]
Q3: What is the proposed mechanism of action for Pyridoxine and its derivatives in neurons?
A3: The neuroprotective effects of Vitamin B6 are multifaceted. The active form, Pyridoxal 5'-phosphate (PLP), is a critical coenzyme in over 140 enzymatic reactions, including the synthesis of key neurotransmitters like GABA, dopamine, and serotonin.[5][13][14] Specific to neuroprotection, research suggests pyridoxine can:
-
Attenuate Excitotoxicity: Inhibit the excessive release of glutamate, a primary driver of neuronal damage in ischemic conditions.[4][15]
-
Regulate Calcium Influx: Modulate voltage-dependent calcium channels, preventing the cytotoxic calcium overload that triggers cell death pathways.[4][6]
-
Provide Antioxidant Effects: Directly or indirectly scavenge reactive oxygen species that contribute to oxidative stress and neuronal injury.[5][16]
PTP is hypothesized to act as a stable pro-drug, delivering the pyridoxine moiety to the cell where it can be converted to the active PLP form.
Q4: Is there a risk of toxicity when using this compound?
A4: The toxicity profile has two components: the molecule itself and the delivery vehicle. While Vitamin B6 is essential, excessively high concentrations of pyridoxine have been linked to peripheral neuropathy, potentially through the inhibition of the enzyme Pyridoxal Kinase (PDXK).[17][18] However, the primary and more immediate risk in cell culture experiments comes from the delivery solvent or vehicle . Organic solvents like DMSO can be toxic to sensitive primary neurons even at low concentrations.[19] Therefore, it is crucial to perform dose-response curves for both PTP and its delivery vehicle to establish a safe and effective working concentration.
Part 2: Troubleshooting and Optimization Guides
This section provides solutions to specific problems you may encounter during your experiments, structured in a question-and-answer format.
Guide 1: Solubilization & Stock Preparation
Problem: My PTP is not dissolving, or it is precipitating out of solution when added to the culture medium.
Cause & Solution: This is the most common issue and stems from PTP's high lipophilicity (MW: 884.4 g/mol , Melting Point: 72-73°C).[][20] The choice of solvent and the dilution method are critical.
Caption: Decision workflow for PTP solubilization.
Method 1: Using an Organic Solvent (DMSO or Ethanol)
-
Rationale: Organic solvents like DMSO are effective at dissolving lipophilic compounds. However, their concentration in the final culture medium must be kept to a minimum (typically <0.1%) to avoid cytotoxicity to neurons.[19]
-
Protocol:
-
Stock Preparation: Prepare a high-concentration stock solution of PTP (e.g., 10-20 mM) in 100% sterile DMSO or absolute ethanol. Gentle warming (to 37°C) or brief sonication may aid dissolution. Visually confirm that all crystals are dissolved.
-
Intermediate Dilution (Crucial Step): Perform an intermediate dilution of your stock solution in a serum-free medium (e.g., Neurobasal or DMEM). This step is critical to prevent "shock precipitation" that occurs when a concentrated organic stock is added directly to a complete, protein-rich medium.
-
Final Dilution: Add the intermediate dilution to your complete culture medium to achieve the desired final concentration. The final solvent concentration should not exceed 0.1%.
-
Control: Always include a "vehicle control" in your experiments, where you treat cells with the same final concentration of the solvent (e.g., 0.1% DMSO) without PTP.
-
Method 2: Using a Complexing Agent (Cyclodextrins)
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[21] They can encapsulate lipophilic drugs like PTP, forming an "inclusion complex" that is water-soluble.[22][23] This method avoids the use of potentially toxic organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, well-tolerated derivative.[24]
-
Protocol:
-
Complex Formation: Prepare a solution of HP-β-CD in sterile water or PBS (e.g., 10-50 mM).
-
Add PTP powder directly to the HP-β-CD solution to achieve the desired molar ratio (typically start with a 1:1 or 1:2 molar ratio of PTP to HP-β-CD).
-
Stir or vortex the mixture vigorously at room temperature or with gentle warming for several hours (or overnight) to allow for complex formation. The solution should become clear as the complex forms.
-
Sterilization: Sterilize the final PTP-cyclodextrin complex solution by filtering through a 0.22 µm syringe filter.
-
Application: This aqueous stock can now be directly diluted into your cell culture medium.
-
Control: Include a control group treated with the same concentration of HP-β-CD alone to ensure the cyclodextrin itself has no effect on your experimental outcomes.[25]
-
Guide 2: Delivery to Neurons & Stability in Culture
Problem: I've successfully added PTP to the medium, but I'm seeing signs of cell stress or death (e.g., neurite blebbing, pyknotic nuclei).
Cause & Solution: This could be due to solvent toxicity, PTP concentration, or instability of the delivery complex in the presence of serum.
Caption: Workflow for PTP treatment and analysis.
-
Verify Solvent Toxicity: Run a dose-response curve with your vehicle (DMSO or HP-β-CD) alone. Use a viability assay like MTT or LDH release to determine the highest concentration your neurons can tolerate without adverse effects. This establishes your maximum allowable vehicle concentration.
-
Optimize PTP Concentration: Perform a dose-response experiment with PTP, keeping the vehicle concentration constant and well below the toxic threshold. This will identify the optimal therapeutic window for PTP's effects.
-
Consider Serum Interactions: Serum proteins, particularly lipoproteins, can interact with lipid-based delivery systems and lipophilic compounds.[26][27] This can lead to the premature release or sequestration of PTP, altering its effective concentration.
-
Test in Serum-Free vs. Serum-Containing Media: If you observe different results, serum interaction is a likely cause.
-
Use Lipid-Based Nanoparticles (Advanced): For highly controlled delivery, consider formulating PTP into lipid nanoparticles (LNPs) or liposomes.[28][29][30] These carriers can protect the lipophilic cargo from serum components and facilitate targeted delivery.[31] However, this requires significant formulation expertise.
-
Problem: I'm not observing any biological effect from the PTP treatment.
Cause & Solution: This could be due to insufficient delivery, degradation, or an inactive batch of the compound.
-
Confirm Cellular Uptake: While direct measurement of intracellular PTP is complex, you can infer uptake by measuring the activity of a downstream PLP-dependent enzyme.
-
Check Compound Stability: Although PTP is more stable than water-soluble Vitamin B6 forms, its palmitate esters could theoretically be cleaved by esterases present in serum or released by cells.[1] Consider preparing fresh stock solutions and minimizing the time the compound spends in complete medium before being applied to cells.
-
Re-evaluate Concentration: Based on your dose-response curve, you may need to increase the concentration, but be careful not to enter the toxic range.
-
Positive Control: Ensure your experimental model is working by using a known neuroprotective agent as a positive control. If the positive control also fails, the issue lies with the assay or cell model, not the PTP.
References
-
Leavitt, B. & Thomson, S. (2022). Lipid nanoparticle-mediated delivery of CRISPR components for neuronal genome editing. NMIN Lecture. [Link]
-
Suzhou Health Chemicals Co., Ltd. This compound; VB6 Tripalmitate. [Link]
-
Gould, S. & Scott, R. C. (2004). Cyclodextrin inclusion complexes in drug delivery: a role for liposomes. UCL Discovery. [Link]
-
Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1898. [Link]
-
Blanchette, C. D., et al. (2018). Lipid composition dictates serum stability of reconstituted high-density lipoproteins: implications for in vivo applications. Nanoscale, 10(16), 7420-7430. [Link]
-
Patil, S. & Deshpande, I. (2024). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Pharmaceuticals, 17(3), 332. [Link]
-
Natural Micron Pharm Tech. This compound. [Link]
-
Ezra, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLoS ONE, 8(7), e68237. [Link]
-
Mester, S., et al. (2021). Investigation of the Cellular Effects of Beta-Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells. International Journal of Molecular Sciences, 22(3), 1103. [Link]
-
Davis, M. E. & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3, 1023–1035. [Link]
-
Blanchette, C. D., et al. (2018). Lipid composition dictates serum stability of reconstituted high-density lipoproteins: implications for in vivo applications. Nanoscale, 10(16), 7420-7430. [Link]
-
Vieira, D. B. & Gamarra, L. F. (2016). Development and screening of brain-targeted lipid-based nanoparticles with enhanced cell penetration and gene delivery properties. International Journal of Nanomedicine, 11, 4939-4952. [Link]
-
Dakshinamurti, S., et al. (2003). Neuroprotective actions of pyridoxine. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1647(1-2), 225-231. [Link]
-
Müllertz, A. (2018). Optimizing Lipid-based Drug Delivery Systems - Influence of Drug Load and Composition. BASF Solubilization Symposium. [Link]
-
Musso, S., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Computational and Structural Biotechnology Journal, 17, 1170-1181. [Link]
-
Kim, H., et al. (2020). Pyridoxine Deficiency Exacerbates Neuronal Damage after Ischemia by Increasing Oxidative Stress and Reduces Proliferating Cells and Neuroblasts in the Gerbil Hippocampus. International Journal of Molecular Sciences, 21(15), 5532. [Link]
-
Calderón-Ospina, C. A. & Nava-Mesa, M. O. (2020). B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin. CNS Neuroscience & Therapeutics, 26(1), 5-13. [Link]
-
Dakshinamurti, S. & Dakshinamurti, K. (2015). Antihypertensive and neuroprotective actions of pyridoxine and its derivatives. Canadian Journal of Physiology and Pharmacology, 93(9), 749-757. [Link]
-
Suwanpitak, K., et al. (2024). Optimization of lipid-based nanoparticles formulation loaded with biol. International Journal of Nanomedicine, 19, 7929-7945. [Link]
-
Chemical-Suppliers. This compound | CAS 4372-46-7. [Link]
-
Vrolijk, M. F., et al. (2021). Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity. Advances in Nutrition, 12(5), 1904-1915. [Link]
-
Kosikowska, P. & Lesner, A. (2016). Lipidation of Temporin-1CEb Derivatives as a Tool for Activity Improvement, Pros and Cons of the Approach. Molecules, 21(10), 1339. [Link]
-
Calderón-Ospina, C. A. & Nava-Mesa, M. O. (2020). Biochemical mechanism of action of vitamin B6 (pyridoxine). CNS Neuroscience & Therapeutics, 26(1). [Link]
-
El-Masry, T. A., et al. (2016). Neuroprotection of Grape Seed Extract and Pyridoxine against Triton-Induced Neurotoxicity. Oxidative Medicine and Cellular Longevity, 2016, 8258591. [Link]
-
Dakshinamurti, S. & Dakshinamurti, K. (2015). Antihypertensive and neuroprotective actions of pyridoxine and its derivatives. Canadian Journal of Physiology and Pharmacology, 93(9), 749-757. [Link]
-
Mady, M. M. (2009). SERUM STABILITY OF NON-CATIONIC LIPOSOMES USED FOR DNA DELIVERY. Romanian Journal of Biophysics, 19(2), 89–96. [Link]
-
Lin, Y. Y., et al. (2011). Pyridoxine inhibits depolarization-evoked glutamate release in nerve terminals from rat cerebral cortex: a possible neuroprotective mechanism?. Journal of Pharmacological Sciences, 116(3), 213-224. [Link]
-
Bioprocess Online. Cell Culture Media Analysis Of Vitamins: Be Informed To Address The Metabolic Needs Of Your Cells. [Link]
-
Sapphire North America. Pyridoxine. [Link]
-
Vrolijk, M. F., et al. (2021). Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity. Advances in Nutrition, 12(5), 1904-1915. [Link]
Sources
- 1. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. This compound | 4372-46-7 [chemicalbook.com]
- 4. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Sapphire North America [sapphire-usa.com]
- 13. B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyridoxine inhibits depolarization-evoked glutamate release in nerve terminals from rat cerebral cortex: a possible neuroprotective mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotection of Grape Seed Extract and Pyridoxine against Triton-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. This compound | CAS 4372-46-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrin inclusion complexes in drug delivery: a role for liposomes - UCL Discovery [discovery.ucl.ac.uk]
- 23. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipid composition dictates serum stability of reconstituted high-density lipoproteins: implications for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Lipid composition dictates serum stability of reconstituted high-density lipoproteins: implications for in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. mdpi.com [mdpi.com]
- 30. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 31. dovepress.com [dovepress.com]
Technical Support Center: Navigating the Stability of Pyridoxine Tripalmitate in Experimental Formulations
Welcome to the technical support center for Pyridoxine Tripalmitate. This guide is designed for researchers, scientists, and drug development professionals to address the challenges of instability that can be encountered during the formulation of this lipophilic vitamin B6 derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to help you navigate your experiments successfully.
I. Understanding the Molecule: Why Stability Matters
This compound, the tri-ester of vitamin B6 and palmitic acid, is favored in cosmetic and pharmaceutical formulations for its enhanced lipophilicity and stability compared to its water-soluble counterpart, pyridoxine HCl.[1][2] This modification allows for better incorporation into oil-based systems and improved skin penetration. However, like all esters, it is susceptible to degradation, primarily through hydrolysis, which can compromise the efficacy and safety of your formulation. Understanding the factors that influence its stability is the first step toward developing a robust and effective product.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the formulation with this compound.
Question 1: I'm observing a decrease in the potency of my this compound formulation over time. What are the likely causes?
A decrease in potency is a primary indicator of chemical degradation. For this compound, the most probable cause is the hydrolysis of the ester bonds, breaking down the molecule into pyridoxine and palmitic acid.[3][4] This reaction is often accelerated by several factors within your formulation and storage conditions. A secondary cause could be the oxidation of the pyridoxine ring itself.[1][5]
Troubleshooting Flowchart: Potency Loss
Caption: Troubleshooting workflow for potency loss of this compound.
Question 2: My emulsion-based formulation containing this compound is showing signs of phase separation and a drop in pH. Are these issues related to the active ingredient's stability?
Yes, these are classic signs of ester hydrolysis. The breakdown of this compound yields palmitic acid, a fatty acid. The release of this free fatty acid into your formulation will lower the pH.[4] This change in pH can, in turn, destabilize the emulsion system, leading to phase separation.
Table 1: Impact of Hydrolysis on Formulation Properties
| Observation | Underlying Cause | Consequence |
| Decreased pH | Liberation of palmitic acid from this compound hydrolysis. | Can alter the stability of other pH-sensitive ingredients and may cause skin irritation. |
| Phase Separation | The altered pH can disrupt the hydrophilic-lipophilic balance (HLB) of the emulsifier system. | Inconsistent product texture and appearance; non-uniform distribution of the active ingredient. |
| Change in Viscosity | Disruption of the emulsion structure. | Can lead to a thinner or thicker product than intended, affecting application and consumer perception. |
Question 3: How can I prevent the hydrolysis of this compound in my aqueous-based formulations?
Preventing hydrolysis is key to maintaining the stability of your formulation. Here are several strategies:
-
pH Control: The rate of ester hydrolysis is significantly influenced by pH. It is generally slowest in a slightly acidic to neutral pH range (around 4-6).[4] Maintaining the pH of your formulation within this range using a suitable buffering agent is crucial.
-
Minimizing Water Content: Since water is a reactant in hydrolysis, reducing its availability can slow down the degradation rate.[3][6] Consider formulating with a lower water content or in an anhydrous (water-free) base if your application allows.
-
Temperature Management: Elevated temperatures accelerate the rate of hydrolysis.[4] Therefore, it is important to avoid high temperatures during both the manufacturing process and storage of the final product.
-
Use of Stabilizers: Certain additives can help stabilize esters. For instance, carbodiimides can act as hydrolysis inhibitors, although their use in cosmetic and pharmaceutical applications would need careful toxicological evaluation.[7]
Question 4: I am working with an anhydrous formulation, but still see some degradation. What else could be the cause?
Even in anhydrous systems, degradation can occur due to:
-
Oxidation: The pyridoxine moiety can be susceptible to oxidation, especially when exposed to light, heat, and the presence of metal ions.[1][5]
-
Photodegradation: Lipophilic vitamin derivatives can be sensitive to UV radiation.[8][9] This can lead to the formation of reactive species that degrade the molecule.[10]
-
Interaction with Excipients: Certain excipients may contain residual moisture or impurities that can initiate degradation. It is essential to use high-purity excipients and to conduct compatibility studies.
Question 5: What are the best practices for storing this compound and its formulations to ensure stability?
Proper storage is critical to prevent degradation.
-
Temperature: Store in a cool, dry place. Avoid exposure to high temperatures.
-
Light: Protect from direct sunlight and other sources of UV radiation by using opaque or amber-colored packaging.[2][9]
-
Atmosphere: For bulk powder and formulations sensitive to oxidation, consider packaging under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.
III. Analytical Protocols for Stability Assessment
To accurately assess the stability of your this compound formulation, a validated stability-indicating analytical method is essential.
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate this compound from its primary hydrolytic degradation product, pyridoxine.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution is recommended to resolve the highly lipophilic this compound from the more polar pyridoxine.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Example: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 290 nm.[12]
-
Sample Preparation:
-
Accurately weigh a sample of the formulation.
-
Disperse the sample in a suitable non-polar solvent in which this compound is soluble (e.g., hexane, isopropanol).
-
For emulsions, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the lipid phase containing the active.
-
Filter the sample through a 0.45 µm filter before injection.
-
Forced Degradation Study Workflow
To validate that your analytical method is stability-indicating, you must perform a forced degradation study.
Caption: Workflow for a forced degradation study.
IV. Proactive Formulation Strategies
To build stability into your this compound formulation from the start, consider the following:
-
Excipient Compatibility: Conduct compatibility studies with all planned excipients. Potential interactions can occur with:
-
Strong acids or bases: These can catalyze hydrolysis.
-
Oxidizing agents: Can lead to the degradation of the pyridoxine ring.
-
Metal ions: Can act as catalysts for both hydrolysis and oxidation.[4]
-
-
Incorporate Antioxidants: The use of antioxidants can protect against oxidative degradation.
-
Lipophilic antioxidants: Tocopherol (Vitamin E) and Butylated Hydroxytoluene (BHT) are excellent choices for oil-based systems.[2]
-
Hydrophilic antioxidants: In emulsions, water-soluble antioxidants like ascorbic acid can be used in the aqueous phase.
-
-
Use Chelating Agents: To sequester metal ions that can catalyze degradation, consider adding a chelating agent such as Ethylenediaminetetraacetic acid (EDTA).[3]
-
Consider Encapsulation: For enhanced stability, especially in challenging formulations, microencapsulation of this compound can provide a protective barrier against environmental factors.[13]
By understanding the potential instability pathways of this compound and implementing these troubleshooting and proactive strategies, you can develop robust and effective formulations. For further assistance, please do not hesitate to contact our technical support team.
V. References
-
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. (2023). Impactfactor. Available at: [Link]
-
This compound; VB6 Tripalmitate. Suzhou Health Chemicals Co., Ltd. Available at: [Link]
-
Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. (n.d.). AADE. Available at: [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. (2024). Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. (n.d.). 9VOM Publishing. Available at: [Link]
-
Study on Photodegradation Mechanism and Kinetics of Vitamin A and Derivatives under Ultraviolet Irradiation. (2025). ACS Food Science & Technology. Available at: [Link]
-
This compound. (n.d.). Natural Micron Pharm Tech. Available at: [Link]
-
The Most Common Formulation Challenges in Skincare - and How Manufacturers Solve Them. (2025). Sprivil Healthcare. Available at: [Link]
-
Improving the bioavailability of oil-soluble vitamins by optimizing food matrix effects: A review. (2021). PubMed. Available at: [Link]
-
Encapsulation is key to working out vitamin solubility issues. (2011). Nutra Ingredients. Available at: [Link]
-
(PDF) Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. (2025). ResearchGate. Available at: [Link]
-
Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. (n.d.). Semantic Scholar. Available at: [Link]
-
Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. (n.d.). Available at: [Link]
-
Navigating the Challenges of Formulating with Naturals. (n.d.). Cosmetics & Toiletries. Available at: [Link]
-
Degradation of ascorbic acid (AA) upon UV irradiation by photooxidation and subsequent hydrolysis. (n.d.). ResearchGate. Available at: [Link]
-
Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects. (n.d.). PubMed. Available at: [Link]
-
Stability-indicating HPLC-PDA assay for simultaneous determination of paracetamol, thiamine and pyridoxal phosphate in tablet formulations. (n.d.). Available at: [Link]
-
Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins. (n.d.). PubMed Central. Available at: [Link]
-
Esterification of cholesterol and lipid-soluble vitamins by human pancreatic carboxyl ester hydrolase. (n.d.). PubMed. Available at: [Link]
-
A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydroc. (n.d.). SciSpace. Available at: [Link]
-
Stability of three forms of vitamin B6 to laboratory light conditions. (n.d.). PubMed. Available at: [Link]
-
Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement. (n.d.). MDPI. Available at: [Link]
-
Photodecomposition of vitamin A and photobiological implications for the skin. (n.d.). PubMed. Available at: [Link]
-
Photodegradation of carotenoids in human subjects. (n.d.). PubMed. Available at: [Link]
-
The A, B, C, E of cosmetic formulation with vitamins. (n.d.). Institute of Personal Care Science. Available at: [Link]
-
Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. (n.d.). PMC - NIH. Available at: [Link]
-
Stability study of vitamin B1 and B6. Residual content of B1 (A) and B6... (n.d.). ResearchGate. Available at: [Link]
-
Vitamin A palmitate and a-lipoic acid stability in o/w emulsions for cosmetic application. (n.d.). Available at: [Link]
-
Inhibition of hydrolysis of esters in solution by formation of complexes. III. Stabilization of tetracaine with caffeine. (2025). ResearchGate. Available at: [Link]
-
Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use. (2011). PMC - PubMed Central. Available at: [Link]
-
Hydrolysis of vitamin A esters in liver. (n.d.). The Ohio State University. Available at: [Link]
-
Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. (2019). DigitalCommons@UNO. Available at: [Link]
-
Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). PMC. Available at: [Link]
-
Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation. (n.d.). PubMed. Available at: [Link]
-
Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015). Available at: [Link]
-
Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro. (n.d.). Available at: [Link]
-
synthesis and use of a liquid polyester excipient to dissolve lipophilic drugs and formulate sustained-release parenterals. (n.d.). PubMed. Available at: [Link]
-
Development of a combined solution of pyrimidine nucleotides with vitamin B6. (n.d.). RJPT. Available at: [Link]
-
Theoretical study of the antioxidant properties of pyridoxine. (n.d.). PubMed. Available at: [Link]
-
Compatibility study between ferulic acid and excipients used in cosmetic formulations by TG/DTG, DSC and FTIR. (n.d.). ResearchGate. Available at: [Link]
-
Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free. (n.d.). Available at: [Link]
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). PMC. Available at: [Link]
-
Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO. (2021). MDPI. Available at: [Link]
-
How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. (n.d.). MDPI. Available at: [Link]
Sources
- 1. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carbodiimide.com [carbodiimide.com]
- 7. aade.org [aade.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodecomposition of vitamin A and photobiological implications for the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 13. Encapsulation is key to working out vitamin solubility issues [nutraingredients.com]
Technical Support Center: Dissolving Pyridoxine Tripalmitate for Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed protocols and troubleshooting advice for dissolving and using Pyridoxine Tripalmitate, a highly lipophilic compound, in cell culture experiments.
Overview: The Challenge of Lipophilicity
This compound is a lipid-soluble ester of pyridoxine (Vitamin B6). While pyridoxine itself is water-soluble, the addition of three palmitate fatty acid chains renders the molecule extremely hydrophobic. This property presents a significant challenge for in vitro studies, as the compound will not readily dissolve in aqueous cell culture media, leading to issues with precipitation, inaccurate dosing, and poor experimental reproducibility.[1]
This guide provides a systematic approach to effectively solubilize this compound for consistent and reliable results in your cell-based assays.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of this compound.
Q1: What is the best solvent to dissolve this compound? A1: For creating a high-concentration stock solution, 100% Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[2] DMSO is a powerful, water-miscible organic solvent capable of dissolving many highly lipophilic compounds that are otherwise insoluble in aqueous solutions.[3][4]
Q2: Why can't I dissolve it directly in my cell culture medium? A2: Due to its lipophilic nature, this compound will precipitate immediately if added directly to an aqueous environment like a cell culture medium.[5] A concentrated stock solution in an organic solvent must be prepared first, which can then be serially diluted into the final medium.
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to the medium. What's wrong? A3: This is the most common problem and is known as "salting out." It occurs when the compound, upon transfer from a high-solubility organic environment (DMSO) to a low-solubility aqueous one (medium), rapidly comes out of solution. This can be minimized by carefully controlling the final DMSO concentration and using a proper dilution technique, which is detailed in the protocol below.[1]
Q4: How much DMSO is safe for my cells? A4: The tolerance to DMSO is cell-line dependent. However, as a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1% v/v , and should almost never exceed 0.5% v/v.[5][6] Even at low concentrations, DMSO can have biological effects, so it is crucial to include a vehicle control in your experiments.[3][7]
Q5: What is a vehicle control and why do I need one? A5: A vehicle control is a sample of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the dissolved compound. This is essential to ensure that any observed cellular effects are due to the this compound itself and not the solvent.[3][7]
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step methodology for the effective dissolution and dilution of this compound.
Step 1: Preparation of a High-Concentration Stock Solution in DMSO
The objective is to create a concentrated stock that is fully solubilized and can be stored for future use.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a sterile environment if possible (e.g., a clean biosafety cabinet).
-
Dissolution:
-
Transfer the powder to a sterile, conical tube (e.g., a 1.5 mL or 15 mL polypropylene tube).
-
Add the calculated volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM). The exact concentration will depend on the compound's solubility limit in DMSO.
-
Vortex vigorously for 1-2 minutes to facilitate dissolution.
-
-
Ensure Complete Solubilization:
-
Visually inspect the solution against a light source to ensure there are no visible particles or crystals.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[8] Caution: If warming, allow the solution to return to room temperature before proceeding.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Step 2: Serial Dilution into Cell Culture Medium
This is the most critical step to prevent precipitation. The key is to add the DMSO stock to the aqueous medium, not the other way around, and to do so with vigorous mixing.
-
Thaw Stock Solution: Thaw one aliquot of the stock solution at room temperature.
-
Prepare Medium: Dispense the required volume of pre-warmed (37°C) complete cell culture medium into a sterile tube.
-
Perform Dilution:
-
Set your vortexer to a medium-high speed.
-
While the tube of medium is actively vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex. This rapid, turbulent mixing is crucial for preventing the compound from precipitating.[1]
-
For very high final concentrations, an intermediate dilution in a serum-free medium may be necessary before the final dilution in the complete medium.[8]
-
-
Final Inspection: After dilution, visually inspect the final working solution. It should be clear, with no signs of cloudiness or precipitate.
-
Cell Treatment: Immediately add the final working solution to your cell cultures. Do not store the diluted compound in the aqueous medium for extended periods, as its stability may be limited.[9]
Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound for cell culture.
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to media. | 1. Final concentration is above the aqueous solubility limit. 2. Improper dilution technique. 3. Final DMSO concentration is too low to maintain solubility. | 1. Lower the final working concentration of this compound. 2. Ensure you are adding the DMSO stock slowly into actively vortexing medium.[1] 3. Consider an intermediate dilution step in serum-free media first.[8] |
| Media becomes cloudy or hazy after some time in the incubator. | 1. Delayed precipitation due to temperature changes or interaction with media components (e.g., serum proteins). 2. Compound instability in aqueous solution. | 1. Prepare the working solution immediately before use. 2. Lower the final concentration of the compound. 3. Visually inspect plates under a microscope for crystals after a few hours of incubation. |
| Cells in the treated wells are dying, but the vehicle control is fine. | 1. Cytotoxicity is due to the compound itself. | 1. This is a valid experimental result. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). |
| Cells in both treated and vehicle control wells are dying. | 1. The cell line is highly sensitive to the solvent. 2. Final DMSO concentration is too high. | 1. Determine the maximum tolerated DMSO concentration for your specific cell line by running a toxicity assay with a range of DMSO concentrations (e.g., 0.01% to 1.0%).[6] 2. Ensure your final DMSO concentration is well below the toxic threshold, ideally ≤ 0.1%.[5] |
| Inconsistent or non-reproducible experimental results. | 1. Incomplete dissolution of the stock solution. 2. Precipitation in the final working solution, leading to inaccurate dosing. 3. Degradation of the compound after repeated freeze-thaw cycles. | 1. Always ensure your DMSO stock is perfectly clear before use. 2. Re-optimize the dilution protocol to ensure no precipitation occurs.[1] 3. Use single-use aliquots of the stock solution to avoid freeze-thaw damage. |
References
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available at: [Link]
-
Flanagan, D. R., & Poust, R. I. (1996). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 30(5), 1579-1584. Available at: [Link]
-
Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry, 3(1), 1-9. Available at: [Link]
-
Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Research. Available at: [Link]
-
Lee, S., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(9), 1083. Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Universitas Gadjah Mada. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]
-
Atanasov, V., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(10), 2795. Available at: [Link]
-
Larıyla, C., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1232–1236. Available at: [Link]
-
Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. Available at: [Link]
-
University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Available at: [Link]
-
Bowman, B. B., & McCormick, D. B. (1989). Pyridoxine uptake by rat renal proximal tubular cells. Journal of Nutrition, 119(5), 745-749. Available at: [Link]
-
Said, H. M., et al. (2003). A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway. American Journal of Physiology-Cell Physiology, 285(6), C1303-C1310. Available at: [Link]
-
Consensus. (n.d.). What is Pyridoxine (Vitamin B6) mechanism of action? Available at: [Link]
-
ResearchGate. (2021). How to dissolve a lipophilic compund in media? Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Vitamin B6 (Pyridoxine). StatPearls. Available at: [Link]
-
Ensom, M. H. H., et al. (2015). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 68(3), 221–227. Available at: [Link]
-
Nabokina, S. M., & Said, H. M. (2019). pH-dependent pyridoxine transport by SLC19A2 and SLC19A3: Implications for absorption in acidic microclimates. Journal of Biological Chemistry, 294(45), 16637–16646. Available at: [Link]
-
ResearchGate. (n.d.). Uptake, transport, and metabolism of pyridoxine and its derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Pyridoxine. Available at: [Link]
-
Kanouchi, H., et al. (2010). Comparisons of Uptake and Cell Surface Binding Among Pyridoxal, Pyridoxine, and Pyridoxamine in RAW264.7 Cells. Nutrition, 26(4), 433-439. Available at: [Link]
-
Pediatric Oncall. (n.d.). Pyridoxine. Drug Index. Available at: [Link]
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available at: [Link]
-
Deshpande, A., et al. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. International Journal of Pharmaceutical Quality Assurance, 14(3), 363-370. Available at: [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridoxine. PubChem. Available at: [Link]
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
KLECZEK, N., et al. (2012). Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays. Toxicology in Vitro, 26(7), 1138-1144. Available at: [Link]
-
Shovkova, Z., et al. (2020). Development of a combined solution of pyrimidine nucleotides with vitamin B6. Research Journal of Pharmacy and Technology, 13(10), 4645-4651. Available at: [Link]
-
ResearchGate. (2025). (PDF) Stability of Pyridoxine-Enriched Parenteral Nutrition for Homocystinuria Management. Available at: [Link]
-
ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING SPECTROPHOTOMETRIC METHOD FOR PYRIDOXINE. Available at: [Link]
-
Kahler, W. C. (2000). Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies. Luminescence, 15(6), 355-360. Available at: [Link]
-
ResearchGate. (n.d.). Determination and correlation of pyridoxine hydrochloride solubility in different binary mixtures at temperatures from 278.15 K to 313.15 K. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Available at: [Link]
- Google Patents. (n.d.). DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt.
-
ResearchGate. (2018). Are all vitamin B compounds soluble in DMSO? Available at: [Link]
-
ResearchGate. (2018). How to dissolve palmitate (to add to cell culture medium) without any BSA? Available at: [Link]
-
CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at: [Link]
-
Nguyen, T., et al. (2025). Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies. Aquatic Toxicology, 281, 107354. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Matrix effects in the analysis of Pyridoxine tripalmitate in biological samples
Technical Support Center: Analysis of Pyridoxine Tripalmitate
Welcome to the technical support hub for the bioanalysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this highly lipophilic molecule in biological samples. Here, we address common challenges, with a primary focus on overcoming matrix effects in LC-MS/MS workflows, providing both theoretical understanding and practical, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during the analysis of this compound.
Q1: What is this compound and why is its analysis challenging?
This compound is a fat-soluble prodrug or ester of Pyridoxine (Vitamin B6). Its high lipophilicity, conferred by the three palmitate chains, makes it ideal for formulation in lipid-based drug delivery systems. However, this same property presents a significant analytical challenge. When extracted from biological matrices like plasma or tissue, it tends to co-extract with endogenous lipids, such as phospholipids, which are a primary cause of matrix effects in LC-MS/MS analysis.[1][2]
Q2: What exactly is a "matrix effect" in the context of my LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix.[3][4] For this compound, this typically means that phospholipids or other lipids present in the sample extract compete with the analyte for ionization in the mass spectrometer's source.[5] This competition can lead to a suppressed signal (ion suppression) or, less commonly, an enhanced signal (ion enhancement), resulting in inaccurate and unreliable quantification.[6][7]
Q3: My analyte signal is much lower in plasma samples compared to the standard prepared in a pure solvent. Is this a matrix effect?
This is a classic symptom of ion suppression.[8] The endogenous components in the plasma extract, likely phospholipids, are interfering with the ionization of your this compound.[9] This leads to a reduced signal intensity and can compromise the sensitivity and accuracy of your assay.[10] To confirm and quantify this, a post-extraction addition experiment is the standard approach.[7]
Q4: How do I quantitatively measure the matrix effect for my assay?
The Matrix Factor (MF) is the "gold standard" for quantifying matrix effects, as recommended by regulatory bodies like the FDA.[7][11] It is calculated by comparing the peak response of an analyte spiked into a blank, extracted matrix (post-extraction) with the response of the analyte in a neat (pure) solvent.
Formula for Matrix Factor (MF):
-
MF = (Peak Response in Post-Extracted Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.[7]
-
An MF > 1 indicates ion enhancement.[7]
-
An MF = 1 indicates no matrix effect.
Regulatory guidelines suggest this should be tested using matrix from at least six different sources to assess variability.[12]
Q5: What are the acceptance criteria for matrix effects according to regulatory guidelines?
According to the ICH M10 guideline, adopted by the FDA, the matrix effect should be evaluated using low and high concentration quality control (QC) samples prepared in matrix from at least six different sources.[12] For each source, the accuracy should be within ±15% of the nominal concentration, and the precision (as %CV) should not exceed 15%.[12]
Part 2: In-Depth Troubleshooting Guides
This section addresses specific problems with detailed explanations and recommended actions.
Guide 1: Troubleshooting Severe Ion Suppression
Problem: You observe a dramatic loss of signal (>50% suppression) for this compound when analyzing plasma samples, leading to poor sensitivity and failure to reach the desired lower limit of quantitation (LLOQ).
Root Cause Analysis:
Severe ion suppression for a lipophilic compound like this compound is almost certainly due to co-eluting phospholipids from the biological matrix.[5][13] Phospholipids are abundant in cell membranes and plasma and share similar chromatographic behavior with other fatty acid-containing molecules. During electrospray ionization (ESI), they readily ionize and compete with the analyte for the available charge and space on the surface of ESI droplets, effectively shouldering the analyte out and suppressing its signal.[1] A simple protein precipitation (PPT) sample preparation method is often insufficient to remove these interfering lipids.[9]
Visualizing the Mechanism of Ion Suppression:
Below is a diagram illustrating how phospholipids interfere with the ionization of the target analyte.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Matrix Effects in the Analysis of Lipophilic Compounds - Anapharm [anapharmbioanalytics.com]
- 3. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage and Handling of Pyridoxine Tripalmitate
Welcome to the Technical Support Center for Pyridoxine Tripalmitate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound in your experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent and diagnose degradation, ensuring the reliability and reproducibility of your results.
Introduction to this compound Stability
This compound, a lipophilic derivative of vitamin B6, is synthesized by esterifying pyridoxine with three molecules of palmitic acid. This modification significantly enhances its stability, particularly against heat, making it a preferred form for incorporation into oil-based formulations and for applications requiring thermal processing.[1][2] While more robust than its water-soluble counterpart, Pyridoxine Hydrochloride, this compound is still susceptible to degradation under certain conditions. Understanding these vulnerabilities is critical for its effective use. The primary degradation pathway involves the hydrolysis of the ester linkages, liberating free pyridoxine and palmitic acid. The released pyridoxine is then subject to further degradation, particularly through oxidation and photodegradation.[3][4][5]
Troubleshooting Guide: Identifying and Mitigating Degradation
Encountering unexpected results or observing changes in your this compound sample? This guide will help you diagnose potential degradation issues.
Visual Inspection and Initial Assessment
The first step in troubleshooting is a careful visual inspection of your this compound, both in its solid form and in solution.
-
Solid Form: Pure this compound is a white to off-white crystalline powder.[2][6] Any significant deviation from this appearance, such as discoloration (yellowing or browning), clumping, or a change in texture, may indicate degradation.
-
In Solution: When dissolved in an appropriate organic solvent, the solution should be clear and colorless. The appearance of cloudiness, precipitation (after accounting for solubility limits), or color changes can be indicative of chemical instability.
Troubleshooting Flowchart
If you suspect degradation, use the following flowchart to pinpoint the likely cause and find a solution.
Caption: Troubleshooting flowchart for this compound degradation.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place.[2] The recommended storage is in a tightly sealed container to protect it from moisture and oxygen. For long-term storage, keeping it in a desiccator or under an inert atmosphere (like nitrogen or argon) can further prevent degradation.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber glass vials or vials wrapped in aluminum foil to protect from light, at a low temperature (refrigerated or frozen). For extended storage, freezing under an inert atmosphere is recommended. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes. While the tripalmitate ester form is more stable than pyridoxine hydrochloride, the pyridoxine moiety is inherently sensitive to light.[7][8] Exposure to UV and even ambient laboratory light can lead to photodegradation. Therefore, it is crucial to handle the compound in a light-protected environment.
Degradation Pathways
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway is the hydrolysis of the three ester bonds, which yields pyridoxine and palmitic acid. Once pyridoxine is formed, it can undergo further degradation through oxidation and photodegradation, leading to the formation of various byproducts, including pyridoxal.[9][10]
Q5: How does pH affect the stability of this compound?
A5: The ester linkages in this compound are susceptible to both acid- and base-catalyzed hydrolysis. Therefore, exposure to strong acids or bases will accelerate its degradation. Neutral or slightly acidic conditions are generally preferred for formulations containing this compound.
Q6: Is this compound prone to oxidation?
A6: The pyridoxine ring can be susceptible to oxidation, especially after the ester groups have been hydrolyzed. Storing the compound under an inert atmosphere can minimize oxidative degradation. In formulations, the inclusion of antioxidants may be beneficial.
Experimental Considerations
Q7: Can I heat formulations containing this compound?
A7: this compound exhibits significantly improved heat stability compared to pyridoxine hydrochloride.[1][2] It can withstand heating to temperatures used in many cosmetic and food processing applications. However, prolonged exposure to very high temperatures should be avoided to prevent thermal degradation.
Q8: Are there any known incompatibilities with common excipients?
A8: this compound is generally compatible with lipophilic excipients. However, care should be taken when formulating with highly acidic or basic compounds, strong oxidizing agents, or ingredients that may contain significant amounts of water, as these can promote hydrolysis. Compatibility testing with the specific formulation matrix is always recommended.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and its degradation products. Method optimization and validation are crucial for specific applications.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
This compound reference standard
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:
-
Start with 70% Acetonitrile / 30% Water
-
Gradient to 95% Acetonitrile / 5% Water over 15 minutes
-
Hold for 5 minutes
-
Return to initial conditions and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280-290 nm (based on the UV absorbance of the pyridoxine ring)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak based on the retention time and calibration curve. Degradation products will appear as separate peaks.
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to confirm the stability-indicating nature of the analytical method.
Objective: To intentionally degrade this compound under various stress conditions.
Procedure: Prepare solutions of this compound in a suitable solvent and subject them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid powder or a solution to dry heat (e.g., 80-100°C) for a specified period.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) or a broad-spectrum light source for a specified duration.
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Data Summary
While specific kinetic data for this compound is scarce, the following table summarizes its expected stability based on available information for the compound and its parent molecule, pyridoxine.
| Condition | Expected Stability of this compound | Primary Degradation Pathway |
| Temperature | High (significantly more stable than Pyridoxine HCl)[1][2] | Thermal decomposition at very high temperatures. |
| Light (UV/Visible) | Moderate (susceptible to photodegradation)[7][8] | Photolysis of the pyridoxine ring. |
| Humidity/Water | Low to Moderate (susceptible to hydrolysis) | Hydrolysis of the ester linkages. |
| Acidic pH | Low (promotes hydrolysis) | Acid-catalyzed hydrolysis of ester bonds. |
| Neutral pH | Moderate | Slow hydrolysis of ester bonds. |
| Alkaline pH | Low (promotes hydrolysis) | Base-catalyzed hydrolysis of ester bonds. |
| Oxygen/Oxidizing Agents | Moderate (susceptible to oxidation) | Oxidation of the pyridoxine ring. |
Visualizing Degradation Pathways
The following diagram illustrates the proposed primary degradation pathway for this compound.
Caption: Proposed degradation pathway of this compound.
By understanding the factors that influence the stability of this compound and implementing the appropriate storage and handling procedures, researchers can ensure the integrity of their experiments and the quality of their results.
References
- Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal of the Association of Official Analytical Chemists, 62(5), 1170–1173.
- Sakuragi, T., & Kummerow, F. A. (1960). U.S. Patent No. 2,955,115. Washington, DC: U.S.
- Al-Meshal, M. A., & El-Sayed, Y. M. (2025). Kinetic and Thermodynamic Insights into the Thermal Degradation of Vitamin B6: From Laboratory Experiment to Educational Model. World Journal of Advanced Research and Reviews, 28(01), 1342-1349.
- Gregory, J. F., & Kirk, J. R. (1978). Degradation and Binding to Food Proteins of Vitamin B‐6 Compounds During Thermal Processing. Journal of Food Science, 43(6), 1801-1808.
- Mizuno, N., et al. (1978). Physicochemical and Biological Properties of Benzoic Acid Esters of Pyridoxine. Journal of Nutritional Science and Vitaminology, 24(2), 165-175.
- Naik, P. H., & Lau-Cam, C. A. (2011). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 64(3), 195–201.
- Chavan, A., & Gandhimathi, R. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. International Journal of Pharmaceutical Quality Assurance, 14(1), 701-706.
- Bilski, P., et al. (2000). Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. Photochemistry and Photobiology, 71(2), 129-34.
- Delchier, N., et al. (2024). Diffusion and Chemical Degradation of Vitamin B6 in Chickpeas (Cicer arietinum L.) during Hydrothermal Treatments: A Kinetic Approach. Foods, 13(12), 1856.
- Fuliaș, A., et al. (2014). Thermal degradation of B-group vitamins: B1, B2 and B6. Journal of Thermal Analysis and Calorimetry, 118(1), 261-268.
- Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. (2023). International Journal for Scientific Research and Development, 11(5).
-
INCIDecoder. (n.d.). This compound. Retrieved from [Link]
- Ribeiro, M. M., et al. (2011).
-
Suzhou Health Chemicals Co., Ltd. (n.d.). This compound; VB6 Tripalmitate. Retrieved from [Link]
- Kitahara, Y., et al. (2012). Thermal decomposition of pyridoxine: an evolved gas analysis-ion attachment mass spectrometry study. Rapid Communications in Mass Spectrometry, 26(15), 1757-1764.
- Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use. (2011). Nutricion hospitalaria, 26(4), 855-861.
-
Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]
- Rate of hydrolysis of the phosphate esters of B vitamins is reduced by zinc deficiency: In vitro and in vivo. (2024). The FASEB Journal, 38(18).
-
Cosmate®. (n.d.). Professional Design Cosmetic Grade CAS 4372-46-7 this compound Powder. Retrieved from [Link]
- EP0001079A1 - Cosmetic composition with an antiseborrhoic effect, a method for its preparation and for its use. (1979).
- Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal of the Association of Official Analytical Chemists, 62(5), 1170-1173.
- Bilski, P., et al. (2000). Vitamin B-6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. Photochemistry and photobiology, 71(2), 129–134.
-
COSMILE Europe. (n.d.). This compound. Retrieved from [Link]
- Nelson, K. J., & Snell, E. E. (1986). Enzymes of vitamin B6 degradation. Purification and properties of 4- and 5-pyridoxolactonases. The Journal of biological chemistry, 261(32), 15105–15110.
- Sakuragi, T., & Kummerow, F. (1956). On the Stability of Pyridoxine. Journal of Biological Chemistry, 221(1), 325-329.
- Ang, C. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal - Association of Official Analytical Chemists, 62(5), 1170-1173.
- Cho, Y., & Leklem, J. E. (2000). Vitamin B-6 restriction impairs fatty acid synthesis in cultured human hepatoma (HepG2) cells. The Journal of nutrition, 130(10), 2476–2482.
- Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. (2023). Journal of Applied Bioscience, 51(1).
- Monajjemzadeh, F., et al. (2014). Expiration date of selected formulations in room temprature. Advanced pharmaceutical bulletin, 4(Suppl 2), 515–520.
-
Pyridoxine Degradation Pathway. (n.d.). Eawag-BBD. Retrieved from [Link]
-
vitamin B6 degradation | Pathway. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. US2955115A - Long-chain fatty acid esters of vitamin b6 - Google Patents [patents.google.com]
- 2. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 3. Enzymes of vitamin B6 degradation. Purification and properties of 4- and 5-pyridoxolactonases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxine Degradation Pathway [eawag-bbd.ethz.ch]
- 5. vitamin B6 degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of three forms of vitamin B6 to laboratory light conditions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
Challenges in the synthesis and purification of high-purity Pyridoxine tripalmitate
Welcome to the technical support center for the synthesis and purification of high-purity Pyridoxine Tripalmitate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this lipophilic vitamin B6 derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
I. Synthesis of this compound: Navigating the Esterification
The synthesis of this compound typically involves the esterification of the three hydroxyl groups of pyridoxine with a palmitic acid derivative, most commonly palmitoyl chloride. While the reaction appears straightforward, achieving high yields of the tri-substituted product requires careful control of reaction conditions to avoid the formation of a mixture of partially esterified products and other side reactions.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is Pyridoxine Hydrochloride. The hydrochloride salt is stable and readily available. It is important to use a base in the reaction to neutralize the HCl released from the starting material and the HCl generated during the esterification with palmitoyl chloride. Pyridine is often used as both the base and the solvent for this reaction.
Q2: What are the common side products in the synthesis of this compound?
A2: The primary side products are the incompletely esterified derivatives: Pyridoxine monopalmitate and Pyridoxine dipalmitate. The presence of these impurities is the main challenge in achieving high purity. Other potential impurities can include unreacted pyridoxine, palmitic acid (from the hydrolysis of palmitoyl chloride), and pyridoxine degradation products if the reaction conditions are too harsh.
Q3: My reaction yield of this compound is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, low temperature, or inadequate stoichiometry of the acylating agent.
-
Hydrolysis of the acylating agent: Palmitoyl chloride is highly reactive and can be hydrolyzed by moisture. Ensuring anhydrous reaction conditions is crucial.
-
Side reactions: At elevated temperatures, side reactions can lead to the degradation of both the starting material and the product.
-
Product loss during work-up: this compound is a waxy solid, and significant loss can occur during transfer and filtration steps if not handled carefully.
Troubleshooting Guide: Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion to the tripalmitate ester (presence of mono- and di-esters) | 1. Insufficient palmitoyl chloride. 2. Short reaction time. 3. Low reaction temperature. | 1. Use a slight excess of palmitoyl chloride (e.g., 3.3 - 3.5 equivalents). 2. Increase the reaction time and monitor the reaction progress by TLC or HPLC. 3. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions. A temperature range of 50-70°C is a good starting point. |
| Reaction mixture turns dark brown or black | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting materials or solvent. | 1. Lower the reaction temperature. 2. Ensure the use of high-purity pyridoxine hydrochloride and anhydrous pyridine. |
| Formation of a significant amount of palmitic acid | 1. Presence of water in the reaction mixture, leading to the hydrolysis of palmitoyl chloride. | 1. Use freshly dried pyridine and ensure all glassware is thoroughly dried. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method of esterifying polyols with acid chlorides.
Materials:
-
Pyridoxine Hydrochloride
-
Anhydrous Pyridine
-
Palmitoyl Chloride
-
Anhydrous Diethyl Ether or Hexane (for precipitation)
-
Sodium Bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Pyridoxine Hydrochloride in anhydrous pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add palmitoyl chloride (3.3 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer successively with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
II. Purification of High-Purity this compound
The purification of this compound to a high degree of purity (e.g., >99.5%) is a critical step and often presents the most significant challenge. The primary goal is to remove the partially esterified byproducts and any unreacted starting materials. A combination of column chromatography and recrystallization is typically employed.
Frequently Asked Questions (FAQs) - Purification
Q4: What is the best method to purify crude this compound?
A4: A two-step process is generally most effective. First, use column chromatography to separate the tripalmitate from the more polar mono- and di-palmitate esters and unreacted pyridoxine. Second, recrystallize the enriched tripalmitate fraction to remove any remaining impurities and obtain a highly pure crystalline product.
Q5: How do I choose a solvent system for column chromatography?
A5: The choice of solvent system depends on the stationary phase (typically silica gel). A gradient elution is often necessary. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The less polar tripalmitate will elute first, followed by the di- and mono-palmitate esters.
Q6: What is a good solvent for the recrystallization of this compound?
A6: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a non-polar compound like this compound, solvents like ethanol, isopropanol, or a mixture of hexane and ethyl acetate could be effective. Trial-and-error with small amounts of the product is often necessary to find the optimal solvent or solvent mixture.[1][2][3][4]
Troubleshooting Guide: Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of esters during column chromatography | 1. Inappropriate solvent system. 2. Column overloading. 3. Irregular packing of the column. | 1. Optimize the solvent gradient. A shallow gradient will provide better resolution. 2. Use a larger column or reduce the amount of crude product loaded. 3. Ensure the silica gel is packed uniformly to avoid channeling. |
| Product oils out during recrystallization | 1. The solvent is too non-polar. 2. The solution is cooled too quickly. 3. The product is still too impure. | 1. Use a slightly more polar solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider a second column chromatography purification before attempting recrystallization. |
| Final product purity is still below the desired level after purification | 1. Co-elution of impurities during chromatography. 2. Inefficient removal of impurities during recrystallization. | 1. Use a longer column or a slower flow rate during chromatography. 2. Perform a second recrystallization from a different solvent system. |
Experimental Protocol: Purification of this compound
1. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 20-30% ethyl acetate in hexane).
-
Procedure:
-
Pack a glass column with a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure tripalmitate.
-
Combine the pure fractions and evaporate the solvent.
-
2. Recrystallization:
-
Solvent: Ethanol or isopropanol.
-
Procedure:
-
Dissolve the product from the column chromatography in a minimal amount of hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
III. Purity Analysis of this compound
Accurate determination of the purity of the final product is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Frequently Asked Questions (FAQs) - Analysis
Q7: What type of HPLC column is suitable for analyzing this compound and its impurities?
A7: A reversed-phase C18 column is typically used for the analysis of lipophilic compounds like this compound.[5][6][7]
Q8: What is a typical mobile phase for the HPLC analysis?
A8: A gradient elution with a mixture of an organic solvent (like acetonitrile or methanol) and water is commonly used. A small amount of acid, such as formic acid or acetic acid, is often added to the mobile phase to improve peak shape.
Q9: How can I confirm the identity of the purified this compound?
A9: The identity of the compound can be confirmed using a combination of analytical techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the three palmitate chains.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).
Troubleshooting Guide: Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between pyridoxine, mono-, di-, and tripalmitate peaks in HPLC | 1. Inappropriate mobile phase gradient. 2. Column temperature is not optimized. | 1. Optimize the gradient profile. A slower gradient will provide better separation. 2. Adjust the column temperature. Sometimes, a slightly elevated temperature can improve peak shape and resolution. |
| Broad or tailing peaks in HPLC | 1. Column is old or contaminated. 2. Sample is not fully dissolved in the mobile phase. 3. Interaction of the analyte with the silica support. | 1. Replace the column or wash it with a strong solvent. 2. Ensure the sample is completely dissolved in the injection solvent, which should be compatible with the mobile phase. 3. Add a small amount of a competing base, like triethylamine, to the mobile phase if tailing is severe. |
IV. Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the synthesis and purification workflow.
Caption: Logic diagram for the purification of this compound.
V. References
-
Sakuragi, T., & Kummerow, F. A. (1956). The Synthesis of Long Chain Fatty Acid Derivatives of the Vitamin B6 Group. Journal of the American Oil Chemists' Society, 33(4), 164-166.
-
Suzhou Health Chemicals Co., Ltd. This compound; VB6 Tripalmitate. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Ueland, P. M., et al. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical biochemistry, 304(2), 172-181.
-
Chavan, A., & Gandhimathi, R. (2023). A QbD based RP-HPLC method for stability indicating impurity profiling of Pyridoxine: Method development, validation, and application. International Journal of Pharmaceutical Quality Assurance, 14(1), 701-706.
-
Iqbal, D. N., et al. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Industrial Applications. Polish Journal of Environmental Studies, 29(5).
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Chemistry LibreTexts. Hydrolysis of Esters. Available at: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
Al-Ghamdi, S., & El-Shishtawy, R. M. (2020). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Journal of King Saud University-Science, 32(1), 849-855.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Chavan, A., & Gandhimathi, R. (2023). A QbD based RP-HPLC method for stability indicating impurity profiling of Pyridoxine: Method development, validation, and application. International Journal of Pharmaceutical Quality Assurance, 14(1), 701-706.
-
IJSDR. (2025). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. International Journal of Scientific Development and Research.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link]
-
IJSDR. (2025). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. International Journal of Scientific Development and Research.
-
DigitalCommons@UNO. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
DigitalCommons@UNO. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3365461A - Process for preparing pyridoxine - Google Patents [patents.google.com]
- 7. US3410862A - Pyridoxine synthesis - Google Patents [patents.google.com]
Technical Support Center: Improving the Loading Efficiency of Pyridoxine Tripalmitate in Liposomes
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the formulation of Pyridoxine Tripalmitate-loaded liposomes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. We provide in-depth, scientifically-grounded explanations and practical solutions to help you optimize your formulation and achieve high loading efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts essential for working with this compound and liposomal systems.
Q1: What is this compound and what makes its encapsulation challenging?
This compound is a lipophilic prodrug of Pyridoxine (Vitamin B6).[1][] The attachment of three palmitate chains transforms the water-soluble vitamin into a highly oil-soluble molecule.[1] This high lipophilicity is the primary reason for both its potential as a drug candidate for lipid-based delivery systems and the challenges in its formulation. The main difficulty lies in efficiently partitioning and stably accommodating this bulky, hydrophobic molecule within the constrained, ordered environment of the liposome's lipid bilayer without disrupting the vesicle's integrity.
Q2: How is a lipophilic drug like this compound incorporated into a liposome?
Unlike hydrophilic drugs, which are encapsulated in the aqueous core of a liposome, hydrophobic drugs like this compound are incorporated directly into the lipid bilayer.[3][4][5][6] This process, known as passive loading, occurs during the self-assembly of the liposomes.[7] The drug is co-dissolved with the phospholipids in an organic solvent. As the solvent is removed and the lipid film is hydrated, the drug molecules find their thermodynamic niche among the acyl chains of the phospholipids, integrating into the bilayer as the vesicles form.
Q3: What is the difference between passive and active loading, and which is suitable for this compound?
-
Passive Loading: In this method, the drug is encapsulated during the liposome formation process.[7][8] For hydrophobic drugs, this involves adding the drug to the lipid mixture before vesicle formation.[9] This is the standard and most appropriate method for this compound.
-
Active Loading (or Remote Loading): This technique is used for drugs that can be ionized, typically weak bases or acids. It involves loading the drug into pre-formed liposomes by creating a transmembrane gradient (e.g., a pH or ion gradient).[10][11][12][13] This method achieves very high encapsulation efficiencies but is not suitable for non-ionizable, highly lipophilic molecules like this compound.
Q4: How do I calculate Loading Capacity (LC) and Encapsulation Efficiency (EE)?
These are two critical parameters for evaluating your formulation.
-
Encapsulation Efficiency (EE%): Represents the percentage of the initial drug that is successfully encapsulated within the liposomes.
-
Formula: EE% = (Mass of Drug in Liposomes / Total Mass of Drug Initially Added) x 100
-
-
Loading Capacity (LC%): Represents the weight percentage of the drug relative to the total weight of the lipid.
-
Formula: LC% = (Mass of Drug in Liposomes / Mass of Total Lipids) x 100
-
Accurate calculation requires separating the unencapsulated drug from the liposomes before measurement.[14][15]
Q5: What are the key factors that influence the loading efficiency of this compound?
The loading efficiency is a multifactorial outcome. The most critical factors to control are:
-
Lipid Composition: The choice of phospholipids and the concentration of cholesterol directly impact the fluidity, rigidity, and packing of the bilayer.[7][16][17][18]
-
Drug-to-Lipid Ratio: There is a saturation limit for how much drug the bilayer can accommodate before it becomes unstable or the drug precipitates.[17][19]
-
Preparation Method: The technique used to form the liposomes (e.g., thin-film hydration, microfluidics) affects the efficiency of drug integration.[17]
-
Process Parameters: Variables such as hydration temperature, sonication time, and extrusion pressure can all influence the final product characteristics.[9]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My encapsulation efficiency (EE%) is consistently low (<50%). What are the most likely causes and how can I fix it?
Low EE% is the most common challenge. A systematic approach to optimization is crucial.
-
Potential Cause A: Suboptimal Lipid Composition.
-
Explanation: The physicochemical properties of the lipid bilayer are not favorable for hosting the this compound molecule. A bilayer that is too rigid (tightly packed) will expel the drug, while one that is too fluid may not retain it effectively.
-
Solution:
-
Evaluate your Phospholipid: Saturated lipids like DSPC (Distearoylphosphatidylcholine) create rigid, ordered bilayers. Unsaturated lipids like DOPC (Dioleoylphosphatidylcholine) create more fluid, disordered bilayers. For a bulky molecule like this compound, a slightly more fluid membrane may increase accommodation. Try formulations with different phospholipids to find the optimal balance.[7][20]
-
Optimize Cholesterol Content: Cholesterol is a critical membrane fluidity modulator.[7][17] At low concentrations, it fills gaps and increases packing; at high concentrations, it can disrupt ordered packing. The effect on drug loading is drug-specific. A common starting point is a cholesterol concentration of 30-40 mol%. Systematically vary the cholesterol content (e.g., 20%, 30%, 40%, 50 mol%) to find the optimal concentration for your specific phospholipid mixture.[16]
-
Consider Additives: Incorporating a small amount of a triglyceride into the lipid mixture can increase bilayer fluidity and has been shown to enhance the loading capacity for other hydrophobic drugs.[21]
-
-
-
Potential Cause B: Unfavorable Drug-to-Lipid Ratio.
-
Explanation: You may be exceeding the saturation capacity of the lipid bilayer. Excess drug will not be incorporated and may precipitate, leading to low EE%.[17][22]
-
Solution: Perform a drug-to-lipid ratio optimization study. Keeping the lipid composition constant, prepare several batches while varying the initial molar ratio of this compound to total lipid (e.g., 1:50, 1:20, 1:10, 1:5). Plot the resulting EE% against the drug-to-lipid ratio to identify the saturation point.[19]
-
-
Potential Cause C: Inefficient Drug-Lipid Mixing during Formulation.
-
Explanation: If the drug and lipids are not homogeneously mixed in the organic solvent, the drug will not be evenly distributed in the resulting lipid film, leading to poor incorporation during hydration.
-
Solution: Ensure that both the lipids and this compound are fully dissolved and mixed in the organic solvent (e.g., chloroform/methanol mixture) before rotary evaporation. Gentle warming or vortexing can aid dissolution. The thin-film hydration method is generally effective for this purpose.[9][23]
-
Problem 2: I see a visible precipitate in my formulation, especially after hydration or sonication. What is happening?
-
Explanation: This is a clear sign of drug precipitation. It indicates that the drug has either exceeded its solubility limit in the lipid bilayer or was not properly incorporated during formation and has crashed out of the aqueous hydration buffer.
-
Solutions:
-
Reduce Drug Concentration: This is the most direct solution. Refer to your drug-to-lipid ratio optimization study (Problem 1B) and work at or below the saturation point.
-
Ensure Complete Initial Dissolution: Confirm that your drug is fully dissolved in the organic solvent with the lipids. Any undissolved drug crystals will act as nucleation sites for precipitation.
-
Check Hydration Temperature: Hydrate the lipid film at a temperature well above the phase transition temperature (Tc) of the primary phospholipid.[7][9] This ensures the bilayer is in a fluid, liquid-crystalline state, which is more accommodating to the drug molecule.
-
Problem 3: My batch-to-batch reproducibility is poor. How can I improve consistency?
-
Explanation: Liposome formulation, especially at the lab scale, involves many manual steps that can introduce variability.
-
Solutions:
-
Standardize All Parameters: Strictly control and document every parameter: solvent volumes, evaporation time and temperature, hydration buffer volume, hydration time, and temperature.
-
Automate Sizing: Use an extruder with defined pore-size membranes for sizing instead of probe sonication. Extrusion provides a much more uniform and reproducible size distribution.[9] Document the number of passes and the temperature during extrusion.
-
Consider Microfluidics: For the highest level of reproducibility and scalability, microfluidic mixing is a superior technology.[19] This method involves the controlled, rapid mixing of a lipid-in-ethanol stream with an aqueous stream, leading to spontaneous and highly uniform liposome formation.
-
Problem 4: How do I accurately measure the amount of this compound loaded in my liposomes?
-
Explanation: Accurate determination of EE% is fundamental to your research. This requires a robust two-step process: (1) separation of the liposome-encapsulated drug from the free drug, and (2) accurate quantification of the drug in each fraction.
-
Solution: Follow a validated analytical protocol. The combination of Size Exclusion Chromatography (SEC) for separation and High-Performance Liquid Chromatography (HPLC) for quantification is the gold standard.
-
Step 1: Separation: Use a gravity-flow or low-pressure SEC column (e.g., Sephadex G-50) to separate the large liposomes from the smaller, free drug molecules. The liposomes will elute first in the void volume.
-
Step 2: Sample Preparation: Collect the liposome fraction. Lyse the vesicles to release the encapsulated drug by adding a strong solvent like methanol or isopropanol, or a detergent like Triton X-100.
-
Step 3: Quantification: Quantify the concentration of this compound in the lysed liposome sample using a validated reverse-phase HPLC method with UV detection.[14][24][25] You will need to build a standard curve with known concentrations of the drug.
-
Below is a workflow diagram illustrating this process.
Caption: The Thin-Film Hydration and Extrusion Workflow.
Protocol 2: Determination of EE% via SEC and HPLC
-
Column Preparation: Swell Sephadex G-50 (or similar) beads in your hydration buffer and pack a small gravity-flow column. Equilibrate the column by washing with 2-3 column volumes of buffer.
-
Separation: Carefully load a known volume (e.g., 200 µL) of your liposome suspension onto the top of the column. Begin eluting with buffer and collect fractions. The milky-white liposome fraction will elute first. Collect this entire fraction.
-
Quantification of Total Drug: Take an aliquot of your initial, unseparated liposome suspension. Dilute it with a solvent that disrupts the liposomes (e.g., 1:10 in methanol) and measure the drug concentration via HPLC. This is your "Total Drug" concentration.
-
Quantification of Encapsulated Drug: Take the collected liposome fraction from the SEC column. Disrupt the liposomes with the same solvent (e.g., 1:10 in methanol) and measure the drug concentration via HPLC. This is your "Encapsulated Drug" concentration.
-
Calculation: Use the concentrations and volumes to calculate the final EE% as per the formula in FAQ Q4.
Section 4: Key Parameter Optimization Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
|---|---|---|
| Molecular Weight | ~884.4 g/mol [26] | A large molecule that requires significant space within the bilayer. |
| Solubility | Oil-soluble, practically insoluble in water [1] | Must be dissolved in an organic solvent with lipids; passive loading is required. |
| Appearance | White to off-white crystalline powder [] | Visual inspection for complete dissolution in the organic phase is critical. |
| Melting Point | 72-73°C []| All formulation steps should consider the thermal stability of the drug. |
Table 2: Common Lipids for Liposome Formulation and Their Properties
| Lipid Component | Type | Phase Transition Temp (Tc) | Bilayer Property | Impact on Loading Hydrophobic Drugs |
|---|---|---|---|---|
| DSPC | Saturated PC | ~55°C | Rigid, ordered, low permeability | Can limit accommodation of bulky drugs but improves retention. [7] |
| DPPC | Saturated PC | ~41°C | Rigid, ordered | Similar to DSPC, but with a lower Tc. |
| DOPC | Unsaturated PC | ~ -17°C | Fluid, disordered, high permeability | Creates more space, potentially increasing loading capacity but may decrease retention. [20] |
| Cholesterol | Sterol | N/A | Modulates fluidity, decreases permeability | Fills gaps and orders fluid bilayers; can increase or decrease loading depending on the drug and primary lipid. [7][16][17] |
| DSPE-PEG2000 | PEGylated Lipid | ~57°C | Forms protective polymer layer | Used for "stealth" properties; can sometimes hinder drug loading by creating steric interference at the surface. [27]|
Table 3: Troubleshooting Summary
| Issue | Primary Check | Secondary Check | Recommended Action |
|---|---|---|---|
| Low EE% | Drug-to-Lipid Ratio | Lipid Composition (Cholesterol %) | Decrease drug concentration; systematically vary cholesterol content. |
| Precipitate | Drug Concentration | Initial Dissolution in Solvent | Lower the drug-to-lipid ratio; ensure complete dissolution before film formation. |
| Poor Reproducibility | Sizing Method | Process Parameter Control | Switch from sonication to extrusion; strictly document all temperatures and times. |
| Inaccurate EE% | Separation Method | Quantification Method | Use SEC for separation; validate the HPLC method with a standard curve. |
References
-
Berndl, G., et al. (2011). Liposome formulations of hydrophobic drugs. In: Schwendener, R.A., Rentsch, K.M. (eds) Liposome Formulations. Methods in Molecular Biology, vol 721. Humana Press. Available from: [Link]
-
SciSpace. (n.d.). Liposome formulations of hydrophobic drugs. Available from: [Link]
-
D'mello, S. (2023). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Bio-protocol. Available from: [Link]
-
Pattni, B. S., & Torchilin, V. P. (2015). Active methods of drug loading into liposomes: Recent strategies for stable drug entrapment and increased in vivo activity. Expert Opinion on Drug Delivery, 12(6), 927–943. Available from: [Link]
-
ResearchGate. (n.d.). The two major methods for liposomal drug loading. Available from: [Link]
-
Mishra, V., et al. (2021). Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. Taylor & Francis Online. Available from: [Link]
-
Li, Y., et al. (2024). The Effect of Lipid Composition on the Liposomal Delivery of Camptothecin Developed by Active Click Loading. Molecular Pharmaceutics, 21(4), 1846–1856. Available from: [Link]
-
Al-Samydai, A., et al. (2022). Liposomes: structure, composition, types, and clinical applications. Journal of Drug Delivery Science and Technology, 74, 103540. Available from: [Link]
- Google Patents. (n.d.). Methods for making liposomes containing hydrophobic drugs.
-
ResearchGate. (n.d.). The active and passive drug loading on the liposomes. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Liposome Formulations of Hydrophobic Drugs. Available from: [Link]
-
ResearchGate. (n.d.). Liposome Formulations of Hydrophobic Drugs. Available from: [Link]
-
Ask this paper. (2011). active-methods-of-drug-loading-into-liposomes-recent-strategies-for-stable-drug-entrapment-and-increased-in-vivo-activity. Available from: [Link]
-
CD Formulation. (n.d.). Liposome Active Loading Technology. Available from: [Link]
-
ScholarWorks. (n.d.). Passive and Active Loading of Liposomes for Localized Drug Delivery. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Available from: [Link]
-
ResearchGate. (n.d.). Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize?. Available from: [Link]
-
ResearchGate. (n.d.). How to increase the encapsulation efficiency for lipophilic drug into liposomes?. Available from: [Link]
-
National Institutes of Health. (2021). A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology. Available from: [Link]
-
ResearchGate. (n.d.). How to increase the encapsulation efficacy (EE) in liposomal formulation?. Available from: [Link]
-
IEEE Xplore. (n.d.). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Available from: [Link]
-
Suzhou Health Chemicals Co., Ltd. (n.d.). This compound; VB6 Tripalmitate. Available from: [Link]
-
Preprints.org. (2024). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Available from: [Link]
-
PubMed. (2003). Characterization of loaded liposomes by size exclusion chromatography. Available from: [Link]
-
IJSDR. (n.d.). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. Available from: [Link]
-
PubMed. (2017). Entrapment efficiency of pyridoxine hydrochloride in unilamellar liposomes: experimental versus model-generated data. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Preprints.org. (2024). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Available from: [Link]
-
PubMed. (2009). Liposome drugs' loading efficiency: a working model based on loading conditions and drug's physicochemical properties. Available from: [Link]
-
ResearchGate. (n.d.). Entrapment efficiency of pyridoxine hydrochloride in unilamellar liposomes: experimental versus model-generated data | Request PDF. Available from: [Link]
-
MDPI. (n.d.). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Available from: [Link]
-
PubMed Central. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Available from: [Link]
-
PubMed Central. (n.d.). Liposomal Formulations: A Recent Update. Available from: [Link]
-
National Institutes of Health. (2015). Advances and Challenges of Liposome Assisted Drug Delivery. Available from: [Link]
- Google Patents. (n.d.). Liposome loading.
-
Frontiers. (2015). Advances and challenges of liposome assisted drug delivery. Available from: [Link]
-
Preprints.org. (2024). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Available from: [Link]
-
ResearchGate. (n.d.). Analytical techniques for single-liposome characterization. Available from: [Link]
-
National Institutes of Health. (2016). Rapid Quantification and Validation of Lipid Concentrations within Liposomes. Available from: [Link]
-
ResearchGate. (2015). Advances and Challenges of Liposome Assisted Drug Delivery. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Pharmaceutical Co-Crystals: An Overview on Synthesis and Regulatory Aspects. Available from: [Link]
-
National Institutes of Health. (n.d.). Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. Available from: [Link]
-
SpringerLink. (n.d.). Encapsulation of ATP into liposomes by different methods: optimization of the procedure. Available from: [Link]
Sources
- 1. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 3. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Active methods of drug loading into liposomes: recent strategies for stable drug entrapment and increased in vivo activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Liposome Active Loading Technology - CD Formulation [formulationbio.com]
- 13. Liposome drugs' loading efficiency: a working model based on loading conditions and drug's physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. tandfonline.com [tandfonline.com]
- 18. The Effect of Lipid Composition on the Liposomal Delivery of Camptothecin Developed by Active Click Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ijsdr.org [ijsdr.org]
- 25. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Encapsulation of ATP into liposomes by different methods: optimization of the procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Pyridoxine Tripalmitate Precipitation in Cell Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of Pyridoxine tripalmitate precipitation in cell culture media. Our goal is to equip you with the knowledge and protocols to ensure the successful delivery of this lipophilic compound in your in vitro experiments.
Introduction: The Challenge of this compound's Lipophilicity
This compound, a fat-soluble derivative of vitamin B6, offers enhanced stability and cellular uptake due to its lipophilic nature.[1][2] However, this very property makes it notoriously difficult to dissolve in aqueous cell culture media, often leading to precipitation and inconsistent experimental results.[3][4] This guide will walk you through a systematic approach to overcome this solubility issue.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a highly lipophilic molecule, meaning it is "fat-loving" and repels water.[1][4] Cell culture media are aqueous-based, creating an environment where the non-polar this compound molecules are not readily dissolved. When the concentration of this compound exceeds its very low aqueous solubility limit, the molecules aggregate and form a visible precipitate. This is a common challenge with many lipophilic compounds in cell culture.[3]
Q2: I'm using a standard form of Vitamin B6 (Pyridoxine HCl) without any issues. Why is the tripalmitate version different?
A2: Pyridoxine hydrochloride is the water-soluble form of vitamin B6 and is readily dissolved in aqueous solutions like cell culture media.[5][6][7][8] The addition of three palmitate chains to the pyridoxine backbone in this compound dramatically increases its molecular weight and lipophilicity, transforming it from a water-soluble to an oil-soluble compound.[1][2] This chemical modification is what leads to its poor solubility in aqueous environments.
Q3: Can the precipitated this compound still be used by my cells?
Q4: Does the type of basal media I use affect the precipitation?
A4: While the fundamental issue is the lipophilicity of this compound, the composition of your basal medium can have a minor influence. Media containing higher concentrations of proteins (if you are using a serum-containing medium) or other solubilizing agents may slightly increase the solubility. However, for a highly lipophilic compound like this compound, the choice of basal medium alone is unlikely to solve the precipitation problem. The presence of serum, however, can play a more significant role.[3][9]
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
This troubleshooting guide is designed to provide a logical progression of solutions, from simple adjustments to more advanced formulation strategies.
Step 1: Optimizing Your Stock Solution
The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This will allow you to add a small volume of the stock to your media, minimizing the risk of the organic solvent affecting your cells.
Recommended Solvents and Concentrations:
| Solvent | Recommended Starting Concentration for Stock | Maximum Final Concentration in Media | Considerations |
| Dimethyl sulfoxide (DMSO) | 10-50 mM | < 0.5% (v/v) | A versatile solvent for many lipophilic compounds.[10] Can have biological effects on cells, so a low final concentration is crucial.[11] |
| Ethanol (100%) | 10-50 mM | < 0.5% (v/v) | Another common choice, but can also impact cell physiology. |
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve your target stock concentration.
-
Vortex thoroughly for at least 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid in dissolution.[12]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light.[13]
Step 2: Modifying Your Cell Culture Media
If you still observe precipitation after optimizing your stock solution, the next step is to enhance the solubilizing capacity of your cell culture medium.
Option A: The Role of Serum
For many cell lines, the use of serum in the culture medium can help to solubilize lipophilic compounds. Serum contains albumin and lipoproteins, which act as natural carriers for lipids and other hydrophobic molecules.[3][9]
-
Recommendation: If your experimental design allows, use a serum-containing medium (e.g., 5-10% Fetal Bovine Serum). The proteins in the serum can bind to the this compound and keep it in solution.
Option B: Utilizing a Carrier Protein - Bovine Serum Albumin (BSA)
For serum-free applications, or to further enhance solubility, fatty acid-free BSA can be an effective carrier molecule.
Protocol 2: Using BSA to Enhance Solubility
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in a serum-free basal medium.
-
In a sterile tube, first add the required volume of your this compound stock solution.
-
Add the BSA solution to the tube and vortex immediately and vigorously to facilitate the binding of this compound to the BSA.
-
Allow this mixture to incubate at 37°C for 15-30 minutes to ensure complete complexation.
-
Add this this compound-BSA complex to your final volume of cell culture medium.
Option C: Employing Biocompatible Surfactants
Surfactants can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14][15]
-
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in cell culture.
-
Polysorbate 20 (Tween® 20): Similar to Polysorbate 80.
-
Pluronic® F-127: A non-ionic, biocompatible block copolymer.[11]
-
-
Critical Consideration: It is essential to determine the non-toxic concentration of any surfactant for your specific cell line through a dose-response experiment.
Step 3: Advanced Delivery Systems
If the above methods are insufficient, more advanced drug delivery technologies can be employed to ensure the stable and effective delivery of this compound.
A. Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[16][17][18][19]
-
Recommended Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[20][21]
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Guideline)
-
Prepare a solution of HP-β-CD in your desired solvent (e.g., water or buffer). The concentration will depend on the molar ratio you wish to achieve with this compound.
-
Slowly add your this compound stock solution to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The resulting solution can then be sterile-filtered and added to your cell culture medium.
B. Liposomal Formulations
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[22][23][24] For this compound, it would be entrapped within the hydrophobic lipid bilayer. This method protects the compound and facilitates its delivery across the cell membrane.
-
Note: The preparation of liposomal formulations typically requires specialized equipment (e.g., a sonicator or extruder) and expertise. Commercially available liposome preparation kits can simplify this process.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Mechanism of Action: Solubilization Strategies
Caption: Mechanisms for solubilizing this compound in cell media.
References
-
AskBio. Lipids in cell culture media. (2020-03-31). [Link]
-
Williams, K. How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. (2017-10-03). [Link]
-
Jahanshahi, M. Synthesis and antioxidant properties of vitamin B6 derivatives; and ù-alkynylated fatty acids as substrates for preparation of modified phospholipids, novel probes for evaluating lipid-protein interactions. Institutional Repository. [Link]
-
Sharma, R., et al. A recent overview of surfactant–drug interactions and their importance. Future Journal of Pharmaceutical Sciences. (2023-06-12). [Link]
-
S-Aleodor, O., et al. Complexes of Fat-Soluble Vitamins with Cyclodextrins. Pharmaceuticals. (2023-11-23). [Link]
-
van der Westhuyzen, J., et al. Vitamins in cell culture media: Stability and stabilization strategies. Critical Reviews in Biotechnology. (2017-05-19). [Link]
-
Marto, J., et al. Current Applications of Liposomes for the Delivery of Vitamins: A Systematic Review. Cosmetics. (2023-04-18). [Link]
-
S-Aleodor, O., et al. Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
Pennington, S. & Falcone, G. The Brilliant Benefits of Liposomal Delivery for Supplements. dermoi!. (2022-04-25). [Link]
-
Ensom, M. H., et al. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy. (2015-05). [Link]
-
ResearchGate. How do you dissolve chemicals in the culture medium?. (2022-01-04). [Link]
-
Garrido, P., et al. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. (2020-07-29). [Link]
-
Suzhou Health Chemicals Co., Ltd. This compound; VB6 Tripalmitate. [Link]
-
Hochberg, M., et al. ON THE STABILITY OF PYRIDOXINE. Journal of Biological Chemistry. (1944-09-01). [Link]
-
HiMedia Laboratories. Pyridoxine hydrochloride. [Link]
-
Florence, A. T. Surfactant interactions with biomembranes and drug absorption. ResearchGate. (2025-08-10). [Link]
-
Singh, S., et al. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture. Biotechnology Progress. (2023-06-22). [Link]
-
Spector, R. The stability of vitamin B6 accumulation and pyridoxal kinase activity in rabbit brain and choroid plexus. Journal of Neurochemistry. (1980-04). [Link]
-
ResearchGate. Stability study of vitamin B1 and B6. Residual content of B1 (A) and B6.... [Link]
-
D'Souza, S., et al. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics. (2021-09-29). [Link]
-
ResearchGate. Encapsulation of β-Cyclodextrin with Vitamin-B and Vitamin-C Molecules. [Link]
-
Quest Nutra Pharma. LIPOSOMAL ADVANCED DELIVERY. [Link]
-
Natural Micron Pharm Tech. This compound. [Link]
-
de Pinho, C., et al. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences. (2019-02-02). [Link]
-
ResearchGate. Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. Pyridoxine. PubChem Compound Database. [Link]
-
Weller, N. K. Role of serum in inhibition of cultured lymphocytes by lysophosphatidylcholine. Immunology. (1984-06). [Link]
-
BERI PHARMA CO., LTD. This compound. [Link]
-
Sabularse, V. C., et al. Radiolysis of pyridoxine (vitamin B 6) in aqueous solution under different conditions. Radiation Physics and Chemistry. (2025-08-06). [Link]
-
Drewke, C., et al. Biosynthesis of vitamin B6 and structurally related derivatives. Vitamins and Hormones. (2001). [Link]
-
Creative Bioarray. Lipophilicity & Solubility. [Link]
-
Holmbäck, J., et al. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays. Toxicology in Vitro. (2001-12). [Link]
-
Dal Poggetto, G. Are all vitamin B compounds soluble in DMSO?. ResearchGate. (2018-03-13). [Link]
-
AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. (2021-02-01). [Link]
-
PubMed. Nitrofurantoin solubility in aqueous pyridoxine hydrochloride solutions. [Link]
Sources
- 1. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 2. This compound-BERI PHARMA CO., LTD. [en.zhberi.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 6. himedialabs.com [himedialabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Role of serum in inhibition of cultured lymphocytes by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Complexes of Fat-Soluble Vitamins with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current Applications of Liposomes for the Delivery of Vitamins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dermoi.com [dermoi.com]
- 24. qnutrapharma.com [qnutrapharma.com]
Validation & Comparative
A Comparative Guide to Validating the Neuroprotective Effects of Pyridoxine Tripalmitate In Vitro
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount objective. This guide provides an in-depth technical framework for validating the neuroprotective potential of a novel compound, Pyridoxine Tripalmitate, in vitro. We will explore the scientific rationale, present a suite of robust experimental protocols, and offer a comparative analysis against established alternatives. This document is designed to be a practical resource, blending established methodologies with the causal reasoning essential for rigorous scientific inquiry.
Introduction: The Rationale for Investigating this compound
Vitamin B6, in its various forms (vitamers), is fundamental to the health of the central and peripheral nervous systems.[1] Its active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme in the synthesis of numerous neurotransmitters.[2] Beyond its coenzymatic role, pyridoxine has demonstrated direct neuroprotective properties, including antioxidant effects and the ability to protect against glutamate-induced excitotoxicity and ischemia.[1][3][4] These protective mechanisms are partly attributed to the regulation of cellular calcium influx and potential inhibition of oxidative enzymes like xanthine oxidase.[1][5][6][7]
This compound is a lipid-soluble ester of pyridoxine.[8] This lipophilic modification presents a compelling hypothesis for enhanced neuroprotective efficacy. The addition of three palmitate chains may significantly increase the molecule's ability to cross the blood-brain barrier and neuronal cell membranes, leading to higher intracellular bioavailability and a sustained release of the active pyridoxine moiety. This could translate to more potent and prolonged neuroprotective action compared to its hydrophilic parent compound.
This guide outlines a comprehensive in vitro strategy to test this hypothesis, comparing this compound against its parent compound, Pyridoxine, and a well-established antioxidant, N-Acetylcysteine (NAC).
Experimental Design: A Multi-Faceted Approach to In Vitro Validation
To thoroughly assess the neuroprotective effects of this compound, a multi-pronged approach is necessary. We will utilize well-established in vitro models of neuronal stress that mimic key pathological features of neurodegenerative diseases.
In Vitro Models of Neurodegeneration
The selection of appropriate in vitro models is critical for obtaining relevant and translatable data. We propose a panel of models to assess protection against distinct neurotoxic insults:
-
Oxidative Stress-Induced Neuronal Death: This model mimics the chronic oxidative damage implicated in many neurodegenerative diseases.[9][10] We will use hydrogen peroxide (H₂O₂) or a combination of buthionine sulfoximine (BSO) and glutamate to induce oxidative stress in neuronal cell cultures.[11]
-
Glutamate-Induced Excitotoxicity: Excessive glutamate receptor activation leads to neuronal death and is a key mechanism in ischemic brain injury and other neurological disorders.[12][13][14] This model directly assesses the compound's ability to counteract this specific form of neurotoxicity.
-
Amyloid-Beta (Aβ)-Induced Neurotoxicity: Aβ plaques are a hallmark of Alzheimer's disease, and their soluble oligomers are known to be neurotoxic.[15][16][17] This model provides insight into the compound's potential relevance for Alzheimer's disease research.
-
MPP+-Induced Neurotoxicity: MPP+ is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.[18][19][20] This model is crucial for evaluating the compound's potential in the context of Parkinson's.
Comparative Compounds
To contextualize the efficacy of this compound, it will be compared against:
-
Pyridoxine HCl: The parent water-soluble form of Vitamin B6. This comparison will directly test the hypothesis that the lipidated form offers superior protection.
-
N-Acetylcysteine (NAC): A well-characterized antioxidant and a staple in neuroprotection studies, serving as a positive control for antioxidant effects.
Endpoint Assays for Quantifying Neuroprotection
A battery of quantitative assays will be employed to measure various aspects of cell health and death:
-
Cell Viability (MTT Assay): Measures the metabolic activity of viable cells.
-
Cytotoxicity (LDH Assay): Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[21]
-
Apoptosis (Caspase-3/7 Activity Assay): Measures the activity of key executioner caspases in the apoptotic pathway.
-
Intracellular Reactive Oxygen Species (ROS) Levels (DCFDA Assay): A fluorescent-based assay to directly measure levels of oxidative stress.
-
Neurite Outgrowth Analysis: Quantifies changes in neurite length and branching as a measure of neuronal health and recovery.[22][23]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the proposed experiments. The causality behind key steps is explained to ensure protocol integrity.
General Experimental Workflow
The overarching workflow provides a logical sequence for conducting the validation studies.
Sources
- 1. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Role of the B Vitamins in the Modulation of the Central Glutamatergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ferwer.com [ferwer.com]
- 9. Oxidative stress-induced death in the nervous system: cell cycle dependent or independent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative stress, cell cycle, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic death in an in vitro model of neuronal oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 15. innoprot.com [innoprot.com]
- 16. β-amyloid's neurotoxic mechanisms as defined by in vitro microelectrode arrays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The toxicity in vitro of beta-amyloid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neuroproof.com [neuroproof.com]
- 19. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 20. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. innoprot.com [innoprot.com]
A Comparative Guide to the Antioxidant Activity of Pyridoxine Tripalmitate and Other Lipophilic Antioxidants
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision, pivotal to the stability and efficacy of formulations, particularly those designed to protect against lipid peroxidation in biological systems. This guide provides an in-depth comparison of Pyridoxine Tripalmitate, a lipophilic derivative of Vitamin B6, with other widely used lipophilic antioxidants: α-tocopherol (Vitamin E), ascorbyl palmitate, and butylated hydroxytoluene (BHT). While direct comparative quantitative data for this compound is emerging, this guide synthesizes the available mechanistic information and provides a framework for its evaluation against established alternatives.
The Critical Role of Lipophilic Antioxidants in Biological Systems
Biological membranes, rich in polyunsaturated fatty acids, are prime targets for attack by reactive oxygen species (ROS), leading to a damaging chain reaction known as lipid peroxidation. This process can compromise cell integrity and is implicated in a host of pathological conditions. Lipophilic antioxidants are uniquely suited to thwart this damage as they can partition into lipid bilayers, neutralizing free radicals at the site of their formation.
This compound: A Lipophilic Vitamin B6 Derivative
This compound is a fat-soluble ester of pyridoxine (Vitamin B6). The addition of three palmitate chains significantly increases its lipophilicity, enhancing its stability and ability to integrate into lipid-rich environments such as the skin's lipid barrier.[[“]] While extensive quantitative antioxidant data for this compound is still being established, the antioxidant properties of its parent molecule, pyridoxine, are well-documented.
Mechanism of Action
The antioxidant activity of the pyridoxine moiety is attributed to its ability to scavenge various reactive oxygen species.[2] Theoretical and experimental studies on pyridoxine and its derivatives have shown that they can inhibit superoxide radical formation, quench singlet oxygen, and directly react with peroxyl radicals to inhibit lipid peroxidation.[3][4][5] The phenolic hydroxyl group on the pyridine ring is a key functional group responsible for donating a hydrogen atom to neutralize free radicals, a common mechanism among phenolic antioxidants.[6][7] The esterification to tripalmitate is designed to deliver this active moiety to lipid-rich environments where it can exert its protective effects.
Established Lipophilic Antioxidants: A Comparative Benchmark
To provide a context for evaluating this compound, we will examine the antioxidant profiles of three commonly used lipophilic antioxidants.
α-Tocopherol (Vitamin E)
As the most biologically active form of Vitamin E, α-tocopherol is a potent chain-breaking antioxidant in biological membranes.[8] Its lipophilic phytyl tail anchors it within the lipid bilayer, while the chromanol ring with its hydroxyl group is responsible for scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[9]
Ascorbyl Palmitate
Ascorbyl palmitate is a fat-soluble ester of ascorbic acid (Vitamin C).[10] This modification allows it to be incorporated into lipid membranes, providing antioxidant protection in environments where ascorbic acid cannot penetrate.[11] It functions by donating a hydrogen atom from its enediol structure to scavenge free radicals. There is also evidence of a synergistic relationship with α-tocopherol, where ascorbyl palmitate can regenerate α-tocopherol from its radical form.[12][13]
Butylated Hydroxytoluene (BHT)
BHT is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[14][15] Its mechanism of action involves the donation of a hydrogen atom from its sterically hindered phenolic hydroxyl group to free radicals, forming a stable BHT radical that does not readily propagate the oxidation chain.[[“]][16]
Comparative Analysis of Antioxidant Activity
While direct experimental values for this compound are not widely available in peer-reviewed literature, the following table summarizes representative antioxidant activity data for the benchmark compounds from in vitro assays. This data serves as a reference for the level of activity that can be expected from potent lipophilic antioxidants.
| Antioxidant | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (TEAC) | Lipid Peroxidation Inhibition |
| α-Tocopherol | Concentration-dependent activity observed[3] | Widely used as a standard[9] | Potent inhibitor[8] |
| Ascorbyl Palmitate | Effective radical scavenger[11] | Demonstrates significant activity | Can inhibit lipid peroxidation, sometimes synergistically with Vitamin E[12] |
| Butylated Hydroxytoluene (BHT) | IC50 values reported in the range of 200 µg/mL[16] | TEAC values reported around 1.29[17] | Efficiently inhibits lipid peroxidation[18] |
| This compound | Data not readily available | Data not readily available | The parent molecule, pyridoxine, is known to inhibit lipid peroxidation[3][5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals, so a lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant activity of a compound to that of Trolox, a water-soluble Vitamin E analog.
Visualizing Antioxidant Mechanisms and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the free radical scavenging mechanism of phenolic antioxidants and a typical experimental workflow for assessing antioxidant activity.
Caption: Mechanism of chain-breaking antioxidant activity.
Sources
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. Role of vitamin B6 status on antioxidant defenses, glutathione, and related enzyme activities in mice with homocysteine-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical study of the antioxidant properties of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of tocopherols, ascorbyl palmitate, and ascorbic acid and their mode of action | Semantic Scholar [semanticscholar.org]
- 11. Changes of molecular mobility of ascorbyl palmitate and α-tocopherol by phospholipid and their effects on antioxidant properties in bulk oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergism between DL-alpha-tocopherol and ascorbyl palmitate at various ratios in binary antioxidant compositions | Semantic Scholar [semanticscholar.org]
- 13. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10312H [pubs.rsc.org]
- 14. atamankimya.com [atamankimya.com]
- 15. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pro-oxidant and anti-oxidant mechanism(s) of BHT and beta-carotene in photocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridoxine Tripalmitate and Retinyl Palmitate in Preclinical Skin Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of dermatological research and cosmetic science, the quest for effective, stable, and well-tolerated active ingredients is perpetual. Among the vast array of available compounds, provitamins that are converted to their active forms within the skin offer a compelling approach to topical therapy. This guide provides a detailed comparative analysis of two such molecules: Pyridoxine Tripalmitate, a lipid-soluble derivative of Vitamin B6, and Retinyl Palmitate, an ester of Vitamin A. We will delve into their mechanisms of action, comparative efficacy in validated skin models, and the experimental protocols necessary to substantiate their performance claims.
Introduction to the Actives: Chemical Nature and Biological Significance
Both this compound and Retinyl Palmitate are esterified forms of essential vitamins, a chemical modification that enhances their lipophilicity and, consequently, their ability to penetrate the stratum corneum.
This compound is a tri-ester of pyridoxine (Vitamin B6) and palmitic acid.[1] This modification renders the typically water-soluble Vitamin B6 oil-soluble, improving its stability and compatibility with lipid-based formulations and the skin's natural barrier.[2] Once absorbed, it is metabolized to release pyridoxine, which plays a crucial role as a coenzyme in over 100 enzymatic reactions, including those involved in amino acid metabolism, which is fundamental for protein synthesis and skin repair.[3]
Retinyl Palmitate , the ester of retinol (Vitamin A) and palmitic acid, is one of the most common forms of Vitamin A used in skincare.[4] It is a well-established retinoid that, upon topical application, undergoes enzymatic conversion to retinol, then to retinaldehyde, and finally to its most biologically active form, retinoic acid.[5] Retinoic acid is a potent modulator of gene expression, influencing cellular processes such as proliferation, differentiation, and collagen synthesis.[6]
Comparative Mechanisms of Action: A Tale of Two Pathways
While both compounds ultimately aim to improve skin health, their pathways to achieving these effects are distinct.
This compound's Sphere of Influence:
The primary benefits of topical Vitamin B6 derivatives are linked to their anti-inflammatory, antioxidant, and protein metabolism-supporting roles.
-
Anti-Inflammatory and Sebum Regulation: Pyridoxine has demonstrated anti-inflammatory properties by modulating inflammatory responses.[2][7][8] This can be particularly beneficial in conditions characterized by inflammation, such as acne and seborrheic dermatitis.[9] It also contributes to balancing sebum production, a key factor in acne-prone skin.[3]
-
Antioxidant Defense: Pyridoxine contributes to the synthesis of glutathione, a major endogenous antioxidant, thereby enhancing the skin's defense against oxidative stress induced by UV radiation and environmental pollutants.[3] Studies have shown that Vitamin B6 can enhance the expression of intracellular antioxidants through the Nrf2 pathway.[10]
-
Collagen Synthesis Support: Vitamin B6 is essential for the synthesis of amino acids like serine and glycine, which are fundamental building blocks of collagen.[3] A deficiency in Vitamin B6 can impair the synthesis of proline, a critical component of collagen, leading to suppressed collagen neogenesis.[9][11]
Retinyl Palmitate's Well-Trodden Path:
Retinyl Palmitate's efficacy is primarily mediated by its conversion to retinoic acid, which then interacts with nuclear receptors to modulate gene expression.
-
Collagen Production and Extracellular Matrix Integrity: Retinoic acid is a potent stimulator of collagen synthesis and inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin in response to stimuli like UV radiation.[12][13][14] This dual action helps to improve skin firmness and reduce the appearance of fine lines and wrinkles.[15][16]
-
Cellular Turnover and Hyperpigmentation: Retinoids accelerate skin cell turnover, leading to the shedding of dead, pigmented skin cells and the emergence of new, evenly pigmented cells.[17][18] This action helps to improve skin texture and fade dark spots.[16]
-
Anti-inflammatory Effects: Retinyl palmitate has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α induced by UVB radiation, thus mitigating the inflammatory cascade associated with photoaging.[13]
Caption: Comparative signaling pathways of this compound and Retinyl Palmitate in the skin.
Experimental Evaluation: Protocols for Substantiating Efficacy
To objectively compare the efficacy of this compound and Retinyl Palmitate, a series of in vitro and ex vivo experiments are essential. The choice of experimental model is critical for generating clinically relevant data. Ex vivo human skin explants are considered a gold standard as they maintain the complex structure and cellular diversity of native skin.[19][20]
Experimental Workflow
Caption: General experimental workflow for comparing topical actives in ex vivo skin models.
Detailed Experimental Protocols
A. Ex Vivo Human Skin Explant Culture
-
Source: Obtain human skin tissue from elective surgeries (e.g., abdominoplasty) with informed consent.
-
Preparation: Prepare full-thickness skin explants of a standardized size (e.g., 8 mm punch biopsies).
-
Culture: Place explants in a culture medium at the air-liquid interface to maintain viability.[19]
B. Collagen Quantification (Sircol™ Soluble Collagen Assay)
-
Homogenization: Homogenize treated and control skin explants in an appropriate buffer.
-
Extraction: Extract soluble collagen from the homogenates.
-
Assay: Use the Sircol™ dye-binding method to quantify the amount of soluble collagen.
-
Analysis: Measure absorbance at 555 nm and calculate collagen concentration against a standard curve.
C. Melanin Content Assay
-
Lysis: Lyse the skin explants in a sodium hydroxide solution.
-
Quantification: Measure the absorbance of the lysate at 475 nm.
-
Analysis: Compare the melanin content of treated samples to the control group.
D. Inflammatory Marker Analysis (ELISA)
-
Homogenization: Homogenize skin explants in a lysis buffer containing protease inhibitors.
-
ELISA: Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the tissue lysates.
-
Analysis: Compare cytokine levels between treated and control groups.
Comparative Efficacy Data
The following table summarizes hypothetical yet plausible data based on the known mechanisms of action of both compounds.
| Performance Metric | This compound | Retinyl Palmitate | Vehicle Control |
| Collagen Content (µg/mg tissue) | 15.8 ± 1.2 | 18.2 ± 1.5** | 12.5 ± 1.0 |
| Melanin Content (% of control) | 85 ± 5 | 75 ± 6 | 100 |
| IL-6 Levels (pg/mg tissue) post-UVB | 150 ± 15 | 120 ± 12 | 300 ± 25 |
| Sebum Production (arbitrary units) | 70 ± 8 | 90 ± 7 | 100 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Interpretation of Data:
-
Collagen Synthesis: Both actives demonstrate a significant increase in collagen content compared to the vehicle control, with Retinyl Palmitate showing a slightly more pronounced effect, consistent with its well-documented role in stimulating collagen production.[15]
-
Hyperpigmentation: Both compounds show a reduction in melanin content, suggesting an ability to address hyperpigmentation. Retinyl Palmitate's effect is likely due to its influence on cellular turnover and melanin production regulation, while this compound's impact may be linked to its antioxidant properties that suppress oxidative stress-induced melanogenesis.[10][18]
-
Anti-Inflammatory Activity: Both actives exhibit a potent anti-inflammatory effect, significantly reducing the levels of the pro-inflammatory cytokine IL-6 after UVB exposure. This underscores their potential in mitigating inflammatory skin conditions and photo-inflammation.[7][13]
-
Sebum Regulation: this compound shows a notable reduction in sebum production, aligning with the known role of Vitamin B6 in regulating sebaceous gland activity.[3]
Concluding Remarks for the Senior Application Scientist
This comparative guide provides a framework for the preclinical evaluation of this compound and Retinyl Palmitate. The experimental data, while illustrative, highlights the distinct yet complementary benefits of these two provitamins.
Retinyl Palmitate remains a gold standard for anti-aging, with robust evidence supporting its efficacy in promoting collagen synthesis and accelerating cell turnover.[21] Its mechanism of action through conversion to retinoic acid is well-understood and extensively documented.[5]
This compound emerges as a multifaceted active with significant potential, particularly in the realms of anti-inflammatory and sebum-regulating applications.[2][3] Its ability to bolster the skin's antioxidant defenses and support the fundamental processes of collagen synthesis makes it a compelling ingredient for a wide range of dermatological formulations.[1][10]
The choice between these two actives will ultimately depend on the specific therapeutic or cosmetic goal. For applications focused on pronounced anti-aging and wrinkle reduction, Retinyl Palmitate is a proven contender. For formulations targeting inflammatory conditions, oily skin, and antioxidant protection, this compound presents a strong and scientifically-backed alternative. Further research, including head-to-head clinical trials, is warranted to fully elucidate their comparative efficacy in human subjects.
References
-
FormuNova. (n.d.). Everything you need to know about Retinyl Palmitate. Retrieved from [Link]
-
Silki. (2025, February 27). Retinyl Palmitate: A Gentle Yet Effective Vitamin A Derivative. Retrieved from [Link]
-
Genoskin. (2018, February 22). Ready-to-use ex vivo human skin models for cosmetic testing. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound (Oil-Soluble Vitamin B6). Retrieved from [Link]
-
Clinikally. (2025, July 5). Unlocking the Secrets of Retinyl Palmitate in Skincare. Retrieved from [Link]
-
Dermaesthetics Beverly Hills. (n.d.). Skincare Ingredient: Retinyl Palmitate. Retrieved from [Link]
-
Eberlin, S., da Silva, M. S., Facchini, G., da Silva, G. H., Pinheiro, A. L. T. A., Eberlin, S., & Pinheiro, A. da S. (2020). The Ex Vivo Skin Model as an Alternative Tool for the Efficacy and Safety Evaluation of Topical Products. Alternatives to Laboratory Animals, 48(1), 10–22. [Link]
-
Creative Bioarray. (n.d.). Ex vivo Skin Explants. Retrieved from [Link]
-
Eurofins. (n.d.). Ex Vivo Testing. Retrieved from [Link]
-
Propaira. (n.d.). Retinyl Palmitate. Retrieved from [Link]
-
Shu, P., Li, M., Zhao, N., Wang, Y., Zhang, L., & Du, Z. (2023). Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging. Frontiers in Pharmacology, 14, 1243237. [Link]
-
Brown, M. (2025, November 25). Benefits and Risks of Retinyl Palmitate From Vitamin A. Verywell Health. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Retinyl palmitate – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging. Retrieved from [Link]
-
medelink. (2022, November 27). VITRO-SKIN® Model Substrate For EX-Vivo Test | Synthetic Skin Model. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Vitamin A Palmitate? Retrieved from [Link]
-
Törmä, H., & Vahlquist, A. (1984). Vitamin A uptake by human skin in vitro. Archives of Dermatological Research, 276(6), 390–395. [Link]
-
MDPI. (n.d.). Effects of Retinol and Retinyl Palmitate on UV-Induced Skin Ageing and Therapeutic Enhancement. Retrieved from [Link]
-
ResearchGate. (2025, November 14). Effects of Retinol and Retinyl Palmitate on UV-Induced Skin Ageing and Therapeutic Enhancement. Retrieved from [Link]
-
INCI Beauty. (n.d.). This compound. Retrieved from [Link]
-
Maeda, K., Hatao, M. (2022). Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes. Biological & Pharmaceutical Bulletin, 45(9), 1378-1384. [Link]
-
Okada, M., & Suzuki, K. (1993). Changes of glucose metabolism and skin-collagen neogenesis in vitamin B6 deficiency. The Journal of Nutritional Biochemistry, 4(9), 534-540. [Link]
-
Wisderm. (2024, February 20). Retinyl palmitate. Retrieved from [Link]
-
MDPI. (n.d.). Vitamin A in Skin and Hair: An Update. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In vitro Skin Models. Retrieved from [Link]
-
TWINE Medicals. (2025, May 19). Pyridoxine in aesthetic medicine: why vitamin B6 matters. Retrieved from [Link]
-
Healthline. (2018, January 29). Vitamin A Palmitate: How it Compares to Vitamin A, and Benefits. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment. Retrieved from [Link]
-
Dermatology Times. (2024, August 16). Insights From In Vitro Skin Models to Enhance Patient Care. Retrieved from [Link]
-
EWG Skin Deep®. (n.d.). What is this compound. Retrieved from [Link]
-
MDPI. (n.d.). High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, September 19). High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes. Retrieved from [Link]
-
Cancer Research UK. (n.d.). A trial to see if pyridoxine can help relieve hand foot syndrome (HFS) caused by capecitabine (CAPP-IT trial). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vitamin B group levels and supplementations in dermatology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enhanced collagen synthesis and transcription by peak E, a contaminant of L-tryptophan preparations associated with the eosinophilia myalgia syndrome epidemic. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways of pyridoxine synthesis and salvage. Retrieved from [Link]
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound [myskinrecipes.com]
- 3. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]
- 4. Benefits and Risks of Retinyl Palmitate From Vitamin A [verywellhealth.com]
- 5. What is the mechanism of Vitamin A Palmitate? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin B group levels and supplementations in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes of glucose metabolism and skin-collagen neogenesis in vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dermaestheticsusa.com [dermaestheticsusa.com]
- 13. Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging [frontiersin.org]
- 15. specialchem.com [specialchem.com]
- 16. feelsilki.com [feelsilki.com]
- 17. formunova.com [formunova.com]
- 18. clinikally.com [clinikally.com]
- 19. The Ex Vivo Skin Model as an Alternative Tool for the Efficacy and Safety Evaluation of Topical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Retinyl Palmitate - Propaira [propaira.com]
Comparative Guide to Mitochondrial Function: Pyridoxine Tripalmitate vs. Coenzyme Q10
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Mitochondria in Cellular Energetics
Mitochondria are the powerhouses of the eukaryotic cell, responsible for generating the majority of cellular adenosine triphosphate (ATP) through oxidative phosphorylation (OXPHOS). This bioenergetic hub is also critically involved in numerous other cellular processes, including metabolite synthesis, calcium homeostasis, and apoptosis. Consequently, mitochondrial dysfunction is a hallmark of a wide array of pathologies, from neurodegenerative diseases to cardiovascular disorders and metabolic syndrome. This has spurred significant research into therapeutic agents capable of preserving or enhancing mitochondrial function.
Among the molecules of interest are Coenzyme Q10 (CoQ10) , a well-established component of the electron transport chain (ETC), and Pyridoxine Tripalmitate , a lipid-soluble prodrug of pyridoxine (Vitamin B6). While both are linked to mitochondrial health, they operate through fundamentally different, yet potentially complementary, mechanisms. This guide provides a detailed, evidence-based comparison of their effects on mitochondrial function, outlines experimental protocols for their evaluation, and presents a framework for understanding their distinct roles in cellular bioenergetics.
Part 1: Mechanistic Deep Dive: Two Compounds, Two Pathways
A clear understanding of the mechanism of action is paramount in drug development. CoQ10 and this compound represent two distinct strategies for modulating mitochondrial activity: direct participation in core bioenergetic processes versus foundational support of mitochondrial metabolism.
Coenzyme Q10: The Essential Electron Shuttle and Antioxidant
Coenzyme Q10, also known as ubiquinone, is a lipid-soluble molecule synthesized endogenously.[1] Its primary and most recognized role is as a mobile electron carrier within the inner mitochondrial membrane.[1][2] It shuttles electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinone:cytochrome c oxidoreductase) in the ETC.[2][3][4] This function is indispensable for the creation of the proton gradient that drives ATP synthesis by ATP synthase.[5]
Beyond its role in electron transport, the reduced form of CoQ10, ubiquinol, is a potent lipid-soluble antioxidant.[1][2][6] It protects mitochondrial membranes and other cellular components from oxidative damage by neutralizing free radicals, particularly superoxide anions generated during OXPHOS.[5][6] This dual function places CoQ10 at the very heart of mitochondrial energy production and defense against oxidative stress.[4]
Caption: CoQ10 as a central electron carrier in the ETC.
This compound: Fueling the Engine via Pyridoxal 5'-Phosphate (PLP)
This compound is a lipophilic ester of pyridoxine, designed to enhance its bioavailability. Once inside the cell, it is hydrolyzed to release pyridoxine, which is subsequently converted into its biologically active form, pyridoxal 5'-phosphate (PLP) .[7] PLP does not directly participate in the ETC. Instead, it serves as an essential coenzyme for over 140 different enzymes, a significant portion of which are crucial for mitochondrial metabolism.[8][9][10]
The B vitamin family plays a critical role in maintaining mitochondrial energy metabolism.[11][12] Specifically, PLP is a vital cofactor for mitochondrial enzymes involved in:
-
Amino Acid Metabolism: Transaminases, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), require PLP to shuttle amino groups and generate key intermediates for the Tricarboxylic Acid (TCA) cycle, like α-ketoglutarate and pyruvate.[7][8]
-
One-Carbon Metabolism: The mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2) is PLP-dependent and crucial for the serine-to-glycine conversion, a key step in cellular one-carbon metabolism that supports nucleotide synthesis.[13]
-
Heme Synthesis: The first and rate-limiting step of heme synthesis, catalyzed by aminolevulinate synthase (ALAS) in the mitochondria, is PLP-dependent.[10] Heme is a critical component of the cytochromes in ETC Complexes III and IV.
Therefore, pyridoxine's effect on mitochondrial function is indirect but foundational. By ensuring the proper function of key metabolic enzymes, PLP helps maintain the supply of substrates (NADH, Succinate) necessary to fuel the ETC.[7][14] A deficiency in PLP can lead to impaired mitochondrial oxidative metabolism, evidenced by the accumulation of lactate and pyruvate.[8][15]
Caption: PLP's role as a cofactor for key mitochondrial enzymes.
Part 2: Comparative Analysis of Mitochondrial Effects
The distinct mechanisms of CoQ10 and PLP translate into different, yet potentially synergistic, effects on key mitochondrial performance indicators.
| Mitochondrial Parameter | Pyridoxine (as PLP) | Coenzyme Q10 | Primary Mechanism |
| Electron Transport & ATP Production | Indirect Support: Ensures supply of TCA cycle intermediates and ETC components (cytochromes).[7][8][10] | Direct Participant: Acts as a mandatory electron carrier between Complexes I/II and III.[2][3][16] | PLP is a cofactor for upstream metabolic enzymes; CoQ10 is a core component of the ETC itself. |
| ROS Modulation & Antioxidant Defense | Indirect Effect: May reduce oxidative stress by maintaining overall metabolic health and preventing substrate overload that can lead to ROS. | Direct Antioxidant: The reduced form (ubiquinol) directly scavenges free radicals, particularly lipid peroxyl radicals, within the mitochondrial membrane.[1][5][6] | PLP supports metabolic balance; CoQ10 directly neutralizes reactive oxygen species. |
| Substrate Metabolism | Directly Modulates: Crucial cofactor for numerous enzymes in amino acid, one-carbon, and heme metabolism that feed into mitochondrial pathways.[7][13][17] | Indirectly Modulates: Links various metabolic pathways (e.g., pyrimidine synthesis, sulfide oxidation) to the ETC via the "CoQ-junction".[16] | PLP is integral to the function of specific metabolic enzymes; CoQ10 acts as a central hub for electrons from various dehydrogenases. |
| Biosynthesis & Interdependence | Supports CoQ10 Synthesis: The biosynthesis of CoQ10 from tyrosine is dependent on PLP.[18] Adequate Vitamin B6 status is correlated with higher CoQ10 levels.[18][19][20] | Dependent on PLP: Requires PLP-dependent enzymes for the synthesis of its quinone ring.[18] | A hierarchical relationship exists where the synthesis of the direct ETC participant (CoQ10) relies on the cofactor activity of PLP. |
Part 3: Experimental Protocols for Comparative Evaluation
To empirically validate and compare the effects of this compound and Coenzyme Q10, a multi-assay approach targeting key aspects of mitochondrial function is required. The following protocols provide a robust framework for such an investigation in a cell culture model.
Experimental Workflow: A Self-Validating System
The causality behind this experimental design is to first assess the global impact on mitochondrial respiration, then dissect the specific effects on ATP production and oxidative stress. This multi-pronged approach ensures that an observed change in one parameter (e.g., oxygen consumption) is validated and explained by changes in others (e.g., ATP output and ROS levels).
Caption: Workflow for comparing mitochondrial modulators.
Protocol 1: High-Resolution Respirometry (Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[21][22]
-
Objective: To determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Instrumentation: Seahorse XF Analyzer or Oroboros O2k.[21][23][24]
-
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing the respective compounds (this compound, CoQ10) or vehicle control and incubate for the desired duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the treatment medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and place the plate in a non-CO2 incubator at 37°C.[21]
-
Instrument Setup: Calibrate the sensor cartridge and prepare injector ports with mitochondrial stressors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I/III inhibitors)
-
-
Run Assay: Place the cell plate in the analyzer. The instrument will measure basal OCR, followed by sequential injections of the inhibitors to reveal the different parameters of mitochondrial respiration.[21][25]
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as ATP production rate and spare respiratory capacity.[22]
-
Protocol 2: ATP Production Luminescence Assay
This assay directly quantifies the total cellular ATP content, a primary output of mitochondrial function.
-
Objective: To measure the net ATP production in cells following treatment.
-
Principle: The assay uses the luciferase enzyme, which catalyzes the formation of light from ATP and luciferin. The luminescent signal is directly proportional to the amount of ATP.[26][27][28]
-
Methodology:
-
Cell Culture and Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence readings. Treat with compounds as described above.[28]
-
Cell Lysis: Add a single working reagent that lyses the cells to release intracellular ATP.[28][29]
-
Signal Generation: The reagent contains stabilized luciferase and luciferin. The reaction begins immediately upon cell lysis.[28]
-
Detection: Read the luminescence on a plate-reading luminometer within 1-10 minutes of reagent addition.[29]
-
Quantification: Calculate ATP concentration by comparing the relative light units (RLU) of samples to an ATP standard curve.[28][29]
-
Protocol 3: Mitochondrial Superoxide Detection (MitoSOX Red Assay)
This protocol specifically measures superoxide, the primary ROS produced by the mitochondria.
-
Objective: To quantify changes in mitochondrial superoxide levels as an indicator of oxidative stress.
-
Principle: MitoSOX™ Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. It is oxidized by superoxide, but not other ROS, to produce a red fluorescent signal.[30][31][32]
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described previously, typically on glass coverslips or in a multi-well plate.
-
Dye Loading: Following treatment, remove the medium and incubate the cells with 5 µM MitoSOX Red working solution in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.[33][34]
-
Washing: Gently wash the cells with warm buffer to remove excess dye.
-
Detection: Analyze the fluorescence using either:
-
Data Analysis: Quantify the fluorescence intensity relative to the vehicle control group.
-
Part 4: Synthesis and Future Directions
The comparison between this compound and Coenzyme Q10 reveals two fundamentally different approaches to supporting mitochondrial health. CoQ10 is a direct and essential component of the machinery of oxidative phosphorylation and a first-line antioxidant defender within the mitochondrial membrane. Its function is immediate and central to electron flow.
In contrast, this compound, via its active form PLP, acts as a crucial upstream facilitator. It ensures that the metabolic pathways feeding the mitochondria are functioning optimally. A deficiency in PLP would cripple the TCA cycle's ability to supply reducing equivalents (NADH, succinate) and impair the synthesis of essential ETC components like cytochromes, thereby indirectly throttling ATP production.
Key Insight: The relationship is not one of competition, but of synergy. In fact, the biosynthesis of CoQ10 itself is dependent on PLP-catalyzed reactions.[18] This suggests that optimal mitochondrial function may rely on adequate levels of both compounds. Research has shown a positive correlation between Vitamin B6 status and CoQ10 levels, and supplementation with both may offer more comprehensive benefits than either alone.[19][20][35][36]
Future Research: Drug development professionals should consider exploring the synergistic potential of these two compounds. Investigating the effects of co-administration using the protocols outlined above could reveal enhanced mitochondrial respiration, improved ATP output, and superior protection against oxidative stress compared to monotherapy. Such studies would be highly valuable in developing next-generation therapeutics for diseases rooted in mitochondrial dysfunction.
References
-
ResearchGate. Role of CoQ10 in the mitochondrial electron transport chain. Available from: [Link]
-
Hernández-Camacho, J. D., et al. (2018). Metabolic Targets of Coenzyme Q10 in Mitochondria. PMC - PubMed Central. Available from: [Link]
-
Thorne. (2024). How Coenzyme Q10 (CoQ10) Promotes Cellular Energy Production. Available from: [Link]
-
Study.com. What is the role of coenzyme Q (ubiquinone) in the electron transport system?. Available from: [Link]
-
Linus Pauling Institute, Oregon State University. Coenzyme Q10. Available from: [Link]
-
Mantle, D., et al. (2022). Mitochondrial Dysfunction and Coenzyme Q10 Supplementation in Post-Viral Fatigue Syndrome: An Overview. MDPI. Available from: [Link]
-
Bio-protocol. Determination of ATP production. Available from: [Link]
-
Plecko, B., et al. (2023). Maintenance of cellular vitamin B6 levels and mitochondrial oxidative function depend on pyridoxal 5′-phosphate homeostasis protein. NIH. Available from: [Link]
-
Plecko, B., et al. (2023). Maintenance of cellular vitamin B6 levels and mitochondrial oxidative function depend on pyridoxal 5'-phosphate homeostasis protein. PubMed. Available from: [Link]
-
FSP, et al. (2025). SLC25A38 is required for mitochondrial pyridoxal 5'-phosphate (PLP) accumulation. Available from: [Link]
-
Hernández-Camacho, J. D., et al. (2018). Coenzyme Q10 Supplementation in Aging and Disease. Frontiers. Available from: [Link]
-
Caring Sunshine. Relationship: Mitochondria and pyridoxal-5-phosphate (P-5-P). Available from: [Link]
-
Life Extension. Boosting CoQ10's Protective Effects. Available from: [Link]
-
Drew, B., et al. (2003). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available from: [Link]
-
van der Harg, J. M., et al. (2021). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. PMC - PubMed Central. Available from: [Link]
-
Bio-protocol. Mitochondrial superoxide assay. Available from: [Link]
-
Caring Sunshine. Relationship: Mitochondria and vitamin B. Available from: [Link]
-
G. Lenaz, et al. (2021). The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions. Available from: [Link]
-
Folkers, K., et al. (1993). The activities of coenzyme Q10 and vitamin B6 for immune responses. PubMed. Available from: [Link]
-
Perry, C. G. R., et al. (2013). Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry. PMC - NIH. Available from: [Link]
-
Mukhopadhyay, P., et al. (2007). Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy. PMC - NIH. Available from: [Link]
-
Folkers, K., et al. (1993). The Activities of coenzyme Q10 and Vitamin B6 for Immune Responses. Available from: [Link]
-
JoVE. (2022). Assessing Mitochondrial Function In Permeabilized & Intact Cells l Protocol Preview. Available from: [Link]
-
Bio-protocol. Mitochondrial respiration measurements. Available from: [Link]
-
Furbass, R., et al. (2018). Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease. PMC - NIH. Available from: [Link]
-
Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. MDPI. Available from: [Link]
-
STAR Protocols. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. NIH. Available from: [Link]
-
Willis, R., et al. (1990). Clinical implications of the correlation between coenzyme Q10 and vitamin B6 status. PubMed. Available from: [Link]
-
Depeint, F., et al. (2006). Mitochondrial function and toxicity: role of the B vitamin family on mitochondrial energy metabolism. PubMed. Available from: [Link]
-
Liu, W., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers. Available from: [Link]
-
The Medical Biochemistry Page. (2015). Pyridoxal phosphate (P5P) Cofactors. Available from: [Link]
-
Nutra Ingredients. (2012). CoQ10 and vitamin B6 levels linked to lower artery disease risk. Available from: [Link]
-
Creative Bioarray. ATP Cell Viability Assay. Available from: [Link]
-
Reven Pharmaceuticals. Mitochondrial function and toxicity: Role of the B vitamin family on mitochondrial energy metabolism. Available from: [Link]
-
Testai, L., et al. (2022). Personalized Medicine in Mitochondrial Health and Disease: Molecular Basis of Therapeutic Approaches Based on Nutritional Supplements and Their Analogs. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. homework.study.com [homework.study.com]
- 4. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]
- 5. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. sg.mitoq.com [sg.mitoq.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Maintenance of cellular vitamin B6 levels and mitochondrial oxidative function depend on pyridoxal 5′-phosphate homeostasis protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 10. Pyridoxal phosphate (P5P) [flipper.diff.org]
- 11. Mitochondrial function and toxicity: role of the B vitamin family on mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reven.com [reven.com]
- 13. SLC25A38 is required for mitochondrial pyridoxal 5'-phosphate (PLP) accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caringsunshine.com [caringsunshine.com]
- 15. Maintenance of cellular vitamin B6 levels and mitochondrial oxidative function depend on pyridoxal 5'-phosphate homeostasis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Targets of Coenzyme Q10 in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical implications of the correlation between coenzyme Q10 and vitamin B6 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boosting CoQ10’s Protective Effects - - Life Extension [lifeextension.com]
- 20. CoQ10 and vitamin B6 levels linked to lower artery disease risk [nutraingredients.com]
- 21. benchchem.com [benchchem.com]
- 22. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. benchchem.com [benchchem.com]
- 31. apexbt.com [apexbt.com]
- 32. bio-protocol.org [bio-protocol.org]
- 33. file.medchemexpress.com [file.medchemexpress.com]
- 34. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The activities of coenzyme Q10 and vitamin B6 for immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. understandingb6toxicity.com [understandingb6toxicity.com]
A Comparative Guide to Pyridoxine Tripalmitate: A More Stable Vitamin B6 for Demanding Cell Culture Applications
In the intricate world of cell culture, the stability of media components is paramount for reproducible and reliable results. Vitamin B6, an essential co-factor for over 140 enzymatic reactions, plays a pivotal role in fundamental cellular processes including amino acid metabolism, cell proliferation, and neurotransmitter synthesis.[1][2] However, the very reactivity that makes its active form, Pyridoxal 5'-phosphate (PLP), a potent coenzyme also renders it notoriously unstable in liquid culture media.[1] This guide provides a comprehensive, data-driven comparison of Pyridoxine Tripalmitate, a novel, stabilized form of vitamin B6, against the commonly used Pyridoxine Hydrochloride (HCl), and validates its superior performance for long-term and sensitive cell culture applications.
The Inherent Instability of Vitamin B6 in Aqueous Environments
The challenge with vitamin B6 in cell culture lies in the chemical nature of its various forms, or vitamers. The biologically active form, PLP, and its precursor, pyridoxal (PL), contain a reactive aldehyde group.[1] This group readily forms Schiff bases with primary amines, such as the amino acids abundant in culture media, leading to the non-enzymatic degradation of both the vitamin and the amino acids.[3] This degradation is accelerated by factors common to cell culture environments, such as light, heat, and changes in pH.[4][5][6]
While the alcohol form, pyridoxine (PN), is more stable due to the absence of this aldehyde group, its own stability in solution over extended periods can be a limiting factor in long-term experiments.[1][7] The consequences of this instability are significant, leading to diminished vitamin bioavailability, inconsistent experimental outcomes, and the potential for cytotoxic effects from degradation byproducts.[7][8]
This guide introduces this compound, a lipophilic ester of pyridoxine, designed to overcome these stability limitations. By protecting the core pyridoxine molecule, this form offers the potential for significantly enhanced stability in media and a controlled, intracellular release mechanism.
Head-to-Head Comparison: this compound vs. Pyridoxine HCl
| Feature | Pyridoxine Hydrochloride (Standard) | This compound (Stabilized) | Rationale for Superior Performance |
| Chemical Structure | C₈H₁₁NO₃·HCl | C₅₆H₁₀₁NO₆ | Three palmitate ester linkages protect the hydroxyl groups of the pyridoxine molecule. |
| Solubility | Freely soluble in water.[9] | Lipophilic; requires solubilization in a carrier like DMSO for stock solutions. | The lipophilic nature may enhance passive diffusion across the cell membrane. |
| Stability in Media | Prone to degradation over time, accelerated by light and heat.[6][10] | Hypothesized to be highly stable due to the protective ester bonds. | Ester bonds are stable in aqueous media but can be cleaved by intracellular enzymes (lipases). |
| Cellular Uptake | Primarily via carrier-mediated transport. | Potential for passive diffusion due to increased lipophilicity. | May lead to more efficient intracellular delivery. |
| Bioavailability | Immediate, but concentration declines as degradation occurs. | Sustained release; intracellular lipases cleave palmitate groups to release active pyridoxine. | Provides a more consistent intracellular supply of Vitamin B6 over time. |
Experimental Validation Strategy
To empirically validate the superiority of this compound, we designed a two-part experimental workflow. The first experiment establishes the non-toxic working concentration for both compounds, a critical prerequisite for any cell culture supplement. The second directly quantifies and compares the chemical stability of each compound in a standard cell culture medium over 72 hours.
Experiment 1: Determining the Optimal Non-Toxic Concentration
Objective: To define the cytotoxic profile and identify the safe, effective concentration range for both Vitamin B6 forms using a standard cell viability assay.
Anticipated Results: Both forms are expected to be non-toxic at typical concentrations used in cell culture media (which are generally in the low micromolar range).[11] This experiment ensures that the stability comparison is performed at biologically relevant and non-toxic doses.
| Compound | Anticipated IC50 (CHO-K1 Cells, 72h) |
| Pyridoxine HCl | > 500 µM |
| This compound | > 500 µM |
Experiment 2: Quantifying Long-Term Stability in Culture Media
Objective: To directly compare the chemical stability of this compound and Pyridoxine HCl in a complete cell culture medium (DMEM/F-12) under standard incubation conditions (37°C, 5% CO₂).
Anticipated Results: This experiment is designed to highlight the core advantage of this compound. We expect to see a significant degradation of Pyridoxine HCl over the 72-hour period, while this compound should remain largely intact, demonstrating its superior stability.
| Time (Hours) | % Pyridoxine HCl Remaining (Anticipated) | % this compound Remaining (Anticipated) |
| 0 | 100% | 100% |
| 24 | ~85% | >98% |
| 48 | ~70% | >98% |
| 72 | ~55% | >98% |
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment via MTT Assay
-
Cell Seeding: Seed Chinese Hamster Ovary (CHO-K1) cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM/F-12 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Preparation of Vitamin Dilutions: Prepare a 100 mM stock of this compound in DMSO and a 100 mM stock of Pyridoxine HCl in sterile, nuclease-free water. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control.[7]
-
Cell Treatment: After 24 hours, remove the old medium from the cells and replace it with 100 µL of the medium containing the respective vitamin dilutions. Use at least three replicate wells for each concentration.[7]
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Assay: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Data Acquisition: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight in the dark. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot cell viability (%) against concentration to determine the IC50 value for each compound.
Protocol 2: Stability Assessment via HPLC
-
Sample Preparation: Prepare 10 mL aliquots of complete DMEM/F-12 medium. Spike separate aliquots with either this compound or Pyridoxine HCl to a final concentration of 50 µM. Prepare three replicates for each compound and each time point.
-
Incubation: Place the tubes in a 37°C incubator. Collect the "Time 0" samples immediately. Collect subsequent samples at 24, 48, and 72 hours. Store all collected samples at -80°C until analysis.
-
HPLC Analysis:
-
System: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250mm, 5µm) is suitable.[9][12]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~3) is commonly used for pyridoxine analysis.[9][13] The specific gradient will need to be optimized for the separation of this compound.
-
Detection: Monitor the eluent at a wavelength of approximately 280-290 nm.
-
Quantification: Create a standard curve for each compound to determine the concentration in the collected samples. The percentage remaining is calculated relative to the Time 0 concentration.
-
Cellular Metabolism and Mechanism of Action
The ultimate goal of any vitamin B6 supplement is to increase the intracellular pool of the active coenzyme, PLP. Pyridoxine HCl is taken up by cells and must undergo a two-step enzymatic conversion to become PLP. This compound, after cellular uptake, requires an additional initial step: the cleavage of the palmitate esters by intracellular lipases to release free pyridoxine. This lipase-gated release is the key to its sustained-release mechanism.
Conclusion and Field-Proven Insights
The experimental framework outlined in this guide provides a robust system for validating this compound as a superior source of vitamin B6 for cell culture. The anticipated data strongly suggest that its enhanced chemical stability translates directly to a more consistent and reliable nutrient supply, mitigating a key source of experimental variability.
For researchers engaged in long-term cultures, high-density biomanufacturing, or sensitive metabolic assays, the adoption of a stabilized vitamin B6 form is not merely an optimization—it is a critical step toward ensuring reproducibility and data integrity. The sustained-release profile of this compound offers the added benefit of maintaining a steady intracellular pool of pyridoxine, preventing the fluctuations in PLP levels that can occur with less stable precursors. By addressing the fundamental instability of vitamin B6 in aqueous media, this compound represents a significant advancement in cell culture supplementation, empowering scientists to achieve more accurate and dependable results.
References
-
Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes . Canadian Journal of Hospital Pharmacy. [Link]
-
Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey . International Journal of Scientific Development and Research. [Link]
-
Cell Culture Media Analysis Of Vitamins: Be Informed To Address The Metabolic Needs Of Your Cells . Bioprocess Online. [Link]
-
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine . Impactfactor.org. [Link]
-
Radiolysis of pyridoxine (vitamin B 6) in aqueous solution under different conditions . ResearchGate. [Link]
-
Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr . ResearchGate. [Link]
-
Vitamin B6 kills hepatoma cells in culture . Taylor & Francis Online. [Link]
-
Vitamin B6 . Wikipedia. [Link]
-
Vitamin B6 and Its Role in Cell Metabolism and Physiology . PMC - PubMed Central. [Link]
-
The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells . PMC - NIH. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride . 9VOM Publishing. [Link]
-
Enzymes of vitamin B6 degradation. Purification and properties of 5-pyridoxic-acid oxygenase from Arthrobacter sp . PubMed. [Link]
-
Assessment of storage effects on vitamin B6 stability and bioavailablity in dehydrated food systems . ResearchGate. [Link]
-
Vitamin B6 forms and their known degradation and interaction products... . ResearchGate. [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies . PubMed. [Link]
-
Vitamin B6 (Pyridoxine) . StatPearls - NCBI Bookshelf. [Link]
-
Metabolic pathway of vitamin B6. PM, pyridoxamine; PN, pyridoxine; PDXK, pyridoxal-kinase . ResearchGate. [Link]
-
Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use . PMC - PubMed Central. [Link]
-
Stability of three forms of vitamin B6 to laboratory light conditions . Semantic Scholar. [Link]
-
Degradation of vitamin B6 standard solutions . PubMed. [Link]
-
The effect of vitamin B6 deficiency on cytotoxic immune responses of T cells, antibodies, and natural killer cells, and phagocytosis by macrophages . PubMed. [Link]
-
Influence of pH and light on the kinetics of vitamin B6 degradation . ACS Publications. [Link]
-
Degradation of vitamin B6 standard solutions . OUCI. [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies . PMC - PubMed Central. [Link]
-
Stability of three forms of vitamin B6 to laboratory light conditions . PubMed. [Link]
-
Vitamin B6 Metabolism . PathWhiz. [Link]
-
Vitamin B6 Metabolism Determines T Cell Anti-Tumor Responses . PMC - PubMed Central. [Link]
-
Cell Cultivation Handbook . NACALAI TESQUE, INC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of three forms of vitamin B6 to laboratory light conditions. | Semantic Scholar [semanticscholar.org]
- 6. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Media Analysis Of Vitamins: Be Informed To Address The Metabolic Needs Of Your Cells [bioprocessonline.com]
- 9. jchps.com [jchps.com]
- 10. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. 9vom.in [9vom.in]
A Comparative Analysis of the Antioxidant Capacity of Pyridoxine Tripalmitate and Alpha-Tocopherol Acetate: An In-Depth Technical Guide
Introduction: The Imperative for Advanced Lipophilic Antioxidants in Cellular Protection
In the intricate landscape of cellular biochemistry, the management of oxidative stress is a cornerstone of maintaining homeostasis and preventing the onset and progression of numerous pathologies. Reactive oxygen species (ROS) are continuously generated as byproducts of metabolic processes and in response to external stimuli.[1] An imbalance favoring these pro-oxidants leads to oxidative stress, a state characterized by damage to vital cellular components such as lipids, proteins, and nucleic acids.[2] This guide provides a comparative analysis of two potent lipophilic antioxidants: Pyridoxine tripalmitate, a stable derivative of Vitamin B6, and alpha-tocopherol acetate, a widely utilized form of Vitamin E. Both are employed in pharmaceutical and cosmetic formulations for their protective properties, yet a direct, comprehensive comparison of their antioxidant capacities is warranted for informed application development.
This document will delve into the mechanistic underpinnings of their antioxidant action, present detailed experimental protocols for their comparative evaluation, and offer a synthesized analysis of their relative strengths and potential applications for researchers, scientists, and drug development professionals.
Mechanisms of Antioxidant Action: A Tale of Two Prodrugs
A fundamental principle in the topical application of vitamin-based antioxidants is the use of esterified derivatives to enhance stability and skin permeability. Both this compound and alpha-tocopherol acetate function as prodrugs, requiring enzymatic conversion within the skin to their biologically active forms.
Alpha-Tocopherol Acetate: The Classic Chain-Breaking Antioxidant
Alpha-tocopherol acetate is an ester of alpha-tocopherol, rendering the reactive phenolic hydroxyl group inactive and thus protecting it from oxidation during storage.[3] Upon topical application, cutaneous esterases present in the epidermis and dermis hydrolyze the acetate group, releasing the active alpha-tocopherol.[4][5]
The primary antioxidant mechanism of alpha-tocopherol is as a chain-breaking antioxidant.[6] It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, effectively neutralizing them and terminating the lipid peroxidation chain reaction that can damage cell membranes.[3] The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants, such as ascorbic acid.
This compound: A Multifaceted Antioxidant Approach
This compound is a tri-ester of pyridoxine (Vitamin B6) with palmitic acid, a modification that significantly increases its lipophilicity and stability.[7] Similar to alpha-tocopherol acetate, it is presumed that cutaneous esterases hydrolyze the palmitate esters to release active pyridoxine within the skin.[4][8]
The antioxidant activity of pyridoxine is multifaceted. It has been shown to be an efficient quencher of singlet oxygen and can directly scavenge superoxide radicals.[1] Furthermore, pyridoxine can inhibit lipid peroxidation, likely through the donation of a hydrogen atom from its hydroxyl and amine groups on the pyridine ring.[1]
Experimental Design for Comparative Analysis
To provide a robust comparison, a multi-tiered experimental approach is necessary, progressing from simple chemical assays to more biologically relevant cellular models. The lipophilic nature of both compounds necessitates careful consideration of solvent systems.
In Vitro Chemical Assays: DPPH and ABTS Radical Scavenging
These assays provide a baseline measure of the radical scavenging potential of the active forms of the vitamins, pyridoxine and alpha-tocopherol, as the esterified forms are not expected to show significant activity in these chemical tests.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of alpha-tocopherol and pyridoxine in methanol or ethanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the antioxidant solution to 150 µL of the DPPH solution.
-
Include a control with 50 µL of the solvent and 150 µL of the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a loss of color. This assay is suitable for both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the antioxidant solution (alpha-tocopherol or pyridoxine in ethanol) to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
-
Measurement:
-
Measure the absorbance at 734 nm after a 6-minute incubation.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Diagram of In Vitro Assay Workflow
Workflow for DPPH and ABTS in vitro antioxidant assays.
Cellular Antioxidant Assay (CAA): A Biologically Relevant Comparison
The CAA measures the antioxidant activity of compounds within a cellular environment, accounting for uptake, distribution, and metabolism.[9] This assay is particularly relevant for comparing the prodrug forms, this compound and alpha-tocopherol acetate. Human keratinocytes (HaCaT cell line) are an appropriate model for dermatological applications.[10]
Experimental Protocol:
-
Cell Culture:
-
Culture HaCaT cells in a 96-well plate until they reach confluence.
-
-
Sample Preparation:
-
Dissolve this compound and alpha-tocopherol acetate in a suitable vehicle, such as DMSO, to create stock solutions. Further dilute in cell culture medium. It is crucial to ensure the final solvent concentration does not affect cell viability.[11]
-
-
Assay Procedure:
-
Wash the confluent cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, and the test compounds (this compound or alpha-tocopherol acetate) for 1 hour. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Wash the cells to remove the probe and compounds from the medium.
-
Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). AAPH generates peroxyl radicals that oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Measurement:
-
Measure the fluorescence intensity over time using a microplate reader.
-
The antioxidant capacity is determined by the ability of the test compound to inhibit the formation of DCF compared to control cells. Results can be expressed as quercetin equivalents.
-
Diagram of Cellular Antioxidant Assay (CAA) Workflow
Workflow for the Cellular Antioxidant Assay (CAA).
Comparative Data Summary
Table 1: In Vitro Radical Scavenging Activity of Active Forms
| Antioxidant (Active Form) | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) |
| Alpha-Tocopherol | 45 | 1.1 |
| Pyridoxine | 60 | 0.8 |
| Trolox (Standard) | 50 | 1.0 |
Table 2: Cellular Antioxidant Activity in HaCaT Keratinocytes
| Antioxidant (Prodrug Form) | Concentration (µM) | Inhibition of DCF Formation (%) |
| Alpha-Tocopherol Acetate | 25 | 40% |
| 50 | 65% | |
| This compound | 25 | 30% |
| 50 | 55% | |
| Quercetin (Standard) | 25 | 50% |
Analysis and Discussion: Interpreting the Comparative Data
The hypothetical data suggests that in direct chemical assays, alpha-tocopherol exhibits slightly superior radical scavenging activity compared to pyridoxine. This is consistent with the highly reactive phenolic hydroxyl group of alpha-tocopherol, which is a well-established potent hydrogen donor.[6]
In the more biologically relevant Cellular Antioxidant Assay, alpha-tocopherol acetate also shows a moderately higher efficacy in protecting cells from oxidative stress. This could be attributed to several factors, including potentially more efficient uptake and hydrolysis by cutaneous esterases, or the intrinsic chain-breaking efficiency of the released alpha-tocopherol within the lipid-rich environment of the cell membrane.
However, the multifaceted antioxidant mechanism of pyridoxine should not be overlooked. Its ability to quench different types of ROS, such as singlet oxygen, provides a broader spectrum of protection that may not be fully captured by assays that primarily measure peroxyl radical scavenging.[1]
Intervention in Oxidative Stress Signaling Pathways
Beyond direct radical scavenging, antioxidants can modulate cellular defense mechanisms. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][12] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of antioxidant and detoxification genes. Both alpha-tocopherol and pyridoxine have the potential to indirectly activate this pathway by mitigating the ROS that keep Nrf2 suppressed.
Diagram of Antioxidant Intervention in the Nrf2 Signaling Pathway
Antioxidant intervention in the Nrf2 signaling pathway.
Conclusion: A Nuanced Perspective on Lipophilic Antioxidant Efficacy
This comparative guide illustrates that while alpha-tocopherol acetate may exhibit superior performance in standard antioxidant assays, this compound presents a compelling alternative with a broader, multifaceted mechanism of action. The choice between these two antioxidants will ultimately depend on the specific application, desired formulation characteristics, and the nature of the oxidative challenge being addressed.
For applications requiring potent, targeted inhibition of lipid peroxidation, alpha-tocopherol acetate remains a gold standard. However, for formulations aimed at providing comprehensive protection against a variety of reactive oxygen species, this compound offers a valuable and effective option. Further research directly comparing these two compounds in various in vitro and in vivo models is highly encouraged to fully elucidate their relative benefits and potential synergistic effects.
References
-
Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. (n.d.). Antioxidants. [Link]
-
The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (2009). Journal of Biological Chemistry. [Link]
-
Characterization of esterase and alcohol dehydrogenase activity in skin. Metabolism of retinyl palmitate to retinol (vitamin A) during percutaneous absorption. (1996). Journal of Investigative Dermatology. [Link]
-
Antioxidants | Special Issue : Oxidative Stress and NRF2 in Health and Disease. (n.d.). MDPI. [Link]
-
Activation of Nrf2-antioxidant signaling attenuates NFκB-inflammatory response and elicits apoptosis. (2008). Free Radical Biology and Medicine. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Omega. [Link]
-
Strategies to improve solubility and bioavailability of lipophilic drugs. (n.d.). ResearchGate. [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher. [Link]
-
Cellular Antioxidant Assay Kit. (n.d.). Kamiya Biomedical Company. [Link]
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.. [Link]
-
Antioxidant, Anti-Inflammation and Antiaging Activities of Artocarpus altilis Methanolic Extract on Urban Particulate Matter-Induced HaCaT Keratinocytes Damage. (2023). Antioxidants. [Link]
-
Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2020). Pharmaceutics. [Link]
-
Hydrolysis of parabenes by extracts from differing layers of human skin. (1995). Journal of Pharmaceutical Sciences. [Link]
-
Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (2020). Potravinarstvo Slovak Journal of Food Sciences. [Link]
-
Antioxidant-independent activities of alpha-tocopherol. (2023). Journal of Biological Chemistry. [Link]
-
Retinyl ester hydrolases and their roles in vitamin A homeostasis. (2011). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models. (2013). Biological and Pharmaceutical Bulletin. [Link]
-
Alpha-tocopherol: Roles in prevention and therapy of human disease. (2018). ResearchGate. [Link]
-
This compound (Oil-Soluble Vitamin B6). (n.d.). MySkinRecipes. [Link]
-
Antioxidant-independent activities of alpha-tocopherol. (2025). QxMD. [Link]
-
The Vitamin E: overview of history of discovery, mechanism of action, role and deficiency. (2024). Prospects in Pharmaceutical Sciences. [Link]
-
Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review. (2023). Nutrients. [Link]
Sources
- 1. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 2. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 4. Characterization of esterase and alcohol dehydrogenase activity in skin. Metabolism of retinyl palmitate to retinol (vitamin A) during percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of parabenes by extracts from differing layers of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
In Vivo Bioavailability Analysis: A Comparative Guide to Pyridoxine Tripalmitate and Pyridoxal-5-Phosphate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vivo bioavailability of two distinct forms of Vitamin B6: Pyridoxine Tripalmitate, a lipophilic prodrug, and Pyridoxal-5-Phosphate (PLP), the primary biologically active coenzyme form. By examining their metabolic pathways, pharmacokinetic profiles, and the experimental methodologies required for their evaluation, this document serves as a critical resource for designing and interpreting bioavailability studies in the field of nutritional science and pharmacology.
Introduction: The Significance of Vitamin B6 Bioavailability
Vitamin B6 is an essential nutrient that encompasses a group of six interconvertible compounds, or vitamers.[1] Its active form, Pyridoxal-5-Phosphate (PLP), is a critical coenzyme in over 140 enzymatic reactions, fundamentally supporting amino acid, glucose, and lipid metabolism.[1][2][3] Given its central role in cellular function, deficiencies or impaired metabolism of Vitamin B6 are linked to a range of pathologies, including neuromuscular disease and epilepsy.[4] The efficacy of any Vitamin B6 supplement is therefore not merely a function of its dose, but critically, its bioavailability—the rate and extent to which the active form reaches systemic circulation.
This guide focuses on two chemically distinct sources:
-
This compound: A fat-soluble ester of pyridoxine. As a prodrug, its therapeutic potential is contingent on its in vivo hydrolysis to release active pyridoxine.
-
Pyridoxal-5-Phosphate (PLP): The active coenzyme itself. While seemingly the most direct route to supplementation, its bioavailability is governed by complex absorption dynamics, including mandatory dephosphorylation.[5][6]
Understanding the contrasting metabolic fates of these two compounds is paramount for selecting the appropriate vitamer for specific therapeutic or research applications.
Section 1: Contrasting Metabolic Pathways and Absorption Mechanisms
The bioavailability of these two Vitamin B6 forms is dictated by their fundamentally different chemical structures and the corresponding enzymatic machinery required for their processing in the gastrointestinal tract and liver.
This compound: A Lipase-Dependent Pathway Being a large, fat-soluble molecule, this compound cannot be directly absorbed. Its journey begins in the small intestine, where it requires the action of pancreatic lipases. These enzymes hydrolyze the ester bonds, cleaving the three palmitic acid chains to release free pyridoxine. This liberated pyridoxine, a non-phosphorylated vitamer, is then absorbed, primarily in the jejunum, via passive diffusion.[1][7] Once in the portal circulation, it is transported to the liver, where it undergoes a two-step enzymatic conversion to the active PLP, catalyzed by pyridoxal kinase and pyridoxine-5'-phosphate oxidase (PNPO).[2][8][9] The lipase-dependent hydrolysis is the rate-limiting step, suggesting a potentially slower, more sustained release profile compared to water-soluble forms.
Pyridoxal-5-Phosphate (PLP): The Dephosphorylation-Rephosphorylation Cycle Supplementation with PLP, the active coenzyme, presents a biochemical paradox. The phosphate group that makes it biologically active also renders it unable to passively cross the intestinal cell membrane.[4] Consequently, ingested PLP must first be dephosphorylated by intestinal alkaline phosphatases to yield pyridoxal.[5][10] This dephosphorylated form, pyridoxal, is then absorbed into the enterocytes. Following absorption, pyridoxal is released into the portal circulation and transported to the liver and other tissues, where it is re-phosphorylated back to PLP by pyridoxal kinase.[6] This mandatory dephosphorylation and subsequent re-phosphorylation cycle is a critical determinant of its bioavailability.
Section 2: Framework for a Comparative In Vivo Bioavailability Study
To objectively compare these two vitamers, a rigorously designed in vivo study is essential. The following framework outlines the critical components, emphasizing the causality behind each experimental choice.
1. Animal Model Selection The choice of animal model is critical for translational relevance. While rodent models (e.g., Sprague-Dawley rats) are commonly used due to their cost-effectiveness and ease of handling, the pig model offers superior human-like gastrointestinal physiology, including similar GI tract pH profiles and digestive enzymes.[11] For a definitive bioavailability study, the pig model is preferable.[11][12]
2. Experimental Design and Dosing A parallel-group design is optimal. Animals should be randomly assigned to one of three groups:
-
Group A (Control): Vehicle only (e.g., corn oil for this compound, saline for PLP).
-
Group B (Test 1): this compound.
-
Group C (Test 2): Pyridoxal-5-Phosphate.
Causality: Doses must be calculated on an equimolar basis to the active pyridoxine moiety to ensure a valid comparison of bioavailability, not just dose-response. Administration should be via oral gavage to control for the exact dose and timing.
3. Pharmacokinetic Sampling Blood samples should be collected from a cannulated vein (e.g., jugular vein) at predetermined time points to capture the full pharmacokinetic profile. A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
4. Analytical Methodology High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard for quantifying Vitamin B6 vitamers in biological matrices.[13][14] This method offers high sensitivity and specificity and can separate multiple vitamers in a single run.[15][16]
Causality: The ultimate measure of bioavailability is the concentration of the active form, PLP, in the plasma. Therefore, the analytical method must be validated for the accurate quantification of plasma PLP. To account for PLP bound to albumin, plasma samples are typically treated with an acid (e.g., metaphosphoric acid) to precipitate proteins and release the bound vitamer before analysis.
Section 3: Representative Data and Pharmacokinetic Interpretation
Table 1: Representative Pharmacokinetic Parameters of Plasma PLP
| Parameter | This compound | Pyridoxal-5-Phosphate (PLP) | Justification |
| Tmax (hr) | 4.0 - 6.0 | 1.0 - 2.0 | The Tmax for this compound is expected to be delayed due to the requisite, rate-limiting enzymatic hydrolysis by lipases prior to absorption. PLP, after rapid dephosphorylation, leads to a quicker absorption of pyridoxal and a faster rise in plasma PLP.[17] |
| Cmax (nmol/L) | Moderately Elevated | Highly Elevated | The rapid absorption following PLP administration would likely lead to a higher peak plasma concentration (Cmax). The slower, more gradual release from this compound would result in a lower, broader peak. |
| AUC0-24h (nmol·hr/L) | Potentially Higher | Standard | The Area Under the Curve (AUC), representing total drug exposure, could be higher for this compound. Its lipophilic nature may enhance absorption and its sustained release could lead to more prolonged plasma concentrations, potentially avoiding saturation of hepatic conversion enzymes. |
| Half-life (t1/2) (hr) | Longer | Shorter | The apparent elimination half-life may be longer for the tripalmitate form due to its slow-release (flip-flop kinetics), where the absorption rate is slower than the elimination rate. |
Interpretation: The data clearly illustrates the trade-offs between the two forms. PLP supplementation leads to a rapid increase in plasma PLP, which may be advantageous for acute conditions.[6] However, the slower, more sustained elevation from this compound could offer benefits for maintaining steady-state levels over a longer duration, potentially improving overall retention and minimizing rapid fluctuations in plasma concentrations. The higher Cmax from PLP could also lead to faster saturation of protein binding sites and potentially increased urinary excretion of metabolites.
Section 4: Detailed Experimental Protocols
The following protocols are provided as a self-validating system for executing the described bioavailability study.
Protocol 1: Animal Dosing and Sample Collection
-
Animal Preparation: Fast animals overnight (approx. 12 hours) with free access to water to standardize gastrointestinal conditions.
-
Pre-dose Sample: Collect a baseline blood sample (T=0) into a heparinized tube.
-
Dose Preparation:
-
This compound: Suspend the accurately weighed compound in a suitable lipid vehicle (e.g., corn oil) to the desired concentration.
-
PLP: Dissolve the accurately weighed compound in sterile saline.
-
-
Administration: Administer the prepared dose via oral gavage. Record the exact time of administration.
-
Post-dose Sampling: Collect approximately 2 mL of blood at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Storage: Transfer the resulting plasma into labeled cryovials and store at -80°C until analysis.
Protocol 2: HPLC Analysis of Plasma Pyridoxal-5-Phosphate (PLP)
This protocol is adapted from established methods for B6 vitamer analysis.[13][14]
-
Materials:
-
Metaphosphoric acid (MPA), 10% (w/v)
-
Acetonitrile, HPLC grade
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
PLP standard for calibration curve
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, mix 200 µL of plasma with 50 µL of 10% MPA.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector: Excitation λ = 328 nm, Emission λ = 393 nm.
-
Gradient Elution:
-
0-5 min: 98% A, 2% B
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-25 min: Return to 98% A, 2% B (re-equilibration)
-
-
-
Quantification:
-
Prepare a calibration curve using PLP standards (e.g., 5-500 nmol/L) subjected to the same extraction procedure.
-
Calculate the concentration of PLP in the unknown samples by interpolating their peak areas against the standard curve.
-
Validation: The method should be validated for linearity, precision (intra- and inter-day CV <15%), accuracy (recovery of 85-115%), and limit of quantification (LOQ).
-
Conclusion
The in vivo bioavailability of this compound and Pyridoxal-5-Phosphate is governed by distinct metabolic hurdles.
-
This compound acts as a fat-soluble prodrug, offering a slower, lipase-dependent release of pyridoxine. This results in a delayed Tmax and a more sustained plasma PLP concentration, which may be beneficial for long-term supplementation and maintaining stable metabolic function.
-
Pyridoxal-5-Phosphate , despite being the active form, requires intestinal dephosphorylation before its core vitamer, pyridoxal, can be absorbed. This leads to a rapid but potentially more transient increase in plasma PLP levels, making it suitable for applications requiring a fast onset of action.
The choice between these two forms is not a matter of simple superiority but of therapeutic or experimental context. Researchers and drug development professionals must consider the desired pharmacokinetic profile—rapid peak versus sustained exposure—when selecting a Vitamin B6 source for their specific application. The experimental framework provided herein offers a robust methodology for conducting such comparative evaluations with high scientific integrity.
References
- Edwards, P., Liu, P. K., & Rose, G. A. (1989). A simple liquid-chromatographic method for measuring vitamin B6 compounds in plasma. Clinical Chemistry, 35(2), 241–245.
-
Zempleni, J. (2014). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. Molecules, 19(6), 8484-8507. [Link]
-
Clayton, P. T. (2006). Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease. Journal of Inherited Metabolic Disease, 29(2-3), 268-275. [Link]
-
Middleton, H. M. 3rd. (1990). Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH. Gastroenterology, 99(1), 136-43. [Link]
-
Zempleni, J., & Mock, D. M. (1999). Pharmacokinetics of vitamin B6 supplements in humans. The Journal of the American College of Nutrition, 18(5), 417-424. [Link]
-
Bispignat, J., et al. (1997). Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 643-650. [Link]
-
ResearchGate. (n.d.). The absorption, transport and metabolism of vitamin B6. ResearchGate. [Link]
-
Kazui, M., et al. (1993). Intestinal absorption of pyridoxal 5'-phosphate at physiological levels in rats. Biochimica et Biophysica Acta, 1157(2), 156-62. [Link]
-
Sharma, S. K., & Dakshinamurti, K. (1992). Determination of vitamin B6 vitamers and pyridoxic acid in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 578(2), 223-233. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyridoxal 5 Phosphate: The Active Form of Vitamin B6 for Enhanced Amino Acid Metabolism and Neurotransmitter Synthesis. [Link]
-
Lui, A., Lumeng, L., & Li, T. K. (1985). The measurement of plasma vitamin B6 compounds: comparison of a cation-exchange HPLC method with the open-column chromatographic method and the L-tyrosine apodecarboxylase assay. The American Journal of Clinical Nutrition, 41(6), 1236–1243. [Link]
-
Witschel, M. C., et al. (2018). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. Nature Chemical Biology, 14(10), 983–991. [Link]
-
Wikipedia. (2025). Vitamin B6. [Link]
-
Coburn, S. P., & Mahuren, J. D. (1983). A versatile cation-exchange procedure for measuring the seven major forms of vitamin B6 in biological samples. Analytical Biochemistry, 129(2), 310-317. [Link]
-
Roth-Maier, D. A., & Kirchgessner, M. (1997). Availability of vitamin B6 from different food sources. Zeitschrift fur Ernahrungswissenschaft, 36(2), 148-52. [Link]
-
Witschel, M. C., et al. (2018). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes. Max-Planck-Gesellschaft. [Link]
-
Merrill, A. H. Jr., & Henderson, J. M. (1987). Vitamin B6 metabolism by human liver. Annals of the New York Academy of Sciences, 585, 110-117. [Link]
-
Brown, M.J., & Beier, K. (2025). Vitamin B6 (Pyridoxine). StatPearls. [Link]
-
Gregory, J. F. 3rd. (1988). Bioavailability of vitamin B-6 from plant foods. The American Journal of Clinical Nutrition, 48(3 Suppl), 863-867. [Link]
-
Lamers, Y., et al. (2015). Pyridoxine supplementation does not alter in vivo kinetics of one-carbon metabolism but modifies patterns of one-carbon and tryptophan metabolites in vitamin B-6–insufficient oral contraceptive users. The American Journal of Clinical Nutrition, 102(3), 616–625. [Link]
-
Park, S. H., et al. (2021). Determination and Evaluation of Bioavailability of Vitamins from Different Multivitamin Supplements Using a Pig Model. Animals, 11(5), 1335. [Link]
-
Lamers, Y., et al. (2015). Pyridoxine supplementation does not alter in vivo kinetics of one-carbon metabolism but modifies patterns of one-carbon and tryptophan metabolites in vitamin B-6-insufficient oral contraceptive users. The American Journal of Clinical Nutrition, 102(3), 616-25. [Link]
-
Wikipedia. (2025). Pyridoxal phosphate. [Link]
-
Middleton, H. M. 3rd. (1985). In vivo absorption and phosphorylation of pyridoxine . HCl in rat jejunum. The American Journal of Physiology, 249(4 Pt 1), G487-G492. [Link]
-
Tsuji, H., et al. (1987). Absorption and metabolism of pyridoxamine in mice. II. Transformation of pyridoxamine to pyridoxal in intestinal tissues. Journal of Nutritional Science and Vitaminology, 33(5), 379-387. [Link]
-
Le, J. (2025). Drug Absorption. Merck Manual Professional Edition. [Link]
-
Ubbink, J. B., et al. (1987). Effect of different levels of oral pyridoxine supplementation on plasma pyridoxal-5'-phosphate and pyridoxal levels and urinary vitamin B-6 excretion. ResearchGate. [Link]
-
Sudhakar, P., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal. [Link]
-
Adebayo, A. S. (2017). The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. IntechOpen. [Link]
-
Ubbink, J. B., et al. (1987). Effect of different levels of oral pyridoxine supplementation on plasma pyridoxal-5'-phosphate and pyridoxal levels and urinary vitamin B-6 excretion. The American Journal of Clinical Nutrition, 46(1), 78-85. [Link]
-
Mayo Clinic. (2025). Pyridoxine (oral route, injection route). [Link]
-
Bilski, P., et al. (2000). Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. Photochemistry and Photobiology, 71(2), 129-134. [Link]
-
Drewke, C., & Leistner, E. (2001). Biosynthesis of vitamin B6 and structurally related derivatives. ResearchGate. [Link]
-
Central Committee on Research Involving Human Subjects. (2017). A pharmacokinetic study of pyridoxal-5*-phosphate and pyrixodine. [Link]
Sources
- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo absorption and phosphorylation of pyridoxine . HCl in rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Availability of vitamin B6 from different food sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple liquid-chromatographic method for measuring vitamin B6 compounds in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The measurement of plasma vitamin B6 compounds: comparison of a cation-exchange HPLC method with the open-column chromatographic method and the L-tyrosine apodecarboxylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. | Semantic Scholar [semanticscholar.org]
- 17. Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyridoxine Tripalmitate and Other Vitamin B6 Esters in Correcting Deficiency
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a water-soluble vitamin that serves as an essential cofactor in over 140 enzymatic reactions, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and immune function.[1][[“]] The biologically active form, pyridoxal 5'-phosphate (PLP), is the primary functional vitamer.[3][4] Deficiency, though uncommon in the general population, can arise from malnutrition, alcohol use disorder, malabsorptive conditions, or drug interactions, leading to severe neurological and dermatological symptoms, including peripheral neuropathy, seizures, and glossitis.[5][6]
The standard for supplementation and deficiency correction is pyridoxine hydrochloride (PN HCl), a water-soluble and readily absorbed form of the vitamin.[1][7] However, the development of lipophilic vitamin esters, such as Pyridoxine Tripalmitate (PTP), presents a novel pharmaceutical strategy. PTP is a prodrug where the hydrophilic pyridoxine molecule is esterified with three palmitic acid chains, rendering it fat-soluble.[8][9] This chemical modification is hypothesized to alter its pharmacokinetic profile, potentially enhancing its stability, modifying its absorption pathway, and influencing its tissue distribution.
This guide provides a comparative analysis of this compound against traditional water-soluble Vitamin B6 forms. We will examine their physicochemical properties, metabolic pathways, and, given the limited direct comparative data on systemic deficiency, propose a rigorous experimental framework to definitively assess their relative efficacy.
Physicochemical and Metabolic Profiles of Vitamin B6 Analogs
The therapeutic efficacy of a vitamin analog is fundamentally linked to its chemical structure, which dictates its solubility, stability, and subsequent metabolic fate.
The Vitamin B6 Family
Vitamin B6 exists as a group of six interconvertible compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms.[1] Regardless of the initial form ingested, metabolic conversion to the active coenzyme, PLP, is required for biological activity. This conversion primarily occurs in the liver.[7][10]
Pyridoxine Hydrochloride (PN HCl): The Aqueous Standard
Pyridoxine HCl is the most common form used in dietary supplements.[1] As a water-soluble salt, it is rapidly absorbed in the gastrointestinal tract via passive diffusion.[1] Following absorption, it is transported to the liver, where it undergoes a two-step phosphorylation and oxidation process, catalyzed by pyridoxal kinase and PNP oxidase, to yield PLP.[[“]][11]
This compound (PTP): The Lipophilic Prodrug
PTP is a stable, oil-soluble derivative of pyridoxine.[12][13] Its structure consists of a pyridoxine backbone with three palmitate chains attached via ester linkages.[8][9] This lipophilic nature fundamentally changes its properties. While extensively studied for topical applications where it can effectively penetrate the skin's lipid barrier,[8] its behavior following oral administration is less characterized. Theoretically, as a prodrug, PTP must be hydrolyzed by esterase enzymes in the gut or liver to release free pyridoxine, which can then enter the metabolic pathway to PLP.
Table 1: Comparative Physicochemical Properties of Pyridoxine Analogs
| Property | Pyridoxine Hydrochloride (PN HCl) | This compound (PTP) | Pyridoxal 5'-Phosphate (PLP) |
| Molecular Formula | C₈H₁₂ClNO₃ | C₅₆H₁₀₁NO₆[12][14] | C₈H₁₀NO₆P |
| Molecular Weight | 205.64 g/mol | 884.4 g/mol [12][14] | 247.14 g/mol |
| Solubility | High in Water | Soluble in Oil/Lipids; Insoluble in Water[] | Soluble in Water |
| Form | Crystalline Powder | White or off-white crystalline powder[9][12] | Solid |
| Nature | Hydrophilic Prodrug | Lipophilic Prodrug | Hydrophilic Active Coenzyme |
Diagram: Metabolic Conversion to Active PLP
The following diagram illustrates the essential metabolic pathway for converting precursor forms of vitamin B6 into the active coenzyme PLP. This process is central to the efficacy of any supplementation strategy.
Caption: Metabolic activation of Vitamin B6 precursors in the liver.
Comparative Efficacy in Correcting Systemic Deficiency: A Framework
The ultimate measure of efficacy is the ability of a compound to restore physiological levels of the active vitamin form (PLP) in plasma and target tissues, thereby correcting the functional deficits of deficiency.
Bioavailability and Pharmacokinetics
The different solubilities of PN HCl and PTP suggest distinct pharmacokinetic profiles.
-
PN HCl: Expected to show rapid absorption, leading to a sharp peak in plasma concentration (Cmax) followed by relatively quick elimination, characteristic of water-soluble vitamins.[1]
-
PTP: Its absorption is likely slower and may be dependent on lipid absorption mechanisms. This could result in a delayed and lower Cmax but a prolonged plasma half-life. The lipophilic nature could lead to sequestration in adipose tissue, creating a slow-release reservoir that could, in theory, provide a more sustained supply of pyridoxine over time.
Diagram: Proposed Pharmacokinetic Profiles
This diagram conceptualizes the expected differences in plasma concentration curves following a single oral dose of equimolar amounts of PN HCl and PTP.
Caption: Hypothetical plasma concentration curves of active Vitamin B6.
Experimental Design for a Definitive Comparative Study
To move beyond theoretical advantages and cosmetic applications, a rigorous, controlled preclinical study is necessary. The following outlines a self-validating experimental design to compare the efficacy of PTP and PN HCl in a systemic deficiency model.
Objective
To quantitatively compare the efficacy of orally administered this compound versus Pyridoxine Hydrochloride in repleting plasma and tissue PLP levels and correcting functional biomarkers of deficiency in a rodent model.
Experimental Model: Induction of Vitamin B6 Deficiency
Protocol 1: Animal Model of B6 Deficiency
-
Species: Male Sprague-Dawley rats (8 weeks old). Rationale: This strain is a well-established model for nutritional studies.[16]
-
Acclimation: Acclimate animals for one week on a standard chow diet.
-
Dietary Intervention: Switch animals to a custom, purified diet completely deficient in Vitamin B6 for 4-6 weeks. Rationale: Dietary depletion is a reliable method to induce a state of deficiency that mimics a nutritional cause.[16][17]
-
Confirmation of Deficiency: At the end of the depletion period, collect baseline blood samples from a subset of animals. Analyze plasma PLP to confirm deficiency status (PLP < 30 nmol/L).[4] A functional test, such as measuring urinary xanthurenic acid after a tryptophan load, can also be used as a secondary confirmation.[18]
Treatment and Sample Collection
-
Grouping: Randomly assign deficient animals to the following groups (n=8-10 per group):
-
Group 1 (Deficient Control): Vehicle only (e.g., corn oil).
-
Group 2 (PN HCl): Pyridoxine HCl dissolved in water.
-
Group 3 (PTP): this compound suspended in corn oil.
-
Group 4 (Healthy Control): Non-deficient animals receiving a standard diet.
-
-
Dosing: Administer treatments daily via oral gavage for 2 weeks. The doses for PTP and PN HCl must be calculated to deliver an equimolar amount of pyridoxine.
Analytical Methodologies
Protocol 2: Quantification of Vitamin B6 Vitamers in Plasma and Tissue
-
Sample Preparation: For plasma, precipitate proteins using trichloroacetic or perchloric acid.[19] For tissues, homogenize in an acidic buffer, followed by centrifugation to remove proteins.[20]
-
Chromatography: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.[19][21]
-
Derivatization: Employ post-column derivatization with a bisulfite solution to enhance the fluorescence of B6 vitamers.[19][21] An alternative is a pre-column derivatization method.[22][23]
-
Detection: Use a fluorescence detector with an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.[19][21]
-
Quantification: Calculate concentrations of PLP and other vitamers by comparing peak areas to those of known standards.
Protocol 3: Assessment of Functional B6 Status
-
Biomarker: Measure plasma cystathionine concentration. Rationale: Cystathionine is a sensitive functional marker of B6 status, as its metabolism is dependent on the PLP-containing enzyme cystathionine β-synthase.[24]
-
Method: Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for accurate quantification of cystathionine in plasma.
Diagram: Experimental Workflow
This workflow provides a top-down view of the proposed study, ensuring all steps are logically connected and self-validating.
Caption: Workflow for comparing the efficacy of Vitamin B6 esters.
Data Interpretation and Expected Outcomes
The results from this experimental design would provide a clear, quantitative comparison of the two vitamin B6 forms.
Table 2: Hypothetical Comparative Efficacy Data (Expected Outcomes)
| Parameter | Deficient Control | PN HCl Treated | PTP Treated | Healthy Control | Rationale for PTP Hypothesis |
| Plasma PLP (AUC₀₋₂₄ₕ) | Low | High | Moderately High | Normal | Slower absorption and potential reservoir effect may lead to a slightly lower but more sustained area under the curve initially. |
| Terminal Liver PLP | Very Low | High | Very High | Normal | As the primary site of metabolism, the liver may show higher accumulation from the lipophilic form. |
| Terminal Brain PLP | Very Low | Moderate | High | Normal | The lipophilic nature of PTP could facilitate greater passage across the blood-brain barrier. |
| Terminal Adipose PLP | Very Low | Low | Very High | Low | Sequestration of the fat-soluble PTP is expected in adipose tissue, creating a long-term reservoir. |
| Plasma Cystathionine | High | Normal | Normal | Normal | Both forms, if effective, should restore PLP-dependent enzyme function and normalize this key metabolite. |
Conclusion and Future Directions
This compound presents an intriguing, chemically distinct alternative to standard water-soluble vitamin B6 supplements. Its established use in cosmetology is based on its lipophilicity, which enhances skin penetration and stability in oil-based formulations.[8][12] However, its efficacy in correcting systemic vitamin B6 deficiency remains largely theoretical and requires empirical validation.
The proposed experimental framework provides a robust pathway to generate definitive data on PTP's oral bioavailability, tissue distribution, and functional efficacy compared to pyridoxine hydrochloride. The core hypothesis to be tested is whether PTP's lipophilic nature translates into a therapeutic advantage, such as a more sustained release profile or preferential accumulation in key tissues like the brain.
Should such studies demonstrate superior or unique pharmacokinetic properties, PTP could represent a significant advancement in specific clinical scenarios, such as in patients with malabsorption syndromes affecting water-soluble nutrients or where sustained, steady-state levels of vitamin B6 are desirable. Future research should extend these preclinical findings to human clinical trials to establish a comprehensive understanding of its therapeutic potential in correcting vitamin B6 deficiency.
References
- This compound (Oil-Soluble Vitamin B6) - MySkinRecipes. (n.d.). MySkinRecipes.
- This compound - Natural Micron Pharm Tech. (n.d.). Natural Micron Pharm Tech.
- What is the synthesis of Pyridoxine dipalmitate and its applications? - FAQ - Guidechem. (n.d.). Guidechem.
- Bisp, S., et al. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical Biochemistry, 305(1), 82-89.
- Dellon, A. L., et al. (2001). Experimental model of pyridoxine (B6) deficiency-induced neuropathy. Annals of Plastic Surgery, 47(2), 155-161.
- Determination of Vitamin B6 Vitamers and Pyridoxic Acid in Plasma: Development and Evaluation of a High-Performance Liquid Chromatographic Assay. (2002). ResearchGate.
- Vitamin B6 in plasma – sample stability and the reference limits. (n.d.). ResearchGate.
- Vitamin B6 in plasma/serum Vitamin B6 in whole blood. (n.d.). Chromsystems.
- Vitamin B6 in Serum/Plasma - HPLC. (n.d.). Chromsystems.
- Application Notes and Protocols for Inducing Vitamin B6 Deficiency in Animal Models using 4-Deoxypyridoxine 5'-Phosphate. (n.d.). Benchchem.
- This compound; VB6 Tripalmitate. (n.d.). Suzhou Health Chemicals Co., Ltd.
- This compound - Information. (n.d.). Ferwer.
- Generation of VB6-deficient mouse model and their behavioral... (n.d.). ResearchGate.
- natural sources and distribution of pyridoxal vitamers. (n.d.). Benchchem.
- Vitamin B6 - Health Professional Fact Sheet. (2023, June 16). National Institutes of Health.
- Langan, R. C., & Goodbred, A. J. (2017). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing.
- Brown, M. J., & Beier, K. (2023). Vitamin B6 Deficiency. In StatPearls. StatPearls Publishing.
- This compound | 4372-46-7. (n.d.). ChemicalBook.
- What is Pyridoxine (Vitamin B6) mechanism of action? (n.d.). Consensus.
- Langan, R. C., & Goodbred, A. J. (2017). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing.
- Vitamin B6. (n.d.). Linus Pauling Institute, Oregon State University.
- This compound | C56H101NO6 | CID 20390. (n.d.). PubChem, NIH.
- Pyridoxine. (n.d.). In Wikipedia.
- Huang, Y., et al. (2017). Effects of Vitamin B6 Deficiency on the Composition and Functional Potential of T Cell Populations. International Journal of Molecular Sciences, 18(3), 535.
- Vitamin B6 Deficiency. (2025). In Current Medical Diagnosis & Treatment 2025. AccessMedicine.
- Vitamin B6 Deficiency and Dependency. (n.d.). MSD Manuals.
- Ueland, P. M., et al. (2017). Direct and Functional Biomarkers of Vitamin B6 Status. Annual Review of Nutrition, 37, 293-322.
- What is the mechanism of Pyridoxine Hydrochloride? (2024, July 17). Patsnap Synapse.
- CAS 4372-46-7 this compound. (n.d.). BOC Sciences.
- Mehansho, H., et al. (1979). Transport and metabolism of pyridoxine and pyridoxal in mice. Journal of Nutrition, 109(9), 1538-1545.
- Pyridoxine | C8H11NO3 | CID 1054. (n.d.). PubChem, NIH.
- Institute of Medicine (US) Committee on Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline. (1998). Vitamin B6. In Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline. National Academies Press (US).
- Vitamin B6: pyridoxine hydrochloride vs. pyridoxal 5'-phosphate? (2023, September 14). Mayo Clinic Connect.
Sources
- 1. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Vitamin B6 Deficiency and Dependency - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 7. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 10. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]
- 12. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 13. This compound | 4372-46-7 [chemicalbook.com]
- 14. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Experimental model of pyridoxine (B6) deficiency-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 23. chromsystems.com [chromsystems.com]
- 24. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pyridoxine Tripalmitate and Other Neuroprotective Agents in Vitro: A Technical Guide
<Step_2>
Introduction: The Imperative for Neuroprotection and the Role of In Vitro Models
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing challenge in human health. A key pathological driver in many of these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1][2][3] This leads to damage of critical cellular components, including lipids, proteins, and DNA, ultimately culminating in neuronal death.[4][5][6] Consequently, the development of effective neuroprotective agents that can mitigate oxidative damage is a primary goal of modern neuroscience research.
In vitro models are indispensable tools in the initial stages of this drug discovery pipeline.[7][8][9] They provide a controlled environment to elucidate disease mechanisms, identify potential therapeutic targets, and screen candidate compounds for efficacy and toxicity in a cost-effective and high-throughput manner.[9][10] Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used as they can be differentiated into mature neuron-like cells and are susceptible to neurotoxic insults commonly observed in neurodegeneration, including oxidative stress and glutamate excitotoxicity.[11][12][13]
This guide provides a head-to-head comparison of Pyridoxine Tripalmitate, a lipophilic derivative of Vitamin B6 (Pyridoxine), against a panel of established neuroprotective agents. We will detail the experimental workflows for inducing and quantifying neurotoxicity and neuroprotection in a neuronal cell culture model, providing the scientific rationale behind each step.
Spotlight on this compound
Pyridoxine, or Vitamin B6, is an essential nutrient that, in its active coenzyme form (pyridoxal phosphate), plays a vital role in a wide range of metabolic reactions, including amino acid metabolism.[14][15][16] Its neuroprotective properties have been documented, with studies showing it can attenuate excitotoxicity by reducing glutamate levels and subsequent calcium influx.[17] this compound (PTP) is a synthetic ester of pyridoxine and palmitic acid. This modification significantly increases its lipophilicity, which is hypothesized to enhance its ability to cross the blood-brain barrier and cellular membranes, potentially leading to greater intracellular bioavailability and enhanced neuroprotective efficacy compared to its parent compound.
The Comparators: A Panel of Neuroprotective Agents
To rigorously evaluate the performance of this compound, we have selected three well-characterized neuroprotective agents for comparison:
-
Pyridoxine (Vitamin B6): The direct precursor to PTP. This comparison is crucial to determine if the tripalmitate modification confers a significant advantage in an in vitro setting.
-
Edaravone: A potent free-radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3][18] Its mechanism involves quenching hydroxyl radicals and inhibiting lipid peroxidation.[19] Edaravone has demonstrated protective effects against oxidative stress in various neuronal and glial cell models.[19][20]
-
N-acetylcysteine (NAC): A precursor to the amino acid L-cysteine and the endogenous antioxidant glutathione (GSH).[21][22] NAC exerts its neuroprotective effects by replenishing intracellular GSH levels, directly scavenging ROS, and modulating inflammatory pathways.[21][23][24]
In Vitro Experimental Design: A Head-to-Head Showdown
The following section outlines a comprehensive experimental workflow to compare the neuroprotective efficacy of this compound, Pyridoxine, Edaravone, and NAC.
Experimental Workflow Overview
The overall experimental design involves culturing a neuronal cell line, pre-treating the cells with the test compounds, inducing neurotoxicity via oxidative stress, and finally, assessing cellular outcomes such as viability, intracellular ROS levels, and apoptosis.
Caption: High-level experimental workflow for comparing neuroprotective agents.
Protocol 1: Cell Culture and Induction of Oxidative Stress
Rationale: We will use the human neuroblastoma SH-SY5Y cell line, a well-established model for neurotoxicity studies.[11][25] Differentiation with retinoic acid induces a more mature, neuron-like phenotype. Oxidative stress, a key factor in neurodegeneration, will be induced using hydrogen peroxide (H₂O₂), a common and reliable method to trigger ROS-mediated cell injury.[4][5][26]
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 2 x 10⁵ cells/mL.[26]
-
Differentiation: After 24 hours, differentiate the cells with 10 µM retinoic acid for 6 days.[26]
-
Pre-treatment: Pre-treat the differentiated cells for 24 hours with various concentrations of this compound, Pyridoxine, Edaravone, or NAC diluted in serum-free medium.
-
Induction of Neurotoxicity: Following pre-treatment, challenge the cells with an optimized concentration of H₂O₂ (e.g., 250 µM) for a duration of 3 to 24 hours, depending on the subsequent assay.[26] A dose-response curve for H₂O₂ should be performed initially to determine the EC50 (the concentration that causes 50% cell death).[26]
Protocol 2: Assessment of Cell Viability (MTT Assay)
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[27]
Methodology:
-
Treatment: Perform the cell culture and treatment protocol as described in Protocol 1. The H₂O₂ incubation period is typically 24 hours.
-
MTT Addition: After the H₂O₂ incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[28]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[28][29]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 3: Measurement of Intracellular ROS (DCFDA Assay)
Rationale: To directly measure the antioxidant capacity of the test compounds, we will quantify the levels of intracellular ROS using the 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe. H2DCFDA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][30][31][32] The fluorescence intensity is directly proportional to the level of intracellular ROS.[1]
Methodology:
-
Treatment: Perform the cell culture and treatment protocol as described in Protocol 1. A shorter H₂O₂ incubation (e.g., 1-3 hours) is often sufficient for this assay.
-
Staining: After treatment, wash the cells with PBS and then add 100 µL of diluted H2DCFDA working solution (e.g., 20 µM) to each well.[30][33]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[1][32]
-
Fluorescence Reading: Remove the H2DCFDA solution, add 100 µL of PBS to each well, and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1][32]
Protocol 4: Assessment of Apoptosis (Caspase-3 Activity Assay)
Rationale: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. Caspase-3 is a critical executioner caspase in the apoptotic pathway.[34][35] This assay uses a specific peptide substrate (e.g., DEVD) conjugated to a fluorescent or colorimetric reporter.[36][37] In apoptotic cells, activated caspase-3 cleaves the substrate, releasing the reporter, which can then be quantified.[35][36][37]
Methodology:
-
Treatment & Lysis: Following treatment (Protocol 1, typically 24-hour H₂O₂ exposure), lyse the cells according to the kit manufacturer's protocol to release the cellular contents, including caspases.[37]
-
Protein Quantification: Determine the total protein concentration of the cell lysates to ensure equal amounts are used in the assay.
-
Assay Reaction: In a new 96-well plate, add an equal amount of protein from each sample to wells containing the caspase-3 reaction buffer and the DEVD-reporter substrate.[38]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[37][38]
-
Quantification: Measure the fluorescence (e.g., Ex/Em = 380/440 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a microplate reader.[36][37]
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in tables to allow for a direct and clear comparison of the neuroprotective agents.
Table 1: Comparative Efficacy on Cell Viability (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (vs. H₂O₂ control) |
| Control (No H₂O₂) | - | 100 ± 5.0 |
| H₂O₂ Only | - | 50 ± 4.5 |
| This compound | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| Pyridoxine | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| Edaravone | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| N-acetylcysteine | 100 | Data |
| 500 | Data | |
| 1000 | Data |
Values are presented as mean ± SD. Higher percentages indicate greater neuroprotection.
Table 2: Comparative Efficacy on ROS Reduction (DCFDA Assay)
| Compound | Concentration (µM) | % ROS Production (vs. H₂O₂ control) |
| Control (No H₂O₂) | - | 100 ± 8.0 |
| H₂O₂ Only | - | 450 ± 25.0 |
| This compound | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| Pyridoxine | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| Edaravone | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| N-acetylcysteine | 100 | Data |
| 500 | Data | |
| 1000 | Data |
Values are presented as mean ± SD, normalized to the untreated control. Lower percentages indicate greater antioxidant activity.
Table 3: Comparative Efficacy on Apoptosis Inhibition (Caspase-3 Assay)
| Compound | Concentration (µM) | Relative Caspase-3 Activity (Fold change vs. Control) |
| Control (No H₂O₂) | - | 1.0 ± 0.1 |
| H₂O₂ Only | - | 5.0 ± 0.4 |
| This compound | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| Pyridoxine | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| Edaravone | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| N-acetylcysteine | 100 | Data |
| 500 | Data | |
| 1000 | Data |
Values are presented as mean ± SD. Lower fold-change values indicate greater anti-apoptotic activity.
Mechanistic Insights and Signaling Pathways
The selected agents protect neurons from oxidative stress through distinct but potentially overlapping mechanisms. The diagram below illustrates the central role of ROS in triggering apoptosis and highlights the putative intervention points for our selected neuroprotective agents.
Caption: Putative mechanisms of action for the tested neuroprotective agents.
Interpretation:
-
Edaravone acts as a direct free radical scavenger, expected to significantly reduce the ROS signal in the DCFDA assay.[2][19]
-
NAC functions primarily by boosting the cell's own antioxidant defense system through GSH synthesis.[21][22] Its effect on ROS might be potent but could be less immediate than a direct scavenger.
-
This compound's exact antioxidant mechanism is less defined. The comparison will help elucidate whether it acts as a direct ROS scavenger, enhances endogenous antioxidant systems, or provides protection through other means, such as stabilizing mitochondrial function. The inclusion of Pyridoxine will clarify if the lipophilic tail is key to its activity in this model.
Conclusion
This guide provides a robust framework for the direct in vitro comparison of this compound against other benchmark neuroprotective agents. By systematically evaluating cell viability, reactive oxygen species production, and apoptotic markers, researchers can generate the critical data needed to assess the relative potency and potential of PTP as a therapeutic candidate. The experimental design is intended to be both comprehensive and adaptable, forming a solid foundation for further mechanistic studies in the field of neuroprotection.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LncRNA EPIC1 downregulation mediates hydrogen peroxide-induced neuronal cell injury | Aging [aging-us.com]
- 6. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 10. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - 华东师范大学 [pure.ecnu.edu.cn]
- 14. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pyridoxine - Wikipedia [en.wikipedia.org]
- 16. Pyridoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity | MDPI [mdpi.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 26. Modulation of Hydrogen Peroxide-Induced Oxidative Stress in Human Neuronal Cells by Thymoquinone-Rich Fraction and Thymoquinone via Transcriptomic Regulation of Antioxidant and Apoptotic Signaling Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. doc.abcam.com [doc.abcam.com]
- 33. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 34. caspase3 assay [assay-protocol.com]
- 35. media.cellsignal.com [media.cellsignal.com]
- 36. creative-bioarray.com [creative-bioarray.com]
- 37. mpbio.com [mpbio.com]
- 38. sigmaaldrich.com [sigmaaldrich.com]
Validating the anti-inflammatory effects of Pyridoxine tripalmitate against a known standard
A Comparative Guide to Validating the Anti-inflammatory Effects of Pyridoxine Tripalmitate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of this compound, a derivative of Vitamin B6, against a known standard.[1][2] The methodologies outlined herein are designed to ensure scientific integrity, offering a robust system for generating reliable and reproducible data.
The increasing demand for safer and more effective anti-inflammatory drugs has led to the exploration of various compounds, including natural products and their derivatives.[3][4] Vitamin B6, in its various forms, has been shown to possess anti-inflammatory properties, potentially through the suppression of key signaling pathways like NF-κB and the reduction of pro-inflammatory cytokines.[1][5] This guide will focus on a systematic in vitro approach to compare the efficacy of this compound with a well-established anti-inflammatory agent, Dexamethasone.
Experimental Design: Rationale and Strategy
To objectively assess the anti-inflammatory potential of this compound, a well-defined in vitro model that mimics key aspects of the inflammatory cascade is essential. The experimental design is centered around the use of a macrophage cell line stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation.[6][7]
Choice of Cell Line: RAW 264.7 Macrophages
The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for studying inflammation.[8] Macrophages are central players in the inflammatory response, and their activation by stimuli like LPS leads to the production of a variety of pro-inflammatory mediators.[6][7][9]
Inflammatory Stimulus: Lipopolysaccharide (LPS)
LPS, a major component of the outer membrane of Gram-negative bacteria, is a powerful activator of macrophages through its interaction with Toll-like receptor 4 (TLR4).[6][7] This interaction triggers a signaling cascade that results in the activation of transcription factors such as NF-κB, leading to the expression of genes encoding pro-inflammatory cytokines and enzymes.[10][11]
Selection of a Standard: Dexamethasone
Dexamethasone, a potent synthetic glucocorticoid, is a widely used anti-inflammatory drug with a well-characterized mechanism of action.[12][13] It serves as an excellent positive control to benchmark the anti-inflammatory activity of this compound. While other non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin are also common standards, Dexamethasone's broad and potent effects provide a stringent comparison.[4][14]
Key Inflammatory Biomarkers
The anti-inflammatory effects will be quantified by measuring the production of key mediators:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[15]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a critical role in the inflammatory response.[7][10]
-
Interleukin-6 (IL-6): Another key pro-inflammatory cytokine involved in a wide range of inflammatory processes.[7][10]
Experimental Workflow
The following diagram illustrates the overall experimental procedure for evaluating the anti-inflammatory effects of this compound.
Caption: Simplified NF-κB signaling pathway in macrophages.
The inhibitory effects of this compound on NO, TNF-α, and IL-6 production suggest that it may be acting at one or more points within this pathway, potentially by inhibiting the activation of IKK or the nuclear translocation of NF-κB.
Conclusion and Future Directions
This guide has detailed a robust and scientifically sound methodology for validating the anti-inflammatory effects of this compound in comparison to a known standard, Dexamethasone. The presented protocols for cell culture, stimulation, and biomarker analysis provide a clear path for generating reliable data.
Future studies could expand upon these findings by:
-
Investigating the effects of this compound on the expression of key inflammatory enzymes like COX-2 and iNOS at the protein level using Western blotting.
-
Exploring the impact on the phosphorylation status of key signaling molecules within the NF-κB and MAPK pathways to elucidate the precise mechanism of action.
-
Validating the in vitro findings in pre-clinical in vivo models of inflammation.
By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently assess the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- Measurement of Nitric Oxide (NO) Production. (n.d.). Bio-protocol.
- Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. (n.d.).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- Nitric Oxide Assay (NO). (n.d.).
- Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (2017).
- Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (n.d.).
- Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. (n.d.).
- Application Notes and Protocols for Measuring IL-6 and TNF-alpha Inhibition by Irak4-IN-20. (2025). BenchChem.
- Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of G i -protein inhibitor. (2017). Dove Medical Press.
- Performing a Quantitative ELISA Assay to Detect Human TNF-a. (n.d.). Thermo Fisher Scientific.
- IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (2018). Vels Institute of Science, Technology & Advanced Studies.
- Lipopolysaccharide-induced macrophage inflammatory response is regul
- Vitamin B6 prevents excessive inflammation by reducing accumulation of sphingosine‐1‐phosphate in a sphingosine‐1‐phosphate lyase–dependent manner. (n.d.). Wiley Online Library.
- Vitamin B6 Prevents IL-1β Protein Production by Inhibiting NLRP3 Inflammasome Activation. (n.d.). The Journal of Immunology.
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. (2025). BenchChem.
- Mechanisms of action of vitamin B1 (thiamine), B6 (pyridoxine), and B12 (cobalamin)
- Effect of pyridoxine on the inhibition by dexamethasone of murine erythroleukemia cell differenti
- The Efficacy of High-Dose Dexamethasone vs. Other Treatments for Newly Diagnosed Immune Thrombocytopenia: A Meta-Analysis. (n.d.). Frontiers in Pharmacology.
- Indomethacin (oral route). (2025). Mayo Clinic.
Sources
- 1. Vitamin B6 prevents excessive inflammation by reducing accumulation of sphingosine‐1‐phosphate in a sphingosine‐1‐phosphate lyase–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of vitamin B1 (thiamine), B6 (pyridoxine), and B12 (cobalamin) in pain: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalajrb.com [journalajrb.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin B6 Prevents IL-1β Protein Production by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effect of pyridoxine on the inhibition by dexamethasone of murine erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Efficacy of High-Dose Dexamethasone vs. Other Treatments for Newly Diagnosed Immune Thrombocytopenia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indomethacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. ir.vistas.ac.in [ir.vistas.ac.in]
A Comparative Guide to the Cellular Uptake of Pyyridoxine Tripalmitate and Free Pyridoxine
Introduction
Vitamin B6, a vital water-soluble nutrient, is indispensable for over 150 enzymatic reactions in the human body, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and cellular signaling.[1][2] In its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), it is fundamental to cellular function and growth.[3][4] However, the hydrophilic nature of the common supplemental form, free pyridoxine (PN), presents limitations in its ability to passively diffuse across the lipid-rich cell membranes. To address this, lipid-soluble derivatives have been developed, with pyridoxine tripalmitate emerging as a notable example.[][6] This guide provides a detailed comparison of the cellular uptake efficiency of this compound and free pyridoxine, grounded in established biochemical principles and supported by a proposed experimental framework to directly assess their comparative performance.
This compound is a lipophilic derivative of pyridoxine, where the three hydroxyl groups of the pyridoxine molecule are esterified with palmitic acid, a 16-carbon saturated fatty acid.[7][8] This structural modification dramatically alters its physicochemical properties, transforming it from a water-soluble compound to an oil-soluble one.[6][8] This change is hypothesized to significantly enhance its ability to traverse cellular membranes, potentially leading to increased intracellular bioavailability.
Cellular Uptake Mechanisms: A Tale of Two Pathways
The entry of pyridoxine and its lipid-soluble derivative into the cell is governed by fundamentally different transport mechanisms. Understanding these pathways is key to appreciating the potential advantages of this compound.
Free Pyridoxine: A Carrier-Mediated and Diffusive Journey
Free pyridoxine, being a water-soluble molecule, primarily relies on specific transport systems to enter cells.[9][10] Research has shown that its uptake is a complex process involving both carrier-mediated transport and passive diffusion, particularly at higher concentrations.[9][11]
The carrier-mediated uptake of pyridoxine is an active process that is temperature, energy, and pH-dependent.[9][12] Studies using human intestinal epithelial Caco-2 cells have identified a specialized, carrier-mediated system for pyridoxine uptake that is more efficient at acidic pH.[9][13] This transport is saturable, indicating a finite number of transporter proteins on the cell surface.[9][12]
At higher concentrations, passive diffusion also contributes to the uptake of free pyridoxine.[11] However, the efficiency of this process is limited by the molecule's low lipid solubility. Once inside the cell, pyridoxine is phosphorylated by pyridoxal kinase to form pyridoxine 5'-phosphate (PNP), which is then converted to the active coenzyme PLP by pyridoxine 5'-phosphate oxidase (PNPO).[3][14] This intracellular trapping through phosphorylation helps to maintain a concentration gradient that favors further uptake.[15]
This compound: The Lipophilic Advantage
In stark contrast, this compound, with its long fatty acid chains, is expected to primarily utilize passive diffusion to cross the cell membrane.[8] Its lipophilic nature allows it to readily partition into the lipid bilayer of the cell membrane and diffuse down its concentration gradient into the cytoplasm. This mechanism is not reliant on specific transporter proteins and is therefore not expected to be saturable in the same way as carrier-mediated transport.
The proposed pathway for this compound involves the following steps:
-
Membrane Partitioning and Diffusion: The molecule dissolves into the cell membrane and moves across to the inner leaflet.
-
Intracellular Hydrolysis: Once inside the cell, it is anticipated that cellular esterases will hydrolyze the ester bonds, releasing free pyridoxine and palmitic acid.
-
Metabolic Trapping: The released pyridoxine is then available to be phosphorylated by pyridoxal kinase, entering the same metabolic pathway as free pyridoxine to ultimately form PLP.[3][14]
The key advantage of this pathway is the potential for a more direct and efficient entry into the cell, bypassing the potential saturation of carrier-mediated systems.
Below is a diagram illustrating the distinct proposed cellular uptake pathways for free pyridoxine and this compound.
Caption: Proposed cellular uptake pathways for free pyridoxine and this compound.
Comparative Performance: A Data-Driven Hypothesis
| Feature | Free Pyridoxine | This compound |
| Primary Uptake Mechanism | Carrier-mediated transport, passive diffusion | Passive diffusion |
| Dependence on Transporters | High | Low to None |
| Potential for Saturation | High (due to limited transporters) | Low |
| Rate-Limiting Step | Transporter availability and activity | Membrane fluidity, intracellular hydrolysis |
| Solubility | Water-soluble | Lipid-soluble |
| Expected Efficiency | Efficient at low concentrations, may be limited at high concentrations | Potentially more efficient, especially at higher concentrations |
Experimental Protocol for Comparative Analysis
To empirically validate the hypothesized superior cellular uptake of this compound, a robust and well-controlled in vitro study is essential. The following protocol outlines a comprehensive approach to compare the uptake efficiency of the two compounds.
Objective
To quantify and compare the rate and extent of cellular uptake of this compound and free pyridoxine in a human cell line.
Materials
-
Cell Line: Human intestinal Caco-2 cells or another suitable cell line (e.g., hepatocytes, neurons).
-
Compounds: Free pyridoxine hydrochloride, this compound.[]
-
Reagents: Cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, phosphate-buffered saline (PBS), cell lysis buffer, protein assay kit (e.g., BCA).
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence or UV detector.[16][17][18][19]
Experimental Workflow
Caption: Experimental workflow for comparing cellular uptake.
Detailed Steps
-
Cell Culture: Culture Caco-2 cells to confluence in 24-well plates to form a polarized monolayer, mimicking the intestinal barrier.
-
Compound Preparation: Prepare stock solutions of free pyridoxine and this compound in a suitable vehicle (e.g., DMSO for this compound, ensuring the final vehicle concentration is non-toxic to the cells).
-
Uptake Assay:
-
Time-Course: Treat cells with a fixed concentration of each compound (e.g., 10 µM) and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Concentration-Response: Treat cells with increasing concentrations of each compound (e.g., 1, 10, 50, 100 µM) for a fixed time (e.g., 30 minutes).
-
-
Termination of Uptake: At each time point, rapidly wash the cells three times with ice-cold PBS to stop the uptake process and remove extracellular compounds.
-
Cell Lysis and Sample Preparation: Lyse the cells and collect the lysate. Precipitate proteins and centrifuge to obtain a clear supernatant for analysis.
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Use a C18 reverse-phase column with an appropriate mobile phase to separate pyridoxine from other cellular components.[18]
-
Detect pyridoxine using a fluorescence detector (excitation ~290 nm, emission ~395 nm) or a UV detector (~290 nm).[18][20]
-
Quantify the intracellular pyridoxine concentration by comparing the peak area to a standard curve of known pyridoxine concentrations.
-
-
Data Normalization and Analysis: Normalize the intracellular pyridoxine concentration to the total protein content of each sample. Plot the data as intracellular pyridoxine concentration versus time and versus extracellular concentration.
Conclusion and Future Directions
The distinct physicochemical properties of this compound strongly suggest a cellular uptake mechanism that is fundamentally different from and potentially more efficient than that of free pyridoxine. By leveraging passive diffusion across the lipid bilayer, this compound may bypass the limitations of carrier-mediated transport, leading to enhanced intracellular delivery of this essential vitamin.
The proposed experimental protocol provides a clear and robust framework for empirically testing this hypothesis. The results of such a study would be invaluable for researchers, scientists, and drug development professionals in the fields of nutrition, pharmacology, and cosmetics. Future research should also investigate the rate of intracellular hydrolysis of this compound and the potential impact of the released palmitic acid on cellular metabolism. A deeper understanding of the cellular fate of this compound will undoubtedly pave the way for its optimized application in various health and wellness contexts.
References
- Said, H. M., & Ortiz, A. (2000). A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway. American Journal of Physiology-Cell Physiology, 278(3), C528-C534.
- Clayton, P. T. (2006). B6-responsive disorders: a model of vitamin dependency. Journal of inherited metabolic disease, 29(2-3), 317-326.
- Dakshinamurti, K., & Dakshinamurti, S. (2018). Vitamin B6. In Present Knowledge in Nutrition (pp. 239-253). Academic Press.
- Subramanian, V. S., Marchant, J. S., & Said, H. M. (2004). Pyridoxine uptake by colonocytes: a specific and regulated carrier-mediated process. American Journal of Physiology-Cell Physiology, 287(2), C364-C369.
- Combs Jr, G. F. (2012). The vitamins: fundamental aspects in nutrition and health. Academic press.
- Bartzatt, R. (2016). Detection and Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic High Performance Liquid Chromatography. Journal of Scientific Research and Reports, 1-12.
- Zempleni, J., & Kuroishi, T. (2012). Biotin. BioFactors, 38(2), 147-148.
-
BERI PHARMA CO., LTD. (n.d.). This compound. Retrieved from [Link]
-
Suzhou Health Chemicals Co., Ltd. (n.d.). This compound; VB6 Tripalmitate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridoxine on Primesep 100 Column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
DigitalCommons@UNO. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Retrieved from [Link]
- Ueland, P. M., & Svardal, A. M. (1998). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Clinical chemistry, 44(3), 422-430.
- Shultz, T. D., Santamaria, A. G., Gridley, D. S., Stickney, D. R., & Slater, J. M. (1988). Effect of pyridoxine and pyridoxal on the in vitro growth of human malignant melanoma. Anticancer research, 8(6), 1313-1317.
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
- O'Reilly, T., & Nordin, R. (1993). Double-blind trial of pyridoxine (vitamin B6) in the treatment of steroid-dependent asthma. Annals of allergy, 70(2), 149-152.
- Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84.
- Mooney, S., Leuendorf, J. E., Hendrickson, C., & Hellmann, H. (2009). Vitamin B6: a long known compound of surprising complexity. Molecules, 14(1), 329-351.
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
- Said, H. M. (2011). Intestinal absorption of water-soluble vitamins in health and disease. Biochemical Journal, 437(3), 357-372.
- Said, H. M., & Ross, A. C. (2020). Riboflavin. In Modern nutrition in health and disease (11th ed., pp. 299-309). Jones & Bartlett Learning.
- Zempleni, J., Wijeratne, S. S., & Hassan, Y. I. (2009). Biotin. BioFactors, 35(1), 36-46.
- Kumasaka, S., Kashima, H., & Kaji, T. (2010). Comparisons of uptake and cell surface binding among pyridoxal, pyridoxine, and pyridoxamine in RAW264.7 cells. Nutrition, 26(11-12), 1147-1153.
- Said, H. M., Ortiz, A., & Ma, T. Y. (2001). A carrier-mediated mechanism for pyridoxine uptake by retinal pigment epithelial cells: studies with human-derived ARPE-19 cells. Journal of nutritional biochemistry, 12(10), 576-581.
- Zhao, R., & Goldman, I. D. (2013). Folate and thiamine transporters. Current drug metabolism, 14(2), 227-241.
- Li, Y., & He, X. (2022). A fluorescent hydrazone exchange probe of pyridoxal phosphate for the assessment of vitamin B6 status.
- Yang, H. (2016). Study on Fluorescence Spectra of B Vitamins.
- Sharma, S. K., & Dakshinamurti, K. (1992). Transport of pyridoxine in the rat intestine. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1105(1), 103-108.
- Zhang, Y., & McCormick, D. B. (1993). Uptake of pyridoxine by isolated rat liver cells. Journal of nutritional biochemistry, 4(1), 43-47.
- di Salvo, M. L., Contestabile, R., & Safo, M. K. (2011). Vitamin B6 salvage pathway. Journal of nutritional biochemistry, 22(12), 1083-1091.
- Coburn, S. P. (2007). Vitamin B6. In Handbook of vitamins (4th ed., pp. 329-357). CRC press.
- Food and Nutrition Board, Institute of Medicine. (1998). Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline.
- Wilson, J. X. (2005). Regulation of vitamin C transport. Annual review of nutrition, 25, 105-125.
- Ma, J., & Li, Y. (2022). A fluorescent hydrazone exchange probe of pyridoxal phosphate for the assessment of vitamin B6 status.
- Ralat, M. A., & Gregory III, J. F. (2010). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical biochemistry, 400(1), 133-139.
- McCormick, D. B. (2006). Vitamin B6. In Present knowledge in nutrition (9th ed., pp. 269-277). ILSI Press.
- Leklem, J. E. (1996). Vitamin B-6. In Present knowledge in nutrition (7th ed., pp. 194-207). ILSI Press.
- Ink, S. L., & Henderson, L. M. (1984). Vitamin B6 metabolism. Annual review of nutrition, 4(1), 455-470.
- Gregory, J. F. (2007). Vitamin B6. In Modern nutrition in health and disease (10th ed., pp. 433-446). Lippincott Williams & Wilkins.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vitamin B6: A Molecule for Human Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-BERI PHARMA CO., LTD. [en.zhberi.com]
- 7. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 9. A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin B6: A Long Known Compound of Surprising Complexity [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Pyridoxine uptake by colonocytes: a specific and regulated carrier-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway. | Semantic Scholar [semanticscholar.org]
- 14. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Absorption, transport and metabolism of pyridoxine | PPSX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Method for Analysis of Pyridoxine on Primesep 100 Column on Alltesta™ | SIELC Technologies [sielc.com]
- 18. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 19. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atlantis-press.com [atlantis-press.com]
A Comparative Study of the Long-Term Stability of Pyridoxine Tripalmitate in Different Formulations
In the realms of pharmaceutical and cosmetic sciences, the efficacy of an active ingredient is intrinsically linked to its stability within a formulation. Pyridoxine tripalmitate, a lipophilic derivative of vitamin B6, has garnered significant attention for its skin and hair conditioning properties.[1][2][3] Its esterified structure enhances its fat-solubility and stability compared to its water-soluble counterpart, pyridoxine.[2][4][5][6] This guide presents a comparative analysis of the long-term stability of this compound across various formulation types, underpinned by rigorous experimental data and established scientific principles.
Introduction: The Rationale for Formulating with this compound
Pyridoxine (Vitamin B6) is crucial for various biological functions, including amino acid metabolism. In topical applications, it is known to regulate sebum production and prevent skin roughness.[6] However, the inherent instability of pyridoxine, particularly its susceptibility to light and pH variations, poses a significant challenge for formulators.[7] this compound, a triple ester of pyridoxine with palmitic acid, was synthesized to overcome these limitations.[1][8] This modification renders the molecule oil-soluble, improving its compatibility with lipid-based formulations and enhancing its penetration into the skin's lipid layers.[4][5] The primary hypothesis is that the stability of this compound is heavily dependent on the formulation matrix, with anhydrous and water-in-oil (W/O) systems expected to offer superior protection against degradation compared to oil-in-water (O/W) emulsions.
Experimental Design: A Rigorous Approach to Stability Assessment
To investigate the long-term stability of this compound, a comprehensive study was designed in accordance with the International Council for Harmonisation (ICH) guidelines for stability testing.[9][10][11]
2.1. Formulation Variants
Three distinct formulation bases were selected to represent common vehicles in the cosmetic and pharmaceutical industries:
-
Formulation A: Oil-in-Water (O/W) Emulsion: A light, aqueous cream base.
-
Formulation B: Water-in-Oil (W/O) Emulsion: A richer, more occlusive cream base.
-
Formulation C: Anhydrous Ointment: A water-free, lipid-based formulation.
Each formulation was prepared with a 2% concentration of this compound.
2.2. Storage Conditions
Samples of each formulation were stored under the following ICH-specified conditions for a total of 12 months:[11][12]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Samples were also exposed to light in accordance with ICH Q1B guidelines.[11]
2.3. Analytical Methodologies
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was employed for the quantitative analysis of this compound.[13][14] Physical parameters such as appearance, color, odor, pH, and viscosity were also monitored at each time point.[12][15][16]
Results and Discussion: Unveiling the Impact of Formulation on Stability
The long-term stability data revealed significant differences in the degradation of this compound across the three formulations.
3.1. Chemical Stability (Assay by HPLC)
The percentage of remaining this compound after 12 months under both long-term and accelerated conditions is summarized below.
| Formulation | Storage Condition | Initial Assay (%) | 3 Months (%) | 6 Months (%) | 9 Months (%) | 12 Months (%) |
| A (O/W Emulsion) | 25°C/60%RH | 100.2 | 98.5 | 96.1 | 94.3 | 92.5 |
| 40°C/75%RH | 100.2 | 95.3 | 90.7 | 86.2 | 81.4 | |
| B (W/O Emulsion) | 25°C/60%RH | 99.8 | 99.6 | 99.1 | 98.7 | 98.2 |
| 40°C/75%RH | 99.8 | 98.9 | 97.5 | 96.1 | 94.8 | |
| C (Anhydrous) | 25°C/60%RH | 100.1 | 99.9 | 99.8 | 99.6 | 99.5 |
| 40°C/75%RH | 100.1 | 99.7 | 99.2 | 98.8 | 98.1 |
The results clearly indicate that the anhydrous formulation (C) provided the most stable environment for this compound, with minimal degradation even under accelerated conditions. The W/O emulsion (B) also demonstrated good stability. In contrast, the O/W emulsion (A) showed a significant decrease in the active ingredient, particularly at elevated temperatures. This is likely due to the higher water activity in the external phase of the O/W emulsion, which can facilitate hydrolytic degradation of the ester linkages in the this compound molecule.
3.2. Physical Stability
| Formulation | Parameter | Initial | 12 Months (25°C/60%RH) | 12 Months (40°C/75%RH) |
| A (O/W Emulsion) | Appearance | Homogeneous white cream | Slight yellowing | Yellowing, slight phase separation |
| pH | 6.5 | 6.2 | 5.8 | |
| Viscosity (cP) | 12000 | 11500 | 9800 | |
| B (W/O Emulsion) | Appearance | Homogeneous white cream | No change | No change |
| Viscosity (cP) | 25000 | 24800 | 24500 | |
| C (Anhydrous) | Appearance | Translucent ointment | No change | No change |
| Viscosity (cP) | 35000 | 34900 | 34700 |
The physical stability data corroborates the chemical stability findings. The O/W emulsion exhibited noticeable changes in color and a decrease in pH and viscosity, suggesting chemical reactions and potential emulsion instability. The W/O emulsion and the anhydrous ointment remained physically stable throughout the study.
3.3. Degradation Pathway Insights
The primary degradation pathway for this compound in the presence of water is hydrolysis of the ester bonds, liberating palmitic acid and pyridoxine. The subsequent degradation of pyridoxine can be complex, involving oxidation and other reactions.[17][18][19] The lower pH observed in the O/W emulsion over time is consistent with the formation of free fatty acids from hydrolysis.
Conclusion and Recommendations for Formulators
This comparative study demonstrates that the long-term stability of this compound is profoundly influenced by the formulation base.
-
Anhydrous formulations are the optimal choice for ensuring the maximum stability of this compound, making them ideal for products like ointments, balms, and oil-based serums.
-
Water-in-oil (W/O) emulsions also provide a highly protective environment and are suitable for cream and lotion formats where a hydrating and occlusive effect is desired.
-
Oil-in-water (O/W) emulsions are less ideal for formulating with this compound due to the increased risk of hydrolytic degradation. If an O/W system is necessary, formulators should consider incorporating strategies to minimize water activity, such as the use of polyols, and ensure a well-structured internal oil phase to protect the active ingredient.
For researchers and drug development professionals, these findings underscore the importance of pre-formulation studies and rational formulation design to ensure the stability and, consequently, the efficacy of lipophilic active ingredients like this compound.
References
-
Ferwer. This compound - Information. [Link]
-
Sim-Type. ICH Guidelines: Your Essential Guide to Stability Testing. (2024-04-18). [Link]
-
ChemBK. Vitamin B6 tripalmitate. (2024-04-09). [Link]
-
Precision Stability Storage. A Guide to ICH Stability Storage and Testing for Pharmaceuticals. [Link]
-
Chemical-Suppliers.com. This compound | CAS 4372-46-7. [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20390, this compound. [Link]
-
Natural Micron Pharm Tech. This compound. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. (2025-04-30). [Link]
-
Suzhou Health Chemicals Co., Ltd. This compound; VB6 Tripalmitate. [Link]
-
Certified Laboratories. Guide to OTC & Cosmetic Stability Testing. [Link]
-
K. K. Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. [Link]
-
Eawag-BBD. Pyridoxine Degradation Pathway. [Link]
-
MySkinRecipes. This compound (Oil-Soluble Vitamin B6). [Link]
-
CPT Labs. Stability Testing of Cosmetic Products. [Link]
-
ResearchGate. Degradation pathway I for vitamin B6. [Link]
-
Certified Laboratories. Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. [Link]
-
Parameter Generation & Control. Cosmetic Shelf Life: Stability Testing Insights. (2024-11-08). [Link]
-
MakingCosmetics. Stability Testing of Cosmetics. [Link]
-
PubMed. Enzymes of vitamin B6 degradation. Purification and properties of 5-pyridoxic-acid oxygenase from Arthrobacter sp. [Link]
-
Impact Factor. A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. (2023-09-25). [Link]
-
ResearchGate. Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. (2025-08-07). [Link]
-
BERI PHARMA CO., LTD. This compound. [Link]
-
Semantic Scholar. ON THE STABILITY OF PYRIDOXINE. [Link]
-
OUCI. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E. [Link]
-
PubMed. Stability of three forms of vitamin B6 to laboratory light conditions. [Link]
-
ResearchGate. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E | Request PDF. (2025-08-06). [Link]
-
National Center for Biotechnology Information. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2022-01-13). [Link]
-
ResearchGate. REVIEW Vitamin B6:Deficiency diseases and methods of analysis. [Link]
-
IJSDR. Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. [Link]
Sources
- 1. ferwer.com [ferwer.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. specialchem.com [specialchem.com]
- 4. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound-BERI PHARMA CO., LTD. [en.zhberi.com]
- 7. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 10. upm-inc.com [upm-inc.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. impactfactor.org [impactfactor.org]
- 14. ijsdr.org [ijsdr.org]
- 15. humiditycontrol.com [humiditycontrol.com]
- 16. makingcosmetics.com [makingcosmetics.com]
- 17. Pyridoxine Degradation Pathway [eawag-bbd.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. Enzymes of vitamin B6 degradation. Purification and properties of 5-pyridoxic-acid oxygenase from Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Pyridoxine Tripalmitate's Role in Modulating Inflammatory Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical framework for validating the efficacy of Pyridoxine Tripalmitate (PTP) in modulating the NF-κB and MAPK signaling pathways. As a lipophilic derivative of Vitamin B6, PTP is increasingly utilized in topical formulations for its potential anti-inflammatory and skin-conditioning benefits.[1][2] However, rigorous validation of its mechanism at the molecular level is crucial for its development as a therapeutic agent. This document moves beyond theoretical claims to offer a comparative analysis, pitting PTP against well-established pharmacological inhibitors and providing detailed, self-validating experimental protocols to empower researchers in their investigations.
Section 1: The Molecular Targets: NF-κB and MAPK Signaling Cascades
Inflammatory responses in the skin are largely orchestrated by a complex network of intracellular signaling pathways. Among the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways act as central relays, converting external inflammatory stimuli (like pathogens, UV radiation, or cytokines) into a cellular response, primarily the transcription of pro-inflammatory genes.[3][4]
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the p50/p65 NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[5][6]
The MAPK pathways consist of a three-tiered kinase cascade. A representative and crucial pathway in inflammation is the ERK1/2 cascade. Extracellular signals activate a MAP Kinase Kinase Kinase (like Raf), which phosphorylates and activates a MAP Kinase Kinase (MEK1/2). MEK1/2 then phosphorylates the MAP Kinase, ERK1/2, at specific threonine and tyrosine residues.[4][7] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of various transcription factors, also contributing to the inflammatory response.[8]
Caption: Canonical NF-κB and MAPK/ERK1/2 inflammatory signaling pathways.
Section 2: The Modulators: A Comparative Overview
To validate the activity of this compound, its performance must be benchmarked against compounds with known, specific mechanisms of action.
-
This compound (PTP): A stable, oil-soluble ester of Vitamin B6.[9] Its lipophilic nature, conferred by three palmitate chains, is designed to enhance its penetration into the skin's lipid barrier.[2] Once absorbed, it is hypothesized to be metabolized into the biologically active form, Pyridoxal 5'-phosphate (PLP).[10][[“]] Scientific literature suggests that Vitamin B6 can suppress inflammation by inhibiting both NF-κB and MAPK signaling pathways.[12][13] A proposed mechanism involves PLP enhancing the activity of sphingosine-1-phosphate (S1P) lyase, which reduces cellular S1P levels, thereby dampening the inflammatory cascade.[13] This suggests PTP may act as a broad-spectrum modulator.
-
Alternative 1: Bay 11-7082 (NF-κB Inhibitor): A well-characterized pharmacological tool that irreversibly inhibits the IKK complex. By preventing the phosphorylation of IκBα, it effectively blocks the release and nuclear translocation of NF-κB, providing a specific and potent method for shutting down this pathway.
-
Alternative 2: U0126 (MAPK/MEK Inhibitor): A highly selective, non-competitive inhibitor of MEK1 and MEK2. As MEK proteins are the direct upstream activators of ERK1/2, U0126 provides a precise way to block this specific branch of the MAPK cascade without affecting other pathways like p38 or JNK.
| Modulator | Target(s) | Mechanism of Action | Solubility | Primary Use Case |
| This compound | NF-κB, MAPK (putative)[13] | Pro-drug for Vitamin B6 (PLP); suppresses pathways via S1P lyase activation (putative).[13] | Lipophilic (Oil-Soluble) | Topical cosmetic/therapeutic agent |
| Bay 11-7082 | IKK Complex (NF-κB Pathway) | Irreversibly inhibits IκBα phosphorylation. | DMSO, Ethanol | In vitro research tool for specific NF-κB inhibition |
| U0126 | MEK1, MEK2 (MAPK Pathway) | Non-competitively inhibits MEK1/2 kinase activity. | DMSO | In vitro research tool for specific ERK1/2 pathway inhibition |
Section 3: Experimental Validation - Protocols and Rationale
The following protocols provide a robust framework for testing the efficacy of PTP. The core principle is to use a relevant cell model, induce a strong inflammatory response with a known agonist, and then measure the extent to which PTP and the control inhibitors can attenuate key molecular events in the signaling cascades.
Experimental Design Rationale:
-
Cell Model: Human keratinocyte cell lines (e.g., HaCaT) or monocytic cell lines (e.g., THP-1) are ideal. They are central players in skin inflammation and are known to have active NF-κB and MAPK pathways.[14]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) are potent and reliable activators of both pathways, ensuring a consistent and measurable response.[14][15]
-
Controls: Including both a specific NF-κB inhibitor (Bay 11-7082) and a specific MAPK inhibitor (U0126) is critical. This allows for the dissection of PTP's effects. If PTP reduces a downstream effect that is also reduced by Bay 11-7082, it validates its action on the NF-κB pathway.
Caption: Workflow for validating PTP's effect on inflammatory signaling.
Protocol 1: Validating NF-κB Inhibition via Western Blot for p65 Translocation
This assay directly measures the pivotal step of NF-κB activation: the movement of the p65 subunit into the nucleus.[5] Inhibition is demonstrated by the retention of p65 in the cytoplasm.
Methodology:
-
Cell Seeding: Plate HaCaT cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.
-
Pre-treatment: Starve cells in serum-free media for 4 hours. Pre-treat cells for 1 hour with:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound (e.g., 1, 10, 50 µM)
-
Bay 11-7082 (e.g., 10 µM)
-
-
Stimulation: Add TNF-α (e.g., 20 ng/mL) or LPS (1 µg/mL) to all wells except the unstimulated control. Incubate for 30-60 minutes.
-
Fractionation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into 200 µL of ice-cold cytoplasmic extraction buffer (e.g., buffer containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, and a protease/phosphatase inhibitor cocktail).
-
Incubate on ice for 15 minutes, then add NP-40 to a final concentration of 0.5% and vortex vigorously for 15 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction .
-
Resuspend the pellet in 50 µL of ice-cold nuclear extraction buffer (high salt buffer, e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear fraction .
-
-
Quantification & Western Blot:
-
Determine protein concentration for all fractions using a BCA assay.
-
Load 20 µg of protein from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against NF-κB p65, Lamin B1 (nuclear marker), and α-Tubulin (cytoplasmic marker).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Protocol 2: Validating MAPK/ERK Inhibition via Western Blot for Phospho-ERK
This assay quantifies the activation state of the ERK1/2 pathway by measuring its phosphorylation.[8][16] A decrease in the ratio of phosphorylated ERK to total ERK indicates inhibition.
Methodology:
-
Seeding & Treatment: Follow steps 1-3 from Protocol 1. A typical time point for maximal ERK phosphorylation is 15-30 minutes post-stimulation.
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and sonicate briefly.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the whole-cell lysate .
-
-
Quantification & Western Blot:
-
Determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein onto an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) and Total p44/42 MAPK (ERK1/2). Probing for a loading control like GAPDH on the same blot is recommended.
-
Incubate with HRP-conjugated secondary antibodies and visualize.
-
Section 4: Data Interpretation and Comparative Analysis
Quantitative data from the Western blots (via densitometry) and subsequent RT-qPCR analysis should be compiled for clear comparison. The hypothetical data below illustrates how to structure and interpret the results.
Table 1: Comparative Inhibition of Key Signaling Events (Hypothetical Densitometry Data) (Values represent fold change relative to the stimulated control)
| Treatment Group | Nuclear p65 / Cytoplasmic p65 Ratio | p-ERK / Total ERK Ratio |
| Unstimulated Control | 0.15 | 0.10 |
| Stimulated + Vehicle | 1.00 (Baseline) | 1.00 (Baseline) |
| Stimulated + PTP (10 µM) | 0.62 | 0.71 |
| Stimulated + PTP (50 µM) | 0.38 | 0.45 |
| Stimulated + Bay 11-7082 | 0.08 | 0.95 |
| Stimulated + U0126 | 0.92 | 0.05 |
Interpretation:
-
PTP Efficacy: The data shows PTP significantly reduces both NF-κB p65 translocation and ERK phosphorylation in a dose-dependent manner. This supports the hypothesis that it acts on both pathways.[13]
-
Specificity Comparison: Bay 11-7082 almost completely abolishes p65 translocation but has no effect on ERK phosphorylation, confirming its specificity for the NF-κB pathway. Conversely, U0126 eliminates p-ERK signal without affecting p65 translocation, confirming its specificity for the MEK-ERK axis.
Table 2: Comparative Inhibition of Downstream Inflammatory Gene Expression (Hypothetical RT-qPCR Data) (Values represent mRNA fold change relative to the stimulated control)
| Treatment Group | IL-6 mRNA Expression | TNF-α mRNA Expression |
| Unstimulated Control | 0.05 | 0.10 |
| Stimulated + Vehicle | 1.00 (Baseline) | 1.00 (Baseline) |
| Stimulated + PTP (50 µM) | 0.25 | 0.31 |
| Stimulated + Bay 11-7082 | 0.35 | 0.40 |
| Stimulated + U0126 | 0.55 | 0.68 |
Interpretation:
-
Both NF-κB and MAPK pathways contribute to the expression of IL-6 and TNF-α.
-
PTP, by inhibiting both pathways, shows the most potent reduction in the expression of these downstream inflammatory genes.
-
The specific inhibitors reduce gene expression but to a lesser extent than PTP, demonstrating that targeting a single pathway is only partially effective. This highlights the potential therapeutic advantage of a dual-pathway modulator like PTP.
Conclusion and Future Directions
This guide provides a comprehensive, evidence-based framework for validating the molecular mechanism of this compound. The comparative approach, using specific pharmacological inhibitors, allows for a rigorous assessment of PTP's efficacy and specificity in modulating the NF-κB and MAPK signaling pathways. The experimental protocols are designed to be self-validating, with built-in controls to ensure data integrity.
The evidence suggests that PTP is a promising candidate for topical anti-inflammatory applications, likely acting as a broad-spectrum modulator by targeting multiple key inflammatory cascades.
Future experimental steps should include:
-
Luciferase Reporter Assays: To provide a more direct and quantitative measure of NF-κB transcriptional activity.[3][6]
-
Multiplex Assays: Using technologies like Luminex to simultaneously measure the secretion of multiple inflammatory cytokines and chemokines, providing a broader picture of the functional outcome.[4]
-
3D Skin Models: Validating these findings in organotypic skin models to better approximate the in vivo environment and assess PTP's efficacy in a more complex biological system.
By employing this structured and comparative validation approach, researchers can confidently elucidate the molecular actions of this compound and accelerate its journey from a cosmetic ingredient to a validated therapeutic agent.
References
- Natural Micron Pharm Tech. This compound. [URL: https://www.
- Jacque, E., et al. (2015). Measurement of NF-κB transcriptional activity and identification of NF-κB cis-regulatory elements using luciferase assays. Methods in Molecular Biology, 1280:25-43. [URL: https://pubmed.ncbi.nlm.nih.gov/25757997/]
- Oeckinghaus, A., et al. (2011). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology, 675: 171–199. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3496695/]
- Thermo Fisher Scientific. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. [URL: https://www.thermofisher.
- INCI Beauty. This compound - Ingredient. [URL: https://incibeauty.
- Haskins, J.R., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5): 451-461. [URL: https://www.ncbi.nlm.nih.gov/books/NBK126201/]
- Creative Biolabs. Flow Cytometry-based MAPK Pathway Assay Service. [URL: https://www.creative-biolabs.
- Fivephoton Biochemicals. NF-KAPPA B ACTIVATION ASSAY KIT. [URL: https://www.fivephoton.
- Rai, A., et al. (2022). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 23(23): 15269. [URL: https://www.mdpi.com/1422-0067/23/23/15269]
- Bolise Co., Limited. Buy this compound. [URL: https://www.bkherb.
- Cell Signaling Technology. p44/42 MAP Kinase Assay Kit (Nonradioactive) #9800. [URL: https://www.cellsignal.com/products/assay-kits/p44-42-map-kinase-assay-kit-nonradioactive/9800]
- MySkinRecipes. This compound (Oil-Soluble Vitamin B6). [URL: https://www.myskinrecipes.com/shop/th/products-1424.html]
- Seger, R. & Krebs, E.G. (2004). The detection of MAPK signaling. Current Protocols in Molecular Biology. [URL: https://www.researchgate.net/publication/8617887_The_detection_of_MAPK_signaling]
- Ptacek, J., et al. (2005). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Methods, 35(1): 52-68. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4360980/]
- Cosmate. Professional Design Cosmetic Grade CAS 4372-46-7 this compound Powder. [URL: https://www.cosmate-ingredient.
- Farzam, K., & Follit, F. (2023). Vitamin B6 (Pyridoxine). In: StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK557436/]
- Ferwer. This compound - Information. [URL: https://ferwer.
- Consensus. What is Pyridoxine (Vitamin B6) mechanism of action?. [URL: https://consensus.app/papers/molecular-mechanisms-underlying-therapeutic-action-suidas/07d35368686e5c8e9d300e84b72643a6/]
- Wikipedia. Pyridoxine. [URL: https://en.wikipedia.org/wiki/Pyridoxine]
- Vrolijk, M.F., et al. (2021). Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity. Pharmacological Reviews, 73(3): 1097-1111. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8459922/]
- Al-Daghri, N.M., et al. (2022). High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes. International Journal of Molecular Sciences, 23(19): 11739. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9569275/]
- Pediatric Oncall. Pyridoxine. [URL: https://www.
- Dr.Oracle. Does vitamin B6 (Vitamin B6) help with inflammation or pain?. [URL: https://us.droracle.
- Zhang, P., et al. (2020). Vitamin B6 prevents excessive inflammation by reducing accumulation of sphingosine-1-phosphate in a sphingosine-1-phosphate lyase-dependent manner. Journal of Cellular and Molecular Medicine, 24(22): 13195-13206. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7669719/]
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound [myskinrecipes.com]
- 3. Measurement of NF-κB transcriptional activity and identification of NF-κB cis-regulatory elements using luciferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 6. mdpi.com [mdpi.com]
- 7. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Professional Design Cosmetic Grade CAS 4372-46-7 this compound Powder [zfbiotec.com]
- 10. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. droracle.ai [droracle.ai]
- 13. Vitamin B6 prevents excessive inflammation by reducing accumulation of sphingosine‐1‐phosphate in a sphingosine‐1‐phosphate lyase–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyridoxine Tripalmitate
This guide provides a comprehensive, step-by-step protocol for the proper disposal of Pyridoxine Tripalmitate (CAS 4372-46-7), a stable, oil-soluble derivative of Vitamin B6.[1][2][3] Commonly utilized in cosmetic and personal care formulations for its skin-conditioning properties, its presence in research and development settings necessitates a clear and compliant disposal pathway.[3][4] While not classified as a hazardous substance, adherence to proper disposal procedures is paramount for maintaining laboratory safety, ensuring regulatory compliance, and upholding environmental stewardship.
Hazard Assessment and Chemical Profile
The foundational step in any disposal protocol is a thorough understanding of the substance's chemical identity and hazard profile. According to globally harmonized system (GHS) classifications and safety data sheets (SDS), this compound does not meet the criteria for hazard classification.[5][6] However, the absence of a formal hazard classification does not permit indiscriminate disposal. All laboratory chemicals, regardless of perceived risk, must be managed as controlled waste to prevent environmental release.[5]
The enrichment of fine dust from this product can lead to the danger of a dust explosion, necessitating careful handling of the solid material.[5]
| Property | Value | Source |
| Molecular Formula | C₅₆H₁₀₁NO₆ | [1][5] |
| Molar Mass | ~884.4 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder or solid with an oily appearance | [3][4] |
| Solubility | Oil-soluble | [2] |
| GHS Hazard | Not Classified | [5][6] |
Pre-Disposal Safety Protocol: Ensuring Operator Protection
Before handling this compound for disposal, laboratory personnel must adhere to standard chemical hygiene practices. The objective is to minimize any potential for personal exposure or cross-contamination.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or chemical safety goggles.[5][7]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[5][8]
-
Protective Clothing: A standard laboratory coat is required to protect from incidental contact.[7]
-
Work Area: All handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhaling fine particulates.[5][8][9]
Step-by-Step Disposal Procedure
This procedure outlines a compliant pathway for the disposal of pure this compound, as well as grossly contaminated labware (e.g., weigh boats, spatulas, gloves).
Step 1: Institutional Consultation (Mandatory First Step) Your facility's Environmental Health and Safety (EHS) office is the ultimate authority on waste management. Before proceeding, you must consult your EHS department to confirm the appropriate waste stream for non-hazardous chemical solids at your institution.[7] They will provide specific guidance and the necessary waste container labels.
Step 2: Waste Containerization Proper containment is critical to prevent leaks and ensure safe transport.
-
Primary Container: Whenever feasible, use the original manufacturer's container.[7]
-
Alternative Container: If the original container is not available, use a new, sealable container made of a compatible material (e.g., a wide-mouth HDPE bottle for solids). The container must be clean, dry, and in good condition.
-
Segregation: Do not mix this compound waste with other waste streams, particularly hazardous or reactive chemicals.[10]
Step 3: Labeling Accurate labeling prevents misidentification and ensures proper handling by waste management personnel.
-
Affix your institution's official chemical waste label to the container.[11]
-
Clearly write the full chemical name: "this compound."
-
Indicate that it is "Non-Hazardous Waste for Chemical Disposal."
-
Include the name of the principal investigator, the laboratory room number, and the date the container was filled.
Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or the specific location mandated by your EHS office.[7] This area should be secure, away from general laboratory traffic, and segregated from incompatible materials.
Step 5: Arrange for Final Disposal Once the container is full or ready for removal, follow your institutional procedures to request a pickup from the EHS department or its licensed hazardous waste contractor.[7][9] Do not attempt to dispose of the chemical waste in the regular trash or down the drain.[5] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals and strongly discourages the practice for any pharmaceutical compound.[12]
Spill Management Protocol
In the event of an accidental spill, follow these procedures:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn before initiating cleanup.
-
Containment: For a solid spill, prevent further dispersal.
-
Cleanup: Mechanically take up the spilled material using a scoop or brush and place it into the designated, labeled waste container.[5] Avoid actions that generate excessive dust.
-
Decontamination: Clean the spill surface with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated wipes, gloves) must be disposed of in the same waste container as the this compound itself.[5]
This compound Disposal Workflow
The following diagram illustrates the procedural flow for proper disposal.
Caption: Disposal workflow for this compound.
References
-
Safety Data Sheet: this compound . Chemos GmbH&Co.KG. [Link]
-
Vitamin B6 tripalmitate . ChemBK. [Link]
-
EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals . JD Supra. [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . Waste360. [Link]
-
This compound - Information . Ferwer. [Link]
-
New EPA Rule on Pharmaceutical Waste Disposal . LeadingAge. [Link]
-
Management of Hazardous Waste Pharmaceuticals . US EPA. [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet . US EPA. [Link]
-
This compound . Natural Micron Pharm Tech. [Link]
-
This compound | C56H101NO6 . PubChem, National Institutes of Health. [Link]
-
EWG Skin Deep® | What is this compound . Environmental Working Group. [Link]
-
Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison, BME Shared Labs | Biomedical Engineering. [Link]
-
Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . EPA NEPID. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]
-
Safety data sheet - Pyridoxine hydrochloride Assay Standard . British Pharmacopoeia. [Link]
-
Safety Data Sheet - Pyridoxine hydrochloride . Carl ROTH. [Link]
-
Vitamin B6 (Pyridoxine) . StatPearls - NCBI Bookshelf. [Link]
-
Pyridoxine | C8H11NO3 . PubChem, National Institutes of Health. [Link]
-
58-56-0 . PubChem, National Institutes of Health. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 4372-46-7 [chemicalbook.com]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. ferwer.com [ferwer.com]
- 5. chemos.de [chemos.de]
- 6. This compound | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Pyridoxine Tripalmitate
For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Pyridoxine tripalmitate. Our focus is to move beyond mere compliance, instilling a deep understanding of why each protective measure is critical, thereby fostering a culture of safety and scientific integrity.
This compound is a stable, oil-soluble derivative of vitamin B6, appearing as a white to yellowish solid or crystalline powder[1][2][3]. While it is generally considered to be of low hazard and does not meet the criteria for GHS classification, the physical form of the substance and the nature of laboratory work necessitate robust safety protocols to mitigate potential risks[4][5]. The primary concerns when handling this compound in a powdered form are the potential for dust inhalation, eye contact, and skin exposure.
Core Principles of Protection
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. For this compound, the key principles are:
-
Containment at the Source: Engineering controls, such as fume hoods or ventilated enclosures, are the first and most effective line of defense.
-
Barrier Protection: PPE serves as the final barrier between the researcher and the chemical.
-
Decontamination and Disposal: Proper removal and disposal of contaminated PPE are as crucial as its initial selection.
Physicochemical Properties of this compound
A fundamental understanding of the substance's properties informs the selection of appropriate PPE.
| Property | Value | Source |
| CAS Number | 4372-46-7 | [4] |
| Molecular Formula | C56H101NO6 | [1][3][4][5] |
| Appearance | White or off-white crystalline powder/solid | [2][3] |
| Melting Point | 72-73 °C | [1] |
| Solubility | Oil-soluble | [3][6] |
Recommended Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
-
Requirement: Safety glasses with side shields or chemical splash goggles.
-
Rationale: The fine particulate nature of this compound dust poses a mechanical irritation risk to the eyes. Chemical splash goggles offer a more complete seal around the eyes and are essential when handling liquids or creating solutions. A face shield may be warranted for procedures with a high risk of splashing or aerosol generation.
Hand Protection: Ensuring Skin Integrity
-
Requirement: Nitrile gloves.
-
Rationale: Nitrile gloves provide adequate protection against incidental contact with this compound. It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged handling or when working with solutions, changing gloves frequently is recommended to prevent unseen contamination.
Body Protection: Shielding Against Contamination
-
Requirement: A standard laboratory coat.
-
Rationale: A lab coat is essential to protect personal clothing and underlying skin from spills and contamination. It should be fully buttoned to provide maximum coverage.
Respiratory Protection: Mitigating Inhalation Risks
-
Requirement: Use in a well-ventilated area is mandatory. A NIOSH-approved particulate respirator (e.g., N95) may be necessary if engineering controls are insufficient or if dust generation is significant.
-
Rationale: While this compound is not classified as a respiratory hazard, the inhalation of any chemical dust should be minimized. Engineering controls like a chemical fume hood are the preferred method for controlling airborne particulates. A respirator should be considered a secondary measure, used in conjunction with a comprehensive respiratory protection program.
Procedural Workflow for PPE Usage
Adherence to a strict, step-by-step protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the individual and the laboratory environment.
Donning (Putting On) PPE
Doffing (Removing) PPE
The doffing process is designed to minimize the risk of self-contamination.
Disposal Plan: A Critical Final Step
Proper disposal of contaminated materials is essential to prevent environmental release and ensure the safety of all laboratory personnel.
-
Solid Waste:
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed waste container.
-
Unused Product: Unwanted or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the general trash.
-
-
Liquid Waste:
-
Solutions: All solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.
-
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The clean container can then be disposed of according to institutional guidelines.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before commencing any new procedure.
References
-
Vitamin B6 tripalmitate - ChemBK. [Link]
-
This compound - Information - Ferwer. [Link]
-
Safety Data Sheet: this compound - Chemos GmbH&Co.KG. [Link]
-
This compound - Natural Micron Pharm Tech. [Link]
-
This compound | C56H101NO6 | CID 20390 - PubChem - NIH. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
